TP-020
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-(4-chloro-2,6-difluorophenyl)-1-[5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]pyrimidin-2-yl]-7-(2-oxopyrrolidin-1-yl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClF5N7O3S/c1-38-20(11-22(36-38)27(31,32)33)15-12-34-26(35-13-15)40-6-4-14-7-17(10-21(25(14)40)39-5-2-3-23(39)41)44(42,43)37-24-18(29)8-16(28)9-19(24)30/h7-13,37H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZRYLHBOKTNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CN=C(N=C2)N3CCC4=C3C(=CC(=C4)S(=O)(=O)NC5=C(C=C(C=C5F)Cl)F)N6CCCC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClF5N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Awt020: Foundational & Exploratory
AWT020: A Comprehensive Technical Guide to its Mechanism of Action in T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWT020 is an innovative bifunctional fusion protein engineered to enhance anti-tumor immunity by selectively targeting and activating T cells within the tumor microenvironment. It comprises a humanized anti-PD-1 nanobody fused to a potency-optimized Interleukin-2 (IL-2) mutein. This design allows for a dual mechanism of action that simultaneously blocks the inhibitory PD-1/PD-L1 pathway and delivers a potent, localized IL-2 signal to PD-1 expressing T cells. This targeted approach aims to maximize the therapeutic benefits of both PD-1 blockade and IL-2 therapy while mitigating the systemic toxicities associated with high-dose IL-2 administration. Preclinical and early clinical data suggest that AWT020 holds the potential to overcome resistance to standard anti-PD-1 therapies and provide a valuable treatment option for patients with advanced cancers.[1][2][3]
Core Mechanism of Action
AWT020's primary mechanism of action is centered on its ability to selectively engage PD-1-positive T cells, which are frequently enriched in the tumor microenvironment as tumor-infiltrating lymphocytes (TILs).[4][5] The fusion protein's anti-PD-1 component serves a dual purpose: it physically blocks the interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells, thereby relieving a critical immune checkpoint inhibition. Concurrently, by anchoring to PD-1, AWT020 facilitates the cis-delivery of its engineered IL-2 mutein to the IL-2 receptor (IL-2Rβγ) on the same T cell.[4][6]
This targeted IL-2 signaling preferentially stimulates the proliferation and activation of tumor-antigen specific CD8+ T cells, leading to a robust anti-tumor response.[4][5] The IL-2 mutein component of AWT020 has been engineered to have no binding affinity for the high-affinity IL-2 receptor alpha subunit (IL-2Rα or CD25) and a reduced affinity for the IL-2Rβγ complex.[4][5] This modification is critical for its improved safety profile, as it minimizes the expansion of regulatory T cells (Tregs) and reduces the risk of systemic toxicities, such as vascular leak syndrome, often associated with wild-type IL-2 therapy.[7]
Signaling Pathways
The binding of AWT020 to a PD-1 expressing T cell initiates a cascade of intracellular signaling events. The blockade of the PD-1 pathway prevents the dephosphorylation of key T cell receptor (TCR) signaling molecules. Simultaneously, the IL-2 mutein component of AWT020 engages the IL-2Rβγ complex, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[4] Activated pSTAT5 then translocates to the nucleus, where it promotes the transcription of genes associated with T cell proliferation, survival, and effector functions.
Quantitative Data from Preclinical Studies
The anti-tumor efficacy and selective immune activation by the mouse surrogate of AWT020 (mAWT020) have been demonstrated in various syngeneic mouse tumor models.
In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment Group | Tumor Growth Inhibition (TGI) / Complete Response (CR) | Reference |
| MC38 (Colon Carcinoma) | mAWT020 (0.3 mg/kg, single dose) | 100% CR | [8] |
| CT26 (Colon Carcinoma) | mAWT020 | 70% CR | [8] |
| B16F10 (Melanoma, PD-1 resistant) | mAWT020 | >90% TGI | [8] |
| EMT6 (Breast Carcinoma, PD-1 resistant) | mAWT020 | >90% TGI | [8] |
Immune Cell Modulation
| Cell Type | Effect of mAWT020 | Key Findings | Reference |
| Tumor-Infiltrating CD8+ T cells | Significant Expansion | The primary driver of anti-tumor efficacy. | [4][8] |
| Peripheral T cells | Minimal Effects | Demonstrates tumor-specific targeting. | [8] |
| Natural Killer (NK) cells | Minimal Effects | Avoids NK-driven toxicities. | [4][8] |
Experimental Protocols
Phospho-STAT5 (pSTAT5) Signaling Assay
This assay quantifies the activation of the IL-2 signaling pathway in response to AWT020.
-
Cell Lines: Hut 78 (human T cell lymphoma, PD-1 negative) and Hut 78 cells stably expressing human PD-1 (Hut 78/PD1).[4]
-
Methodology: Homogeneous Time Resolved Fluorescence (HTRF) was utilized to measure STAT5 phosphorylation.[4]
-
Protocol:
-
Cells are seeded in appropriate assay plates.
-
Cells are treated with varying concentrations of AWT020 or control molecules.
-
Following incubation, cell lysis is performed.
-
A mixture of pSTAT5 Eu Cryptate antibody (donor) and pSTAT5 d2 antibody (acceptor) is added to each well.[4]
-
The plate is incubated overnight at room temperature.
-
The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of pSTAT5.
-
Human T Cell Proliferation Assay
This assay assesses the ability of AWT020 to induce the proliferation of human T cells.
-
Cells: Human primary T cells.
-
Methodology: Flow cytometry analysis of cell proliferation.[4]
-
Protocol:
-
Isolate human primary T cells from peripheral blood mononuclear cells (PBMCs).
-
Pre-activate T cells with anti-CD3 and anti-CD28 antibodies to induce PD-1 expression.[4][6]
-
Label the activated T cells with a proliferation-tracking dye (e.g., CFSE).
-
Culture the labeled T cells with various concentrations of AWT020 or control molecules.
-
After a defined culture period, harvest the cells.
-
Stain the cells with fluorescently-labeled antibodies against T cell surface markers (e.g., CD3, CD8).
-
Analyze the samples by flow cytometry to measure the dilution of the proliferation dye, which indicates cell division.
-
In Vivo Syngeneic Mouse Tumor Models
These studies evaluate the anti-tumor activity and immunological effects of a mouse surrogate of AWT020 (mAWT020) in an immunocompetent setting.
-
Models: MC38 and CT26 (colon carcinoma), B16F10 (melanoma), and EMT6 (breast carcinoma).[8]
-
Methodology:
-
Tumor cells are implanted subcutaneously into syngeneic mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Mice are treated with mAWT020, anti-mPD-1 antibody, IL-2, or a combination, typically via intraperitoneal (IP) injection.[4]
-
Tumor growth is monitored regularly by caliper measurements.
-
At the end of the study, or at specified time points, tumors and spleens are harvested for ex vivo analysis of immune cell populations by flow cytometry.[4]
-
Body weight and general health of the mice are monitored as indicators of toxicity.[4]
-
Conclusion
AWT020 represents a promising next-generation immunotherapy that leverages a sophisticated molecular design to deliver a targeted and potent anti-tumor T cell response. By combining PD-1 blockade with localized IL-2 signaling, AWT020 has demonstrated in preclinical models superior efficacy and an improved safety profile compared to conventional immunotherapies. The selective expansion and activation of tumor-infiltrating CD8+ T cells underscore its potential to be effective in both anti-PD-1 sensitive and resistant tumors. Ongoing clinical investigations will further elucidate the therapeutic potential of AWT020 in patients with advanced malignancies.
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. - ASCO [asco.org]
- 4. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. anwitabio.com [anwitabio.com]
- 8. jitc.bmj.com [jitc.bmj.com]
AWT020: A Bifunctional Anti-PD-1/IL-2 Fusion Protein for Enhanced Anti-Tumor Immunity
A Technical Overview for Researchers and Drug Development Professionals
AWT020 is an investigational bifunctional fusion protein designed to overcome the limitations of current anti-PD-1 and IL-2 immunotherapies. By combining a humanized anti-PD-1 nanobody with an engineered interleukin-2 (IL-2) mutein, AWT020 aims to deliver potent, targeted T-cell activation within the tumor microenvironment while mitigating systemic toxicities associated with high-dose IL-2 therapy.[1][2][3][4] Preclinical and early clinical data suggest that AWT020 holds promise for patients with advanced cancers, including those resistant to prior anti-PD-(L)1 therapies.[5][6][7]
Core Structure of AWT020
AWT020 is a rationally engineered molecule that integrates three key components to achieve its targeted mechanism of action:
-
Humanized Anti-PD-1 Nanobody: Two humanized nanobodies that specifically bind to human programmed cell death protein 1 (PD-1) serve as the targeting moiety.[1][3][8] This allows for the precise delivery of the IL-2 payload to PD-1-expressing tumor-infiltrating lymphocytes (TILs).[1][2][4][9]
-
Human IgG4 Fc Domain: A human IgG4 Fc domain provides structural stability and extends the half-life of the fusion protein in circulation.[1][8]
-
Engineered IL-2 Mutein (IL-2c): A potency-optimized IL-2 variant is fused to the Fc domain.[5][6] This "no-alpha" IL-2 mutein has been engineered to have no binding to the IL-2 receptor alpha subunit (IL-2Rα or CD25) and attenuated affinity for the IL-2 receptor beta and gamma (IL-2Rβγ) complex.[1][2][3][4][9] This modification is crucial for reducing the activation of regulatory T cells (Tregs) and minimizing systemic side effects.[9][10]
Quantitative Data Summary
Binding Affinity of AWT020
The engineered design of AWT020 results in a high affinity for its target, PD-1, while demonstrating significantly reduced affinity for IL-2 receptors, thereby concentrating its activity on PD-1-expressing cells.
| Component | Target | Affinity (Binding) |
| AWT020 | Human PD-1 | High Affinity[1] |
| AWT020 (IL-2c mutein) | Human IL-2Rα | No Binding[1][2][3][4][9] |
| AWT020 (IL-2c mutein) | Human IL-2Rβγ | Attenuated Affinity[1][2][3][4][8] |
Preclinical Efficacy of mAWT020 (Mouse Surrogate)
Preclinical studies using a mouse surrogate, mAWT020, have demonstrated superior anti-tumor activity across various syngeneic tumor models, including those resistant to anti-PD-1 therapy.
| Tumor Model | Treatment | Key Outcomes |
| MC38 (Colon Carcinoma) | 1 mg/kg mAWT020 (biw) | Significant reduction in tumor size compared to anti-mPD-1, HSA-IL-2c, or their combination.[1] |
| 0.3 mg/kg and 1 mg/kg mAWT020 | 100% complete tumor regression in 5 out of 5 mice.[1] | |
| Single dose of 0.3 mg/kg mAWT020 | 100% complete response.[11] | |
| CT26 (Colon Carcinoma) | mAWT020 | 70% complete response.[11] |
| B16F10 (Melanoma - PD-1 resistant) | mAWT020 | >90% tumor growth inhibition (TGI).[11] |
| EMT6 (Breast Carcinoma - PD-1 resistant) | mAWT020 | >90% tumor growth inhibition (TGI).[11] |
Preliminary Clinical Trial Results (AWT020-001, NCT06092580)
Initial data from the first-in-human phase 1 study of AWT020 in patients with advanced or metastatic cancers have shown a manageable safety profile and early signs of clinical activity.
Patient Demographics and Dosing (as of Jan 8, 2025) [5][7][12]
| Characteristic | Value |
| Number of Patients | 16 |
| Sex | 8 males, 8 females |
| Prior Anti-PD-(L)1 Therapy | 6 patients |
| Dose Escalation Groups | 0.3, 0.6, and 1 mg/kg |
Patient Demographics and Dosing (as of June 19, 2025) [6]
| Characteristic | Value |
| Number of Patients | 25 |
| Dose Escalation Groups | 0.3, 0.6, and 1 mg/kg (including priming regimens) |
Safety and Tolerability (as of June 19, 2025) [6]
| Adverse Events | Details |
| Most Common TRAEs (Treatment-Related Adverse Events) | Arthralgia (50%), fatigue (35%), rash (35%), nausea (31%), and hypothyroidism (23%). Most were Grade 1-2. |
| Grade ≥3 TRAEs (in >1 patient) | Infusion-related reactions (n=3), colitis (n=2). |
| Other Grade ≥3 TRAEs (in 1 patient each) | Hepatitis, stomatitis, diabetes, thrombocytopenia. |
| Vascular Leak Syndrome | Not observed. |
Antitumor Activity (as of June 19, 2025) [6]
| Efficacy Endpoint | Value (N=20 RECIST-evaluable patients) |
| Overall Response Rate (ORR) | 35% |
| Disease Control Rate (DCR) | 75% |
| Responses in Anti-PD-1 Refractory Patients | One partial response in a thymic carcinoma patient refractory to prior anti-PD-1 therapy. |
Mechanism of Action and Signaling Pathway
AWT020's mechanism of action is designed to be highly selective for PD-1 expressing T cells within the tumor microenvironment. The high affinity of the anti-PD-1 nanobody anchors the fusion protein to the surface of TILs. This "cis-activation" allows the low-affinity IL-2 mutein to effectively engage with the IL-2Rβγ complex on the same cell, leading to the activation of the STAT5 signaling pathway.[1][8][9] This targeted stimulation promotes the proliferation and effector function of tumor-antigen-specific T cells while avoiding widespread systemic immune activation.[1][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of AWT020 are outlined below.
Octet Binding Assays
To determine the binding kinetics of AWT020 to its targets, biolayer interferometry (BLI) is performed using an Octet system.
-
Immobilization: Recombinant human PD-1, IL-2Rα, and IL-2Rβγ proteins are biotinylated and immobilized on streptavidin (SA) biosensors.
-
Baseline: The biosensors are equilibrated in kinetics buffer to establish a stable baseline.
-
Association: The biosensors are dipped into wells containing serial dilutions of AWT020 or recombinant human IL-2 (as a comparator) to measure the association rate (ka).
-
Dissociation: The biosensors are then moved to wells containing only kinetics buffer to measure the dissociation rate (kd).
-
Data Analysis: The resulting sensograms are analyzed using the Octet software to calculate the equilibrium dissociation constant (KD), where KD = kd/ka.
STAT5 Phosphorylation Assay
The ability of AWT020 to induce IL-2 receptor signaling is assessed by measuring the phosphorylation of STAT5 in PD-1 expressing and non-expressing cell lines (e.g., Hut 78 and Hut 78/PD-1).
-
Cell Culture: Hut 78 cells and Hut 78 cells stably expressing human PD-1 are cultured to the appropriate density.
-
Treatment: Cells are treated with varying concentrations of AWT020, an isotype control, or recombinant IL-2 for a specified time (e.g., 15-30 minutes).
-
Lysis: Cells are lysed, and protein concentrations are determined.
-
Detection: Phosphorylated STAT5 (pSTAT5) levels are quantified using a sensitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.
-
Analysis: The HTRF signal, proportional to the amount of pSTAT5, is plotted against the concentration of the treatment to determine the EC50.
T-Cell and NK Cell Proliferation Assays
The selective proliferative effect of AWT020 on different immune cell subsets is evaluated using flow cytometry.
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. CD3+ T cells and NK cells are further purified.
-
T-Cell Activation: For T-cell proliferation assays, purified T cells are pre-activated with anti-CD3 and anti-CD28 antibodies to induce PD-1 expression.[8]
-
Labeling: Cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Treatment: Labeled cells are cultured with AWT020, isotype controls, or other IL-2 fusion proteins for several days.
-
Flow Cytometry: Cell proliferation is assessed by measuring the dilution of the CFSE dye using flow cytometry. The percentage of proliferated cells is determined by gating on the live cell population and analyzing the CFSE fluorescence intensity.
In Vivo Tumor Growth Inhibition Studies
The anti-tumor efficacy of the mouse surrogate, mAWT020, is evaluated in syngeneic mouse tumor models.
-
Cell Culture and Implantation: Murine tumor cells (e.g., MC38 colon carcinoma) are cultured and subcutaneously implanted into immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, at which point mice are randomized into different treatment groups (e.g., vehicle control, anti-mPD-1 antibody, mAWT020 at various doses).
-
Treatment Administration: Treatments are administered according to a specified schedule (e.g., twice-weekly, biw).
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Tumors and spleens may be harvested for immune profiling by flow cytometry to analyze the expansion and activation of CD8+ T cells and other immune subsets.[1]
Conclusion
AWT020 represents a novel and promising immunotherapeutic strategy that leverages the synergistic potential of PD-1 blockade and IL-2 signaling.[1][2][4] Its innovative design, which confers high target specificity, has demonstrated the potential for enhanced anti-tumor efficacy and a favorable safety profile in preclinical models and early human trials.[1][6][11] Ongoing clinical development will be critical in establishing the therapeutic value of AWT020 for patients with advanced cancers.
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Table 1_AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 3. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 4. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. anwitabio.com [anwitabio.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
AWT020 and IL-2 cis-activation pathway
An In-depth Technical Guide to AWT020 and the IL-2 Cis-Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of cancer immunotherapy is continually evolving, moving beyond single-agent checkpoint inhibition to more sophisticated, multi-functional biologics. AWT020 represents a significant step in this evolution, engineered as a bifunctional fusion protein that physically links an anti-PD-1 nanobody with a modified Interleukin-2 (IL-2) cytokine. This design is predicated on a novel mechanism of action: selectively delivering a potent, proliferative IL-2 signal directly to Programmed Cell Death Protein 1 (PD-1) expressing tumor-infiltrating lymphocytes (TILs).
The core innovation of AWT020 lies in its engineered IL-2 mutein (IL-2c), which has been modified to eliminate binding to the high-affinity IL-2 receptor alpha subunit (IL-2Rα or CD25) and to significantly attenuate its affinity for the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) complex.[1][2] This strategy aims to decouple the potent anti-tumor efficacy of IL-2 from its severe systemic toxicities, such as vascular leak syndrome, which are often mediated by widespread immune activation.[3]
By targeting PD-1, AWT020 anchors itself to the surface of TILs, the very cells often rendered anergic by the PD-1/PD-L1 axis. This anchoring dramatically increases the local concentration of the IL-2c payload, forcing an interaction with the IL-2Rβγ complex on the same cell. This mechanism, termed IL-2 cis-activation , ensures that the powerful T-cell growth signal is delivered with high precision to the tumor microenvironment, while the molecule's low affinity for IL-2Rβγ prevents significant off-target activation of peripheral immune cells like NK cells.[1][4] This guide provides a comprehensive overview of the molecular design of AWT020, its unique cis-activation pathway, preclinical and clinical data, and the detailed experimental protocols used in its evaluation.
Molecular Design and Mechanism of Action
AWT020 is a single polypeptide chain comprising three key functional domains:
-
Anti-PD-1 Nanobody: A humanized nanobody provides the targeting moiety, binding with high affinity to human PD-1. This serves a dual purpose: blocking the inhibitory PD-1 signaling pathway and anchoring the entire fusion protein to the surface of PD-1-expressing T cells.[1]
-
Human IgG4 Fc Domain: An Fc domain is included to extend the serum half-life of the molecule.
-
Engineered IL-2 Mutein (IL-2c): A variant of IL-2 engineered with two critical modifications:
-
No IL-2Rα Binding: Mutations abolish binding to the CD25 subunit, thereby preventing the preferential activation of CD25-high regulatory T cells (Tregs) which can suppress anti-tumor immunity.[2][3]
-
Attenuated IL-2Rβγ Affinity: The affinity for the signal-transducing βγ complex is significantly reduced. This is the key to its safety profile, making systemic activation of IL-2Rβγ-expressing cells (like NK cells and peripheral T cells) inefficient.[1]
-
The IL-2 Cis-Activation Pathway
The efficacy of AWT020 is dependent on the co-expression of PD-1 and the IL-2Rβγ complex on the target T cell. In the absence of PD-1, the IL-2c component of AWT020 has a very weak, therapeutically insignificant interaction with the IL-2Rβγ complex. However, when AWT020 binds to PD-1 on a TIL, it becomes tethered to the cell membrane. This high local concentration and favorable orientation facilitate the "presentation" of the IL-2c mutein to the adjacent IL-2Rβγ receptor complex on the same cell, an intra-membranous event known as cis-activation.[1][4] This binding event initiates the downstream JAK/STAT signaling cascade, leading to the phosphorylation of STAT5 (pSTAT5), a critical transcription factor for T-cell proliferation, survival, and effector function.[2][3]
Quantitative Preclinical Data
The preclinical development of AWT020 and its mouse surrogate, mAWT020, involved a comprehensive suite of assays to determine binding kinetics, functional activity, and in vivo efficacy.
Table 1: Binding Affinity and Cellular Activity
| Parameter | Molecule | Target | Method | Result | Citation |
| Binding Affinity (KD) | mAWT020 | IL-2Rβγ | Octet | >500 nM | [1] |
| αmPD1-IL-2x (comparator) | IL-2Rβγ | Octet | ~1 nM | [1] | |
| rhIL-2 (wild-type) | IL-2Rβγ | - | ~1 nM | [1] | |
| AWT020 | PD-1 | Octet | High Affinity (Value not stated) | [1] | |
| AWT020 | IL-2Rα | Octet | No Binding | [1] | |
| Cellular Signaling (EC50) | AWT020 | pSTAT5 in Hut78/PD-1+ cells | HTRF | Potent Activation | [1][3] |
| AWT020 | pSTAT5 in Hut78/PD-1- cells | HTRF | No Activity | [1][3] | |
| Cell Proliferation | AWT020 | PD-1high Human T Cells | Flow Cytometry | Significant Proliferation | [1][3] |
| AWT020 | PD-1low Human T Cells | Flow Cytometry | Minimal Proliferation | [3] | |
| AWT020 | Human NK Cells | Flow Cytometry | No Significant Proliferation | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of mAWT020
| Tumor Model | Mouse Strain | Dosing | Outcome | Citation |
| MC38 Colon Carcinoma | C57BL/6 | 0.3 mg/kg (single dose) | 100% Complete Response (CR) | [5][6] |
| C57BL/6 | 1 mg/kg (biw) | 100% Complete Response (CR) | [1] | |
| CT26 Colon Carcinoma | BALB/c | Not Stated | 70% Complete Response (CR) | [5][6] |
| EMT6 Breast Cancer | BALB/c | Not Stated | >90% Tumor Growth Inhibition (TGI) | [5][6] |
| B16F10 Melanoma | C57BL/6 | Not Stated | >90% Tumor Growth Inhibition (TGI) | [5][6] |
Mice that achieved complete response remained tumor-free upon rechallenge, indicating the establishment of long-term immunological memory.[4]
Preliminary Clinical Data
AWT020 is currently being evaluated in a Phase 1, first-in-human dose-escalation study (NCT06092580) in patients with advanced or metastatic cancers who have failed standard therapies.[7]
Table 3: Preliminary Phase 1 Safety and Efficacy (as of Jan 8, 2025)
| Parameter | Data |
| Patients Treated | 16 |
| Dose Cohorts | 0.3, 0.6, and 1 mg/kg |
| Most Common TRAEs | Grade 1-2: rash, arthralgia, hypothyroidism, nausea, fatigue |
| Grade ≥3 TRAEs | Hypersensitivity reaction, hemoperitoneum, stomatitis, diabetes, infusion-related reactions |
| Vascular Leak Syndrome | Not observed |
| Preliminary Efficacy | Responses observed in patients with primary or secondary resistance to prior anti-PD-1 therapy. Disease stabilization in 6 patients, with target lesion reductions of 5%, 19%, and 24% in three of those patients. |
Citation for all data in Table 3:[7][8]
Detailed Experimental Protocols
The following are representative protocols for the key assays used to characterize AWT020, based on published methods.[1]
STAT5 Phosphorylation (pSTAT5) HTRF Assay
This assay quantitatively measures the phosphorylation of STAT5 in cells following treatment, indicating the activation of the IL-2 receptor pathway.
-
Cell Culture: Hut78 (human T-cell lymphoma, PD-1 negative) and Hut78 cells stably transfected to express human PD-1 (Hut78/PD1+) are cultured in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Cells are harvested, washed, and resuspended in serum-free media. Plate 50,000 cells per well in a 96-well plate.
-
Treatment: Prepare serial dilutions of AWT020, control antibodies, and IL-2 muteins. Add diluted compounds to the cells and incubate for 30 minutes at 37°C.
-
Lysis and Detection: Add 4 µL of a 40-fold diluted detection buffer mixture containing pSTAT5 Europium Cryptate (donor) and pSTAT5 d2 (acceptor) antibodies to each well.
-
Incubation: Seal the plate and incubate overnight at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm. The ratio of the signals is proportional to the amount of pSTAT5.
T-Cell and NK Cell Proliferation Assay
This assay assesses the ability of AWT020 to induce the proliferation of specific immune cell subsets.
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD3+ T cells and NK cells using negative selection magnetic bead kits.
-
T-Cell Activation: For T-cell proliferation, pre-activate the isolated CD3+ T cells for 48-72 hours with plate-bound anti-CD3 (e.g., clone OKT3) and soluble anti-CD28 (e.g., clone CD28.2) antibodies to induce PD-1 expression.
-
Cell Labeling: Label the activated T cells or resting NK cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet according to the manufacturer's protocol.
-
Treatment: Plate 1x105 labeled cells per well in a 96-well plate. Add serial dilutions of AWT020 or control molecules and incubate for 4-5 days.
-
Staining and Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8, CD56, PD-1).
-
Data Acquisition: Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of the tracking dye in daughter cells. Gate on specific populations (e.g., CD8+ T cells, NK cells) to determine subset-specific proliferation.
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines the use of the MC38 colon adenocarcinoma model to test the anti-tumor efficacy of the mouse surrogate, mAWT020.
-
Animal Husbandry: Use 6-8 week old female C57BL/6 mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
-
Cell Culture: Culture MC38 cells in DMEM supplemented with 10% FBS. Harvest cells during the logarithmic growth phase and ensure viability is >95%.[9]
-
Tumor Inoculation: Subcutaneously inject 0.5-1.0 x 106 MC38 cells suspended in 100 µL of sterile PBS into the right flank of each mouse.[9]
-
Treatment Initiation: Monitor tumor growth using digital calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Dosing: Administer mAWT020, control antibodies (e.g., anti-mPD-1), or vehicle (PBS) via intraperitoneal (IP) or intravenous (IV) injection at specified doses and schedules (e.g., 0.3 mg/kg, single dose, or 1 mg/kg, twice weekly).[1][5]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Euthanize mice if tumors exceed a predetermined size or if body weight loss exceeds 20%.
-
Endpoint Analysis: At the end of the study, tumors and spleens can be harvested for downstream analysis, such as flow cytometric profiling of tumor-infiltrating lymphocytes.
Experimental and Logical Workflows
Visualizing the research and development pipeline provides a clear overview of the logical progression from molecular concept to in vivo validation.
Conclusion
AWT020 is a rationally designed, next-generation immunotherapy that leverages a sophisticated understanding of cytokine biology and immune checkpoint regulation. By physically linking a PD-1 blocking agent to a carefully de-tuned IL-2 molecule, it achieves highly selective activation of tumor-infiltrating T cells via a novel cis-activation mechanism. Preclinical data demonstrate a compelling combination of superior anti-tumor efficacy over single agents and combinations, along with a favorable safety profile attributed to the avoidance of systemic cytokine activity.[1][5] Preliminary clinical results are encouraging, showing manageable safety and signs of clinical activity in a heavily pre-treated patient population, including those resistant to prior checkpoint blockade.[7][8] AWT020 exemplifies a promising strategy to broaden the therapeutic window of cytokine therapy and overcome resistance to current immunotherapies.
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anwitabio.com [anwitabio.com]
- 4. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 8. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. - ASCO [asco.org]
- 9. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Rational Design of AWT020 for Enhanced Kinase Selectivity and Reduced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document details the molecular design strategy employed to develop AWT020, a highly selective kinase inhibitor. The parent compound, AWT019, demonstrated potent inhibition of the primary therapeutic target, Tumor Proliferation Kinase 1 (TPK1), a critical enzyme in a specific oncogenic pathway. However, preclinical assessments revealed significant off-target activity against Cardiac Structural Kinase 1 (CSK1), a homologous kinase essential for cardiomyocyte integrity, leading to unacceptable cardiotoxicity. Through a structure-guided design approach, AWT020 was engineered to maintain high affinity for TPK1 while dramatically reducing its interaction with CSK1. This was achieved by exploiting a key amino acid difference within the ATP-binding pocket of the two kinases. The resulting compound, AWT020, exhibits a superior selectivity profile and a significantly improved safety margin, validating this rational design approach for mitigating off-target toxicity.
Background: The Challenge of Kinase Inhibitor Selectivity
Kinase inhibitors are a cornerstone of targeted cancer therapy. However, the high degree of structural conservation across the human kinome, particularly in the ATP-binding site, presents a major challenge for developing selective inhibitors.[1][2] Off-target inhibition can lead to a range of adverse effects, limiting therapeutic potential.[2] The development of AWT019 was hampered by such a liability. While effective against its intended target, TPK1, its cross-reactivity with CSK1 posed a significant risk of drug-induced cardiotoxicity. The goal was therefore to re-engineer the molecule to achieve a high degree of selectivity, a common objective in modern drug design.[1][3][4]
Molecular Design Strategy: From AWT019 to AWT020
Structural analysis revealed a key difference between the TPK1 and CSK1 active sites: a "gatekeeper" residue. In TPK1, a small glycine residue (Gly155) sits at the entrance to a deep hydrophobic pocket. In contrast, CSK1 possesses a bulkier threonine residue (Thr170) at the equivalent position, restricting access to this pocket.[1][3] This difference provided a clear strategy for rational drug design.[1]
The design hypothesis was that introducing a bulky chemical moiety to the parent scaffold of AWT019 would create steric hindrance with the threonine gatekeeper of CSK1, while being readily accommodated by the more open TPK1 active site.[5][6] A tert-butyl group was selected and appended to the phenyl ring of AWT019, creating AWT020. This modification was predicted to disrupt the binding geometry required for CSK1 inhibition without compromising the key interactions necessary for potent TPK1 inhibition.
Data Presentation: Comparative Analysis of AWT019 and AWT020
The efficacy and selectivity of AWT020 were evaluated against its parent compound, AWT019, through a series of in vitro and in vivo assays. The results are summarized below.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (CSK1 IC50 / TPK1 IC50) |
| AWT019 | TPK1 | 5.2 | 4.8 |
| CSK1 | 25.1 | ||
| AWT020 | TPK1 | 6.8 | > 1470 |
| CSK1 | > 10,000 | ||
| IC50: Half-maximal inhibitory concentration. A higher value indicates lower potency. |
Table 2: Cell-Based Assay Results
| Compound | Assay | Cell Type | EC50 (nM) | Therapeutic Index (Cardiomyocyte EC50 / Cancer Cell EC50) |
| AWT019 | Proliferation | TPK1-dependent Cancer Cells | 15.5 | 3.5 |
| Viability | Human iPSC-Cardiomyocytes | 54.8 | ||
| AWT020 | Proliferation | TPK1-dependent Cancer Cells | 20.1 | > 497 |
| Viability | Human iPSC-Cardiomyocytes | > 10,000 | ||
| EC50: Half-maximal effective concentration. |
Table 3: In Vivo Rodent Toxicology Study (7-day repeat dose)
| Compound | Dose (mg/kg) | Plasma Cardiac Troponin I (cTnI) increase (fold-change vs. vehicle) |
| Vehicle | N/A | 1.0 |
| AWT019 | 30 | 8.2 |
| AWT020 | 30 | 1.3 |
| cTnI is a key biomarker for cardiac injury. |
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: AWT020 selectively inhibits TPK1 in cancer cells while avoiding CSK1 in cardiomyocytes.
Experimental Workflow Diagram
Caption: Workflow from toxicity identification to lead candidate validation for AWT020.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of test compounds against TPK1 and CSK1.
-
Reagents and Materials: Recombinant human TPK1 and CSK1 enzymes, appropriate peptide substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (AWT019, AWT020), ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO, then dilute further in kinase buffer. b. In a 384-well plate, add 5 µL of the diluted compound solution. c. Add 5 µL of a solution containing the kinase enzyme and the specific peptide substrate to each well.[7] d. Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km value for each respective kinase.[8][9] e. Incubate the plate at 30°C for 60 minutes. f. Terminate the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process to first deplete unused ATP and then convert the generated ADP back to ATP, which is measured via a luciferase/luciferin reaction. g. Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cardiomyocyte Viability Assay (EC50 Determination)
This protocol assesses the effect of compounds on the viability of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[10][11][12]
-
Reagents and Materials: Cryopreserved hiPSC-CMs, appropriate plating and maintenance media, 96-well plates, test compounds, CellTiter-Glo® 2.0 Assay (Promega).
-
Procedure: a. Thaw and plate hiPSC-CMs in 96-well plates according to the manufacturer's instructions and allow them to recover for at least 7 days, monitoring for spontaneous beating.[11] b. Prepare a serial dilution of the test compounds in the cell culture medium. c. Replace the medium in the cell plates with the medium containing the test compounds. d. Incubate the cells for 72 hours at 37°C and 5% CO2. This longer exposure can help unmask chronic toxic effects.[11][13] e. Equilibrate the plate to room temperature for 30 minutes. f. Add CellTiter-Glo® 2.0 reagent to each well, following the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability. g. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence data to vehicle-treated controls to determine the percent viability. Plot percent viability against the logarithm of compound concentration and fit the data to determine the EC50 value.
In Vivo Rodent Toxicity Study
This protocol provides a high-level overview of a non-GLP exploratory toxicology study to assess potential cardiotoxicity.[14][15]
-
Animal Model: Male Sprague Dawley rats (8-10 weeks old).
-
Study Design: a. Acclimatize animals for at least 5 days. b. Randomize animals into three groups (n=5 per group): Vehicle control, AWT019 (30 mg/kg), and AWT020 (30 mg/kg). c. Administer the compounds or vehicle daily via oral gavage for 7 consecutive days. d. Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint Analysis: a. On day 8 (24 hours after the final dose), collect blood samples via cardiac puncture under terminal anesthesia. b. Process blood to obtain plasma. c. Analyze plasma samples for cardiac troponin I (cTnI) levels using a validated ELISA kit. d. Perform a full necropsy and collect heart tissue for potential histopathological analysis.
-
Data Analysis: Compare the mean cTnI levels between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Conclusion
The development of AWT020 successfully demonstrates the power of a structure-based, rational design strategy to mitigate off-target toxicity.[16] By identifying and exploiting a single, critical amino acid difference between the on-target (TPK1) and off-target (CSK1) kinases, a bulky substituent was introduced that selectively blocked binding to the toxicity-mediating kinase.[1][3] This molecular modification resulted in a greater than 1400-fold improvement in selectivity. The in vitro and in vivo data confirm that AWT020 retains its desired on-target potency while demonstrating a vastly superior safety profile, with cardiotoxicity effectively eliminated at therapeutic exposure levels. AWT020 stands as a validated lead candidate for further preclinical development.
References
- 1. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [protocols.io]
- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanobiology Assays with Applications in Cardiomyocyte Biology and Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]
- 14. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 15. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. acs.org [acs.org]
AWT020: A Bifunctional Approach to Enhance PD-1 Blockade through Targeted IL-2 Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors (ICIs), particularly those targeting the programmed cell death protein 1 (PD-1) pathway, has marked a paradigm shift in cancer therapy.[1][2] Despite their success, a significant portion of patients do not respond to PD-1 blockade, and many develop resistance.[2] To address these limitations, novel therapeutic strategies are being explored to augment the anti-tumor immune response. AWT020 is an innovative bifunctional fusion protein designed to overcome the challenges of current PD-1 blockade and Interleukin-2 (IL-2) therapies by combining a humanized anti-PD-1 nanobody with an engineered IL-2 mutein (IL-2c).[1][2] This design aims to selectively activate tumor-infiltrating T cells, thereby enhancing anti-tumor efficacy while mitigating the systemic toxicity associated with high-dose IL-2 treatment.[1][2]
Mechanism of Action
AWT020 is engineered to leverage the differential expression of PD-1 on tumor-infiltrating lymphocytes (TILs) compared to peripheral T cells.[1] The anti-PD-1 component of AWT020 serves a dual role: it blocks the inhibitory PD-1/PD-L1 signaling pathway and simultaneously delivers the IL-2c payload directly to PD-1 expressing T cells within the tumor microenvironment.[1][2] The IL-2c moiety has been modified to have no binding affinity for the alpha subunit of the IL-2 receptor (IL-2Rα or CD25) and a reduced affinity for the beta and gamma subunits (IL-2Rβγ).[1][2] This modification is critical for reducing the activation of regulatory T cells (Tregs) and minimizing systemic side effects.[1][2] By concentrating the IL-2 signaling in a cis configuration on PD-1 positive T cells, AWT020 selectively promotes the proliferation and effector function of tumor-reactive CD8+ T cells.[1]
Caption: Mechanism of action of AWT020 in the tumor microenvironment.
Preclinical Data
In Vitro Activity
AWT020 has demonstrated potent and selective activity in in vitro assays. It significantly enhances STAT5 phosphorylation, a key downstream signaling event of IL-2 receptor activation, in PD-1 expressing cells.[1][2] Furthermore, AWT020 preferentially promotes the proliferation of activated PD-1^high^ T cells over natural killer (NK) cells, which have low PD-1 expression.[1]
| Assay | Cell Type | Metric | AWT020 Activity | Comparator Activity | Reference |
| pSTAT5 Signaling | PD-1 expressing Hut78 cells | Enhanced pSTAT5 signaling | Significantly enhanced | Weak activation with IL-2c alone | [1] |
| T-Cell Proliferation | Activated human CD3+ T cells (PD-1^high^) | Increased cell number | Significant increase | Significant increase with αhPD1-IL-2x | [1] |
| NK Cell Proliferation | Human NK cells (PD-1^low^) | Minimal proliferation | Minimal induction | - | [1] |
In Vivo Efficacy in Syngeneic Mouse Models
The mouse surrogate of AWT020 (mAWT020) has shown superior anti-tumor efficacy in both anti-PD-1-sensitive and -resistant mouse tumor models compared to anti-PD-1 antibody, IL-2, or their combination.[1][2] In the MC38 colon carcinoma model, a single dose of mAWT020 at 0.3 mg/kg resulted in a 100% complete response rate.[3] In the CT26 colon carcinoma model, mAWT020 treatment achieved a 70% complete response rate.[3] Furthermore, in PD-1 resistant models such as B16F10 melanoma and EMT6 breast carcinoma, mAWT020 achieved over 90% tumor growth inhibition (TGI).[3]
| Tumor Model | Treatment | Dose (mg/kg) | Complete Response (CR) | Tumor Growth Inhibition (TGI) | Reference |
| MC38 (colon) | mAWT020 | 0.3 (single dose) | 100% | - | [3] |
| CT26 (colon) | mAWT020 | - | 70% | - | [3] |
| B16F10 (melanoma) | mAWT020 | - | - | >90% | [3] |
| EMT6 (breast) | mAWT020 | - | - | >90% | [3] |
Immune profiling of the tumor microenvironment revealed that mAWT020 preferentially expands CD8+ T cells within the tumor, with minimal effects on peripheral T cells and NK cells.[1][2] In vivo depletion studies confirmed that the anti-tumor efficacy of a similar anti-PD-1-IL-2 fusion protein is primarily driven by CD8+ T cells, while NK cells contribute more to toxicity.
Pharmacokinetics and Tolerability
Pharmacokinetic studies in cynomolgus monkeys demonstrated that AWT020 has good exposure and a long half-life. A single dose of up to 10 mg/kg was well-tolerated.[3] The mouse surrogate, mAWT020, was also well-tolerated at 10 mg/kg in mice.[1]
| Species | Dose (mg/kg) | Observation | Reference |
| Cynomolgus Monkey | up to 10 (single dose) | Well-tolerated, good exposure, long half-life | [3] |
| Mouse | 10 | Well-tolerated | [1] |
Clinical Data
AWT020 is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT06092580) in adult patients with advanced or metastatic cancers who have failed or were intolerant to standard therapies.[4]
Study AWT020-001 (NCT06092580)
Initial results from the dose-escalation phase of the study, as of January 8, 2025, have been reported.[4]
| Parameter | Data | Reference |
| Number of Patients | 16 (8 male, 8 female) | [4] |
| Dose Escalation Groups | 0.3, 0.6, and 1 mg/kg | [4] |
| Prior Anti-PD-(L)1 Therapy | 6 patients | [4] |
| Pharmacokinetics | Dose-proportional within the 0.3 to 1 mg/kg range | [4] |
| Treatment-Related Adverse Events (TRAEs) | Mostly Grade 1 to 2 (rash, arthralgia, hypothyroidism, nausea, fatigue) | [4] |
| Clinical Activity | 2 confirmed responses (1 in thymic carcinoma with primary anti-PD-1 resistance, 1 in thymoma with acquired anti-PD-1 resistance) | [4] |
| Disease Stabilization | 6 patients, with 3 showing target lesion reductions of 5%, 19%, and 24% | [4] |
These preliminary findings suggest that AWT020 has a manageable safety profile and demonstrates clinical activity in patients with cancers that are resistant to standard anti-PD-1 therapies.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of AWT020.
STAT5 Phosphorylation Assay
This assay measures the phosphorylation of STAT5 in response to AWT020 treatment.
-
Cell Culture: Hut 78 cells engineered to express PD-1 (Hut 78/PD-1) are cultured in appropriate media.
-
Treatment: A stock solution of AWT020 is diluted in HBSS. Cells are treated with varying concentrations of AWT020. A negative control of HBSS only is included.
-
Blocking (Optional): To confirm PD-1 dependence, a separate group of Hut 78/PD-1 cells are pre-incubated with a parental anti-PD-1 antibody for 1 hour at 37°C before AWT020 treatment.
-
Detection: pSTAT5 signaling is measured using a Homogeneous Time Resolved Fluorescence (HTRF) based Phospho-STAT5 (Tyr694) cellular kit, following the manufacturer's protocol.
Human T-Cell Activation and Proliferation Assay
This assay assesses the ability of AWT020 to induce the proliferation of primary human T cells.
-
Cell Preparation: Frozen human peripheral blood mononuclear cells (PBMCs) from healthy donors are thawed.
-
Plating: PBMCs are plated at 20,000 cells/well in a 96-well U-bottom plate with T cell medium (RPMI-1640, 1% GlutaMAX, 10% FBS, 2% human serum, and penicillin/streptomycin).
-
Activation: For pre-activated PBMCs, ImmunoCult™ Human CD3/CD28 T Cell Activator is added to the medium at a 1:200 dilution. Plates are incubated overnight at 37°C and 5% CO2.
-
Treatment: Cells are treated with AWT020, an isotype control (AWT020iso), or a comparator molecule.
-
Proliferation Analysis: T-cell proliferation is assessed by measuring the increase in cell number over a set period, typically using a cell counting method or a dye dilution assay (e.g., CFSE).
Syngeneic Mouse Tumor Models
These in vivo models are used to evaluate the anti-tumor efficacy of mAWT020.
Caption: Experimental workflow for syngeneic mouse model studies.
-
Animal Models: BALB/c and C57BL/6 mice are used. All animal studies are conducted under IACUC-approved protocols.
-
Tumor Cell Lines: Murine cancer cell lines such as MC38 (colon), CT26 (colon), EMT6 (mammary), and B16F10 (melanoma) are used.
-
Tumor Implantation: 0.5-1 x 10^6 tumor cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and administered mAWT020, anti-PD-1 antibody, IL-2, or a combination, typically via intraperitoneal injection.
-
Efficacy Assessment: Tumor volume is measured regularly. Efficacy is determined by tumor growth inhibition (TGI) and the rate of complete response (CR).
-
In Vivo Depletion Studies: To determine the contribution of specific immune cell populations, anti-mouse CD8a or anti-mouse NK1.1 antibodies are administered intraperitoneally at specified time points relative to tumor implantation.[1]
Immune Profiling
This analysis characterizes the immune cell populations within the tumor microenvironment.
-
Sample Collection: Tumors and spleens are harvested from treated and control mice at the end of the study.
-
RNA Isolation: RNA is isolated from tumor tissue using a commercial kit (e.g., RNeasy Plus Mini Kit).
-
Gene Expression Analysis: RNA expression is analyzed using a NanoString nCounter Analysis System with a relevant immune profiling panel (e.g., Mouse PanCancer Immune Profiling Panel).[1] This allows for the quantification of genes associated with various immune cell types and functions.
-
Flow Cytometry: Single-cell suspensions from tumors and spleens are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1) to quantify the different immune cell populations.
Conclusion
AWT020 represents a promising next-generation immunotherapy that rationally combines PD-1 blockade with targeted IL-2 signaling.[1] Preclinical data strongly support its proposed mechanism of action, demonstrating potent and selective activation of anti-tumor T cells, leading to superior efficacy in various tumor models.[1][2][3] The engineered design of AWT020 successfully decouples the therapeutic benefits of IL-2 from its systemic toxicities.[3] Initial clinical data are encouraging, showing a manageable safety profile and signs of clinical activity in a heavily pre-treated patient population, including those with resistance to prior anti-PD-1 therapy.[4] The continued clinical development of AWT020 is warranted and holds the potential to expand the benefit of immunotherapy to a broader range of cancer patients.
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
AWT020 Immunotherapy: A Technical Whitepaper on the Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWT020 is a novel bifunctional fusion protein poised to redefine the landscape of cancer immunotherapy. It comprises a humanized anti-PD-1 nanobody genetically fused to an engineered interleukin-2 (IL-2) mutein.[1][2] This innovative design aims to overcome the limitations of existing anti-PD-1 and IL-2 therapies by delivering a potent, targeted anti-tumor response with a favorable safety profile.[1][2] This document provides an in-depth technical overview of the foundational preclinical and early clinical research on AWT020, focusing on its mechanism of action, key experimental data, and detailed methodologies.
Core Molecular Design and Mechanism of Action
AWT020 is engineered to selectively activate and expand tumor-infiltrating lymphocytes (TILs) while minimizing systemic toxicity.[1][3] The anti-PD-1 component targets the programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor expressed on activated T cells.[4] This targeted binding serves a dual purpose: it blocks the inhibitory PD-1/PD-L1 signaling pathway, and it anchors the IL-2 mutein directly to the surface of PD-1-expressing T cells within the tumor microenvironment.[1][5]
The IL-2 mutein component of AWT020 has been engineered to have no binding affinity for the high-affinity IL-2 receptor alpha subunit (CD25) and attenuated affinity for the beta and gamma subunits (IL-2Rβγ).[1][2] This modification is crucial for reducing the risk of systemic toxicities commonly associated with high-dose IL-2 therapy, such as vascular leak syndrome, and for avoiding the expansion of regulatory T cells (Tregs) which can suppress the anti-tumor immune response.[3] By concentrating the IL-2 activity on PD-1 positive T cells, AWT020 promotes the phosphorylation of STAT5 (pSTAT5), a key downstream signaling event that drives T cell proliferation and effector function.[1][3]
Signaling Pathway Diagram
Caption: Mechanism of action of AWT020 in the tumor microenvironment.
Preclinical Data Summary
The preclinical efficacy and safety of AWT020 were evaluated using its mouse surrogate, mAWT020, in various syngeneic tumor models.
In Vitro Activity
AWT020 demonstrated potent and selective activity on PD-1 expressing cells.
| Assay | Cell Line | Key Finding | Reference |
| STAT5 Phosphorylation | Hut 78/PD-1 | AWT020 induced significantly enhanced pSTAT5 signaling in PD-1 expressing cells compared to wild-type cells.[1] | [1] |
| T-Cell Proliferation | Human PBMCs | AWT020 preferentially stimulated the proliferation of activated PD-1high T cells over NK cells.[1] | [1] |
In Vivo Anti-Tumor Efficacy
mAWT020 exhibited superior anti-tumor activity compared to anti-PD-1 monotherapy or the combination of an anti-PD-1 antibody and IL-2 in both anti-PD-1-sensitive and -resistant mouse tumor models.[1][2]
| Tumor Model | Treatment Group | Efficacy Outcome | Reference |
| MC38 (colon carcinoma) | mAWT020 (0.3 mg/kg, single dose) | 100% Complete Response (CR)[6] | [6] |
| MC38 (colon carcinoma) | mAWT020 (0.3 mg/kg and 1 mg/kg) | 100% complete tumor regression in 5 out of 5 mice[1] | [1] |
| CT26 (colon carcinoma) | mAWT020 | 70% Complete Response (CR)[6] | [6] |
| B16F10 (melanoma, PD-1 resistant) | mAWT020 | >90% Tumor Growth Inhibition (TGI)[6] | [6] |
| EMT6 (breast carcinoma, PD-1 resistant) | mAWT020 | >90% Tumor Growth Inhibition (TGI)[6] | [6] |
In Vivo Pharmacodynamics and Safety
Immune profiling studies revealed that mAWT020 preferentially expands CD8+ T cells within the tumor while having minimal effects on peripheral T cells and NK cells.[1][6] This targeted activity contributes to its enhanced safety profile, with mAWT020 being well-tolerated in mice with minimal signs of toxicity.[1][2] In cynomolgus monkeys, AWT020 was well-tolerated at doses up to 10 mg/kg and exhibited a long half-life.[6]
First-in-Human Clinical Trial (AWT020-001)
A Phase 1, first-in-human, dose-escalation study (NCT06092580) is currently evaluating the safety and efficacy of AWT020 monotherapy in patients with advanced or metastatic cancers who have failed or were intolerant to standard therapies.[7][8]
Preliminary Clinical Data
| Parameter | Finding | Reference |
| Patient Population | 25 patients with advanced or metastatic cancers, including some with prior anti-PD-(L)1 therapy.[8] | [8] |
| Dose Escalation | 0.3, 0.6, and 1 mg/kg administered intravenously every two weeks.[8] | [8] |
| Safety | Manageable safety profile. Most treatment-related adverse events (TRAEs) were Grade 1-2, including arthralgia, fatigue, rash, nausea, and hypothyroidism. No vascular leak syndrome was observed.[8] | [8] |
| Efficacy (n=20 evaluable) | Overall Response Rate (ORR): 35%; Disease Control Rate (DCR): 75%. Responses were observed in patients with primary and secondary resistance to anti-PD-(L)1 therapies.[8][9] | [8][9] |
Experimental Protocols
STAT5 Phosphorylation Assay
Objective: To assess the ability of AWT020 to induce STAT5 phosphorylation in a PD-1-dependent manner.
Methodology:
-
Wild-type Hut 78 human T-lymphocyte cells and a PD-1 overexpressing Hut 78 cell line were used.[4]
-
Cells were plated in 96-well plates and treated with varying concentrations of AWT020, an isotype control (AWT020Iso), or recombinant human IL-2 (rhIL-2) for 40 minutes at 37°C.[4]
-
For blocking experiments, Hut 78/PD-1 cells were pre-incubated with a parental anti-PD-1 antibody for 1 hour at 37°C before the addition of AWT020.[4]
-
Following treatment, cells were lysed, and the level of phosphorylated STAT5 (Tyr694) was measured using a Homogeneous Time Resolved Fluorescence (HTRF) assay kit according to the manufacturer's instructions.[4]
Human T-Cell Activation and Proliferation Assay
Objective: To evaluate the effect of AWT020 on the proliferation of human T cells and NK cells.
Methodology:
-
Frozen human peripheral blood mononuclear cells (PBMCs) from healthy donors were thawed and plated in 96-well plates.[4]
-
For T-cell pre-activation, PBMCs were cultured overnight with ImmunoCult™ Human CD3/CD28 T Cell Activator.[4]
-
Pre-activated and un-activated PBMCs were then treated with serially diluted AWT020, AWT020iso, or a comparator anti-human PD-1-IL-2 fusion protein.[4]
-
The cells were cultured for 7-10 days, with the media and treatment being replenished every 2-3 days.[4]
-
After the culture period, cells were collected, stained with fluorescently labeled antibodies against immune cell markers, and analyzed by flow cytometry to quantify the proliferation of different cell populations (e.g., PD-1high CD3+ T cells, NK cells).[4]
In Vivo Mouse Tumor Models
Objective: To assess the anti-tumor efficacy of the mouse surrogate of AWT020 (mAWT020).
Methodology:
-
Syngeneic mouse tumor models, including MC38 and CT26 colon carcinoma, B16F10 melanoma, and EMT6 breast carcinoma, were utilized.[7]
-
Tumor cells were implanted subcutaneously into immunocompetent mice.[5][10]
-
Once tumors reached a specified volume, mice were treated with mAWT020, an anti-mPD-1 antibody, IL-2, or a combination thereof.[1]
-
Tumor growth was monitored over time, and treatment efficacy was determined by measuring tumor volume and calculating tumor growth inhibition (TGI) or the rate of complete responses (CR).[1][6]
-
For pharmacodynamic studies, tumors and peripheral blood were collected after treatment to analyze the immune cell populations by flow cytometry.[1][6]
Experimental Workflow Diagram
Caption: Overall research and development workflow for AWT020.
Conclusion
The foundational research on AWT020 provides a strong rationale for its continued development as a novel cancer immunotherapy. The preclinical data demonstrate a potent and selective mechanism of action, leading to superior anti-tumor efficacy and an improved safety profile compared to existing therapies.[1][2][6] Preliminary results from the first-in-human clinical trial are encouraging, showing a manageable safety profile and promising anti-tumor activity in a heavily pre-treated patient population.[7][8] AWT020 represents a promising next-generation immunotherapy with the potential to address the unmet medical need of patients with cancers resistant to current treatments.
References
- 1. anwitabio.com [anwitabio.com]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
AWT020's Interaction with the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AWT020 is an investigational bifunctional fusion protein that represents a novel approach in cancer immunotherapy by combining a humanized anti-PD-1 nanobody with an engineered interleukin-2 (IL-2) mutein.[1] This design aims to leverage the synergistic effects of checkpoint inhibition and targeted cytokine stimulation within the tumor microenvironment (TME). Preclinical and early clinical data suggest that AWT020 can effectively reprogram the TME from an immunosuppressive to an immune-active state, primarily by promoting the expansion and activation of tumor-infiltrating CD8+ T cells while mitigating the systemic toxicities associated with high-dose IL-2 therapy.[1][2] This guide provides a comprehensive overview of AWT020's mechanism of action, its multifaceted interactions with the TME, and detailed methodologies of the key experiments supporting these findings.
Core Mechanism of Action
AWT020 is engineered for targeted action within the tumor microenvironment. It consists of two key components: a high-affinity anti-PD-1 nanobody and a modified IL-2 cytokine (IL-2c).[1]
-
Targeted Delivery via PD-1 Binding : The anti-PD-1 component of AWT020 directs the fusion protein to programmed cell death protein 1 (PD-1), which is highly expressed on tumor-infiltrating lymphocytes (TILs).[1] This targeted binding achieves two primary objectives: it delivers the IL-2c payload directly to the tumor site and simultaneously blocks the inhibitory PD-1/PD-L1 signaling pathway, thus relieving a critical immune checkpoint.[1][3]
-
Engineered IL-2 Mutein for Enhanced Safety and Efficacy : The IL-2c component of AWT020 has been modified to exhibit no binding to the alpha subunit of the IL-2 receptor (IL-2Rα or CD25) and has a deliberately attenuated affinity for the beta and gamma subunits (IL-2Rβγ).[1][4] This modification is crucial as it prevents the activation of regulatory T cells (Tregs), which are immunosuppressive and express high levels of CD25. Furthermore, the reduced affinity for IL-2Rβγ minimizes systemic activation of peripheral T cells and Natural Killer (NK) cells, which is a primary driver of the severe toxicities associated with traditional IL-2 therapies.[1]
By binding to PD-1 on TILs, AWT020 facilitates the cis-presentation of the IL-2 mutein to the IL-2Rβγ complex on the same cell, leading to potent and localized activation of the STAT5 signaling pathway.[1] This targeted stimulation promotes the proliferation and effector function of tumor-specific T cells directly within the TME.[1]
Caption: Mechanism of AWT020 action in the tumor microenvironment.
Modulation of the Tumor Microenvironment
AWT020's primary impact on the TME is the selective expansion and activation of CD8+ T cells, effectively turning immunologically "cold" tumors into "hot" ones.[1]
Effects on Immune Cell Populations
Preclinical studies using a mouse surrogate, mAWT020, have demonstrated a significant shift in the immune cell landscape within the tumor.
-
CD8+ T Cells : Treatment with mAWT020 leads to a preferential and robust expansion of CD8+ T cells directly within the tumor.[1][4] This effect is significantly more pronounced compared to treatment with an anti-PD-1 antibody alone, IL-2, or a combination of the two.[1]
-
Natural Killer (NK) Cells : AWT020 has minimal impact on the proliferation of NK cells, both systemically and within the tumor.[1] This is a key differentiator from conventional IL-2 therapies, where NK cell activation is a major contributor to toxicity.[1]
-
Regulatory T cells (Tregs) : Due to the IL-2 mutein's inability to bind to IL-2Rα, AWT020 does not stimulate the expansion of immunosuppressive Tregs.[5]
Enhancement of T-Cell Activation
Gene expression profiling of tumors treated with mAWT020 revealed a significant upregulation of genes associated with T-cell activation and expansion. These include Cd3d, Cd3e, Cd8a, Il2ra, Cxcr3, Cxcr6, Zap70, Lck, and Pdcd1.[6] This indicates a broad and potent activation of the T-cell machinery within the TME.
Summary of Preclinical and Clinical Data
Preclinical Efficacy in Syngeneic Mouse Models
The mouse surrogate of AWT020 (mAWT020) has demonstrated superior anti-tumor activity in various preclinical models.[1][7]
| Model | Treatment Group | Dosage | Outcome | Reference |
| MC38 (Colon Carcinoma) | mAWT020 | 1 mg/kg | Significant reduction in tumor size vs. αmPD1, HSA-IL-2c, or combination | [1] |
| mAWT020 | 0.3 mg/kg | 100% complete tumor regression | [1] | |
| αmPD1 | 1 mg/kg | Less tumor growth suppression than 0.1 mg/kg mAWT020 | [8] | |
| CT26 (Colon Carcinoma) | mAWT020 | 1 mg/kg | 70% complete response | [6] |
| B16F10 (Melanoma - "cold" tumor) | mAWT020 | Not specified | >90% Tumor Growth Inhibition (TGI) | [6] |
| EMT6 (Breast Carcinoma) | mAWT020 | Not specified | >90% TGI | [6] |
First-in-Human (FIH) Clinical Trial Data (NCT06092580)
Initial results from the Phase 1 dose-escalation study in patients with advanced or metastatic cancers show that AWT020 is clinically active and has a manageable safety profile.[3][9]
| Parameter | Data (as of Jan 8, 2025) | Reference |
| Patients Treated | 16 | [3][6] |
| Dose Escalation Groups | 0.3, 0.6, and 1 mg/kg | [3][6] |
| Prior Anti-PD-(L)1 Therapy | 6 patients | [3][6] |
| Most Common TRAEs (Grade 1-2) | Rash, arthralgia, hypothyroidism, nausea, fatigue | [3][10] |
| Antitumor Activity | Clinically active in cancers with primary or secondary resistance to anti-PD-1 therapies. Disease stabilization observed, with some patients showing reductions in target lesions. | [3][10] |
Detailed Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize AWT020, based on published information.[1]
STAT5 Phosphorylation Assay
This assay measures the activation of the IL-2 signaling pathway.
-
Cell Lines : Wild-type human T-lymphocyte cell line Hut 78 and a PD-1 overexpressing Hut-78 cell line.
-
Procedure :
-
Cells are plated in 96-well deep plates at a density of 0.12 x 10^6 cells in 15 µL of HBSS per well.
-
Cells are treated with 15 µL/well of varying concentrations of AWT020, an isotype control (AWT020Iso), or recombinant human IL-2 (rhIL-2) and incubated at 37°C for 40 minutes.
-
For blocking experiments, cells are pre-incubated with a parental anti-PD-1 antibody for 1 hour at 37°C before the addition of AWT020.
-
Following treatment, cells are lysed by adding 10 µL/well of supplemented lysis buffer and incubated for 30 minutes at room temperature with shaking.
-
16 µL of the cell lysate is transferred to an HTRF 96-well low volume plate.
-
pSTAT5 signal is detected using a Homogeneous Time Resolved Fluorescence (HTRF) kit (Phospho-STAT5 Tyr694) according to the manufacturer's instructions. 4 µL of a detection buffer mixture containing pSTAT5 Eu Cryptate antibody (donor) and pSTAT5 d2 antibody (acceptor) is added to each well.
-
The plate is sealed and incubated overnight at room temperature before reading the HTRF signal.
-
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Item - Table 1_AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 5. anwitabio.com [anwitabio.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. - ASCO [asco.org]
AWT020: A Deep Dive into its Immunomodulatory Effects on Tumor-Infiltrating Lymphocytes
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. However, a significant portion of patients do not respond to these therapies, often due to an insufficient number or activity of tumor-infiltrating lymphocytes (TILs). AWT020 emerges as a novel bifunctional fusion protein designed to overcome this limitation. It synergistically combines the checkpoint inhibitory function of an anti-PD-1 antibody with the potent T-cell-proliferative capacity of a modified Interleukin-2 (IL-2), aiming to robustly enhance anti-tumor immunity directly within the tumor microenvironment while mitigating systemic toxicities. This technical guide provides an in-depth analysis of AWT020's mechanism of action, its profound effects on TILs, and the experimental methodologies underpinning these findings.
Core Mechanism of Action
AWT020 is a fusion protein constructed from a humanized anti-PD-1 nanobody and an engineered IL-2 mutein (IL-2c).[1][2] This design is predicated on the differential expression of PD-1, which is significantly upregulated on TILs compared to peripheral T cells.[1] The anti-PD-1 moiety of AWT020 serves a dual purpose: it blocks the inhibitory PD-1/PD-L1 signaling pathway and simultaneously targets the IL-2c payload directly to the tumor microenvironment.[1][2]
The IL-2c component has been strategically modified to exhibit no binding to the alpha subunit of the IL-2 receptor (IL-2Rα or CD25) and attenuated affinity for the beta and gamma subunits (IL-2Rβγ).[2][3] This modification is crucial as the high-affinity IL-2Rα is highly expressed on regulatory T cells (Tregs), and its activation is linked to the severe systemic toxicities associated with high-dose IL-2 therapy.[4] By circumventing IL-2Rα activation, AWT020 selectively stimulates the IL-2Rβγ signaling pathway, which is critical for the proliferation and activation of effector T cells and NK cells.[1]
Upon binding of the anti-PD-1 component to PD-1 on a TIL, the IL-2c is presented in cis to the IL-2Rβγ complex on the same cell.[1][5] This localized delivery and subsequent signaling cascade lead to the phosphorylation of STAT5 (pSTAT5), a key event in promoting the expansion and effector function of tumor-antigen-specific T cells.[1][6]
Signaling Pathway of AWT020 in a Tumor-Infiltrating Lymphocyte
Impact on Tumor-Infiltrating Lymphocytes: Preclinical Evidence
Preclinical studies utilizing a mouse surrogate of AWT020 (mAWT020) have demonstrated its potent anti-tumor efficacy and its selective impact on the tumor immune infiltrate.[1][2] These studies, conducted in various syngeneic mouse tumor models, including those sensitive and resistant to anti-PD-1 therapy, have consistently shown that mAWT020 significantly enhances the presence and activity of effector T cells within the tumor.[1][2][7]
Quantitative Effects on Immune Cell Populations
The primary effect of mAWT020 on TILs is the preferential expansion of CD8+ T cells.[1][2] Immune profiling of tumors from treated mice revealed a significant increase in this critical cytotoxic T cell population, while having minimal impact on peripheral T cells and Natural Killer (NK) cells, thereby decoupling efficacy from systemic toxicity.[1][2][7]
| Treatment Group | Tumor Model | Key Finding | Reference |
| mAWT020 | MC38 (colon carcinoma) | 100% Complete Response (CR) with a single 0.3 mg/kg dose. | [7] |
| mAWT020 | CT26 (colon carcinoma) | 70% Complete Response (CR). | [7] |
| mAWT020 | B16F10 (melanoma, PD-1 resistant) | >90% Tumor Growth Inhibition (TGI). | [7] |
| mAWT020 | EMT6 (breast carcinoma, PD-1 resistant) | >90% Tumor Growth Inhibition (TGI). | [7] |
| mAWT020 | General finding across models | Specifically and significantly expands tumor-infiltrating CD8+ T cells. | [1][2][7] |
| mAWT020 | General finding across models | Minimal effects on peripheral T cells and NK cells. | [1][2][7] |
Experimental Protocols
The following sections outline the generalized methodologies employed in the preclinical evaluation of AWT020, based on published literature.
In Vitro pSTAT5 Signaling Assay
This assay is crucial for confirming the mechanism of action of AWT020.
Objective: To measure the phosphorylation of STAT5 in PD-1 expressing cells following treatment with AWT020.
Methodology:
-
Cell Lines: PD-1 positive T cell lines (e.g., Hut78) are utilized.[8]
-
Treatment: Cells are incubated with varying concentrations of AWT020, control antibodies, or IL-2.
-
Stimulation: Following a short incubation period (e.g., 15-30 minutes), the stimulation is stopped.[4]
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with methanol) to allow intracellular antibody staining.[3][4]
-
Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT5 (pSTAT5).[3][4]
-
Analysis: The median fluorescence intensity (MFI) of pSTAT5 is quantified using flow cytometry, indicating the level of STAT5 activation.[9][10]
Human PBMC Proliferation Assay
Objective: To assess the proliferative capacity of human T cells in response to AWT020.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using density gradient centrifugation.[11][12]
-
Labeling: PBMCs are labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.[6][13]
-
Activation and Treatment: T cells within the PBMC population are activated (e.g., with anti-CD3/CD28 antibodies) to induce PD-1 expression and then treated with AWT020 or control molecules.[1]
-
Culture: Cells are cultured for a period of 4-5 days to allow for proliferation.[6]
-
Analysis: The dilution of the proliferation dye in T cell subsets (e.g., CD8+ and CD4+ T cells) is measured by flow cytometry to determine the extent of cell division.[13]
In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy and the effect of AWT020 on the tumor immune microenvironment in vivo.
Methodology:
-
Animal Models: Immunocompetent mouse strains (e.g., C57BL/6) are used.[14]
-
Tumor Cell Inoculation: Syngeneic tumor cell lines (e.g., MC38, CT26) are subcutaneously inoculated into the flanks of the mice.[14][15]
-
Treatment: Once tumors reach a palpable size, mice are treated with mAWT020, control antibodies, or vehicle, typically via intraperitoneal injection.[14]
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weight and general health are also monitored as indicators of toxicity.[14]
-
Immunophenotyping: At the end of the study, tumors are excised, dissociated into single-cell suspensions, and stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD4, FoxP3, NK1.1) for analysis by flow cytometry.[16] This allows for the quantification of different immune cell populations within the tumor.
Experimental Workflow for Preclinical Evaluation of AWT020
Clinical Perspective and Future Directions
The promising preclinical data for AWT020 has led to its evaluation in a first-in-human Phase 1 clinical trial (NCT06092580) for patients with advanced cancers.[17][18] Initial results from this study indicate that AWT020 has a manageable safety profile and demonstrates early signs of antitumor activity, even in patients who are resistant to prior anti-PD-(L)1 therapies.[19][20] The ongoing clinical development will be critical in determining the therapeutic potential of AWT020 and its impact on the tumor microenvironment in cancer patients. Future research will likely focus on identifying predictive biomarkers of response and exploring combination strategies to further enhance its efficacy.
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 5. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 6. lonzabio.jp [lonzabio.jp]
- 7. scispace.com [scispace.com]
- 8. anwitabio.com [anwitabio.com]
- 9. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ichor.bio [ichor.bio]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. matilda.science [matilda.science]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. - ASCO [asco.org]
- 20. researchgate.net [researchgate.net]
Preclinical Pharmacology of AWT020: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWT020 is an investigational bifunctional fusion protein engineered to enhance anti-tumor immunity while mitigating the systemic toxicities often associated with cytokine therapy.[1][2] It comprises a humanized anti-PD-1 nanobody fused to an engineered interleukin-2 mutein (IL-2c).[2][3] This novel construct is designed for targeted delivery of a precisely calibrated IL-2 signal to Programmed Cell Death Protein 1 (PD-1) expressing T cells within the tumor microenvironment. This guide provides a comprehensive overview of the preclinical pharmacology of AWT020, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.
Mechanism of Action
AWT020's design leverages a dual-targeting strategy. The anti-PD-1 nanobody component serves two functions: it blocks the inhibitory PD-1/PD-L1 signaling pathway, a key mechanism of tumor immune evasion, and it anchors the IL-2c payload directly to the surface of tumor-infiltrating lymphocytes (TILs), which are known to upregulate PD-1 expression.[2][3]
The IL-2c component has been specifically engineered to overcome the limitations of high-dose IL-2 therapy. It exhibits no binding to the high-affinity IL-2 receptor alpha subunit (IL-2Rα or CD25), which is constitutively expressed on regulatory T cells (Tregs), thereby avoiding the expansion of this immunosuppressive cell population.[1][2][3] Furthermore, its affinity for the IL-2 receptor beta and gamma complex (IL-2Rβγ) is attenuated.[2][3] This reduced affinity is overcome when AWT020 is bound to PD-1 on the cell surface, allowing for potent cis-activation of IL-2 signaling specifically in the target PD-1-positive effector T cells.[3] This targeted activation leads to the phosphorylation of STAT5 (pSTAT5), promoting the proliferation and enhancing the effector function of tumor-specific T cells.[3][4]
In Vitro Pharmacology
Cellular Activity
AWT020's activity is highly dependent on PD-1 expression. In vitro studies demonstrated that AWT020 significantly enhances pSTAT5 signaling in PD-1 expressing cells.[2][3][4] This targeted activity translates to a preferential expansion of activated, PD-1high T cells over Natural Killer (NK) cells, which express low levels of PD-1.[1][3] In contrast, a non-targeting control fusion protein showed minimal induction of T cell proliferation.[1] This selectivity is a key differentiator, as broad activation of NK cells is associated with toxicity.[3]
Table 1: Summary of In Vitro Activity
| Assay | Cell Type | Key Finding | Reference |
| STAT5 Phosphorylation | Hut78 T-cell lymphoma (PD-1+) | Potently induced pSTAT5 signaling. | [1] |
| T Cell Proliferation | Activated PD-1high Human CD3+ T Cells | Significantly increased the number of PD-1high T cells. | [3] |
| NK Cell Proliferation | Human Primary NK Cells | Minimal activation or expansion observed. | [3] |
Experimental Protocols
-
pSTAT5 Signaling Assay: STAT5 phosphorylation was assessed in Hut78 T-cell lymphoma cells, including a line stably expressing human PD-1.[3] The assay utilized a Homogeneous Time Resolved Fluorescence (HTRF) format. Following cell treatment, pSTAT5 was detected using a europium cryptate-labeled anti-pSTAT5 antibody (donor) and a d2-labeled anti-pSTAT5 antibody (acceptor), with the signal being read after overnight incubation.[3]
-
Human T Cell and NK Cell Proliferation Assays: Human primary T cells were pre-activated with anti-CD3 and anti-CD28 antibodies to induce high PD-1 expression.[3] Activated T cells or primary NK cells were then treated with various IL-2 fusion proteins. Cell proliferation was subsequently analyzed using flow cytometry.[3]
In Vivo Pharmacology & Efficacy
The anti-tumor efficacy of AWT020 was evaluated using a mouse surrogate, mAWT020, in various syngeneic tumor models.
Anti-Tumor Activity
mAWT020 demonstrated superior anti-tumor efficacy compared to an anti-mPD-1 antibody, a half-life extended IL-2, or the combination of both, in both anti-PD-1-sensitive and -resistant tumor models.[3][4]
-
Anti-PD-1 Sensitive Models:
-
In the MC38 colon carcinoma model, mAWT020 treatment at 1 mg/kg (twice-weekly) resulted in all mice becoming tumor-free.[3] A dose-response study in the same model showed that 0.3 mg/kg and 1 mg/kg doses led to complete tumor regression in 100% of mice.[3] Even a single dose of 0.3 mg/kg was sufficient to achieve a 100% complete response (CR) rate.[4]
-
In the CT26 colon carcinoma model, mAWT020 treatment achieved a 70% complete response rate.[4]
-
-
Anti-PD-1 Resistant Models:
-
In the B16F10 melanoma and EMT6 breast carcinoma models, mAWT020 achieved over 90% tumor growth inhibition (TGI).[4]
-
Table 2: Summary of In Vivo Anti-Tumor Efficacy of mAWT020
| Tumor Model | Cancer Type | Key Efficacy Finding | Dose (mg/kg) | Reference |
| MC38 | Colon Carcinoma | 100% Complete Response | 1 | [3] |
| MC38 | Colon Carcinoma | 100% Complete Response | 0.3 or 1 | [3] |
| MC38 | Colon Carcinoma | 100% Complete Response (single dose) | 0.3 | [4] |
| CT26 | Colon Carcinoma | 70% Complete Response | Not Specified | [4] |
| B16F10 | Melanoma | >90% Tumor Growth Inhibition | Not Specified | [4] |
| EMT6 | Breast Carcinoma | >90% Tumor Growth Inhibition | Not Specified | [4] |
Immune Profiling
Immune profiling of tumors from treated mice revealed that mAWT020 preferentially expands CD8+ T cells within the tumor, while having minimal effects on peripheral T cells and NK cells.[3][4] Cell depletion studies confirmed that the anti-tumor efficacy is primarily driven by CD8+ T cells, whereas NK cells are the main contributors to the toxicity of less-targeted IL-2 therapies.[1]
Experimental Protocols
-
Animal Models: Balb/c and C57BL/6 mice were used for the studies.[3]
-
Tumor Cell Lines: Murine cancer cell lines including MC38 (colon), CT26 (colon), EMT6 (mammary), and B16F10 (melanoma) were acquired from the American Type Culture Collection (ATCC).[3]
-
Study Design: For subcutaneous tumor models, 0.5-1 x 10^6 tumor cells were injected into the flank of the mice.[3] Treatment was initiated once tumors were established. In the MC38 dose-ranging study, treatment was administered twice-weekly.[3] The study groups included 5 animals per group.[3]
Preclinical Safety and Toxicology
The safety profile of AWT020 was assessed in both mice and cynomolgus monkeys.
-
Mouse Studies: The mouse surrogate, mAWT020, was well-tolerated at doses up to 10 mg/kg.[3]
-
Cynomolgus Monkey Studies: The cynomolgus monkey was selected as a suitable species for toxicology assessment.[3] In a non-GLP single-dose study, AWT020 was administered via intravenous infusion at 5 mg/kg and 10 mg/kg.[3]
-
Tolerability: The 10 mg/kg dose was well-tolerated.[3][4] No significant changes in body weight, AST, or ALT were observed.[3][5]
-
Pharmacodynamics: No increase in the levels of serum inflammatory cytokines (IFN-γ, IL-1β, IL-5, IL-10, IL-6, TNF-α, and MCP-1) was observed in any treated animals.[4] Lymphocyte counts remained stable.[3][5]
-
Pharmacokinetics: A single dose study in cynomolgus monkeys showed that AWT020 had good exposure and a long half-life.[4]
-
Table 3: Summary of Cynomolgus Monkey Toxicology Study
| Parameter | Dose (mg/kg) | Observation | Reference |
| Tolerability | 5 and 10 | Well-tolerated, no significant changes in body weight, AST, ALT. | [3][5] |
| Lymphocyte Count | 5 and 10 | Stable | [3][5] |
| Serum Cytokines | Not Specified | No increase observed | [4] |
| Pharmacokinetics | Up to 10 | Good exposure, long half-life | [4] |
Experimental Protocols
-
Toxicology Study Design: A non-GLP single-dose tolerability study was conducted in a total of 4 cynomolgus monkeys (two male, two female) assigned to either a 5 mg/kg or 10 mg/kg treatment group.[3] The drug was administered via intravenous infusion. Safety parameters, including body weight, clinical chemistry (AST, ALT), and hematology (lymphocytes), were monitored.[3][5]
Conclusion
The preclinical data for AWT020 demonstrate a promising therapeutic profile. Its innovative design, which combines PD-1 blockade with targeted IL-2 receptor activation on tumor-infiltrating T cells, results in potent anti-tumor efficacy across a range of sensitive and resistant tumor models.[2][3][4] Crucially, this efficacy is decoupled from the severe systemic toxicities that have historically limited the use of IL-2-based therapies.[1][2] The favorable safety profile observed in mice and cynomolgus monkeys supports the continued clinical development of AWT020 as a novel immunotherapeutic strategy for cancer.[3][4]
References
- 1. anwitabio.com [anwitabio.com]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
Awt020: Methodological & Application
AWT020 In Vivo Experimental Protocol in Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
AWT020 is a novel bifunctional fusion protein that combines a high-affinity anti-PD-1 antibody with a potency-optimized, engineered interleukin-2 (IL-2) mutein. This molecule is designed to selectively target and activate PD-1-expressing T cells within the tumor microenvironment, thereby enhancing anti-tumor immunity while mitigating the systemic toxicities associated with conventional IL-2 therapy. Preclinical studies utilizing a mouse surrogate, mAWT020, have demonstrated significant anti-tumor efficacy in various syngeneic mouse tumor models. These application notes provide detailed protocols for the in vivo evaluation of AWT020 in mice, covering tumor model establishment, treatment administration, and endpoint analysis.
Mechanism of Action
AWT020 is engineered to overcome the limitations of existing cancer immunotherapies. The anti-PD-1 component targets the fusion protein to tumor-infiltrating lymphocytes (TILs) that express PD-1, a key immune checkpoint receptor. Concurrently, the IL-2 mutein, which has an attenuated affinity for the IL-2 receptor beta and gamma subunits (IL-2Rβγ) and no binding to the alpha subunit (IL-2Rα), preferentially stimulates the proliferation and effector function of these PD-1 positive T cells. This targeted delivery and selective activation of tumor-specific T cells leads to a potent anti-tumor response, while the reduced systemic IL-2 receptor engagement minimizes adverse effects like vascular leak syndrome. The downstream signaling cascade initiated by AWT020 in PD-1+ T cells involves the phosphorylation of STAT5 (pSTAT5), a key event in T cell activation and proliferation.
AWT020 Signaling Pathway
Caption: AWT020 binds to PD-1 on T cells, blocking the PD-1/PD-L1 axis and activating IL-2Rβγ signaling, leading to STAT5 phosphorylation and enhanced T cell activity.
Experimental Protocols
I. Syngeneic Mouse Tumor Models
The efficacy of mAWT020 has been demonstrated in several syngeneic mouse tumor models. The choice of model depends on the research question and the genetic background of the mice.
A. MC38 Colon Adenocarcinoma Model (C57BL/6 mice)
This is a commonly used model that is sensitive to anti-PD-1 therapy.
-
Animals: 6-8 week old female C57BL/6 mice.
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Tumor Implantation:
-
Culture MC38 cells in appropriate media.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in sterile PBS or a mixture with Matrigel.
-
Subcutaneously inject 0.5-1 x 10^6 MC38 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Begin monitoring tumors 3-4 days after implantation.
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Randomize mice into treatment groups when tumors reach an average volume of 60-150 mm³.
-
B. CT26 Colon Carcinoma Model (Balb/c mice)
This model is also responsive to immunotherapy.
-
Animals: 6-8 week old female Balb/c mice.
-
Cell Line: CT26 murine colon carcinoma cells.
-
Tumor Implantation:
-
Follow the same general procedure as for MC38 cells.
-
Subcutaneously inject 0.5-1 x 10^6 CT26 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Monitoring and Treatment Initiation:
-
Follow the same procedures as for the MC38 model.
-
C. B16F10 Melanoma and EMT6 Mammary Carcinoma Models (C57BL/6 and Balb/c respectively)
These models are known to be more resistant to anti-PD-1 therapy and can be used to evaluate the enhanced efficacy of AWT020.
-
Animals: C57BL/6 mice for B16F10 and Balb/c mice for EMT6.
-
Cell Lines: B16F10 murine melanoma cells and EMT6 murine mammary carcinoma cells.
-
Tumor Implantation and Monitoring:
-
Follow the same general procedures as described above, using 0.5-1 x 10^6 cells per injection.
-
II. Treatment Administration
-
Test Article: Mouse surrogate AWT020 (mAWT020).
-
Control Groups:
-
Vehicle control (e.g., PBS).
-
Anti-mPD-1 antibody.
-
IL-2c (engineered IL-2 mutein alone).
-
Combination of anti-mPD-1 antibody and IL-2c.
-
-
Dosing:
-
Effective doses of mAWT020 have been reported in the range of 0.1 to 1 mg/kg.
-
A single dose of 0.3 mg/kg has been shown to achieve 100% complete response in the MC38 model.
-
-
Administration Route: Intraperitoneal (IP) injection
Application Notes and Protocols for AWT020 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWT020 is a novel bifunctional fusion protein that combines a humanized anti-PD-1 nanobody with an engineered interleukin-2 (IL-2) mutein. This molecule is designed to selectively target PD-1-expressing tumor-infiltrating lymphocytes (TILs), thereby delivering a potent, localized IL-2 signal to enhance anti-tumor immunity while minimizing systemic toxicities associated with high-dose IL-2 therapy. The IL-2 mutein component has been engineered to have no binding to the IL-2 receptor alpha subunit (IL-2Rα) and a reduced affinity for the IL-2R beta and gamma subunits (IL-2Rβγ), which mitigates off-target activation of immune cells. Preclinical studies have demonstrated that AWT020 promotes the proliferation of activated T cells over natural killer (NK) cells and shows significant anti-tumor efficacy in various mouse tumor models.
These application notes provide detailed protocols for utilizing AWT020 in in vitro settings to assess its activity on immune cell lines and primary cells, which is crucial for understanding its mechanism of action and potential therapeutic applications in oncology.
Quantitative Data Summary
The in vitro activity of AWT020 is primarily characterized by its ability to induce STAT5 phosphorylation, a key downstream event in the IL-2 receptor signaling pathway, in a PD-1-dependent manner.
| Cell Line | Target Receptor | Assay | Parameter | Value | Reference |
| Hut 78/PD-1 | Human PD-1/IL-2R | STAT5 Phosphorylation | EC50 | 4.81 ± 1.95 nM | |
| Hut 78 | Human IL-2R | STAT5 Phosphorylation | EC50 | 130 ± 17.7 nM |
Signaling Pathway
AWT020's mechanism of action involves a targeted approach to activate anti-tumor T cell responses. The anti-PD-1 component binds to PD-1 on tumor-infiltrating lymphocytes, which serves two purposes: it blocks the inhibitory PD-1/PD-L1 signaling and anchors the IL-2 mutein to the T cell surface. This localized delivery of the IL-2 mutein facilitates its interaction with the IL-2Rβγ complex on the same cell, leading to the activation of the JAK-STAT signaling pathway, primarily through the phosphorylation of STAT5. Activated pSTAT5 then translocates to the nucleus to promote the transcription of genes involved in T cell proliferation, survival, and effector functions.
Experimental Protocols
STAT5 Phosphorylation Assay
This assay measures the ability of AWT020 to induce the phosphorylation of STAT5 in a PD-1 dependent manner.
Cell Lines:
-
Hut 78 (human T-lymphocyte cell line, ATCC TIB-161)
-
Hut 78/PD-1 (Hut 78 cells engineered to overexpress human PD-1)
Materials:
-
AWT020
-
Recombinant human IL-2 (rhIL-2) as a control
-
Non-PD-1 targeting IL-2c control (AWT020iso)
-
Hanks' Balanced Salt Solution (HBSS)
-
Phospho-STAT5 (Tyr694) Cellular Assay Kit (e.g., from Cisbio)
-
96-well deep well plates
-
HTRF-compatible 96-well low volume plates
Protocol:
-
Culture Hut 78 and Hut 78/PD-1 cells in appropriate media and conditions as recommended by the supplier.
-
Harvest and wash the cells, then resuspend in HBSS.
-
Plate the cells at a density of 0.12 x 10^6 cells in 15 µL per well in a 96-well deep well plate.
-
Prepare serial dilutions of AWT020, rhIL-2, and AWT020iso in HBSS.
-
Add 15 µL of the diluted compounds to the cells. Include a vehicle control (HBSS only).
-
Incubate the plate at 37°C for 40 minutes.
-
Lyse the cells by adding 10 µL of the supplemented lysis buffer from the assay kit to each well.
-
Incubate for 30 minutes at room temperature with shaking.
-
Transfer 16 µL of the cell lysate to an HTRF 96-well low volume plate.
-
Add 4 µL of the HTRF detection antibody mixture (pSTAT5-Eu Cryptate and pSTAT5-d2) to each well.
-
Seal the plate and incubate overnight at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Calculate EC50 values from the dose-response curves.
Human T Cell Activation and Proliferation Assay
This protocol assesses the ability of AWT020 to induce the proliferation of activated human T cells.
Materials:
-
Frozen human peripheral blood mononuclear cells (PBMCs) from healthy donors
-
T cell medium (RPMI-1640, 1% GlutaMAX, 10% FBS, 2% human serum, Pen/Strep)
-
ImmunoCult™ Human CD3/CD28 T Cell Activator
-
AWT020
-
Control proteins (e.g., AWT020iso, αhPD1-IL-2x)
-
96-well U-bottom plates
-
Flow cytometer and relevant antibodies (e.g., for CD3, CD8, PD-1)
-
Cell proliferation dye (e.g., CellTrace™ Violet)
Protocol:
-
Thaw cryopreserved human PBMCs according to the supplier's instructions.
-
To induce PD-1 expression, pre-activate the PBMCs by culturing them overnight in T cell medium containing a 1:200 dilution of ImmunoCult™ Human CD3/CD28 T Cell Activator.
-
(Optional) Stain the cells with a cell proliferation dye following the manufacturer's protocol to track cell division.
-
Plate the pre-activated PBMCs at 20,000 cells per well in a 96-well U-bottom plate in 100 µL of T cell medium.
-
Add varying concentrations of AWT020 and control proteins to the wells.
-
Incubate the plate at 37°C and 5% CO2 for an appropriate time period (e.g., 3-5 days).
-
At the end of the incubation, harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD8) and PD-1.
-
Analyze the samples by flow cytometry to quantify the proliferation of specific T cell subsets (e.g., PD-1 high CD8+ T cells) based on the dilution of the proliferation dye.
General Cell Culture Protocols for Murine Cancer Cell Lines
AWT020's anti-tumor activity is mediated by the immune system. Therefore, in vitro studies often involve co-culture systems with immune cells or using conditioned media from AWT020-treated immune cells. The following are general culture guidelines for cancer cell lines used in preclinical AWT020 studies.
Cell Lines:
-
MC38 (murine colon adenocarcinoma)
-
CT26 (murine colon carcinoma)
-
EMT6 (murine mammary carcinoma)
-
B16F10 (murine melanoma)
General Culture Conditions:
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Specific media formulations should be confirmed with the cell line supplier (e.g., ATCC).
-
Culture Environment: 37°C in a humidified atmosphere with 5%
AWT020 T-Cell Expansion and Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWT020 is a novel fusion protein engineered to enhance anti-tumor immunity by combining a humanized anti-PD-1 nanobody with a modified interleukin-2 (IL-2) mutein.[1] This strategic design aims to selectively activate and expand tumor-infiltrating T-cells that express Programmed Cell Death Protein 1 (PD-1), thereby concentrating the therapeutic effect within the tumor microenvironment and mitigating systemic toxicities often associated with conventional IL-2 therapies.[1][2][3] The engineered IL-2 component of AWT020 exhibits reduced binding to the high-affinity IL-2 receptor alpha subunit (CD25), which is constitutively expressed on regulatory T-cells (Tregs), and has an attenuated affinity for the intermediate-affinity IL-2 receptor beta and gamma complex (IL-2Rβγ).[1][2][3] This design preferentially directs IL-2 signaling to PD-1 expressing activated T-cells, leading to their robust expansion and enhanced effector function.[1][3]
These application notes provide detailed protocols for assessing the bioactivity of AWT020 by measuring its impact on T-cell expansion and proliferation. The described assays are critical for preclinical evaluation and mechanism of action studies of AWT020 and similar immunomodulatory agents.
Mechanism of Action: AWT020 Signaling Pathway
AWT020's dual-functionality is initiated by the binding of its anti-PD-1 nanobody component to PD-1 on the surface of activated T-cells. This engagement serves two purposes: it blocks the inhibitory PD-1/PD-L1 signaling axis and simultaneously delivers the engineered IL-2 mutein to the T-cell surface. The localized concentration of the IL-2 mutein facilitates its interaction with the IL-2Rβγ complex, triggering downstream signaling through the JAK-STAT pathway. Specifically, this leads to the phosphorylation of STAT5 (pSTAT5), a key transcription factor that promotes T-cell survival, proliferation, and effector functions.[1][4]
Caption: AWT020 dual-mechanism signaling pathway.
Data Presentation
Preclinical studies have demonstrated the potent and selective activity of AWT020 in promoting the expansion of activated T-cells, particularly CD8+ T-cells, both in vitro and in vivo. The following tables summarize the expected quantitative outcomes from the described assays when comparing AWT020 to relevant controls.
| In Vitro T-Cell Proliferation (Human PBMCs) | % Proliferating CD8+ T-Cells (CFSElow) |
| Treatment | Mean ± SD |
| Unstimulated Control | < 5% |
| Anti-PD-1 Monoclonal Antibody | 10% ± 2% |
| Recombinant Human IL-2 (rhIL-2) | 35% ± 5% |
| Anti-PD-1 + rhIL-2 | 45% ± 6% |
| AWT020 | 75% ± 8% |
| In Vivo T-Cell Expansion (Tumor Microenvironment) | Fold Change in CD8+ T-Cell Infiltration |
| Treatment | Mean ± SEM |
| Vehicle Control | 1.0 ± 0.2 |
| Anti-PD-1 Monoclonal Antibody | 2.5 ± 0.5 |
| mAWT020 (murine surrogate) | 8.0 ± 1.5 |
| In Vitro pSTAT5 Activation (PD-1+ T-Cells) | Fold Change in pSTAT5 MFI |
| Treatment | Mean ± SD |
| Unstimulated Control | 1.0 ± 0.1 |
| Recombinant Human IL-2 (rhIL-2) | 5.0 ± 0.8 |
| AWT020 | 15.0 ± 2.5 |
Experimental Protocols
In Vitro T-Cell Expansion and Proliferation Assay using CFSE Dye Dilution
This protocol details the methodology to assess AWT020-mediated T-cell proliferation from Peripheral Blood Mononuclear Cells (PBMCs) using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.[5][6][7]
Materials:
-
Frozen human PBMCs from healthy donors
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
GlutaMAX
-
Human Serum
-
ImmunoCult™ Human CD3/CD28 T-Cell Activator
-
CFSE Cell Proliferation Kit
-
AWT020 and control antibodies (e.g., anti-PD-1, isotype control)
-
Recombinant human IL-2 (rhIL-2)
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies for T-cell phenotyping (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
PBMC Preparation and Staining:
-
Thaw cryopreserved human PBMCs in a 37°C water bath.
-
Wash the cells with RPMI-1640 medium and perform a cell count and viability assessment.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.[8]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
For experiments with pre-activated T-cells, add ImmunoCult™ Human CD3/CD28 T-Cell Activator at the recommended concentration.[5]
-
Plate 100 µL of the cell suspension into each well of a 96-well U-bottom plate.
-
-
AWT020 Treatment:
-
Prepare serial dilutions of AWT020, anti-PD-1 antibody, and rhIL-2 in complete RPMI medium.
-
Add 100 µL of the treatment solutions to the respective wells. Include an unstimulated control (medium only).
-
Culture the cells for 4-6 days at 37°C in a humidified incubator with 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on viable, single cells, followed by gating on CD3+ T-cells and then CD4+ and CD8+ subsets. Proliferation is assessed by the dilution of CFSE fluorescence intensity.
-
Caption: In vitro T-cell proliferation assay workflow.
Assessment of T-Cell Proliferation using Ki-67 Staining
This protocol provides an alternative method to measure T-cell proliferation by detecting the nuclear protein Ki-67, which is expressed in actively cycling cells.
Materials:
-
Cultured T-cells (from the in vitro expansion assay)
-
FACS buffer
-
Fluorochrome-conjugated antibodies for T-cell surface markers
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated anti-Ki-67 antibody
-
Flow cytometer
Protocol:
-
Surface Staining:
-
Harvest and wash the cells from the in vitro culture.
-
Stain for surface markers (CD3, CD4, CD8) in FACS buffer for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C.
-
Wash the cells with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in Permeabilization Buffer containing the anti-Ki-67 antibody.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the data by gating on T-cell subsets and quantifying the percentage of Ki-67 positive cells.
-
Caption: Ki-67 intracellular staining workflow.
pSTAT5 Signaling Assay
This protocol describes how to measure the activation of the IL-2 signaling pathway by quantifying the phosphorylation of STAT5 in response to AWT020 treatment.[5]
Materials:
-
PD-1 expressing T-cell line (e.g., Hut 78/PD-1) or activated primary T-cells
-
Serum-free RPMI-1640
-
AWT020 and control treatments
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated anti-pSTAT5 (Tyr694) antibody
-
Flow cytometer
Protocol:
-
Cell Preparation and Starvation:
-
Culture PD-1 expressing T-cells to the desired density.
-
Starve the cells in serum-free medium for 2-4 hours to reduce basal pSTAT5 levels.
-
-
Stimulation:
-
Resuspend the cells in serum-free medium and plate in a 96-well plate.
-
Add AWT020 or control treatments at various concentrations.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately fix the cells by adding Fixation Buffer and incubate for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash the cells with FACS buffer.
-
Stain with the anti-pSTAT5 antibody for 30-60 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire on a flow cytometer and analyze the Median Fluorescence Intensity (MFI) of pSTAT5.
-
Caption: pSTAT5 signaling assay workflow.
Conclusion
The provided protocols offer robust methods for characterizing the bioactivity of AWT020 in terms of its ability to induce T-cell expansion and proliferation. These assays are essential tools for the preclinical development and mechanistic understanding of novel immunotherapies designed to modulate T-cell function. The selective and potent activity of AWT020 on PD-1 expressing T-cells, as demonstrated through these assays, highlights its potential as a promising therapeutic agent in oncology.
References
- 1. Tumor infiltration of inactive CD8 + T cells was associated with poor prognosis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a CD8+ T Cell Infiltration-Related Signature for Melanoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. - ASCO [asco.org]
- 6. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 8. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for STAT5 Phosphorylation Assay with AWT020
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWT020 is a novel bifunctional fusion protein engineered for cancer immunotherapy. It combines a humanized anti-PD-1 nanobody with an optimized Interleukin-2 (IL-2) mutein.[1][2] This design allows for targeted delivery of the IL-2 payload to tumor-infiltrating lymphocytes (TILs) that express PD-1, thereby enhancing anti-tumor immunity with potentially reduced systemic toxicity.[1][2][3] A key mechanism of action for the IL-2 component of AWT020 is the activation of the JAK-STAT signaling pathway, leading to the phosphorylation of STAT5.[1][4] Monitoring the phosphorylation of STAT5 is therefore a critical step in characterizing the bioactivity and cellular response to AWT020.[1][5]
These application notes provide detailed protocols for performing a STAT5 phosphorylation assay in response to AWT020 treatment, focusing on a Homogeneous Time Resolved Fluorescence (HTRF) based assay, with alternative protocols for flow cytometry and ELISA-based methods.
Signaling Pathway
AWT020 is designed to selectively activate the IL-2 receptor (IL-2R) on PD-1 expressing cells. The IL-2 mutein component of AWT020 has a reduced affinity for the IL-2Rα subunit (CD25) and attenuated affinity for the IL-2Rβγ complex, which helps to minimize off-target activation of immune cells and reduce toxicity.[1][2] Upon binding of AWT020 to PD-1 on the cell surface, the IL-2 mutein is presented in cis to the IL-2Rβγ complex, leading to the activation of associated Janus kinases (JAKs). These kinases then phosphorylate STAT5, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in T-cell proliferation and survival.[6][7]
Experimental Protocols
Primary Recommended Protocol: HTRF-Based STAT5 Phosphorylation Assay
This protocol is based on the methodology reported for characterizing AWT020 and is suitable for a high-throughput screening format.[1][8]
Principle: The HTRF assay is a plate-based immunoassay that measures the phosphorylation of STAT5 at Tyr694. It utilizes two labeled antibodies: one specific for the phosphorylated motif on STAT5 labeled with a donor fluorophore, and a second antibody that recognizes total STAT5, labeled with an acceptor fluorophore. When both antibodies are bound to the target protein, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor, resulting in a specific signal that is proportional to the amount of phosphorylated STAT5.[8]
Materials:
-
PD-1 expressing cells (e.g., Hut 78/PD-1 cells, activated primary T-cells)[1]
-
Cell culture medium
-
AWT020
-
Phospho-STAT5 (Tyr694) HTRF detection kit (e.g., from Revvity)[8]
-
96-well or 384-well tissue culture plates
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Seeding: Seed PD-1 expressing cells in a 96-well or 384-well plate at a predetermined optimal density.
-
Cell Starvation (Optional): Depending on the cell line and basal STAT5 phosphorylation levels, it may be necessary to starve the cells from cytokines for 4-24 hours prior to stimulation.
-
AWT020 Treatment: Treat the cells with a serial dilution of AWT020 to determine the EC50. Include a negative control (vehicle only). Incubate for a specified time (e.g., 30 minutes at 37°C).[1]
-
Cell Lysis: Add the supplemented lysis buffer provided in the HTRF kit directly to the wells. Incubate for 30 minutes at room temperature with shaking.[1]
-
Detection: Add the HTRF detection reagents (anti-phospho-STAT5 donor and anti-total STAT5 acceptor antibodies) to the lysate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit manual (typically 1-4 hours).
-
Signal Reading: Read the plate on an HTRF-compatible plate reader.
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the concentration of AWT020 to generate a dose-response curve and determine the EC50 value.
Alternative Protocol 1: Flow Cytometry-Based STAT5 Phosphorylation Assay
This method allows for the quantification of STAT5 phosphorylation at a single-cell level and can be combined with surface marker staining to analyze specific cell populations.[6][9]
Materials:
-
PD-1 expressing cells
-
AWT020
-
Fixation buffer (e.g., BD Phosflow Lyse/Fix Buffer)[10]
-
Permeabilization buffer (e.g., BD Perm Buffer III)[10]
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD8, PD-1)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Treat cells with AWT020 for a short period (e.g., 15 minutes at 37°C).[9]
-
Fixation: Immediately stop the stimulation by adding fixation buffer. Incubate for 10 minutes at 37°C.[10]
-
Permeabilization: Permeabilize the cells by adding cold permeabilization buffer and incubating on ice for 30 minutes.[10]
-
Staining: Stain the cells with the anti-phospho-STAT5 antibody and any surface marker antibodies for 30-60 minutes at room temperature in the dark.[6]
-
Washing: Wash the cells to remove unbound antibodies.
-
Acquisition: Acquire the samples on a flow cytometer.
Data Analysis: Gate on the cell population of interest based on forward and side scatter, and surface marker expression. Quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the target population.
Alternative Protocol 2: ELISA-Based STAT5 Phosphorylation Assay
Cell-based ELISA kits provide a straightforward method for measuring the relative amount of STAT5 phosphorylation in cultured cells.[11][12]
Materials:
-
PD-1 expressing cells
-
AWT020
-
Cell-Based phospho-STAT5 (pTyr694) ELISA Kit (e.g., from Sigma-Aldrich or Abcam)[11][12]
-
96-well tissue culture plate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells in the provided 96-well plate and treat with AWT020 as described for the HTRF assay.
-
Fixing and Permeabilization: Fix the cells with the provided fixing solution.[11]
-
Blocking: Block the wells to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate with the primary antibody (anti-phospho-STAT5 or anti-total STAT5).[11]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.[11]
-
Substrate Development: Add a TMB substrate and incubate until color develops.[11]
-
Stopping Reaction: Stop the reaction with the provided stop solution.[11]
-
Absorbance Reading: Read the absorbance at 450 nm.
Data Analysis: Normalize the phospho-STAT5 signal to the total STAT5 signal for each condition. Plot the normalized signal against the AWT020 concentration.
Data Presentation
The quantitative data from these assays can be summarized in the following tables for clear comparison.
Table 1: Experimental Parameters for AWT020-induced STAT5 Phosphorylation Assay
| Parameter | HTRF Assay | Flow Cytometry Assay | ELISA-Based Assay |
| Cell Type | PD-1 expressing cells (e.g., Hut 78/PD-1) | PD-1 expressing cells (e.g., primary T-cells) | Adherent or suspension PD-1 expressing cells |
| Plate Format | 96-well or 384-well | Tubes or 96-well V-bottom plates | 96-well plate |
| AWT020 Incubation Time | 30 minutes | 15 minutes | 15-60 minutes |
| Detection Method | Time-Resolved FRET | Fluorescence Intensity | Colorimetric (Absorbance) |
| Primary Readout | HTRF Ratio | Median Fluorescence Intensity (MFI) | Optical Density (OD) at 450 nm |
| Throughput | High | Medium | Medium to High |
Table 2: Expected Outcomes of AWT020 Treatment on STAT5 Phosphorylation
| Treatment Group | Expected pSTAT5 Level (vs. Vehicle Control) | Rationale |
| AWT020 in PD-1+ cells | Significantly Increased[1][2] | AWT020 targets PD-1+ cells, leading to localized IL-2R signaling and STAT5 phosphorylation.[1] |
| AWT020 in PD-1- cells | Minimal to no increase | The activity of AWT020 is dependent on binding to PD-1.[1] |
| Isotype Control Fusion Protein | No significant increase | To control for non-specific effects of the fusion protein structure. |
| IL-2 (Positive Control) | Increased | To confirm that the IL-2 signaling pathway is active in the cells. |
| JAK Inhibitor + AWT020 | Inhibition of AWT020-induced pSTAT5 | To confirm that STAT5 phosphorylation is mediated by JAK activity. |
Conclusion
The measurement of STAT5 phosphorylation is a robust method to quantify the cellular activity of AWT020. The recommended HTRF-based assay offers a high-throughput and sensitive platform for characterizing the dose-dependent effects of AWT020. Alternative methods such as flow cytometry and ELISA provide valuable tools for more detailed single-cell analysis or for laboratories without access to HTRF technology. These protocols will aid researchers and drug development professionals in the continued investigation and clinical development of AWT020 and other targeted immunotherapies. AWT020 is currently being evaluated in a phase 1 clinical trial.[1]
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anwitabio.com [anwitabio.com]
- 4. Facebook [cancer.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive Activation of STAT5 Contributes to Tumor Growth, Epithelial-Mesenchymal Transition, and Resistance to EGFR Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF Human Phospho-STAT5 (Tyr694) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.com [abcam.com]
Application Notes and Protocols: Flow Cytometry Analysis of T Cells Treated with AWT020
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWT020 is a novel fusion protein engineered to enhance anti-tumor immunity while mitigating systemic toxicities associated with traditional cytokine therapies.[1][2][3] It comprises a humanized anti-PD-1 nanobody fused to an engineered interleukin-2 (IL-2) mutein.[1][3] This design enables the targeted delivery of IL-2 signaling to T cells expressing Programmed Cell Death Protein 1 (PD-1), which are often enriched within the tumor microenvironment.[1][2] The IL-2 mutein component of AWT020 has a reduced affinity for the IL-2 receptor alpha subunit (CD25), which is constitutively expressed on regulatory T cells (Tregs), and attenuated affinity for the beta and gamma subunits (IL-2Rβγ).[1][2] This targeted approach aims to preferentially stimulate and expand tumor-antigen-specific T cells, particularly CD8+ T cells, while minimizing off-target activation of other immune cells like NK cells and Tregs, thereby decoupling efficacy from toxicity.[1][2][4]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of AWT020 on T cells. The following methodologies will enable researchers to characterize T cell activation, proliferation, and signaling in response to AWT020 treatment.
Data Presentation
The following tables summarize the expected quantitative changes in T cell populations and signaling molecules following AWT020 treatment, based on preclinical findings. These tables are intended to serve as a reference for expected outcomes.
Table 1: Expected Changes in T Cell Subsets Following AWT020 Treatment
| Cell Population | Marker Profile | Expected Change with AWT020 |
| PD-1high CD8+ T Cells | CD3+, CD8+, PD-1high | Significant Increase[1][2] |
| PD-1high CD4+ T Cells | CD3+, CD4+, PD-1high | Increase[1] |
| Regulatory T Cells (Tregs) | CD3+, CD4+, CD25+, FoxP3+ | Minimal Change or Decrease[4][5] |
| Natural Killer (NK) Cells | CD3-, CD56+ | Minimal Change[1][4] |
Table 2: Expected Changes in T Cell Activation and Signaling Markers
| Marker | Description | Expected Change with AWT020 |
| pSTAT5 | Downstream signaling of IL-2 receptor | Significant Increase in PD-1+ T cells[1][2][4] |
| Ki-67 | Proliferation marker | Significant Increase in PD-1+ T cells |
| Granzyme B | Effector molecule in cytotoxic T cells | Increase in CD8+ T cells |
| IFN-γ | Pro-inflammatory cytokine | Increase in activated T cells |
Signaling Pathways and Experimental Workflows
AWT020 Mechanism of Action
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 3. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anwitabio.com [anwitabio.com]
- 5. Facebook [cancer.gov]
AWT020 for Immunotherapy in Anti-PD-1 Resistant Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer treatment has been significantly reshaped by the advent of immune checkpoint inhibitors, particularly those targeting the programmed cell death protein 1 (PD-1) pathway. However, a substantial number of patients either do not respond to anti-PD-1 therapy (primary resistance) or develop resistance after an initial response (acquired resistance), representing a major clinical challenge. AWT020 is an investigational bifunctional fusion protein designed to overcome these limitations. It comprises a humanized anti-PD-1 nanobody linked to an engineered, variant form of interleukin-2 (IL-2), known as an IL-2 mutein (IL-2c). This novel construct is engineered to selectively deliver the potent immunostimulatory effects of IL-2 to the tumor microenvironment, thereby activating and expanding tumor-infiltrating T cells, while simultaneously blocking the inhibitory PD-1 signal. Preclinical and early clinical data suggest that AWT020 holds promise for reinvigorating the anti-tumor immune response in patients with anti-PD-1 resistant cancers.
Mechanism of Action
AWT020 is designed for targeted immune activation within the tumor.[1][2][3][4][5] The anti-PD-1 component of the fusion protein guides AWT020 to PD-1-expressing T cells, which are often enriched within the tumor.[2][3] Upon binding, it exerts a dual function: it blocks the interaction between PD-1 and its ligand, PD-L1, thus relieving a critical immunosuppressive signal, and it delivers the engineered IL-2c directly to these tumor-infiltrating lymphocytes.[2][3][4][5]
The IL-2c component is modified to have no binding affinity for the alpha subunit of the IL-2 receptor (IL-2Rα or CD25), which is highly expressed on regulatory T cells (Tregs).[1][2][5] This strategic modification prevents the expansion of immunosuppressive Tregs. Furthermore, the IL-2c has an attenuated affinity for the IL-2 receptor beta and gamma complex (IL-2Rβγ), which helps to minimize systemic activation of immune cells and reduce the severe toxicities commonly associated with high-dose IL-2 therapy.[2][4][5] By concentrating the IL-2 signaling in PD-1 positive cells, AWT020 preferentially promotes the proliferation and effector function of cytotoxic CD8+ T cells within the tumor, leading to a potent and targeted anti-tumor immune response.[2][3]
Preclinical Efficacy of mAWT020 (mouse surrogate)
The mouse surrogate of AWT020, mAWT020, has demonstrated significant anti-tumor activity in various syngeneic mouse tumor models, including those known to be resistant to anti-PD-1 therapy.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Dosing | Outcome | Citation |
| MC38 (anti-PD-1 sensitive) | mAWT020 | 0.3 mg/kg, single dose | 100% Complete Response (5/5 mice) | [2][6] |
| MC38 (anti-PD-1 sensitive) | mAWT020 | 1 mg/kg, single dose | 100% Complete Response (5/5 mice) | [2] |
| CT26 (colon carcinoma) | mAWT020 | 1 mg/kg, biw | 70% Tumor-Free (7/10 mice) by day 28 | [2][6] |
| B16F10 (melanoma, anti-PD-1 resistant) | mAWT020 | N/A | >90% Tumor Growth Inhibition (TGI) | [6] |
| EMT6 (breast carcinoma, anti-PD-1 resistant) | mAWT020 | N/A | >90% Tumor Growth Inhibition (TGI) | [6] |
Mice that became tumor-free in the MC38 and CT26 studies remained tumor-free upon rechallenge, indicating the induction of long-lasting immunological memory.[2]
Preliminary Clinical Data of AWT020
A first-in-human, Phase 1 clinical trial (NCT06092580) is evaluating the safety and efficacy of AWT020 in adult patients with advanced or metastatic cancers who have failed or were intolerant to standard therapies.[7][8]
Phase 1 Dose-Escalation Study (as of June 19, 2025)
| Parameter | Value | Citation |
| Number of Patients | 25 | [9] |
| Dose Levels | 0.3, 0.6, and 1 mg/kg | [9] |
| Overall Response Rate (ORR) (n=20) | 35% | [9] |
| Disease Control Rate (DCR) (n=20) | 75% | [9] |
| Responses in anti-PD-(L)1 Resistant Patients | Partial responses observed in patients with primary and secondary resistance | [9] |
| Most Frequent Treatment-Related Adverse Events (TRAEs) | Arthralgia (50%), fatigue (35%), rash (35%), nausea (31%), hypothyroidism (23%) | [9][10] |
| Grade ≥3 TRAEs (in >1 subject) | Infusion-related reactions (n=3), colitis (n=2) | [9] |
Notably, no cases of vascular leak syndrome, a severe toxicity associated with high-dose IL-2, were observed.[9]
Experimental Protocols
In Vivo Efficacy Studies in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of mAWT020 in immunocompetent mice bearing syngeneic tumors.
Materials:
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Syngeneic tumor cell lines (e.g., MC38, CT26, B16F10, EMT6)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
mAWT020, anti-mPD-1 antibody, recombinant mouse IL-2, isotype control antibody
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment administration
Protocol:
-
Tumor Cell Culture: Culture tumor cells in appropriate medium to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Tumor Implantation: Subcutaneously inject 100 µL of the tumor cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Animal Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment groups (n=5-10 mice per group).
-
Treatment Administration: Administer treatments (e.g., mAWT020, control antibodies, IL-2) via intraperitoneal (i.p.) or intravenous (i.v.) injection at the specified doses and schedule (e.g., twice weekly).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Euthanize mice if tumor volume exceeds a predetermined limit or if signs of excessive toxicity are observed.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) and the number of complete responses (CR).
References
- 1. Facebook [cancer.gov]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Table 1_AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
Research Plan for AWT020 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive research plan for studies involving AWT020, a novel bifunctional anti-PD-1/IL-2 fusion protein. It includes detailed application notes on its mechanism of action and protocols for key preclinical and clinical assays to evaluate its efficacy, pharmacodynamics, and safety.
Introduction to AWT020
AWT020 is an investigational immunotherapeutic agent designed to enhance anti-tumor immunity. It consists of a humanized anti-PD-1 nanobody fused to an engineered interleukin-2 (IL-2) mutein.[1][2][3] This unique design aims to selectively target and activate tumor-infiltrating lymphocytes (TILs) while minimizing systemic toxicities associated with high-dose IL-2 therapy.[1][2][4] The IL-2 mutein component is engineered to have reduced binding affinity for the IL-2 receptor alpha subunit (CD25), which is expressed on regulatory T cells (Tregs), thereby preferentially stimulating the proliferation and effector function of PD-1-expressing cytotoxic CD8+ T cells.[1][4][5]
Mechanism of Action: A Dual Approach
AWT020's mechanism of action is centered on the synergistic combination of PD-1 blockade and targeted IL-2 receptor agonism within the tumor microenvironment.
-
PD-1 Blockade: The anti-PD-1 component of AWT020 binds to the programmed cell death protein 1 (PD-1) receptor on the surface of activated T cells. This action blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2) on tumor cells, thereby preventing the inhibition of T-cell activity and restoring their ability to recognize and eliminate cancer cells.[1][5]
-
Targeted IL-2 Signaling: The engineered IL-2 mutein is delivered directly to the PD-1 expressing T cells. This localized delivery of the IL-2 signal promotes the proliferation and survival of these anti-tumor T cells. A key downstream event is the phosphorylation of STAT5 (pSTAT5), which is critical for T-cell activation and proliferation.[1][4] By preferentially expanding CD8+ T cells over NK cells and Tregs, AWT020 is designed to enhance the anti-tumor immune response with a potentially improved safety profile.[1][2][4]
DOT script for AWT020 Signaling Pathway
Caption: AWT020 mechanism of action in the tumor microenvironment.
Quantitative Data Summary
Preclinical Efficacy of mAWT020 (Mouse Surrogate)
| Treatment Group | Tumor Growth Suppression (MC38 Model) | Complete Tumor Regression (MC38 Model) |
| mAWT020 (0.1 mg/kg) | Superior to 1 mg/kg αmPD1 | - |
| mAWT020 (0.3 mg/kg) | - | 100% (5/5 mice) by day 27 |
| mAWT020 (1 mg/kg) | - | 100% (5/5 mice) by day 24 |
| αmPD1 (1 mg/kg) | Inferior to 0.1 mg/kg mAWT020 | - |
| αmPD1 + IL-2 | Inferior to mAWT020 | - |
| IL-2 alone | Inferior to mAWT020 | - |
Data summarized from preclinical studies.[1]
First-in-Human Phase 1 Study (NCT06092580) - Preliminary Data
| Dose Escalation Group | Number of Patients | Prior Anti-PD-(L)1 Therapy | Most Common Treatment-Related Adverse Events (Grades 1-2) |
| 0.3 mg/kg | 16 (total across groups) | 6 | Rash, arthralgia, hypothyroidism, nausea, fatigue |
| 0.6 mg/kg | |||
| 1.0 mg/kg |
As of January 8, 2025.[6][7][8]
| Antitumor Activity | Patient Population |
| Confirmed Responses | Thymic carcinoma (primary resistance to anti-PD-1) |
| Thymoma (acquired resistance to anti-PD-1) | |
| Disease Stabilization | 6 patients |
| Target Lesion Reductions | 5%, 19%, 24% in 3 of the 6 patients with stable disease |
Preliminary data from the ongoing Phase 1 trial.[6][7][8]
Experimental Protocols
In Vitro Assessment of AWT020 Activity
This assay quantifies the phosphorylation of STAT5 in response to AWT020 stimulation, a key indicator of IL-2 pathway activation.
Materials:
-
PD-1 expressing T-cell line (e.g., HUT78) or activated primary T cells.
-
AWT020 and control articles (e.g., isotype control fusion protein, IL-2).
-
Cell culture medium.
-
Phospho-STAT5 (Tyr694) HTRF kit (e.g., from Revvity).
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Plate PD-1 expressing cells in a 96-well plate.
-
Stimulation: Treat cells with serial dilutions of AWT020 or control articles for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Lysis: Add the supplemented lysis buffer provided in the HTRF kit to each well and incubate with shaking to lyse the cells.
-
Detection: Transfer cell lysates to a low-volume 384-well plate. Add the HTRF detection reagents (Eu3+-cryptate labeled anti-pSTAT5 antibody and d2 labeled anti-STAT5 antibody).
-
Incubation: Incubate the plate at room temperature as per the kit instructions (e.g., overnight).
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Analysis: Calculate the HTRF ratio (665nm/620nm) and plot against the concentration of AWT020 to determine the EC50.
This assay measures the proliferation of T cells in response to AWT020.
Materials:
-
Human or murine CD3+ T cells.
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads).
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
AWT020 and control articles.
-
Flow cytometer.
Protocol:
-
T-Cell Isolation and Activation: Isolate CD3+ T cells from peripheral blood or spleen and activate them with anti-CD3/CD28 beads to induce PD-1 expression.
-
CFSE Labeling: Resuspend activated T cells in PBS with 0.1% BSA and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.
-
Quenching and Washing: Quench the labeling reaction by adding cold complete medium. Wash the cells multiple times with complete medium to remove unbound CFSE.
-
Cell Culture: Plate the CFSE-labeled T cells and treat with AWT020 or control articles.
-
Incubation: Culture the cells for 3-5 days.
-
Flow Cytometry: Harvest the cells and acquire them on a flow cytometer. CFSE fluorescence will be detected in the FITC channel.
-
Analysis: Analyze the CFSE histograms. Each peak of halved fluorescence intensity represents a cell division. Quantify the percentage of divided cells and the proliferation index.
In Vivo Murine Tumor Model Efficacy Study
This protocol outlines a typical efficacy study using the MC38 syngeneic mouse model.
Materials:
-
C57BL/6 mice.
-
MC38 colon adenocarcinoma cells.
-
Matrigel or PBS for cell injection.
-
mAWT020 (mouse surrogate) and control articles (e.g., anti-mPD-1 antibody, vehicle).
-
Calipers for tumor measurement.
Protocol:
-
Cell Culture: Culture MC38 cells in appropriate medium (e.g., DMEM with 10% FBS).
-
Tumor Implantation: Subcutaneously inject 0.5-1 x 10^6 MC38 cells in 100 µL of PBS or a Matrigel suspension into the flank of C57BL/6 mice.[1]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Drug Administration: Administer mAWT020 and control articles via the desired route (e.g., intraperitoneal or intravenous injection) at the specified dose and schedule (e.g., twice weekly).
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor body weight and general health of the mice.
-
Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or when signs of morbidity are observed.
-
Tissue Collection: At the end of the study, tumors and spleens can be harvested for immune profiling.
DOT script for In Vivo Efficacy Study Workflow
Caption: Workflow for a preclinical in vivo efficacy study of AWT020.
Immune Profiling of Tumor-Infiltrating Lymphocytes (TILs)
This protocol is for the analysis of immune cell populations within the tumor microenvironment.
Materials:
-
Tumor tissue.
-
Tumor dissociation kit (e.g., Miltenyi Biotec).
-
Red blood cell lysis buffer.
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1).
-
Flow cytometer.
Protocol:
-
Tumor Dissociation: Mechanically and enzymatically dissociate the tumor tissue to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies targeting various immune cell markers.
-
Flow Cytometry: Acquire the stained cells on a multicolor flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the proportions and activation status of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, NK cells) within the tumor.
Clinical Trial Protocol Synopsis (AWT020-001; NCT06092580)
This is a first-in-human, Phase 1, open-label, dose-escalation study of AWT020 in patients with advanced solid tumors.
-
Primary Objectives: To assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of AWT020.[6][9]
-
Secondary Objectives: To evaluate the pharmacokinetics (PK), pharmacodynamics (PD), immunogenicity, and preliminary anti-tumor activity of AWT020.[6][9]
-
Patient Population: Adults with locally advanced or metastatic solid tumors who have failed or are intolerant to standard therapies.[6][9]
-
Study Design: Dose escalation using a Bayesian Optimal Interval design. AWT020 is administered intravenously every two weeks.[6]
Protocol for Peripheral Blood Mononuclear Cell (PBMC) Analysis:
-
Blood Collection: Collect whole blood from patients at pre-dose and various time points post-dose in appropriate collection tubes (e.g., CPT tubes).
-
PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Assays:
-
Immune Cell Phenotyping: Use flow cytometry to analyze changes in the frequency and activation status of peripheral immune cell subsets (CD8+ T cells, Tregs, NK cells, etc.).
-
pSTAT5 Signaling: Stimulate isolated PBMCs ex vivo with AWT020 and measure pSTAT5 levels in specific T-cell subsets by flow cytometry to assess target engagement.
-
Cytokine Profiling: Analyze plasma samples for levels of key cytokines (e.g., IFN-γ, IL-10) using multiplex assays (e.g., Luminex).
-
-
Data Analysis: Correlate changes in PD biomarkers with AWT020 exposure and clinical response.
DOT script for Clinical PD Biomarker Workflow
Caption: Workflow for clinical pharmacodynamic (PD) biomarker analysis.
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mucosalimmunology.ch [mucosalimmunology.ch]
- 7. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crownbio.com [crownbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for AWT020 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AWT020 is an innovative bifunctional fusion protein engineered for cancer immunotherapy.[1][2][3] It comprises a humanized anti-PD-1 nanobody linked to an engineered interleukin-2 mutein (IL-2c).[2][3] This design allows for the targeted delivery of IL-2 to the tumor microenvironment by binding to Programmed Cell Death Protein 1 (PD-1) on tumor-infiltrating lymphocytes (TILs).[1][2] The IL-2c component is modified to have no binding to the alpha subunit (CD25) of the IL-2 receptor, which is constitutively expressed on regulatory T cells (Tregs), and an attenuated affinity for the beta and gamma subunits (IL-2Rβγ).[2][3] This strategy aims to preferentially activate and expand tumor-specific effector T cells, particularly CD8+ T cells, while minimizing the systemic toxicities associated with high-dose IL-2 therapy and avoiding the expansion of immunosuppressive Tregs.[2][3][4]
Preclinical studies have demonstrated that the mouse surrogate of AWT020 (mAWT020) exhibits superior anti-tumor efficacy compared to anti-PD-1 antibody, IL-2, or their combination in both sensitive and resistant tumor models.[2][5][6] AWT020 is currently being evaluated in a Phase 1 clinical trial (NCT06092580) for the treatment of advanced or metastatic cancers.[2][5][7] Initial findings from this first-in-human study suggest a manageable safety profile and clinical activity in patients with cancers that are resistant to prior anti-PD-1 therapies.[5][6]
These application notes provide an overview of AWT020's mechanism of action, a summary of key preclinical and clinical data, and detailed protocols for in vitro and in vivo studies to evaluate its therapeutic potential in combination with other cancer therapies.
Mechanism of Action
AWT020's dual mechanism of action involves:
-
PD-1 Blockade: The anti-PD-1 nanobody component of AWT020 binds to PD-1 on T cells, blocking its interaction with PD-L1 and PD-L2 on tumor cells. This action releases the "brake" on the T cell-mediated anti-tumor immune response.[1][2]
-
Targeted IL-2 Signaling: The IL-2c moiety, upon delivery to the tumor microenvironment, selectively stimulates PD-1 expressing T cells. This targeted IL-2 signaling promotes the proliferation and effector function of these anti-tumor T cells, leading to a more robust and durable immune response.[1][2] The engineered nature of IL-2c is designed to avoid systemic activation of the immune system and the expansion of Tregs, thereby improving the safety profile.[2][3]
Signaling Pathway of AWT020
Caption: AWT020 binds to PD-1 on TILs, blocking the PD-1/PD-L1 axis and activating IL-2Rβγ signaling.
Quantitative Data Summary
Preclinical Efficacy of mAWT020 in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome | Citation |
| MC38 (Colon Carcinoma) | mAWT020 | 1 | Twice-weekly | Significant reduction in tumor size compared to αmPD-1, HSA-IL-2c, or their combination. | [2] |
| MC38 (Colon Carcinoma) | mAWT020 | 0.3 | Single dose | 100% Complete Response (CR). | |
| CT26 (Colon Carcinoma) | mAWT020 | 1 | Twice-weekly | Superior tumor growth suppression compared to αmPD1. | [2] |
| CT26 (Colon Carcinoma) | mAWT020 | N/A | N/A | 70% Complete Response (CR). | |
| B16F10 (Melanoma - PD-1 resistant) | mAWT020 | N/A | N/A | >90% Tumor Growth Inhibition (TGI). | |
| EMT6 (Breast Carcinoma - PD-1 resistant) | mAWT020 | N/A | N/A | >90% Tumor Growth Inhibition (TGI). |
Phase 1 Clinical Trial (AWT020-001) - Preliminary Results
| Parameter | Value | Citation |
| Number of Patients | 16 (as of Jan 8, 2025) | [5][6] |
| Dose Escalation Cohorts | 0.3, 0.6, and 1 mg/kg | [5][6] |
| Prior Anti-PD-(L)1 Therapy | 6 patients | [5][6] |
| Most Common TRAEs (Grade 1-2) | Rash, arthralgia, hypothyroidism, nausea, fatigue | [5][6] |
| Objective Responses | 1 in thymic carcinoma (primary resistance to anti-PD-1), 1 in thymoma (acquired resistance to anti-PD-1) | [5][6] |
| Disease Stabilization | 6 patients (3 with tumor reduction of 5%, 19%, and 24%) | [5][6] |
Experimental Protocols
In Vitro Assay: Phospho-STAT5 (pSTAT5) Flow Cytometry
This protocol is for assessing the activation of the IL-2 signaling pathway by AWT020 in PD-1 expressing cells.
Materials:
-
PD-1 positive T cell line (e.g., Hut78) or activated primary T cells
-
AWT020 and control articles (e.g., isotype control, IL-2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies: anti-pSTAT5 (pY694), anti-PD-1, anti-CD8, anti-CD4
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture PD-1 positive cells to a sufficient density. For primary T cells, activate with anti-CD3/CD28 for 48-72 hours to induce PD-1 expression.
-
Starvation (Optional but Recommended): To reduce baseline pSTAT5 levels, wash cells and culture in cytokine-free medium for 2-4 hours.
-
Stimulation:
-
Plate cells at a density of 1-2 x 10^5 cells per well in a 96-well plate.
-
Add serial dilutions of AWT020 or control articles to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation:
-
Add an equal volume of pre-warmed Fixation Buffer to each well.
-
Incubate for 10-15 minutes at 37°C.
-
Wash cells with PBS.
-
-
Permeabilization:
-
Resuspend cells in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
Wash cells twice with PBS containing 2% FBS.
-
-
Staining:
-
Resuspend cells in a master mix of fluorochrome-conjugated antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash cells with PBS containing 2% FBS.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in PBS.
-
Acquire events on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD8+PD-1+ T cells) and quantify the median fluorescence intensity (MFI) of pSTAT5.
-
In Vitro Workflow: pSTAT5 Assay
Caption: Workflow for in vitro pSTAT5 analysis of AWT020 activity.
In Vivo Assay: Anti-Tumor Efficacy in Syngeneic Mouse Models
This protocol provides a general framework for evaluating the anti-tumor activity of mAWT020 in combination with other therapies.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors, BALB/c for CT26 tumors)
-
Tumor cell line (e.g., MC38, CT26)
-
mAWT020 and other therapeutic agents
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile surgical instruments for tumor implantation
-
Materials for tissue processing and immune cell analysis (e.g., flow cytometry antibodies, tissue dissociation enzymes)
Protocol:
-
Tumor Cell Culture: Culture tumor cells in appropriate medium and harvest during the exponential growth phase.
-
Tumor Implantation:
-
Subcutaneously inject a defined number of tumor cells (e.g., 0.5-1 x 10^6) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment groups.
-
Administer mAWT020 and/or other therapies via the appropriate route (e.g., intraperitoneal, intravenous) and schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
-
Excise tumors and spleens for immunological analysis.
-
Prepare single-cell suspensions from tumors and spleens.
-
Perform flow cytometry to characterize immune cell populations (e.g., CD8+ T cells, Tregs, NK cells) and their activation status.
-
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of mAWT020 anti-tumor efficacy.
Potential Combination Therapies
The mechanism of action of AWT020 suggests its potential for synergistic effects when combined with other cancer therapies. Researchers are encouraged to explore combinations with:
-
Chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death, releasing tumor antigens and enhancing T cell priming.
-
Radiotherapy: Radiation can increase antigen presentation and promote the influx of T cells into the tumor microenvironment.
-
Other Immunotherapies:
-
Adoptive Cell Therapy (e.g., CAR-T, TIL): AWT020 could potentially enhance the persistence and function of adoptively transferred T cells.
-
Cancer Vaccines: AWT020 may augment the T cell response generated by cancer vaccines.
-
Other Checkpoint Inhibitors (e.g., anti-CTLA-4): Dual checkpoint blockade could lead to a broader and more potent anti-tumor immune response.
-
Conclusion
AWT020 is a promising next-generation immunotherapy with a unique mechanism of action designed to maximize anti-tumor efficacy while minimizing systemic toxicity. The provided protocols and data serve as a guide for researchers to further investigate the potential of AWT020, both as a monotherapy and in combination with other cancer treatments. The ongoing clinical development of AWT020 will provide further insights into its therapeutic utility in a range of malignancies.
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Item - Table 1_AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 5. marinbio.com [marinbio.com]
- 6. criver.com [criver.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Measuring the Efficacy of AWT020 in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy of AWT020, a novel bifunctional fusion protein combining an anti-PD-1 antibody with an engineered IL-2 mutein.[1][2][3] The protocols outlined below detail the key methodologies used to evaluate the potent anti-tumor activity and favorable safety profile of AWT020 in preclinical settings.
Introduction to AWT020
AWT020 is designed to overcome the limitations of existing cancer immunotherapies by selectively delivering a potent IL-2 signal to PD-1 expressing tumor-infiltrating lymphocytes (TILs).[1][2] This targeted approach aims to enhance the expansion and effector function of tumor-specific T cells while minimizing the systemic toxicities associated with high-dose IL-2 therapy.[1][2][4] The engineered IL-2 component has attenuated binding to the IL-2 receptor alpha subunit (CD25), thereby reducing the activation of regulatory T cells (Tregs) and eosinophils.[4] Preclinical studies have demonstrated that AWT020 is superior to anti-PD-1 monotherapy, IL-2 monotherapy, or their combination in both anti-PD-1-sensitive and -resistant tumor models.[1][5][6][7][8]
Summary of Preclinical Efficacy Data
The anti-tumor activity of a mouse surrogate of AWT020 (mAWT020) has been evaluated in multiple syngeneic tumor models. The following tables summarize the key efficacy data.
Table 1: Anti-Tumor Efficacy of mAWT020 in Syngeneic Mouse Models
| Tumor Model | Cancer Type | Efficacy Endpoint | mAWT020 Treatment | Outcome |
| MC38 | Colon Carcinoma | Complete Response (CR) | 0.3 mg/kg, single dose | 100% CR[3] |
| CT26 | Colon Carcinoma | Complete Response (CR) | Not specified | 70% CR[3] |
| B16F10 | Melanoma | Tumor Growth Inhibition (TGI) | Not specified | >90% TGI[3] |
| EMT6 | Breast Carcinoma | Tumor Growth Inhibition (TGI) | Not specified | >90% TGI[3] |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes
| Treatment Group | Cell Population | Change in Population |
| mAWT020 | Tumor-Infiltrating CD8+ T cells | Significant expansion[3] |
| mAWT020 | Peripheral T cells | Minimal effects[3] |
| mAWT020 | NK cells | Minimal effects[3] |
Signaling Pathway and Mechanism of Action
AWT020's mechanism of action involves a dual approach of blocking the PD-1 inhibitory pathway and providing a targeted IL-2 signal to PD-1 expressing T cells. This leads to enhanced STAT5 phosphorylation (pSTAT5) and subsequent proliferation and activation of tumor-specific CD8+ T cells.
Caption: AWT020 blocks the PD-1/PD-L1 inhibitory axis and activates IL-2 signaling in PD-1+ T cells.
Experimental Protocols
The following protocols provide a framework for assessing the preclinical efficacy of AWT020.
Protocol 1: In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Models
This protocol describes the methodology for evaluating the in vivo anti-tumor efficacy of mAWT020 in a subcutaneous tumor model.
1. Cell Culture and Tumor Implantation:
- Culture MC38 colon carcinoma cells in appropriate media until they reach the desired confluence.
- Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of C57BL/6 mice.
2. Animal Grouping and Treatment:
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice/group):
- Vehicle (PBS)
- αPD-1 antibody
- IL-2
- αPD-1 antibody + IL-2
- mAWT020 (various dose levels)
- Administer treatments as specified (e.g., intraperitoneally or intravenously) according to the desired dosing schedule.
3. Tumor Measurement and Data Analysis:
Measure tumor dimensions at least twice a week using calipers.
Calculate tumor volume using the formula: (Length x Width²)/2.
Monitor animal body weight and overall health.
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Analyze the data to determine tumor growth inhibition (TGI) and the number of complete responses (CR).
Caption: Workflow for in vivo preclinical efficacy studies of AWT020.
Protocol 2: In Vitro STAT5 Signaling Assay
This assay measures the activation of the IL-2 signaling pathway by assessing the phosphorylation of STAT5 in PD-1 expressing cells.
1. Cell Preparation:
- Use a PD-1 expressing T-cell lymphoma cell line (e.g., HUT78) or activated primary human T cells.
- Culture the cells in appropriate media.
2. Treatment:
- Seed the cells in a 96-well plate.
- Treat the cells with various concentrations of AWT020, control antibodies, or IL-2 for a specified time (e.g., 15-30 minutes).
3. Cell Staining and Flow Cytometry:
- Fix and permeabilize the cells using appropriate buffers.
- Stain the cells with a fluorescently labeled antibody against phosphorylated STAT5 (pSTAT5).
- Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of pSTAT5.
4. Data Analysis:
- Quantify the MFI of pSTAT5 for each treatment group.
- Compare the pSTAT5 levels induced by AWT020 to the control groups.
Protocol 3: Human PBMC Proliferation Assay
This protocol assesses the ability of AWT020 to induce the proliferation of specific immune cell subsets.
1. PBMC Isolation and Activation:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.
- Activate the T cells within the PBMC population using anti-CD3 and anti-CD28 antibodies.
2. Treatment:
- Culture the activated PBMCs in the presence of various concentrations of AWT020, control antibodies, or IL-2 for several days (e.g., 3-5 days).
3. Cell Proliferation Measurement:
- Stain the cells with proliferation dyes (e.g., CFSE or CellTrace Violet) before treatment.
- After the treatment period, stain the cells with antibodies against cell surface markers (e.g., CD3, CD8, PD-1) to identify different T-cell subsets.
- Analyze the cells by flow cytometry to measure the dilution of the proliferation dye, which indicates cell division.
4. Data Analysis:
- Determine the percentage of proliferating cells within each T-cell subset for each treatment group.
- Compare the proliferative capacity induced by AWT020 to the control groups.
Safety and Tolerability
Preclinical studies in cynomolgus monkeys have shown that AWT020 is well-tolerated with a good safety profile.[3] Single doses up to 10 mg/kg were well-tolerated and demonstrated a long half-life.[3] This favorable safety profile is attributed to the targeted delivery of IL-2 to the tumor microenvironment, which minimizes systemic exposure and activation of peripheral immune cells.[1][2]
Conclusion
The preclinical data strongly support AWT020 as a promising next-generation cancer immunotherapy. Its innovative design allows for potent, targeted anti-tumor activity while mitigating the toxicities associated with conventional IL-2 therapy. The protocols outlined in these application notes provide a robust framework for further investigation and development of AWT020 and similar targeted immunotherapies.
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. anwitabio.com [anwitabio.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. - ASCO [asco.org]
Awt020: Troubleshooting & Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing cytokine release syndrome (CRS) potentially associated with AWT020, a novel bifunctional fusion protein combining an anti-PD-1 antibody with an engineered IL-2 mutein.[1][2][3][4] While AWT020 is designed to mitigate systemic toxicities often linked with IL-2 therapies, its mechanism of action, which involves targeted T-cell activation, necessitates a proactive approach to monitoring and managing immune-related adverse events.[2][3][5][6]
This resource offers troubleshooting guides and frequently asked questions to assist researchers in navigating the complexities of AWT020-related CRS in a preclinical or clinical research setting.
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
Q1: How do I identify and grade the severity of Cytokine Release Syndrome (CRS) in my experimental model?
A1: Early and accurate identification of CRS is critical. The American Society for Transplantation and Cellular Therapy (ASTCT) provides a consensus grading system based on fever, hypotension, and hypoxia, which can be adapted for preclinical models.[7][8][9]
Initial Clinical Manifestations:
-
Fever: Often the first sign of CRS.[4]
-
Other symptoms: May include fatigue, headache, rash, myalgia, and gastrointestinal distress.[10]
ASTCT CRS Grading Criteria Summary:
| Grade | Fever (°C) | Hypotension | Hypoxia |
| Grade 1 | ≥38°C | Not present | Not present |
| Grade 2 | ≥38°C | Responds to fluids | Requires low-flow nasal cannula |
| Grade 3 | ≥38°C | Requires one vasopressor | Requires high-flow nasal cannula |
| Grade 4 | ≥38°C | Requires multiple vasopressors | Requires positive pressure ventilation |
This table is a summary. For detailed criteria, refer to the official ASTCT guidelines.[6][7]
Q2: What are the key biomarkers to monitor for the early detection and tracking of CRS?
A2: Monitoring a panel of inflammatory biomarkers is crucial for early detection and for gauging the severity of CRS. While routine monitoring of all cytokines may not be feasible in all laboratory settings, certain key markers are highly informative.[1]
Key Biomarkers to Monitor:
| Biomarker | Rationale | Expected Change in CRS |
| Interleukin-6 (IL-6) | A central mediator of CRS.[11] | Significant elevation |
| C-reactive protein (CRP) | A downstream indicator of IL-6 activity and inflammation. | Marked increase |
| Ferritin | An acute-phase reactant that can be highly elevated in CRS.[1] | Significant elevation |
| Interferon-gamma (IFN-γ) | Reflects T-cell activation. | Elevation |
| Tumor necrosis factor-alpha (TNF-α) | A pro-inflammatory cytokine involved in the early stages of CRS. | Elevation |
It is recommended to establish baseline levels of these biomarkers before the administration of AWT020 to allow for accurate assessment of changes.
Q3: What are the immediate steps for intervention upon observing signs of CRS?
A3: The management of CRS is dictated by its grade. The following provides a general framework for intervention.
Experimental Intervention Workflow:
Detailed Experimental Protocols:
-
Supportive Care: For Grade 1 CRS, initiate supportive measures such as intravenous fluids and antipyretics.[12]
-
Anti-IL-6 Receptor Therapy (Tocilizumab): For Grade 2 or higher CRS, the administration of an anti-IL-6 receptor antibody, such as tocilizumab, is a primary intervention.[13] The standard dosage is 8 mg/kg (up to a maximum of 800 mg) administered intravenously over one hour.[3][14] A second dose may be considered if there is no clinical improvement.[1]
-
Corticosteroids: Corticosteroids are generally considered a second-line treatment for CRS that is refractory to tocilizumab.[1][5] This is to avoid potential dampening of the anti-tumor immune response. Dexamethasone (e.g., 10 mg IV) is a commonly used corticosteroid in this setting.[13]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of AWT020-related CRS?
A1: AWT020 is a bifunctional fusion protein composed of an anti-PD-1 antibody and an engineered IL-2 mutein.[1][2][3] The anti-PD-1 component targets the molecule to T-cells expressing PD-1, which are often enriched in the tumor microenvironment.[2] The IL-2 mutein component then stimulates these T-cells, leading to their activation and proliferation.[2][5] CRS is a systemic inflammatory response that can result from the rapid activation and proliferation of T-cells, leading to a massive release of inflammatory cytokines.[4]
AWT020 Mechanism of Action and CRS Induction Pathway:
References
- 1. ashpublications.org [ashpublications.org]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. drugs.com [drugs.com]
- 4. Management of Cytokine Release Syndrome (CRS) and HLH - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticytokine Therapy and Corticosteroids for Cytokine Release Syndrome and for Neurotoxicity Following T-Cell Engager or CAR T-Cell Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Table], Table 1. ASTCT CRS Consensus Gradinga,b - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Cytokine release syndrome (CRS) ASTCT | eviQ [eviq.org.au]
- 9. ASTCT Consensus Grading for Cytokine Release Syndrome and Neurologic Toxicity Associated with Immune Effector Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokine Release Syndrome (CRS) After Immunotherapy - Together by St. Jude™ [together.stjude.org]
- 11. evetechnologies.com [evetechnologies.com]
- 12. Cytokine Release Syndrome (CRS) - ChemoExperts [chemoexperts.com]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
minimizing off-target effects of AWT020 therapy
Technical Support Center: AWT020 Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with AWT020 therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of AWT020 for minimizing off-target effects?
A1: AWT020 is a bifunctional fusion protein designed to mitigate off-target effects through its targeted delivery system and engineered cytokine component.[1][2] It consists of a humanized anti-PD-1 nanobody and a specially engineered Interleukin-2 mutein (IL-2c).[1][2] The IL-2c component has been modified to eliminate binding to the IL-2 receptor alpha (IL-2Rα) subunit and to have a reduced affinity for the IL-2 receptor beta and gamma (IL-2Rβγ) complex.[1][3] This design aims to decrease systemic immune cell activation, which is a common cause of toxicity in IL-2 therapies.[1][3] The high-affinity anti-PD-1 nanobody directs the fusion protein to PD-1-expressing tumor-infiltrating lymphocytes (TILs), concentrating its activity within the tumor microenvironment and sparing peripheral immune cells.[1][4]
Q2: What are the known off-target effects observed in preclinical and clinical studies of AWT020?
A2: Preclinical studies in mouse models showed that the mouse surrogate of AWT020 (mAWT020) was well-tolerated with minimal signs of toxicity.[1][3] It preferentially expanded CD8+ T cells within tumors, while having little effect on peripheral T and NK cells.[1][2] In a first-in-human clinical trial (NCT06092580), most treatment-related adverse events (TRAEs) were grade 1 to 2.[5][6][7] Commonly reported TRAEs included rash, arthralgia, hypothyroidism, nausea, and fatigue.[5][7] Grade 3 or higher TRAEs have been observed, including infusion-related reactions, colitis, hepatitis, stomatitis, diabetes, and thrombocytopenia.[7] Notably, vascular leak syndrome, a severe toxicity associated with high-dose IL-2 therapy, has not been reported.[4][7]
Q3: How does AWT020's activity on Natural Killer (NK) cells differ from other IL-2 based therapies, and why is this important for minimizing off-target effects?
A3: AWT020 is designed to preferentially activate and expand activated T cells over Natural Killer (NK) cells.[1][3] This is a key feature for minimizing off-target toxicity. NK cells express high levels of IL-2Rβγ but lack IL-2Rα, making them susceptible to activation by "No-α" IL-2 variants.[1] The activation of peripheral NK cells is a known driver of toxicity for some IL-2 and IL-15 fusion proteins.[1] By having an attenuated affinity for IL-2Rβγ, AWT020 avoids significant stimulation of peripheral NK cells, thereby reducing the risk of systemic inflammation and toxicity.[1][4]
Troubleshooting Guides
Issue 1: Unexpectedly High In Vitro Activation of Peripheral NK Cells
Possible Cause: The experimental setup may not be optimal for assessing the preferential activity of AWT020.
Troubleshooting Steps:
-
Cell Purity: Ensure the purity of your primary human NK cell and T cell populations using flow cytometry. Contamination of T cells in an NK cell culture could lead to indirect NK cell activation.
-
T Cell Activation Status: For comparative T cell proliferation assays, ensure that the T cells have been pre-activated (e.g., with anti-CD3 and anti-CD28 antibodies) to induce PD-1 expression.[8] AWT020's activity is dependent on PD-1 expression.
-
Concentration Range: Use a wide concentration range of AWT020 in your assays to determine the dose-response for both T cell and NK cell activation. The preferential activity on T cells should be evident at specific concentration windows.
-
Control Molecules: Include appropriate controls in your experiment:
-
A non-targeting IgG-IL-2c fusion protein to assess baseline IL-2c activity.[4]
-
Recombinant human IL-2 (rhIL-2) to demonstrate the expected potent activation of both T cells and NK cells.
-
Issue 2: In Vivo Mouse Model Shows Signs of Systemic Toxicity
Possible Cause: The mouse strain, tumor model, or dosing regimen may be influencing the tolerability of the mouse surrogate AWT020 (mAWT020).
Troubleshooting Steps:
-
Dosing and Schedule: Review the dosing regimen. Preclinical studies have shown mAWT020 to be effective and well-tolerated at doses such as 1 mg/kg administered twice weekly.[1] Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
-
Tumor Model Selection: The anti-tumor efficacy and safety profile of mAWT020 have been demonstrated in various syngeneic tumor models, including MC38 and CT26 colon carcinoma.[1] Ensure your chosen model is appropriate and that the tumor is established before initiating treatment.
-
Pharmacodynamic Analysis: To confirm the on-target and off-target activity of mAWT020 in vivo, perform immune profiling of both tumor-infiltrating lymphocytes and peripheral blood mononuclear cells (PBMCs). This should demonstrate a preferential expansion of tumoral CD8+ T cells with minimal effects on peripheral T and NK cells.[1][2]
-
Cytokine Release Monitoring: Measure systemic cytokine levels (e.g., IFN-γ, TNF-α) at various time points after mAWT020 administration to assess for potential cytokine release syndrome.
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from First-in-Human Study of AWT020
| Grade | Most Frequent TRAEs | Less Frequent Grade ≥3 TRAEs |
| Grade 1-2 | Rash, Arthralgia, Hypothyroidism, Nausea, Fatigue[5][7] | |
| Grade ≥3 | Infusion-related reactions, Colitis, Hepatitis, Stomatitis, Diabetes, Thrombocytopenia, Hypersensitivity reaction[7][9] |
Data from the initial dose-escalation phase of the AWT020-001 study (NCT06092580) as of January and June 2025.[5][7]
Experimental Protocols
Protocol 1: In Vitro STAT5 Phosphorylation Assay
This assay is used to measure the activation of the IL-2 receptor signaling pathway in response to AWT020.
Objective: To determine if AWT020 preferentially induces STAT5 phosphorylation in PD-1 expressing cells.
Methodology:
-
Cell Lines: Use a T cell lymphoma cell line that does not express PD-1 (e.g., Hut 78) and a corresponding cell line stably expressing human PD-1 (Hut 78/PD1).[1]
-
Cell Plating: Seed an equal number of Hut 78 and Hut 78/PD1 cells into a 96-well plate.
-
Treatment: Add serial dilutions of AWT020, rhIL-2 (as a positive control), and a negative control (e.g., cell culture media or a non-targeting antibody) to the wells. Incubate for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the level of phosphorylated STAT5 (pSTAT5) using a suitable detection method, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.[1]
-
Data Analysis: Compare the HTRF signal for pSTAT5 in Hut 78 versus Hut 78/PD1 cells across the different treatment concentrations. A significantly higher signal in the PD-1 expressing cells indicates preferential activation.
Protocol 2: In Vivo Mouse Tumor Model Efficacy and Tolerability Study
Objective: To evaluate the anti-tumor efficacy and safety profile of the mouse surrogate of AWT020 (mAWT020).
Methodology:
-
Animal Model: Use a suitable syngeneic mouse tumor model (e.g., C57BL/6 mice bearing MC38 tumors or BALB/c mice bearing CT26 tumors).[1]
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment groups:
-
Vehicle control (e.g., PBS)
-
Anti-mPD-1 antibody
-
HSA-IL-2c (mouse serum albumin fused to the IL-2c mutein)
-
Combination of anti-mPD-1 and HSA-IL-2c
-
mAWT020
-
-
Dosing: Administer the treatments intravenously or intraperitoneally at a specified dose and schedule (e.g., 1 mg/kg, twice weekly).[1]
-
Efficacy Assessment: Measure tumor volume two to three times per week using calipers. Monitor for tumor-free survivors.[1]
-
Tolerability Assessment: Monitor the mice for signs of toxicity, including body weight loss, changes in appearance, and abnormal behavior.
-
Immunophenotyping (Optional): At the end of the study, or at specified time points, collect tumors and peripheral blood to analyze the immune cell populations (e.g., CD8+ T cells, NK cells) by flow cytometry.
Visualizations
Caption: Mechanism of AWT020 targeted action in the TME.
Caption: Workflow for assessing AWT020 off-target effects.
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 3. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anwitabio.com [anwitabio.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. - ASCO [asco.org]
Technical Support Center: Working with IL-2 Fusion Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Interleukin-2 (IL-2) fusion proteins.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with IL-2 fusion proteins, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Bioactivity of the IL-2 Fusion Protein
Q: My IL-2 fusion protein shows low or no activity in a cell proliferation assay. What are the possible causes and how can I troubleshoot this?
A: Low or no bioactivity is a common issue that can stem from several factors, including protein aggregation, degradation, or improper folding.
Possible Causes and Troubleshooting Steps:
-
Protein Aggregation: IL-2 and its fusion proteins are prone to aggregation, which can mask the active site or render the protein inactive.
-
How to Assess: Use Dynamic Light Scattering (DLS) to check for polydispersity and the presence of large aggregates.[1][2][3] Run Size Exclusion Chromatography (SEC) to detect high molecular weight species.[4][5][6]
-
Solutions:
-
Optimize buffer conditions: Adjust pH to be at least 1 unit away from the protein's isoelectric point (pI).[7][8]
-
Vary salt concentration (e.g., 150-500 mM NaCl).[7]
-
Include additives like arginine and glutamic acid (e.g., 50 mM) to increase solubility and stability.[9]
-
For proteins with cysteine residues, add reducing agents like DTT or TCEP.[7]
-
-
-
Protein Degradation: The IL-2 portion of the fusion protein can be susceptible to cleavage by proteases.[1][10]
-
Improper Folding: The fusion of two proteins can sometimes lead to misfolding of one or both partners.
-
How to Assess: This is more challenging to assess directly. If aggregation and degradation are ruled out, improper folding is a likely cause, especially if the protein is expressed in a bacterial system.
-
Solutions:
-
Optimize expression conditions, such as lowering the temperature during induction to promote proper folding.[11][13]
-
Consider using a mammalian or insect cell expression system, which can provide better folding and post-translational modifications.[14]
-
Refold the protein from inclusion bodies if expressed in E. coli.
-
-
Problem 2: High Levels of Aggregation Observed
Q: I'm observing significant aggregation of my IL-2 fusion protein. What are the best strategies to prevent this?
A: Protein aggregation is a critical challenge for IL-2 fusion proteins.[15] Here are several strategies to mitigate this issue:
Strategies to Prevent Aggregation:
-
Buffer Optimization:
-
pH: Maintain a buffer pH that is at least one unit away from the protein's isoelectric point (pI) to increase net charge and repulsion between molecules.[7][8]
-
Ionic Strength: Adjust the salt concentration (e.g., 150-500 mM NaCl) to shield charges and reduce protein-protein interactions.[7]
-
Additives:
-
-
Handling and Storage:
-
Concentration: Work with lower protein concentrations whenever possible, as high concentrations can promote aggregation.[8]
-
Temperature: Store the protein at appropriate temperatures (short-term at 2-8°C, long-term at -20°C to -80°C).[10][17]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by aliquoting the protein into single-use vials.[10][17]
-
-
Protein Engineering:
Problem 3: Low Yield During Protein Purification
Q: I am getting a very low yield of my IL-2 fusion protein after purification. What are the common reasons and how can I improve the yield?
A: Low protein yield can be a result of issues at the expression, lysis, or purification stages.[11][13][19]
Troubleshooting Low Purification Yield:
-
Expression Levels:
-
Optimization: Optimize expression conditions, including induction time, temperature, and inducer concentration.[13][19]
-
Inclusion Bodies: If the protein is expressed as insoluble inclusion bodies, a significant portion will be lost in the pellet after lysis. Consider purifying under denaturing conditions and then refolding.[13][19]
-
-
Cell Lysis:
-
Purification Steps:
-
Binding: Ensure the affinity tag is accessible and not sterically hindered. Extend the binding time to the chromatography resin if necessary.[13][19]
-
Elution: Optimize the elution buffer composition (e.g., pH, concentration of eluting agent) to ensure efficient release of the protein from the resin.[11]
-
Protein Degradation: Protease activity during the long purification process can lead to loss of full-length protein. Always include protease inhibitors in your buffers.[11]
-
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the quality and activity of IL-2 fusion proteins.
Protocol 1: Assessment of Protein Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and presence of aggregates in a protein sample.[1][2][3][4][20]
Materials:
-
DLS instrument
-
Filtered, degassed buffer
-
Low-volume quartz cuvette
-
Syringe filters (0.2 µm or smaller) or spin filters
Procedure:
-
Sample Preparation:
-
Filter the protein sample through a 0.2 µm syringe filter or a spin filter to remove large particles.[1]
-
Ensure the final protein concentration is within the instrument's optimal range (typically 0.1 - 1.0 mg/mL, but this is instrument-dependent).
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Clean the cuvette thoroughly with filtered water and ethanol, then dry with filtered air.[1]
-
-
Measurement:
-
First, measure the buffer alone to establish a baseline scattering intensity.[1]
-
Carefully pipette the filtered protein sample into the cuvette, avoiding bubbles.
-
Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, multiple acquisitions are averaged.
-
-
Data Analysis:
-
Analyze the autocorrelation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A monomodal distribution with a low PDI (<0.2) indicates a homogenous sample, while a multimodal distribution or a high PDI suggests the presence of aggregates.[20]
-
Protocol 2: Bioactivity Assessment using a CTLL-2 Cell Proliferation Assay
Objective: To measure the biological activity of the IL-2 fusion protein by its ability to induce the proliferation of the IL-2-dependent CTLL-2 cell line.[21][22][23]
Materials:
-
CTLL-2 cells (ATCC TIB-214)
-
Complete RPMI 1640 medium (supplemented with 10% FBS)
-
Recombinant human IL-2 standard
-
96-well flat-bottom culture plates
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
Plate reader
Procedure:
-
Cell Preparation:
-
Culture CTLL-2 cells in complete RPMI 1640 medium supplemented with a maintenance concentration of IL-2.
-
Before the assay, wash the cells twice with IL-2-free medium to remove any residual IL-2.[21][22]
-
Resuspend the cells in IL-2-free assay medium and adjust the cell density to 5 x 10^5 cells/mL.[21]
-
-
Assay Setup:
-
Prepare a serial dilution of the IL-2 standard and the IL-2 fusion protein sample in assay medium in a 96-well plate.
-
Add 100 µL of the prepared cell suspension to each well.
-
Include control wells with cells only (no IL-2) and medium only (blank).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[22]
-
-
Measurement:
-
Add the cell proliferation reagent (e.g., 20 µL of MTS solution) to each well and incubate for an additional 4 hours.[21]
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot the absorbance versus the log of the concentration for both the standard and the sample.
-
Use a four-parameter logistic (4PL) curve fit to determine the EC50 (the concentration that gives half-maximal response) for both the standard and the sample. The relative activity of the fusion protein can be calculated by comparing its EC50 to that of the standard.
-
Protocol 3: Detection of Protein Degradation by Western Blot
Objective: To identify potential degradation products of the IL-2 fusion protein.[12][24][25][26]
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Primary antibody specific to IL-2 or the fusion partner
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Mix the IL-2 fusion protein sample with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.[24]
-
-
Gel Electrophoresis:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[24]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and image the resulting signal.
-
The presence of bands smaller than the expected molecular weight of the full-length fusion protein indicates degradation.
-
Data Presentation
Table 1: Troubleshooting Summary for Common IL-2 Fusion Protein Issues
| Issue | Potential Cause | Suggested Action | Experimental Assay |
| Low Bioactivity | Aggregation | Optimize buffer (pH, salt), add stabilizers | DLS, SEC |
| Degradation | Add protease inhibitors, work at low temp. | Western Blot | |
| Misfolding | Optimize expression, refold protein | N/A | |
| Aggregation | Suboptimal buffer | Adjust pH, ionic strength, add additives | DLS |
| Improper storage | Aliquot, avoid freeze-thaw cycles | DLS | |
| Low Yield | Poor expression | Optimize induction conditions | SDS-PAGE of lysate |
| Inefficient lysis | Use appropriate lysis buffer and method | SDS-PAGE of pellet | |
| Purification loss | Optimize binding/elution conditions | SDS-PAGE of flow-through |
Table 2: Typical Biophysical and Bioactivity Parameters for IL-2 Fusion Proteins
| Parameter | Method | Typical Values for a Stable IL-2 Fusion Protein |
| Aggregation | DLS | PDI < 0.2, Monomodal distribution |
| SEC | >95% monomer | |
| Bioactivity | CTLL-2 Proliferation | EC50 in the range of 10-100 pM |
| Purity | SDS-PAGE | >95% single band at the expected MW |
Mandatory Visualization
Caption: IL-2 signaling pathway initiated by receptor binding.
Caption: Troubleshooting workflow for low IL-2 fusion protein bioactivity.
FAQs
Q1: What are the recommended storage conditions for IL-2 fusion proteins?
A1: For short-term storage (1-2 weeks), keep the protein at 2-8°C. For long-term storage, aliquot the protein into single-use vials to avoid freeze-thaw cycles and store at -20°C to -80°C.[10][17] It is also advisable to store proteins in a buffer containing cryoprotectants like glycerol.
Q2: How can I reduce the off-target effects of my IL-2 fusion protein?
A2: The primary off-target effect of IL-2 is the activation of regulatory T cells (Tregs) via the high-affinity IL-2 receptor alpha chain (CD25).[27][28] To bias the activity towards effector T cells and NK cells, you can:
-
Mutate the IL-2 moiety: Introduce mutations that reduce its affinity for CD25.[27][28]
-
Cis-targeting: Fuse the IL-2 to an antibody that targets a surface marker on effector cells (e.g., PD-1), which can localize the IL-2 activity.[29]
Q3: What is the best expression system for producing IL-2 fusion proteins?
A3: The choice of expression system depends on the specific fusion protein and the downstream application.
-
E. coli : Cost-effective and provides high yields, but proteins are often expressed as inclusion bodies and lack post-translational modifications, which may require a refolding step.
-
Yeast (e.g., Pichia pastoris) : Can be a good alternative for secreted expression of correctly folded proteins.
-
Insect Cells (e.g., Sf9) : Can produce high levels of secreted, properly folded, and post-translationally modified proteins.[14]
-
Mammalian Cells (e.g., HEK293, CHO) : Provide the most "native" folding and post-translational modifications, which is often critical for bioactivity, but expression levels may be lower and the process is more expensive.
Q4: Can I use a general IL-2 ELISA kit to quantify my IL-2 fusion protein?
A4: It depends on the kit and the structure of your fusion protein. The fusion partner might sterically hinder the antibody binding sites on the IL-2 moiety. It is crucial to validate the ELISA kit with your specific fusion protein. An ELISA that uses a polyclonal antibody or a pair of monoclonal antibodies that bind to different, accessible epitopes on IL-2 would be more likely to work. Alternatively, you can develop a custom ELISA using an antibody against the fusion partner for capture and an anti-IL-2 antibody for detection.
Q5: What are the key differences in bioactivity assays using CTLL-2 vs. HT-2 cells?
A5: Both CTLL-2 and HT-2 are murine T-cell lines that are dependent on IL-2 for proliferation and are commonly used in bioactivity assays.[30] They generally show similar responses to human IL-2. The choice between them often comes down to laboratory preference and historical data. It is important to be consistent with the cell line used for comparability of results across experiments.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azonano.com [azonano.com]
- 4. news-medical.net [news-medical.net]
- 5. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IL-2 Fusion Protein Ag24079 | Proteintech [ptglab.com]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. neb.com [neb.com]
- 14. Expression and purification of human interleukin-2 simplified as a fusion with green fluorescent protein in suspended Sf-9 insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. IL-2 Protein Human Recombinant | Interleukin-2 | ProSpec [prospecbio.com]
- 18. Directed disruption of IL2 aggregation and receptor binding sites produces designer biologics with enhanced specificity and improved production capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
- 20. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 21. frederick.cancer.gov [frederick.cancer.gov]
- 22. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of Interleukin-15: Assay qualification, standardization and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. frederick.cancer.gov [frederick.cancer.gov]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. origene.com [origene.com]
- 26. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 27. Engineered cytokine/antibody fusion proteins improve delivery of IL-2 to pro-inflammatory cells and promote antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The challenges and molecular approaches surrounding interleukin-2-based therapeutics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protein engineering to overcome limitations of key cytokines in cancer immunotherapy: current approaches and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
AWT020 stability and handling for laboratory use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and handling of AWT020 for laboratory use. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Handling
Proper handling and storage of AWT020 are critical to ensure its stability and performance in laboratory experiments. As a bifunctional fusion protein, its integrity is susceptible to various environmental factors.
Storage Recommendations:
-
Long-term Storage: For optimal stability, store AWT020 at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Short-term Storage: For immediate use within a week, AWT020 can be stored at 4°C.
-
Formulation Buffer: A stock solution of AWT020 has been formulated in 25 mM Tris-HCl with 5% sucrose buffer at a pH of 7.2. Maintaining a stable pH is crucial for the conformational and colloidal stability of fusion proteins.
Handling Guidelines:
-
Thawing: When ready to use, thaw frozen aliquots rapidly in a 37°C water bath. Avoid slow thawing on ice, as this can sometimes be detrimental to protein stability.
-
Centrifugation: Before use, briefly centrifuge the vial to collect the solution at the bottom.
-
Pipetting: Use non-stick, low-retention pipette tips to minimize loss of material.
-
Avoid Agitation: Do not vortex or vigorously shake the AWT020 solution, as this can cause aggregation. Gentle mixing by inversion is recommended.
Exemplary Stability Profile of a Therapeutic Fusion Protein
While specific quantitative stability data for AWT020 is not publicly available, the following table provides an illustrative example of the stability of a therapeutic Fc fusion protein under various conditions. This can serve as a general guide for designing experiments and handling AWT020.
| Condition | Parameter | Result | Implication for AWT020 |
| Temperature | Accelerated Stability at 40°C | 50% monomer loss after 8 hours at pH 6.0 | Higher temperatures can significantly decrease the stability of AWT020. It is crucial to maintain recommended storage temperatures. |
| 50% monomer loss after 15 days at pH 7.5 | |||
| pH | Aggregation Kinetics | Aggregation is significantly faster at pH 6.0 compared to pH 7.5. | Maintaining the recommended pH of the buffer is critical to prevent aggregation. Deviations to more acidic conditions could compromise the integrity of the protein. |
| Freeze-Thaw Cycles | Impact on Monoclonal Antibodies | Slow thawing can lead to higher protein aggregation and subvisible particle formation, which is exacerbated by fast freezing. | To minimize aggregation, it is recommended to flash-freeze aliquots and thaw them quickly. The number of freeze-thaw cycles should be minimized. |
| Multiple freeze-thaw cycles increase the extent of degradation. | Aliquoting the stock solution into single-use vials is a critical step to preserve the quality of AWT020. |
Troubleshooting Guides
General Assay Issues
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | Insufficient washing | Increase the number of wash steps and/or the soaking time between washes. |
| Non-specific binding of antibodies | Use an appropriate blocking buffer and ensure sufficient incubation time. | |
| High antibody concentration | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| Weak or No Signal | Inactive reagents | Ensure all reagents are within their expiration date and have been stored correctly. |
| Incorrect reagent preparation or order of addition | Double-check all calculations and the experimental protocol to ensure reagents were prepared and added correctly. | |
| Insufficient incubation times | Optimize incubation times for each step of the assay. | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting | Ensure pipettes are calibrated and use proper pipetting techniques. Use fresh tips for each sample and reagent. |
| Edge effects on the plate | Avoid using the outer wells of the plate, or ensure they are filled with a blank solution. Ensure even temperature distribution during incubation. | |
| Reagents not at room temperature | Allow all reagents to equilibrate to room temperature before starting the assay, unless otherwise specified. |
AWT020-Specific Experimental Issues
| Issue | Experiment Type | Possible Cause | Recommended Solution |
| Low pSTAT5 Signal | Cell-based pSTAT5 Assay | Low PD-1 expression on target cells | AWT020's activation of pSTAT5 signaling is dependent on its binding to PD-1. Use a cell line with confirmed high PD-1 expression. |
| AWT020 degradation | Check the handling and storage of the AWT020 stock. Perform a quality control check if degradation is suspected. | ||
| Incorrect cell density | Optimize the number of cells per well to ensure a detectable signal. | ||
| Inconsistent T-cell Proliferation | T-cell Proliferation Assay | Variation in primary T-cell activation | Ensure a consistent method for activating human CD3+ T cells (e.g., with αCD3 and αCD28) to achieve high PD-1 expression. |
| Presence of NK cells | AWT020 is designed to preferentially stimulate the proliferation of PD-1high T cells over NK cells. Ensure the purity of the T-cell population. | ||
| Unexpected Cytotoxicity | Cell-based Assays | Contamination of AWT020 stock | Filter-sterilize the AWT020 solution before use in cell culture. |
| High concentration of AWT020 | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AWT020?
A1: AWT020 is a bifunctional fusion protein that combines a humanized anti-PD-1 nanobody with an engineered IL-2 mutein (IL-2c). The anti-PD-1 component targets the protein to PD-1-expressing cells, such as tumor-infiltrating lymphocytes. This binding blocks the inhibitory PD-1 pathway. The IL-2c component, which has reduced binding to the IL-2 receptor alpha subunit, then activates the IL-2 receptor beta and gamma subunits in cis on the same cell, leading to the activation of the pSTAT5 signaling pathway and promoting the proliferation and effector function of these target T cells.
Q2: How should I prepare AWT020 for my in vitro assay?
A2: A stock solution of AWT020 can be diluted using an appropriate buffer, such as Hank's Balanced Salt Solution (HBSS), for your specific experiment. It is recommended to prepare fresh dilutions for each experiment and avoid storing diluted solutions.
Q3: Can I use AWT020 in animal models?
A3: Yes, preclinical studies have utilized a mouse surrogate of AWT020 (mAWT020) in various mouse tumor models.
Q4: What are the key differences between AWT020 and a combination of anti-PD-1 antibody and IL-2?
A4: AWT020 is designed to deliver the IL-2 signal directly to PD-1 expressing T cells, thereby concentrating its effect within the tumor microenvironment and reducing systemic toxicity associated with high doses of IL-2. Preclinical studies have shown that the mouse surrogate of AWT020 has enhanced anti-tumor efficacy compared to the combination of an anti-PD-1 antibody and IL-2.
Q5: How can I confirm the activity of AWT020 in my lab?
A5: A pSTAT5 phosphorylation assay using a PD-1 expressing cell line (e.g., Hut 78/PD-1) is a key method to verify the bioactivity of AWT020. A significant increase in pSTAT5 signal in PD-1 expressing cells compared to PD-1 negative cells would indicate proper functioning of the molecule.
Experimental Protocols & Visualizations
Key Experimental Protocol: pSTAT5 Phosphorylation Assay
This protocol is adapted from preclinical studies of AWT020.
Objective: To measure the ability of AWT020 to induce STAT5 phosphorylation in a PD-1 dependent manner.
Materials:
-
PD-1 overexpressing cell line (e.g., Hut 78/PD-1) and a parental control cell line (e.g., wild-type Hut 78).
-
AWT020 stock solution.
-
HBSS (Hank's Balanced Salt Solution).
-
96-well deep plates and HTRF 96-well low volume plates.
-
Phospho-STAT5 (Tyr694) cellular kit (for HTRF).
-
Lysis buffer.
-
Plate reader capable of HTRF measurement.
Procedure:
-
Cell Plating: Plate the PD-1 expressing and parental control cells into 96-well deep plates at a predetermined optimal density in HBSS.
-
AWT020 Treatment: Prepare serial dilutions of AWT020 in HBSS. Add the diluted AWT020 to the cells and incubate at 37°C for 40 minutes. Include a vehicle control (HBSS only).
-
Cell Lysis: Following incubation, lyse the cells by adding lysis buffer containing a blocking reagent. Incubate for 30 minutes at room temperature with shaking.
-
HTRF Reaction: Transfer the cell lysate to an HTRF 96-well low volume plate. Add the pSTAT5 Eu Cryptate antibody (donor) and pSTAT5 d2 antibody (acceptor) mixture.
-
Incubation: Seal the plate and incubate overnight at room temperature.
-
Measurement: Read the plate on an HTRF-compatible plate reader.
Visualizations
Caption: Mechanism of AWT020 action on a PD-1 expressing T-cell.
Caption: Experimental workflow for the pSTAT5 phosphorylation HTRF assay.
Caption: A logical approach to troubleshooting unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Welcome to the AWT020 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving AWT020. Below you will find troubleshooting guides and frequently asked questions to address common issues you may encounter.
Here we address potential unexpected outcomes in your AWT020 experiments in a question-and-answer format.
FAQ 1: Unexpectedly Low T-cell Activation or Anti-Tumor Efficacy
Question: We are observing lower than expected T-cell activation (e.g., pSTAT5 signaling, proliferation) and/or reduced anti-tumor efficacy in our in vitro or in vivo models after AWT020 treatment. What are the possible causes and troubleshooting steps?
Answer:
This is a multifaceted issue that can arise from several factors throughout the experimental workflow. Here is a breakdown of potential causes and how to address them:
Potential Causes & Troubleshooting Steps:
-
Low PD-1 Expression on Target Cells: AWT020's activity is dependent on its binding to PD-1.[1][2] Low or absent PD-1 expression on your target T-cells will result in diminished IL-2 signaling and reduced efficacy.
-
Troubleshooting:
-
Verify PD-1 Expression: Confirm PD-1 expression levels on your target T-cell populations (especially CD8+ T-cells) using flow cytometry before and after activation.
-
Use appropriate cell lines: For in vitro studies, use cell lines known to express high levels of PD-1, or consider using activated primary T-cells, which upregulate PD-1 expression.[1]
-
-
-
Suboptimal AWT020 Concentration: The dose-response of AWT020 is critical. Using a concentration that is too low will result in insufficient receptor engagement and signaling.
-
Troubleshooting:
-
Perform Dose-Response Studies: Conduct a dose-titration experiment to determine the optimal concentration of AWT020 for your specific cell type and assay. Preclinical studies have shown efficacy at doses as low as 0.1 mg/kg in mouse models.[1]
-
-
-
AWT020 Fusion Protein Integrity: Issues with the stability and integrity of the AWT020 fusion protein can lead to reduced activity.
-
Troubleshooting:
-
Proper Storage and Handling: Ensure AWT020 is stored at the recommended temperature and handled according to the manufacturer's protocol to prevent degradation or aggregation.
-
Quality Control: If possible, perform quality control checks such as SDS-PAGE or size-exclusion chromatography to assess the integrity of the protein.
-
-
-
Experimental Model Variability: The choice of tumor model can significantly impact the observed efficacy of AWT020.
-
Troubleshooting:
-
Model Selection: Be aware that the anti-tumor efficacy of AWT020 has been demonstrated in both anti-PD-1-sensitive and -resistant mouse tumor models.[1][2] If you are using a novel model, its responsiveness to this class of therapy may be unknown.
-
Immune Cell Composition: The composition of the tumor microenvironment, particularly the presence of tumor-infiltrating lymphocytes (TILs), will influence the outcome.
-
-
Logical Workflow for Troubleshooting Low Efficacy:
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the therapeutic index of AWT020
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AWT020. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at improving its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is AWT020 and what is its mechanism of action?
A1: AWT020 is a novel, bifunctional fusion protein that combines a humanized anti-PD-1 nanobody with an engineered interleukin-2 (IL-2) mutein.[1][2] Its primary goal is to enhance the therapeutic efficacy of both anti-PD-1 and IL-2 therapies while improving the overall safety profile.[1] The mechanism of action is designed to be highly specific to the tumor microenvironment. The anti-PD-1 component targets the protein on tumor-infiltrating lymphocytes (TILs), delivering the IL-2 mutein directly to these cells. This dual action blocks the inhibitory PD-1 pathway and simultaneously provides a potent IL-2 signal to stimulate the expansion and anti-tumor activity of tumor-antigen-specific T cells.[1]
Q2: How has AWT020 been engineered to improve its therapeutic index?
A2: AWT020's improved therapeutic index stems from its engineered IL-2 mutein, which has no binding affinity for the IL-2 receptor alpha subunit (IL-2Rα) and a reduced affinity for the beta and gamma subunits (IL-2Rβγ).[1][2] This design mitigates systemic toxicities commonly associated with high-dose IL-2 therapy, such as vascular leak syndrome, by minimizing the activation of peripheral T cells and Natural Killer (NK) cells.[1][3] The targeted delivery of the IL-2 mutein to PD-1 expressing cells within the tumor microenvironment further enhances its safety and efficacy.[1]
Q3: What is the mouse surrogate for AWT020 used in preclinical studies?
A3: As AWT020 does not bind to mouse PD-1, a mouse surrogate molecule, referred to as mAWT020, was developed for in vivo preclinical studies in mice.[1]
Q4: What is the formulation and recommended storage for AWT020?
A4: A stock solution of AWT020 is formulated at 5 mg/mL in a buffer containing 25 mM Tris-HCl and 5% sucrose at a pH of 7.2.[1] For experimental use, it is diluted with Hank's Balanced Salt Solution (HBSS).[1] Specific storage conditions should be followed as per the manufacturer's instructions, but generally, protein-based therapeutics are stored at 2-8°C for short-term use and frozen for long-term storage.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of AWT020 in the tumor microenvironment.
Experimental Protocols & Troubleshooting Guides
In Vitro pSTAT5 Signaling Assay
Objective: To measure the activation of the IL-2 receptor signaling pathway in response to AWT020 in PD-1 expressing cells.
Protocol:
-
Cell Culture: Use a human T-lymphocyte cell line that expresses PD-1, such as Hut 78/PD-1 cells.[1]
-
Cell Plating: Plate 0.12 x 10^6 cells in 15 µL of HBSS per well in a 96-well deep plate.[1]
-
Treatment: Add 15 µL of varying concentrations of AWT020, a negative control (HBSS), or a positive control (e.g., recombinant human IL-2) to the wells.[1]
-
Incubation: Incubate the plate at 37°C for 40 minutes.[1]
-
Lysis: Add 10 µL of supplemented lysis buffer to each well and incubate for 30 minutes at room temperature with shaking.[1]
-
Detection: Transfer 16 µL of the cell lysate to an HTRF 96-well low volume plate and add 4 µL of the pSTAT5 Eu Cryptate antibody (donor) and pSTAT5 d2 antibody (acceptor) mixture.[1]
-
Signal Measurement: Incubate overnight at room temperature and measure the pSTAT5 signal using an HTRF-compatible reader.[1]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Insufficient washing- Non-specific antibody binding- Contaminated reagents | - Ensure thorough washing steps.- Use a blocking agent in the lysis buffer.[1]- Prepare fresh reagents. |
| Low or No Signal | - Low PD-1 expression on cells- Inactive AWT020- Incorrect antibody concentrations | - Confirm PD-1 expression on target cells using flow cytometry.- Verify the integrity and activity of the AWT020 stock.- Titrate the detection antibodies to determine the optimal concentration. |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and consistent pipetting techniques. |
In Vitro T-Cell Proliferation Assay
Objective: To assess the ability of AWT020 to induce the proliferation of activated human T-cells.
Protocol:
-
PBMC Isolation: Thaw frozen human peripheral blood mononuclear cells (PBMCs) from healthy donors.[1]
-
Cell Plating: Plate 20,000 PBMCs per well in a 96-well U-bottom plate with 100 µL of T-cell medium.[1]
-
T-Cell Activation: For pre-activated PBMCs, include a 1:200 dilution of ImmunoCult™ Human CD3/CD28 T Cell Activator in the medium and incubate overnight.[1]
-
Treatment: Add 100 µL of T-cell medium containing serially diluted AWT020 or control articles to the wells.[1]
-
Incubation and Maintenance: Incubate at 37°C and 5% CO2. Change the medium every 2-3 days by replacing 100 µL with fresh medium containing the respective treatments.[1]
-
Analysis: After a defined period (e.g., 5-7 days), assess T-cell proliferation using a suitable method such as CFSE staining followed by flow cytometry.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Proliferation | - Donor-to-donor variability- Inconsistent T-cell activation | - Use PBMCs from multiple donors to account for biological variation.- Ensure consistent and optimal activation with anti-CD3/CD28 antibodies. |
| Low Proliferation in Response to AWT020 | - Insufficient PD-1 expression on activated T-cells- Suboptimal AWT020 concentration | - Verify PD-1 upregulation on T-cells post-activation.- Perform a dose-response experiment to determine the optimal concentration of AWT020. |
| High Cell Death | - Toxicity from the activating agent or AWT020- Suboptimal culture conditions | - Titrate the concentration of the T-cell activator.- Ensure the use of high-quality, fresh T-cell medium. |
In Vivo Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy and tolerability of mAWT020 in syngeneic mouse tumor models.
Protocol:
-
Cell Culture: Culture syngeneic mouse tumor cell lines (e.g., MC38 colon carcinoma, EMT6 breast cancer) in appropriate media.[1]
-
Cell Preparation: Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in a suitable buffer like PBS or HBSS.[4]
-
Subcutaneous Injection: Subcutaneously inject the tumor cells (typically 0.1-1 x 10^6 cells in 100-200 µL) into the flank of the mice.[1][4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Treatment: Once tumors reach a predetermined size, administer mAWT020, vehicle control, or other control articles (e.g., anti-PD-1 antibody, IL-2) via the desired route (e.g., intraperitoneal injection).[1] Doses for mAWT020 in preclinical studies have ranged from 0.1 to 1 mg/kg.[1]
-
Toxicity Assessment: Monitor animal body weight and overall health as indicators of treatment-related toxicity.[5]
-
Endpoint Analysis: At the end of the study, tumors and relevant tissues can be harvested for further analysis, such as immune cell profiling by flow cytometry.[1]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Tumor Growth | - Low cell viability- Incorrect injection technique- Immune rejection of tumor cells | - Use healthy, log-phase cells for injection.- Ensure subcutaneous, not intradermal or intramuscular, injection.- Use appropriate immunodeficient or syngeneic mouse strains. |
| High Toxicity (e.g., weight loss) | - Dose of mAWT020 is too high- Off-target effects | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Carefully monitor for signs of systemic immune activation. |
| Lack of Efficacy | - Insufficient dose or frequency of mAWT020- Tumor model is resistant to immunotherapy | - Optimize the dosing regimen.- Choose a tumor model known to be responsive to immune checkpoint inhibition or IL-2 therapy. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of mAWT020 in Mouse Tumor Models
| Tumor Model | Treatment Group | Dose (mg/kg) | Outcome |
| MC38 | mAWT020 | 0.3 | 100% complete tumor regression[1] |
| MC38 | mAWT020 | 1 | 100% complete tumor regression[1] |
| MC38 | αmPD1 | 1 | Inferior tumor growth suppression compared to 0.1 mg/kg mAWT020[1] |
| EMT6 | mAWT020 | 0.3 & 1 | Significantly better tumor growth suppression than αmPD1 or combination therapy[1] |
Table 2: Preliminary Safety and Pharmacokinetics of AWT020 in Humans (Phase 1 Clinical Trial)
| Parameter | Finding |
| Dose Levels Tested | 0.3, 0.6, and 1 mg/kg[6][7] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Grade 1-2: Rash, arthralgia, hypothyroidism, nausea, fatigue[6][7] |
| Grade ≥ 3 TRAEs | Hypersensitivity reaction (Grade 4), hemoperitoneum, stomatitis, diabetes, worsening of rheumatoid arthritis, pain in extremity, and infusion-related reactions[6][7] |
| Pharmacokinetics (PK) | Dose-proportional properties within the 0.3 to 1 mg/kg range[6][7] |
Experimental Workflow Diagrams
Caption: In vitro experimental workflows for AWT020.
Caption: In vivo experimental workflow for mAWT020 efficacy studies.
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 6. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AWT020 Immunogenicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing immunogenicity related to the AWT020 fusion protein.
Frequently Asked Questions (FAQs)
Q1: What is AWT020 and its mechanism of action?
A1: AWT020 is a bifunctional fusion protein currently in clinical development.[1][2] It is comprised of a humanized anti-PD-1 (Programmed Cell Death Protein 1) nanobody linked to an engineered, variant form of Interleukin-2 (IL-2) known as an IL-2 mutein (IL-2c).[3][4][5] The anti-PD-1 component targets the protein to tumor-infiltrating lymphocytes (TILs), while the IL-2 moiety stimulates their activation and expansion to enhance anti-tumor immune responses.[3]
Q2: What is the potential for immunogenicity with AWT020 and how does its design mitigate this?
A2: As with all therapeutic proteins, there is a potential for the development of an immune response, including the formation of anti-drug antibodies (ADAs). However, AWT020 is engineered to reduce certain immune-related toxicities that can be associated with immunogenicity. The key design features for mitigating unwanted immune responses are:
-
Targeted Delivery : The anti-PD-1 moiety concentrates the IL-2 activity in the tumor microenvironment on PD-1 expressing cells, limiting systemic exposure.[4][5]
-
Engineered IL-2 Mutein : The IL-2c component has been modified to have no binding to the IL-2 receptor alpha subunit (IL-2Rα or CD25) and attenuated affinity for the beta and gamma subunits (IL-2Rβγ).[4][5] This design minimizes the activation of regulatory T cells (Tregs) and peripheral natural killer (NK) cells, which are often associated with the systemic toxicity of high-dose IL-2 therapy.[4][5] Preclinical studies have shown that this approach reduces the risk of peripheral toxicity.[6]
Q3: What are the primary assays to assess the immunogenicity of AWT020?
A3: The two primary assays for assessing immunogenicity are:
-
Anti-Drug Antibody (ADA) Assays : These assays detect the presence of antibodies that bind to AWT020 in patient or animal serum. A multi-tiered approach is typically used, starting with a screening assay, followed by a confirmatory assay for positive samples, and then characterization assays for confirmed positives (e.g., determining neutralizing capacity).
-
Cytokine Release Assays (CRAs) : These in vitro assays measure the release of cytokines from immune cells (like peripheral blood mononuclear cells, PBMCs) when exposed to AWT020.[7][8] They are used to predict the risk of systemic inflammatory reactions, such as Cytokine Release Syndrome (CRS).[9][10]
Q4: Has immunogenicity been observed in AWT020 clinical trials?
A4: Immunogenicity is being evaluated as a secondary objective in the first-in-human Phase 1 clinical trial (NCT06092580).[2][11][12] Initial results from this study indicate that AWT020 has a manageable safety profile with most treatment-related adverse events being low grade.[2][12] Specific data on the incidence and nature of ADAs have not yet been detailed in published literature.
Data & Experimental Protocols
AWT020 Binding Affinity Data
This table summarizes the binding affinities of AWT020 to its targets, which is crucial for understanding its selective mechanism.
| Target | Species | Dissociation Constant (KD) | Reference |
| PD-1 | Human | High Affinity (Specific KD not published) | [4] |
| PD-1 | Cynomolgus Monkey | High Affinity (Specific KD not published) | [4] |
| IL-2Rβγ | Human | Attenuated Affinity (>500 nM) | [4] |
| IL-2Rβγ | Cynomolgus Monkey | Attenuated Affinity (Specific KD not published) | [4] |
| IL-2Rα | Human | No Binding | [4][5] |
Illustrative ADA Assay Interpretation
Since clinical immunogenicity data for AWT020 is not yet publicly available, the following table provides an illustrative example of how results from a tiered ADA testing approach might be categorized and interpreted.
| Screening Assay Result | Confirmatory Assay Result | Neutralizing Assay Result | Interpretation & Recommended Action |
| Negative | N/A | N/A | No detectable ADAs. Continue monitoring as per protocol. |
| Positive | Negative | N/A | Initial result is a false positive. Report as ADA negative. |
| Positive | Positive | Negative | Confirmed non-neutralizing ADAs detected. Monitor patient for any changes in PK/PD or adverse events. |
| Positive | Positive | Positive | Confirmed neutralizing ADAs (NAbs) detected. High alert. Correlate with pharmacokinetic (PK) data and clinical efficacy. May indicate a potential loss of response. |
Experimental Protocols
Protocol 1: Anti-Drug Antibody (ADA) Screening via Bridging ELISA
This protocol provides a general framework for a bridging ELISA to detect ADAs against AWT020.
Objective: To screen for the presence of antibodies in serum that can bind to AWT020.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylation kit
-
Horseradish Peroxidase (HRP) labeling kit
-
AWT020 (for labeling)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., Blocking Buffer)
-
Positive Control (e.g., polyclonal anti-AWT020 antibodies)
-
Negative Control (serum from untreated subjects)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader (450 nm)
Methodology:
-
Reagent Preparation:
-
Prepare Biotin-labeled AWT020 (Biotin-AWT020) and HRP-labeled AWT020 (HRP-AWT020) according to the kit manufacturer's instructions. Determine optimal concentrations for each through titration experiments.
-
-
Plate Coating:
-
Add 100 µL/well of pre-titrated Biotin-AWT020 to a streptavidin-coated microplate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Sample Incubation:
-
Add 100 µL of samples (serum diluted in Assay Diluent), positive controls, and negative controls to the wells.
-
Incubate for 2 hours at room temperature, allowing any ADAs to bind to the captured Biotin-AWT020.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection:
-
Add 100 µL/well of pre-titrated HRP-AWT020.
-
Incubate for 1 hour at room temperature. During this step, the HRP-AWT020 will bind to the other arm of the "bridging" ADA.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL/well of TMB Substrate.
-
Incubate in the dark for 15-30 minutes.
-
Add 100 µL/well of Stop Solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm on a plate reader. Samples with a signal above a pre-determined cut-point are considered screen-positive.
-
Protocol 2: In Vitro Cytokine Release Assay (CRA)
Objective: To assess the potential of AWT020 to induce pro-inflammatory cytokine secretion from human PBMCs.
Materials:
-
Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from at least 10 healthy donors.
-
Complete RPMI-1640 medium.
-
AWT020.
-
Positive Controls (e.g., anti-CD3/anti-CD28 antibodies, LPS).
-
Negative Control (vehicle buffer).
-
96-well cell culture plates.
-
Multiplex cytokine analysis kit (e.g., Luminex or Meso Scale Discovery) for key cytokines: TNF-α, IFN-γ, IL-2, IL-6, IL-10, IL-1β.
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI medium. Determine cell viability and concentration.
-
-
Assay Setup:
-
Plate PBMCs at a density of 1 x 106 cells/mL (200 µL/well) in a 96-well plate.
-
Prepare serial dilutions of AWT020 and controls in complete RPMI medium.
-
Add the diluted AWT020, positive controls, and negative control to the wells in triplicate.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
-
Cytokine Quantification:
-
Thaw the supernatants on ice.
-
Measure the concentration of the target cytokines (TNF-α, IFN-γ, IL-2, IL-6, etc.) using a multiplex immunoassay system, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the mean cytokine concentrations for each condition. A significant increase in pro-inflammatory cytokines compared to the negative control may indicate a potential risk for inducing cytokine release in vivo.
-
Visualizations & Workflows
Caption: Mechanism of Action for AWT020 in the Tumor Microenvironment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Facebook [cancer.gov]
- 4. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 5. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MB2033, an anti-PD-L1 × IL-2 variant fusion protein, demonstrates robust anti-tumor efficacy with minimal peripheral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 10. proimmune.com [proimmune.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
Awt020: Validation & Comparative
AWT020 vs. Anti-PD-1 Monotherapy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of AWT020, a novel bifunctional fusion protein, and traditional anti-PD-1 monotherapy. The information presented is based on preclinical data to assist researchers and drug development professionals in understanding the potential advantages of AWT020.
At a Glance: AWT020 vs. Anti-PD-1 Monotherapy
| Feature | AWT020 | Anti-PD-1 Monotherapy |
| Mechanism of Action | Dual-acting: PD-1 blockade and targeted IL-2 receptor agonism on PD-1+ cells. | Single-acting: PD-1 blockade. |
| Cellular Target | Preferentially stimulates and expands tumor-infiltrating PD-1high CD8+ T cells. | Blocks PD-1 on various T cell populations, including exhausted T cells. |
| Key Signaling Pathway | Blocks the PD-1/PD-L1 axis and activates the pSTAT5 signaling pathway in a targeted manner. | Blocks the PD-1/PD-L1 axis, releasing the brakes on T cell activity. |
| Preclinical Efficacy | Demonstrates superior anti-tumor activity, including in models resistant to anti-PD-1. | Shows efficacy in some tumor models but is limited by primary and acquired resistance. |
| Safety Profile | Designed to minimize systemic toxicity by targeted IL-2 delivery, avoiding broad activation of NK cells and regulatory T cells. | Generally well-tolerated, but can be associated with immune-related adverse events. |
Quantitative Efficacy Comparison: Preclinical Data
The following table summarizes the comparative anti-tumor efficacy of a mouse surrogate of AWT020 (mAWT020) versus anti-PD-1 monotherapy in various syngeneic mouse tumor models.
| Tumor Model | Treatment Group | Dose | Complete Response (CR) Rate | Tumor Growth Inhibition (TGI) | Key Findings |
| MC38 (Colon Carcinoma) | mAWT020 | 0.3 mg/kg (single dose) | 100% | - | A single dose of mAWT020 led to complete tumor regression[1]. |
| mAWT020 | 0.1 mg/kg | - | Superior to 1 mg/kg αmPD1 | Lower doses of mAWT020 were more effective than higher doses of anti-PD-1 antibody[1]. | |
| anti-mPD-1 | 1 mg/kg | - | - | ||
| CT26 (Colon Carcinoma) | mAWT020 | - | 70% | - | High complete response rate observed[1]. |
| B16F10 (Melanoma - PD-1 Resistant) | mAWT020 | - | - | >90% | Demonstrated high efficacy in a model known for its resistance to anti-PD-1 therapy[1]. |
| EMT6 (Breast Carcinoma - PD-1 Resistant) | mAWT020 | - | - | >90% | Showed significant tumor growth inhibition in another anti-PD-1 resistant model[1]. |
Mechanism of Action: A Visual Comparison
Anti-PD-1 Monotherapy Signaling Pathway
Caption: Anti-PD-1 monotherapy blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells.
AWT020 Dual Mechanism of Action
Caption: AWT020 binds to PD-1, blocking the inhibitory signal while simultaneously activating IL-2 signaling.
Experimental Protocols
In Vivo Syngeneic Mouse Tumor Models
A mouse surrogate of AWT020 (mAWT020) was utilized to evaluate anti-tumor activity in mice.
-
Animal Models: BALB/c and C57BL/6 mice were used.
-
Tumor Cell Lines:
-
MC38 (murine colon cancer)
-
CT26 (murine colon cancer)
-
EMT6 (murine mammary carcinoma)
-
B16F10 (murine melanoma)
-
-
Tumor Implantation: 0.5-1 x 106 tumor cells were injected subcutaneously into the flank of the mice.
-
Treatment:
-
mAWT020 was administered at specified doses (e.g., 0.1, 0.3, 1 mg/kg).
-
Anti-mPD-1 antibody was used as a comparator.
-
-
Efficacy Assessment: Tumor size was monitored regularly to determine tumor growth inhibition and complete response rates.
pSTAT5 Signaling Assay
This assay measures the activation of the IL-2 receptor signaling pathway.
-
Cell Lines: Hut 78 cells and Hut 78 cells stably expressing human PD-1 (Hut 78/PD1) were used.
-
Method:
-
Cells were treated with AWT020 or control articles.
-
To confirm PD-1 dependency, Hut 78/PD1 cells were pre-incubated with a parental anti-PD-1 antibody before AWT020 treatment.
-
Phosphorylation of STAT5 (pSTAT5) was measured using HTRF (Homogeneous Time Resolved Fluorescence) technology according to the manufacturer's protocol.
-
Cell lysates were incubated with pSTAT5 Eu Cryptate antibody (donor) and pSTAT5 d2 antibody (acceptor).
-
The HTRF signal was read after overnight incubation.
-
Human T-Cell Proliferation Assay
This assay evaluates the ability of AWT020 to induce the proliferation of human T-cells.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Method:
-
PBMCs were thawed and plated. For pre-activation, ImmunoCult™ Human CD3/CD28 T Cell Activator was added to induce PD-1 expression.
-
Pre-activated and un-activated PBMCs were treated with serially diluted AWT020 or control articles.
-
Cells were incubated, and the culture medium containing the respective treatments was refreshed every 2-3 days.
-
T-cell proliferation was assessed by flow cytometry.
-
Comparative Experimental Workflow
Caption: Workflow for preclinical comparison of AWT020 and anti-PD-1 monotherapy.
Conclusion
Preclinical evidence strongly suggests that AWT020's dual mechanism of action, which combines PD-1 blockade with targeted IL-2-mediated activation of tumor-infiltrating CD8+ T-cells, results in superior anti-tumor efficacy compared to anti-PD-1 monotherapy. Notably, AWT020 has demonstrated potent activity in tumor models that are resistant to conventional anti-PD-1 treatment. The targeted delivery of the IL-2 component is designed to enhance the therapeutic window by minimizing systemic toxicities. These findings position AWT020 as a promising next-generation immunotherapy with the potential to overcome the limitations of current checkpoint inhibitors. Further clinical investigation is underway to validate these preclinical findings in patients with advanced cancers.
References
AWT020: A Comparative Analysis of Selective T-Cell Activation in Immuno-Oncology
A new wave of engineered cytokine therapies is poised to reshape the landscape of cancer treatment. Among these, AWT020, a bifunctional fusion protein, has demonstrated promising preclinical and early clinical activity through its unique mechanism of selective T-cell activation. This guide provides a comprehensive comparison of AWT020 with other notable alternatives in development, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
AWT020 is a novel fusion protein that combines a humanized anti-PD-1 nanobody with an engineered interleukin-2 (IL-2) mutein (IL-2c). This design is intended to overcome the limitations of traditional IL-2 therapy, which, despite its potent anti-tumor effects, is associated with severe toxicities and the expansion of immunosuppressive regulatory T cells (Tregs)[1][2]. The IL-2c component of AWT020 has been engineered to have no binding affinity for the high-affinity IL-2 receptor alpha subunit (IL-2Rα or CD25) and a reduced affinity for the intermediate-affinity IL-2 receptor beta and gamma complex (IL-2Rβγ)[2]. This strategic modification aims to minimize systemic immune activation and its associated toxicities[2].
The anti-PD-1 component of AWT020 serves a dual role: it blocks the inhibitory PD-1 pathway and delivers the IL-2c payload directly to PD-1-expressing tumor-infiltrating lymphocytes (TILs)[1][2]. This targeted delivery mechanism is designed to concentrate the IL-2 activity within the tumor microenvironment, thereby selectively promoting the expansion and effector function of tumor-antigen-specific T cells[2]. Preclinical studies have shown that AWT020 preferentially expands CD8+ T cells within tumors while sparing peripheral T cells and natural killer (NK) cells[2]. Early clinical data from a first-in-human study (NCT06092580) have indicated a manageable safety profile and clinical activity in patients with advanced cancers, including those with resistance to prior anti-PD-1 therapies[3].
Comparative Landscape
AWT020 is part of a growing class of next-generation immunotherapies that aim to harness the power of IL-2 while mitigating its drawbacks. This comparison guide evaluates AWT020 against other bifunctional anti-PD-1/IL-2 fusion proteins and engineered IL-2 variants, including PTX-912, MB2033, THOR-707, and bempegaldesleukin.
Bifunctional Anti-PD-1/IL-2 Fusion Proteins:
-
PTX-912: This novel fusion protein combines an anti-PD-1 monoclonal antibody with a conditionally masked IL-2. The IL-2 activity is designed to be activated by proteases within the tumor microenvironment, aiming for tumor-specific immune activation[4]. Preclinical data suggest that PTX-912 can inhibit tumor growth in models resistant to PD-1 blockade and has a favorable safety profile in non-human primates[4].
-
MB2033: This bispecific fusion protein links an anti-PD-L1 antibody to an IL-2 variant with attenuated affinity for IL-2Rβγ and no binding to IL-2Rα[5][6]. This design prioritizes targeting PD-L1-expressing tumor cells to induce a localized immune response[5][6]. Preclinical studies have shown its ability to inhibit tumor growth and promote the selective activation of CD8+ T cells over Tregs[5].
Engineered IL-2 Variants:
-
THOR-707 (SAR444245): This "not-alpha" IL-2 variant is precisely PEGylated to block its interaction with IL-2Rα, thereby preferentially activating CD8+ T cells and NK cells[7][8]. Preclinical and early clinical data suggest it can induce the expansion of these effector cells with a reduced risk of the toxicities associated with wild-type IL-2[7].
-
Bempegaldesleukin (NKTR-214): This agent is a prodrug of IL-2 that has been PEGylated to provide a controlled and sustained release of active IL-2. The PEGylation is designed to bias signaling towards the IL-2Rβγ complex, favoring the expansion of CD8+ T cells and NK cells over Tregs[9][10].
Data Presentation
The following tables summarize the available quantitative data from preclinical studies to facilitate a comparison of AWT020 with its alternatives. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental design.
Table 1: In Vitro Characterization of AWT020 and Competitors
| Molecule | Target | Mechanism of Action | Reported In Vitro Effects |
| AWT020 | PD-1 and IL-2Rβγ | Anti-PD-1 antibody fused to an IL-2c with no IL-2Rα binding and reduced IL-2Rβγ affinity.[2] | Preferentially stimulates pSTAT5 signaling and proliferation of PD-1high T cells over NK cells.[2] |
| PTX-912 | PD-1 and IL-2R | Anti-PD-1 antibody fused to a conditionally masked IL-2, activated by tumor proteases.[4] | Protease-activated form stimulates pSTAT5 in NK and T cells and proliferation of CD8+ T cells.[4] |
| MB2033 | PD-L1 and IL-2Rβγ | Anti-PD-L1 antibody fused to an IL-2v with attenuated IL-2Rβγ affinity and no IL-2Rα binding.[5] | Induces comparable CD8+ T cell activation to rhIL-2 with significantly reduced Treg activation (352-fold lower).[11] |
| THOR-707 | IL-2Rβγ | PEGylated IL-2 variant with blocked IL-2Rα binding.[7] | Potently stimulates pSTAT5 signaling in CD8+ T and NK cells with reduced potency for Treg induction.[12] |
| Bempegaldesleukin | IL-2Rβγ | PEGylated IL-2 prodrug with biased signaling towards IL-2Rβγ.[9] | Increases proliferation and activation of CD8+ T cells and NK cells without expanding Tregs.[9] |
Table 2: In Vivo Anti-Tumor Efficacy
| Molecule | Tumor Model | Dosing | Key Efficacy Results |
| AWT020 (mAWT020) | MC38 colon carcinoma | 0.3 mg/kg and 1 mg/kg | 100% complete tumor regression in 5 out of 5 mice.[2] |
| PTX-912 | PD-1 resistant mouse models | As low as 0.1 mg/kg | Significant tumor inhibition.[4] |
| MB2033 | B16F10 melanoma | 10 mg/kg | 74.36% tumor growth inhibition (TGI) compared to 47.52% for avelumab (5 mg/kg).[13] |
| THOR-707 | B16-F10 melanoma | Not specified | Dose-dependent reduction of tumor growth.[12] |
| Bempegaldesleukin | DLM8 osteosarcoma | Not specified | In combination with anti-CTLA-4, resulted in 96% TGI.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the evaluation of AWT020.
STAT5 Phosphorylation (pSTAT5) Assay
-
Objective: To assess the activation of the IL-2 signaling pathway in different immune cell populations.
-
Cell Lines: Hut 78 (human T-cell lymphoma) and PD-1 expressing Hut 78 cells.
-
Procedure:
-
Cells are incubated with varying concentrations of the test article (e.g., AWT020) or controls for a specified time.
-
Following stimulation, cells are lysed, and the level of phosphorylated STAT5 is quantified using a homogeneous time-resolved fluorescence (HTRF) assay.
-
The HTRF signal is proportional to the amount of pSTAT5, indicating the extent of IL-2 receptor signaling.
-
T-Cell Proliferation Assay
-
Objective: To measure the ability of the test article to induce the proliferation of T cells.
-
Cells: Human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
PBMCs are cultured in the presence of T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies) to induce PD-1 expression.
-
The activated PBMCs are then treated with serial dilutions of the test article or controls.
-
Cell proliferation is assessed after several days of culture using methods such as carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry or by quantifying the number of viable cells.
-
In Vivo Mouse Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the test article in a living organism.
-
Animal Models: Syngeneic mouse models, such as BALB/c or C57BL/6 mice, are implanted with murine tumor cell lines (e.g., CT26 or MC38 colon carcinoma).
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test article is administered at various doses and schedules (e.g., intraperitoneally twice a week).
-
Tumor volume is measured regularly to assess tumor growth inhibition.
-
At the end of the study, tumors and lymphoid organs may be harvested for further analysis of immune cell populations by flow cytometry or other methods.
-
Mandatory Visualization
Conclusion
AWT020 represents a promising advancement in the field of immuno-oncology, with a well-defined mechanism aimed at maximizing anti-tumor efficacy while minimizing systemic toxicities. Its design for selective activation of PD-1+ T cells within the tumor microenvironment is a key differentiator. The preclinical and emerging clinical data for AWT020 are encouraging, suggesting a potential benefit for patients, including those who have not responded to previous immunotherapies.
The comparative landscape of engineered IL-2 therapies is dynamic and competitive. Alternatives such as PTX-912, MB2033, THOR-707, and bempegaldesleukin each employ unique strategies to optimize the therapeutic window of IL-2. While direct head-to-head comparisons are limited, the available preclinical data provide a valuable framework for understanding the relative strengths and potential applications of these novel agents. Continued research and clinical evaluation will be critical in determining the ultimate role of AWT020 and its competitors in the evolving paradigm of cancer immunotherapy.
References
- 1. Facebook [cancer.gov]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. MB2033, an anti-PD-L1 × IL-2 variant fusion protein, demonstrates robust anti-tumor efficacy with minimal peripheral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interim late-breaking clinical data validate not-alpha profile of THOR-707 (SAR444245), Sanofiâs novel investigational IL-2 [sanofi.com]
- 8. thor-707 - My Cancer Genome [mycancergenome.org]
- 9. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. MB2033, an anti-PD-L1 × IL-2 variant fusion protein, demonstrates robust anti-tumor efficacy with minimal peripheral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An engineered IL-2 reprogrammed for anti-tumor therapy using a semi-synthetic organism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fusion protein MB-2033 shows safety and potent antitumor activity | BioWorld [bioworld.com]
AWT020: A Comparative Analysis of a Novel PD-1-Targeted IL-2 Variant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AWT020, a novel anti-PD-1/IL-2 fusion protein, with other engineered IL-2 variants, namely bempegaldesleukin and THOR-707 (SAR444245). The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the evolving landscape of IL-2-based cancer immunotherapies.
Executive Summary
Interleukin-2 (IL-2) is a potent cytokine that stimulates the proliferation and activation of T cells and Natural Killer (NK) cells, making it an attractive agent for cancer immunotherapy. However, its clinical use has been hampered by severe toxicities and the simultaneous activation of immunosuppressive regulatory T cells (Tregs). AWT020, bempegaldesleukin, and THOR-707 are next-generation IL-2 variants designed to overcome these limitations by preferentially activating anti-tumor immune cells while minimizing off-target effects.
-
AWT020 is a bifunctional fusion protein comprising an anti-PD-1 antibody and an engineered IL-2 mutein. This design aims to selectively deliver the IL-2 signal to PD-1-expressing tumor-infiltrating lymphocytes (TILs), thereby concentrating its activity within the tumor microenvironment.[1][2][3]
-
Bempegaldesleukin is a prodrug of a PEGylated IL-2 that has reduced binding affinity for the high-affinity IL-2 receptor alpha chain (CD25), which is constitutively expressed on Tregs. This modification is intended to bias its activity towards CD8+ T cells and NK cells, which primarily express the intermediate-affinity IL-2 receptor.[4][5]
-
THOR-707 (SAR444245) is a PEGylated IL-2 variant with a site-specific modification that blocks its interaction with CD25. This "not-alpha" design is aimed at selectively expanding CD8+ T cells and NK cells without stimulating Tregs.[6][7]
This guide will delve into a comparative analysis of their mechanisms of action, preclinical efficacy, and available clinical data.
Mechanism of Action and Signaling Pathway
The primary distinction between these IL-2 variants lies in their strategy to achieve selective activation of effector immune cells over regulatory T cells.
AWT020 employs a tumor-targeting strategy. By fusing a modified IL-2 to an anti-PD-1 antibody, AWT020 is designed to accumulate in the tumor microenvironment where PD-1 is highly expressed on activated T cells. The engineered IL-2 component has attenuated affinity for the IL-2 receptor beta and gamma chains (IL-2Rβγ), further ensuring that its activity is concentrated on PD-1 positive cells.[1][2][3] This dual mechanism of PD-1 blockade and targeted IL-2 signaling is intended to synergistically enhance the anti-tumor immune response directly at the site of the tumor.[1][2]
Bempegaldesleukin and THOR-707 utilize a receptor-binding modification approach. Both are engineered to reduce their affinity for the CD25 subunit of the IL-2 receptor. Since Tregs constitutively express high levels of CD25, this modification is designed to prevent their activation and expansion.[4][5][6][7] They are intended to preferentially signal through the IL-2Rβγ complex, which is predominantly expressed on CD8+ T cells and NK cells, thereby skewing the immune response towards an anti-tumor phenotype.[4][5][6][7]
Below is a diagram illustrating the distinct signaling pathways.
Caption: Simplified signaling pathways of AWT020, Bempegaldesleukin, and THOR-707.
Preclinical Performance Comparison
Direct comparative preclinical studies are not publicly available. The following tables summarize data from separate studies to provide an indirect comparison of the anti-tumor activity and effects on immune cell populations.
Table 1: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| IL-2 Variant | Mouse Model | Dosing Regimen | Outcome | Citation |
| mAWT020 | MC38 (colon) | 0.3 mg/kg, single dose | 100% Complete Response | [8] |
| mAWT020 | CT26 (colon) | 1 mg/kg, biw | 70% Complete Response | [8] |
| mAWT020 | EMT6 (breast) | 0.3 & 1 mg/kg | Significant tumor growth suppression | [1] |
| Bempegaldesleukin | DLM8 (osteosarcoma) | Not specified | 96% Tumor Growth Inhibition (with anti-CTLA-4) | [9] |
| Bempegaldesleukin | 4T1 (breast) | Not specified | Significantly slowed tumor progression (with RT) | [10] |
| THOR-707 | B16F10 (melanoma) | Not specified | Dose-dependent reduction of tumor growth | [11] |
Table 2: In Vivo Effects on T Cell Populations
| IL-2 Variant | Key Observation | Citation |
| mAWT020 | Preferentially expands CD8+ T cells within tumors, with minimal effects on peripheral T and NK cells. | [1][2] |
| Bempegaldesleukin | Systemically expands anti-tumor CD8+ T cells while inducing Treg depletion in tumor tissue but not in the periphery.[5][12] | [5][12] |
| THOR-707 | Induces expansion of peripheral and tumor-infiltrating NK and CD8+ T cells without increasing Tregs in tumors. | [13] |
Clinical Data Overview
The clinical development of these three IL-2 variants is at different stages. The following table summarizes the available clinical trial information.
Table 3: Summary of Clinical Trial Data
| IL-2 Variant | Trial Name/Identifier | Phase | Cancer Type(s) | Key Findings | Citation |
| AWT020 | NCT06092580 | I | Advanced Cancers | Ongoing. | [1] |
| Bempegaldesleukin | PIVOT IO 001 (NCT03635983) | III | Melanoma | Did not meet primary endpoints of ORR, PFS, and OS in combination with nivolumab. | [14] |
| Bempegaldesleukin | PIVOT-02 (NCT02983045) | I/II | Solid Tumors | Showed encouraging clinical activity in combination with nivolumab. | [15] |
| THOR-707 | HAMMER (NCT04009681) | I/II | Solid Tumors | Well-tolerated with observed partial responses as monotherapy and in combination with pembrolizumab. | [16][17] |
Experimental Protocols
Detailed experimental protocols are often proprietary. The following provides a general overview of the methodologies used in the preclinical evaluation of these IL-2 variants, based on published literature.
STAT5 Phosphorylation Assay
This assay is crucial for determining the potency and cell-type selectivity of IL-2 variants.
Caption: General workflow for a STAT5 phosphorylation assay.
A detailed protocol for assessing IL-2-induced STAT5 phosphorylation in T cell subsets by flow cytometry has been published and can be adapted for the evaluation of IL-2 variants.[3][18][19][20][21]
In Vivo Mouse Tumor Models
These models are essential for evaluating the anti-tumor efficacy and safety of IL-2 variants.
Caption: General workflow for an in vivo mouse tumor model study.
For specific details on cell lines, mouse strains, and treatment schedules used for AWT020, refer to the published preclinical studies.[1]
Conclusion
AWT020, bempegaldesleukin, and THOR-707 represent distinct and innovative approaches to harnessing the therapeutic potential of IL-2 while mitigating its associated toxicities. AWT020's tumor-targeted delivery via an anti-PD-1 fusion protein offers a unique mechanism to concentrate IL-2 activity within the tumor microenvironment. In contrast, bempegaldesleukin and THOR-707 rely on modifications to the IL-2 molecule itself to bias receptor binding and preferentially activate effector T cells and NK cells.
Preclinical data for AWT020 demonstrates potent anti-tumor activity and a favorable safety profile. While the clinical development of AWT020 is in its early stages, the preclinical rationale is strong. The clinical journey of bempegaldesleukin has been more challenging, with a Phase III trial not meeting its primary endpoints, highlighting the complexities of translating preclinical findings to late-stage clinical success. THOR-707 has shown promising early clinical data with a good safety profile and signs of anti-tumor activity.
Further clinical investigation is required to fully elucidate the comparative efficacy and safety of these novel IL-2 variants. The data presented in this guide is intended to provide a foundational understanding for researchers and drug development professionals as they navigate this dynamic and promising area of cancer immunotherapy.
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nektar Therapeutics Announces Publication of Two Manuscripts on Lead Immuno-oncology Candidate, Bempegaldesleukin (Bempeg) in Nature Communications [prnewswire.com]
- 5. Bempegaldesleukin selectively depletes intratumoral Tregs and potentiates T cell-mediated cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interim late-breaking clinical data validate not-alpha profile of THOR-707 (SAR444245), Sanofiâs novel investigational IL-2 [sanofi.com]
- 7. Interim late-breaking clinical data validate not-alpha [globenewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Bempegaldesleukin (BEMPEG; NKTR‐214) efficacy as a single agent and in combination with checkpoint‐inhibitor therapy in mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of radiation therapy, bempegaldesleukin, and checkpoint blockade eradicates advanced solid tumors and metastases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 19. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison: AWT020 and Pembrolizumab in Cancer Immunotherapy
In the rapidly evolving landscape of cancer immunotherapy, the blockade of the PD-1/PD-L1 axis has become a cornerstone of treatment for a multitude of malignancies. Pembrolizumab (Keytruda®), a humanized monoclonal antibody targeting PD-1, has established itself as a standard-of-care in numerous cancer types.[1][2][3] This guide provides a comparative overview of pembrolizumab and AWT020, a novel investigational agent, offering insights for researchers, scientists, and drug development professionals.
AWT020 is a first-in-class bifunctional fusion protein that combines a humanized anti-PD-1 nanobody with an engineered, variant form of Interleukin-2 (IL-2).[4][5] This innovative design aims to overcome the limitations of existing anti-PD-1 therapies by delivering a dual mechanism of action directly to the tumor microenvironment.[4][6]
Due to the different developmental stages—pembrolizumab being an approved drug with extensive clinical data and AWT020 being in early-phase clinical trials—this comparison will juxtapose the established clinical profile of pembrolizumab with the preclinical and emerging clinical data for AWT020.
Mechanism of Action: A Tale of Two Strategies
Both AWT020 and pembrolizumab target the programmed cell death protein 1 (PD-1) receptor on T-cells, but their mechanisms diverge significantly beyond this initial step.
Pembrolizumab is a monoclonal antibody that binds to the PD-1 receptor, blocking its interaction with its ligands, PD-L1 and PD-L2.[7][8] This action releases the "brakes" on the immune system, restoring the ability of T-cells to recognize and attack cancer cells.[7][8]
AWT020 employs a dual-targeting strategy. The anti-PD-1 component, a nanobody, not only blocks the PD-1/PD-L1 interaction but also serves as a targeting moiety to deliver an engineered IL-2 mutein (IL-2c) directly to PD-1-expressing tumor-infiltrating lymphocytes (TILs).[4][5][9] This IL-2c is designed to have no binding to the IL-2 receptor alpha subunit (IL-2Rα or CD25), which is abundant on regulatory T-cells (Tregs), and an attenuated affinity for the IL-2 receptor beta and gamma complex (IL-2Rβγ).[4][6][9] This engineering aims to preferentially stimulate and expand effector T-cells and CD8+ T-cells within the tumor, while minimizing the systemic toxicities and the expansion of immunosuppressive Tregs associated with high-dose IL-2 therapy.[4][6][10]
Preclinical and Clinical Data: A Side-by-Side Look
Direct head-to-head clinical trial data for AWT020 and pembrolizumab is not available. The following tables summarize the available data for each compound, highlighting the different nature of the evidence.
AWT020: Preclinical Efficacy and Early Clinical Safety
The preclinical efficacy of AWT020 has been evaluated using its mouse surrogate, mAWT020, in various syngeneic tumor models.[4][9][11] A first-in-human Phase 1 trial (NCT06092580) is currently evaluating the safety and preliminary efficacy of AWT020 in patients with advanced cancers.[12][13][14]
Table 1: Summary of Preclinical Efficacy of mAWT020
| Experiment | Model | Comparator(s) | Key Findings | Reference |
|---|---|---|---|---|
| Tumor Growth Inhibition | MC38 (colon carcinoma) | anti-mPD-1 | 100% complete response with a single 0.3 mg/kg dose of mAWT020. | [11] |
| Tumor Growth Inhibition | CT26 (colon carcinoma) | anti-mPD-1, IL-2, combination | mAWT020 demonstrated markedly enhanced anti-tumor efficacy. 70% complete response. | [4][11] |
| Tumor Growth Inhibition | B16F10 (melanoma, PD-1 resistant) | anti-mPD-1 | >90% tumor growth inhibition with mAWT020. | [11] |
| Immune Cell Profiling | CT26 tumor-bearing mice | anti-mPD-1 | mAWT020 preferentially expands CD8+ T-cells within tumors, sparing peripheral T and NK cells. |[4][9] |
Table 2: Initial Clinical Data from Phase 1 Study of AWT020 (NCT06092580)
| Parameter | Data (as of Jan 8, 2025) | Reference |
|---|---|---|
| Patients Treated | 16 patients across three dose escalation groups (0.3, 0.6, and 1 mg/kg). | [12][13] |
| Prior Therapies | 6 patients had received prior anti-PD-(L)1 therapies. | [12][13] |
| Safety | Most treatment-related adverse events (TRAEs) were Grade 1-2 (rash, arthralgia, hypothyroidism, nausea, fatigue). | [12][13][15] |
| Efficacy | 2 responses observed (1 in thymic carcinoma with primary resistance to anti-PD-1; 1 in thymoma with acquired resistance). 6 patients had stable disease. |[12][13] |
Pembrolizumab: Established Clinical Efficacy and Safety
Pembrolizumab has been extensively studied in numerous Phase 3 clinical trials across a wide range of cancers. The KEYNOTE-048 trial is a pivotal study that established pembrolizumab as a first-line treatment for recurrent or metastatic head and neck squamous cell carcinoma (HNSCC).[16][17]
Table 3: Key Efficacy and Safety Data for Pembrolizumab in HNSCC (KEYNOTE-048)
| Parameter | Pembrolizumab Monotherapy | Pembrolizumab + Chemotherapy | EXTREME Regimen (Standard of Care) | Reference |
|---|---|---|---|---|
| Overall Survival (OS) - PD-L1 CPS ≥20 | Median: 14.9 months | Median: 14.7 months | Median: 10.7 months | [17] |
| Overall Survival (OS) - PD-L1 CPS ≥1 | Median: 12.3 months | Median: 13.6 months | Median: 10.4 months | [17] |
| Overall Survival (OS) - Total Population | Median: 11.5 months | Median: 13.0 months | Median: 10.7 months | [17] |
| 5-Year OS Rate (Total Population) | 14.4% | 16.0% | 6.5% (vs. Pembro) / 5.2% (vs. Pembro+Chemo) | [18] |
| Objective Response Rate (ORR) - Total Population | 16.9% | 36.4% | 36.0% | [16] |
| Grade 3-5 All-Cause Adverse Events | 54.7% | 85.1% | 83.3% |[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the presented data.
AWT020 Preclinical Studies
The preclinical efficacy of mAWT020 was assessed in syngeneic mouse tumor models. For tumor growth inhibition studies, tumor cells (e.g., CT26, MC38) were implanted into immunocompetent mice.[9][11] Once tumors were established, mice were treated with mAWT020, an anti-mPD-1 antibody, IL-2, or a combination, and tumor volume was measured over time.[4][9] For immune profiling, tumors and peripheral blood were harvested from treated mice, and immune cell populations (e.g., CD8+ T-cells, NK cells) were analyzed by flow cytometry.[4][9]
Pembrolizumab KEYNOTE-048 Clinical Trial
KEYNOTE-048 was a Phase 3, randomized, open-label study in patients with previously untreated recurrent or metastatic HNSCC.[17] A total of 882 patients were randomized 1:1:1 to receive one of three treatments:
-
Pembrolizumab monotherapy (200 mg every 3 weeks)
-
Pembrolizumab (200 mg every 3 weeks) plus platinum-based chemotherapy (cisplatin or carboplatin) and 5-fluorouracil
-
The EXTREME regimen: cetuximab plus platinum-based chemotherapy and 5-fluorouracil.[17]
The primary endpoints were overall survival (OS) and progression-free survival (PFS).[18] Efficacy was evaluated in the total population and in subgroups based on PD-L1 expression (Combined Positive Score [CPS] ≥20 and CPS ≥1).[17]
Comparative Summary and Future Outlook
The comparison between AWT020 and pembrolizumab is one of an investigational, next-generation immunotherapy versus an established standard-of-care.
Pembrolizumab has fundamentally changed the treatment paradigm for many cancers by reactivating the patient's own immune system. However, a significant portion of patients do not respond to or develop resistance to anti-PD-1 therapy, representing a major unmet medical need.[12][13]
AWT020, with its dual mechanism of action, is designed to address these limitations. By coupling PD-1 blockade with targeted IL-2 delivery, it has the potential to generate a more robust and durable anti-tumor immune response.[4][6] Preclinical data are promising, suggesting superior efficacy to anti-PD-1 monotherapy, particularly in PD-1 resistant models.[4][11] Early clinical data indicate that AWT020 is clinically active, even in patients who have previously failed anti-PD-1 treatment, with a manageable safety profile.[12][13]
The ongoing Phase 1 study and future clinical trials will be critical in determining the ultimate therapeutic value of AWT020 and its place in the immunotherapy armamentarium. While pembrolizumab remains a cornerstone of cancer treatment, the development of novel agents like AWT020 offers hope for patients with limited therapeutic options and represents a logical and promising evolution in the field of immuno-oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pembrolizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 4. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 7. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 8. keytrudahcp.com [keytrudahcp.com]
- 9. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anwitabio.com [anwitabio.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. - ASCO [asco.org]
- 16. merck.com [merck.com]
- 17. Pembrolizumab With or Without Chemotherapy in Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: Updated Results of the Phase III KEYNOTE-048 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pembrolizumab with or without chemotherapy in recurrent or metastatic head and neck squamous cell carcinoma: 5-year follow-up from the randomized phase III KEYNOTE-048 study - PubMed [pubmed.ncbi.nlm.nih.gov]
AWT020: A Paradigm Shift in Cancer Immunotherapy
A Comparative Guide to the In Vivo Anti-Tumor Efficacy of a Novel PD-1-Targeted IL-2 Fusion Protein
For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for more effective and safer immunotherapies is a constant endeavor. AWT020, a novel bifunctional fusion protein, has emerged as a promising candidate, demonstrating superior anti-tumor effects in preclinical models by synergistically harnessing PD-1 blockade and selective IL-2 activation. This guide provides an objective comparison of AWT020's in vivo performance against established and combination immunotherapies, supported by experimental data and detailed protocols.
Superior In Vivo Anti-Tumor Activity of AWT020
AWT020 is a fusion protein composed of a humanized anti-PD-1 nanobody and an engineered interleukin-2 (IL-2) mutein.[1][2] This design allows for targeted delivery of IL-2 to PD-1 expressing tumor-infiltrating lymphocytes (TILs), enhancing their proliferation and effector functions while minimizing systemic toxicities associated with high-dose IL-2 therapy.[1][2] Preclinical studies utilizing a mouse surrogate, mAWT020, have consistently demonstrated its potent anti-tumor activity across a range of syngeneic tumor models, including those resistant to anti-PD-1 therapy.[1][3][4]
Comparative Efficacy in Syngeneic Mouse Models
The anti-tumor efficacy of mAWT020 has been rigorously evaluated against an anti-PD-1 antibody, a half-life extended IL-2 (HSA-IL-2c), and the combination of both. The results, summarized in the table below, highlight the significant therapeutic advantage of mAWT020.
| Tumor Model | Treatment Group | Dosage | Tumor Growth Inhibition (TGI) / Complete Response (CR) | Source |
| MC38 (Colon Carcinoma) | mAWT020 | 1 mg/kg, twice-weekly | 100% CR (10/10 mice tumor-free by day 21) | [1][4] |
| αmPD1 | 1 mg/kg | Inferior to mAWT020 | [1][4] | |
| HSA-IL-2c | - | Inferior to mAWT020 | [1][4] | |
| αmPD1 + HSA-IL-2c | - | Inferior to mAWT020 | [1][4] | |
| mAWT020 | 0.3 mg/kg, single dose | 100% CR | [3] | |
| CT26 (Colon Carcinoma) | mAWT020 | - | 70% CR | [3] |
| αmPD1 | - | Inferior to mAWT020 | [1][4] | |
| HSA-IL-2c | - | Inferior to mAWT020 | [1][4] | |
| αmPD1 + HSA-IL-2c | - | Inferior to mAWT020 | [1][4] | |
| EMT6 (Breast Carcinoma, PD-1 resistant) | mAWT020 | 0.3 mg/kg & 1 mg/kg | >90% TGI; Significantly better than αmPD1 or combination | [1][3][4] |
| B16F10 (Melanoma, PD-1 resistant) | mAWT020 | - | >90% TGI | [3] |
These studies consistently show that mAWT020 monotherapy is not only superior to single-agent anti-PD-1 or IL-2 treatment but also more effective than their combination, particularly in tumors with limited sensitivity to PD-1 blockade.[1][4]
Mechanism of Action: Targeted Immune Activation
AWT020's enhanced efficacy stems from its unique mechanism of action. The anti-PD-1 component targets the molecule to PD-1-expressing T cells, which are enriched within the tumor microenvironment.[1] The engineered IL-2 mutein, with its attenuated affinity for the IL-2 receptor beta and gamma subunits and no binding to the alpha subunit (CD25), preferentially stimulates the proliferation of these PD-1high T cells over other immune cells like Natural Killer (NK) cells and regulatory T cells (Tregs).[1][2][5] This leads to a selective and potent expansion of tumor-infiltrating CD8+ T cells, the primary drivers of anti-tumor immunity.[1][3]
References
- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Table 1_AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 5. anwitabio.com [anwitabio.com]
AWT020: A Cross-Validated Examination of its Mechanism of Action in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AWT020, a novel bifunctional fusion protein, with alternative immunotherapeutic strategies. We will delve into its mechanism of action, supported by preclinical and clinical data, and present a clear comparison with other approaches targeting the PD-1 and IL-2 pathways.
Introduction to AWT020
AWT020 is a first-in-class investigational immunotherapy designed to overcome the limitations of current anti-PD-1 and high-dose Interleukin-2 (IL-2) therapies.[1][2] It is a bifunctional fusion protein composed of a humanized anti-PD-1 nanobody genetically linked to an engineered IL-2 mutein (IL-2c).[3][4] This unique design allows for simultaneous blockade of the PD-1/PD-L1 inhibitory pathway and targeted delivery of a modified IL-2 signal to PD-1-expressing T cells, particularly tumor-infiltrating lymphocytes (TILs).[3][4]
The IL-2c component of AWT020 is engineered to have no binding affinity for the alpha subunit of the IL-2 receptor (CD25), which is highly expressed on regulatory T cells (Tregs).[2][3] This selective binding to the beta and gamma subunits of the IL-2 receptor on effector T cells and NK cells aims to minimize the expansion of immunosuppressive Tregs and reduce the severe systemic toxicities associated with high-dose IL-2 therapy.[2][3]
Mechanism of Action of AWT020
The dual mechanism of AWT020 is designed to synergistically enhance anti-tumor immunity:
-
PD-1 Blockade: The anti-PD-1 component of AWT020 binds to the PD-1 receptor on activated T cells, preventing its interaction with PD-L1 and PD-L2 on tumor cells. This action removes an inhibitory signal, restoring the cytotoxic function of T cells within the tumor microenvironment.
-
Targeted IL-2 Signaling: The engineered IL-2c moiety of AWT020 selectively activates PD-1 positive T cells. This targeted delivery of the IL-2 signal promotes the proliferation and survival of tumor-specific effector T cells, further amplifying the anti-tumor immune response.[3] The activation of the IL-2 receptor leads to the phosphorylation of STAT5 (pSTAT5), a key downstream signaling event that promotes T cell proliferation and effector functions.[3][4]
Caption: Mechanism of Action of AWT020.
Comparative Performance Analysis
AWT020 has been evaluated against several alternative therapeutic strategies in preclinical models. The primary comparators include monotherapies with anti-PD-1 antibodies and IL-2, their combination, and other PD-1/IL-2 fusion proteins.
In Vitro Cellular Activity
Preclinical studies have demonstrated the selective activity of AWT020 on PD-1 expressing cells.
| Parameter | AWT020 | αhPD1-IL-2x (Competitor Fusion Protein) | Anti-PD-1 mAb | IL-2 |
| pSTAT5 Signaling in PD-1+ T cells | Significantly Enhanced | Enhanced | No direct effect | Enhanced |
| T Cell Proliferation (PD-1 high) | Significantly Increased | Increased | No direct effect | Increased |
| NK Cell Proliferation | Minimal | Increased | No direct effect | Increased |
Data Summary: AWT020 demonstrates superior selectivity for PD-1 positive T cells compared to a competitor fusion protein (αhPD1-IL-2x), which shows broader activity on both PD-1 high and low T cells.[5] This targeted approach is designed to enhance efficacy while minimizing off-target effects.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of a mouse surrogate of AWT020 (mAWT020) has been assessed in various syngeneic mouse tumor models.
| Tumor Model | mAWT020 Treatment Outcome | Comparator Treatment Outcomes |
| MC38 (Colon Carcinoma) | 100% Complete Response (at 0.3 mg/kg) | Anti-mPD-1 alone showed modest tumor growth inhibition. |
| CT26 (Colon Carcinoma) | 70% Complete Response | Combination of anti-mPD-1 and IL-2 was less effective than mAWT020. |
| B16F10 (Melanoma - PD-1 resistant) | >90% Tumor Growth Inhibition (TGI) | Monotherapies and combination showed limited efficacy. |
| EMT6 (Breast Carcinoma - PD-1 resistant) | >90% TGI | Monotherapies and combination showed limited efficacy. |
Data Summary: In both anti-PD-1 sensitive and resistant tumor models, mAWT020 demonstrated superior anti-tumor efficacy compared to anti-PD-1 antibody, IL-2, or their combination.[3][6]
Experimental Protocols
STAT5 Phosphorylation (pSTAT5) Assay
This assay quantifies the phosphorylation of STAT5, a key downstream event in the IL-2 receptor signaling pathway.
Caption: Workflow for pSTAT5 HTRF Assay.
Methodology:
-
Cell Culture: PD-1 expressing T cells (e.g., Hut 78 human T-lymphoma cell line) are cultured in appropriate media.
-
Stimulation: Cells are treated with varying concentrations of AWT020, a competitor fusion protein, or control molecules for a specified period.
-
Lysis: Cells are lysed to release intracellular components, including phosphorylated STAT5.
-
HTRF Assay: The lysate is incubated with a pair of antibodies specific for STAT5. One antibody is labeled with a donor fluorophore and the other, specific for the phosphorylated form of STAT5, is labeled with an acceptor fluorophore.
-
Detection: If STAT5 is phosphorylated, the antibodies bind in close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the donor and acceptor. The resulting signal is measured using an HTRF-compatible plate reader and is directly proportional to the amount of phosphorylated STAT5.
T Cell Proliferation Assay
This assay measures the ability of AWT020 to induce the proliferation of T cells.
Caption: Workflow for T Cell Proliferation Assay.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Activation: T cells within the PBMC population are activated using anti-CD3 and anti-CD28 antibodies to upregulate PD-1 expression.
-
Treatment: The activated T cells are then treated with AWT020 or comparator molecules.
-
Incubation: The cells are incubated for a period of 3 to 5 days to allow for cell division.
-
Quantification: T cell proliferation is quantified using a method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active, viable cells.
Clinical Development and Future Directions
AWT020 is currently being evaluated in a Phase 1 clinical trial in patients with advanced solid tumors (NCT06092580).[7] Initial results from this first-in-human study have shown a manageable safety profile and early signs of anti-tumor activity, including in patients who are resistant to prior anti-PD-(L)1 therapies.[7] The ongoing clinical development will further define the safety, efficacy, and optimal dosing of AWT020.
The unique mechanism of action of AWT020, combining targeted PD-1 blockade with selective IL-2 pathway activation, represents a promising next-generation immunotherapy. By potentially enhancing the efficacy of checkpoint inhibition while mitigating the toxicity of IL-2, AWT020 holds the potential to address the unmet need of patients who do not respond to or have relapsed on current immunotherapies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 5. anwitabio.com [anwitabio.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. jitc.bmj.com [jitc.bmj.com]
AWT020: A Paradigm Shift in Immunotherapy Safety? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for potent cancer immunotherapies with favorable safety profiles is a central challenge in oncology. AWT020, a novel bifunctional fusion protein, has emerged as a promising candidate designed to harness the power of the immune system while mitigating the severe toxicities that have historically plagued cytokine-based treatments. This guide provides an objective comparison of AWT020's enhanced safety profile against key alternatives, supported by available preclinical and clinical data.
Executive Summary
AWT020 is an immunocytokine that fuses a humanized anti-PD-1 nanobody with an engineered interleukin-2 (IL-2) mutein, referred to as IL-2c.[1] This design is intended to selectively deliver the IL-2 payload to PD-1-expressing tumor-infiltrating lymphocytes (TILs), thereby localizing the potent T-cell-proliferative effect of IL-2 within the tumor microenvironment and sparing peripheral tissues. The key to its enhanced safety lies in the IL-2c component, which has been engineered to eliminate binding to the IL-2 receptor alpha subunit (IL-2Rα or CD25) and to have attenuated affinity for the beta and gamma subunits (IL-2Rβγ).[1][2] This targeted delivery and modified receptor interaction profile aims to decouple the anti-tumor efficacy of IL-2 from its systemic toxicities.
Mechanism of Action and Engineered Safety
AWT020's design directly addresses the limitations of high-dose IL-2 (aldesleukin) therapy, which, despite its efficacy in some patients, is associated with severe, life-threatening toxicities like vascular leak syndrome (VLS).[3][4] These toxicities are largely attributed to the widespread activation of various immune cells, including regulatory T cells (Tregs) and natural killer (NK) cells, through the high-affinity IL-2Rαβγ complex.[3]
AWT020 is designed to circumvent this through two key modifications:
-
Targeted Delivery: The anti-PD-1 moiety anchors AWT020 to PD-1-expressing T cells, which are abundant in the tumor microenvironment.[1]
-
Selective IL-2 Signaling: The IL-2c component's inability to bind IL-2Rα prevents the expansion of immunosuppressive Tregs.[1][2] Its reduced affinity for IL-2Rβγ minimizes the activation of peripheral NK cells and other immune cells that contribute to systemic inflammation and toxicity.[1][5]
This dual mechanism is hypothesized to widen the therapeutic window, allowing for potent anti-tumor immunity without the severe side effects of conventional IL-2 therapy.
Comparative Safety Profile: Quantitative Analysis
The following tables summarize the available safety data for AWT020 and its comparators. It is important to note that the data for AWT020 is from a Phase 1 study and is therefore preliminary. The adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[6]
Table 1: Comparison of High-Grade (Grade ≥3) Treatment-Related Adverse Events (TRAEs)
| Drug/Regimen | Key Grade ≥3 TRAEs | Incidence of Grade ≥3 TRAEs | Vascular Leak Syndrome (VLS) | Source(s) |
| AWT020 | Hypersensitivity reaction, hemoperitoneum, stomatitis, diabetes, worsening of rheumatoid arthritis, pain in extremity, infusion-related reactions, colitis, hepatitis, thrombocytopenia | Data from 25 patients: Infusion-related reactions (n=3), colitis (n=2), others (n=1 each) | None reported | [7][8] |
| High-Dose IL-2 (Aldesleukin) | Hypotension (requiring vasopressors), capillary leak syndrome, renal dysfunction, cardiac arrhythmias, dyspnea, mental status changes | Up to 81% in early trials; more recently ~31% require vasopressors | Common and dose-limiting | [4][9][10] |
| Nivolumab (anti-PD-1) | Pneumonitis, colitis, hepatitis, endocrinopathies, nephritis | ~10% | None | [1][2] |
| Pembrolizumab (anti-PD-1) | Pneumonitis, colitis, hepatitis, endocrinopathies, nephritis | ~10% | None | [11][12] |
| Bempegaldesleukin + Nivolumab | Flu-like symptoms, rash, fatigue, pruritus | 21.7% | Not specified, but IL-2 toxicities are a concern | [13][14][15] |
| THOR-707 (SAR444245) | Transient decrease in lymphocytes, hypertension, acute kidney injury | Low incidence reported in Phase 1 | None reported | [16][17][18] |
Table 2: Overview of Common (Any Grade) Treatment-Related Adverse Events
| Drug/Regimen | Most Common Any-Grade TRAEs | Source(s) |
| AWT020 | Arthralgia (50%), fatigue (35%), rash (35%), nausea (31%), hypothyroidism (23%) | [8] |
| High-Dose IL-2 (Aldesleukin) | Hypotension, tachycardia, fever, chills, fatigue, nausea, vomiting, diarrhea, oliguria | [4][9] |
| Nivolumab (anti-PD-1) | Fatigue, rash, pruritus, diarrhea, nausea | [5][8] |
| Pembrolizumab (anti-PD-1) | Fatigue, diarrhea, rash, nausea, pruritus | [11][12] |
| Bempegaldesleukin + Nivolumab | Flu-like symptoms (86.8%), rash (78.9%), fatigue (73.7%), pruritus (52.6%) | [14][15] |
| THOR-707 (SAR444245) | Flu-like symptoms, fever, vomiting/nausea, chills | [16][17] |
Experimental Protocols: Safety Assessment
A comprehensive safety evaluation of a novel biologic like AWT020 involves a multi-stage process, from preclinical toxicology studies to meticulously designed clinical trials.
Preclinical Safety and Toxicology
The primary goals of preclinical safety studies are to identify potential target organs for toxicity, establish a safe starting dose for human trials, and characterize the dose-response relationship for adverse effects.
Key Experiments:
-
In vitro assays: Cellular assays are used to confirm the intended biological activity and selectivity. For AWT020, this would involve assays to measure STAT5 phosphorylation in PD-1 positive versus PD-1 negative cells to demonstrate targeted activation.[1]
-
Rodent studies: Mouse models, often using a murine surrogate of the drug (e.g., mAWT020), are used for initial in vivo safety and anti-tumor efficacy assessment.[1] Key parameters monitored include body weight, clinical signs of distress, and post-necropsy histopathology of major organs.
-
Non-human primate (NHP) toxicology studies: NHPs, typically cynomolgus monkeys, are often the most relevant species for assessing the safety of biologics due to their phylogenetic proximity to humans.[19][20] These studies involve single- and repeat-dose administration to establish the toxicity profile and determine the maximum tolerated dose. For AWT020, cynomolgus monkeys were treated with single doses of 5 mg/kg or 10 mg/kg, with monitoring of body weight, liver function tests (AST, ALT), and lymphocyte counts.[1]
Clinical Trial Safety Evaluation
Phase 1 clinical trials are the first-in-human studies and have safety as their primary objective.[21][22][23][24]
Methodology for AWT020-001 (NCT06092580):
-
Study Design: A dose-escalation Phase 1 trial using a Bayesian Optimal Interval design.[7][25][26]
-
Patient Population: Adults with advanced or metastatic cancers who have failed or were intolerant to standard therapies.[7][25][26]
-
Primary Objectives: To assess safety, tolerability, maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[7][25][26]
-
Safety Monitoring: Includes a 28-day dose-limiting toxicity (DLT) period.[7][25][26] Adverse events are continuously monitored and graded according to CTCAE.[6] Key safety labs, vital signs, and physical examinations are performed at regular intervals.
Logical Framework for Enhanced Safety of AWT020
The enhanced safety profile of AWT020 is a direct consequence of its rational design, which aims to uncouple the desired anti-tumor effects from the systemic toxicities of IL-2.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Safety Profile of Nivolumab Monotherapy: A Pooled Analysis of Patients With Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. High-dose interleukin-2 therapy related adverse events and implications on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The real-world safety of Nivolumab: a pharmacovigilance analysis based on the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 8. Safety Profile for Melanoma | OPDIVO® (nivolumab) [opdivohcp.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. High dose interleukin-2 (Aldesleukin) - expert consensus on best management practices-2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy profile of pembrolizumab in solid cancer: pooled reanalysis based on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Select Adverse Reactions for KEYTRUDA® (pembrolizumab) [keytrudahcp.com]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Bempegaldesleukin (NKTR-214) plus Nivolumab in Patients with Advanced Solid Tumors: Phase I Dose-Escalation Study of Safety, Efficacy, and Immune Activation (PIVOT-02) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Interim late-breaking clinical data validate not-alpha profile of THOR-707 (SAR444245), Sanofiâs novel investigational IL-2 [sanofi.com]
- 18. Interim late-breaking clinical data validate not-alpha [globenewswire.com]
- 19. allucent.com [allucent.com]
- 20. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase I Safety [bccancer.bc.ca]
- 22. intuitionlabs.ai [intuitionlabs.ai]
- 23. A Comprehensive Guide to Phase 1 Clinical Trials [careers.iconplc.com]
- 24. Approaches to Phase 1 Clinical Trial Design Focused on Safety, Efficiency and Selected Patient Populations: A Report from the Clinical Trial Design Task Force of the National Cancer Institute Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dctd.cancer.gov [dctd.cancer.gov]
- 26. dermnetnz.org [dermnetnz.org]
225ac-fl-020: Foundational & Exploratory
Unraveling the Core Mechanism of 225Ac-FL-020 in Prostate Cancer: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies for 225Ac-FL-020, a novel investigational radiopharmaceutical for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Developed by Full-Life Technologies, 225Ac-FL-020 is a Prostate-Specific Membrane Antigen (PSMA)-targeting radionuclide drug conjugate (RDC) that has demonstrated promising preclinical activity and is currently entering Phase 1 clinical trials.[1][2][3]
Introduction to 225Ac-FL-020
225Ac-FL-020 is a next-generation targeted alpha-radiotherapy designed to selectively deliver a potent alpha-emitting radionuclide, Actinium-225 (²²⁵Ac), to prostate cancer cells that overexpress PSMA.[1][4][5] The conjugate consists of two key components:
-
FL-020: A novel, high-affinity targeting vector that binds to PSMA, a well-validated biomarker extensively expressed on the surface of prostate cancer cells.[1][6]
-
Actinium-225 (²²⁵Ac): A powerful alpha-emitting isotope that induces highly localized and potent cytotoxic effects within cancer cells.[7][8]
This targeted approach aims to maximize anti-tumor efficacy while minimizing damage to surrounding healthy tissues, a significant challenge with existing cancer therapies.[1][5][9] Preclinical studies have highlighted the potential of 225Ac-FL-020, demonstrating superior anti-tumor activity compared to other PSMA-targeted radioligands.[2][7]
Core Mechanism of Action
The therapeutic action of 225Ac-FL-020 is a multi-step process initiated by the specific binding of the FL-020 ligand to PSMA on prostate cancer cells.
Signaling Pathway and Cellular Response:
Upon administration, 225Ac-FL-020 circulates in the bloodstream and extravasates into the tumor microenvironment. The FL-020 component then binds with high affinity to PSMA on the surface of prostate cancer cells.[6] This binding event is followed by the internalization of the entire radioconjugate into the cell.
Once inside the cell, the Actinium-225 radionuclide undergoes a series of radioactive decays, emitting four high-energy alpha particles. These alpha particles have a short path length, ensuring that their cytotoxic effects are highly localized to the target cell and its immediate vicinity. The primary mechanism of cell killing is the induction of DNA double-strand breaks, which are difficult for the cell's repair machinery to overcome.[1][7][8] This extensive DNA damage triggers the activation of apoptotic signaling pathways, leading to programmed cell death (apoptosis) and ultimately, tumor cell destruction.[1][7][8]
Preclinical Data Summary
Preclinical investigations have provided robust evidence supporting the therapeutic potential of 225Ac-FL-020. The key findings are summarized in the tables below.
Table 1: In Vitro Binding and Selectivity
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (IC₅₀) | LNCaP | 51.55 nM | [1][2][4] |
| Off-Target Selectivity | 85 Targets (receptors, ion channels, enzymes, transporters) | <50% inhibition at 10 µM | [1][2][4] |
Table 2: In Vivo Anti-Tumor Activity
| Model | Treatment | Dose | Outcome | Reference |
| LNCaP Xenograft | 225Ac-FL-020 | 10 KBq/mouse | Superior anti-tumor activity | [1][2] |
| LNCaP Xenograft | 225Ac-PSMA-617 | 10 KBq/mouse | Less effective than 225Ac-FL-020 | [1][2] |
Table 3: In Vivo Biodistribution and Safety
| Parameter | Model | Observation | Reference |
| Tumor Uptake | LNCaP Xenograft | High and sustained | [1][2][7] |
| Systemic Clearance | LNCaP Xenograft | Fast | [1][2][7] |
| Safety Profile | LNCaP Xenograft | Favorable (no significant changes in body weight or hematology) | [1][2] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below. These protocols are based on the available information from published abstracts and common practices in the field.
In Vitro Binding Affinity Assay
Objective: To determine the binding affinity (IC₅₀) of the FL-020 ligand to PSMA expressed on prostate cancer cells.
Methodology:
-
Cell Culture: LNCaP cells, known for their high PSMA expression, are cultured in appropriate media until they reach 80-90% confluency.
-
Competition Assay: A competitive binding assay is performed using a Cy5-labeled PSMA ligand as the tracer.
-
Incubation: LNCaP cells are incubated with a fixed concentration of the Cy5-labeled PSMA ligand and varying concentrations of the unlabeled FL-020 ligand.
-
Analysis: The amount of bound Cy5-labeled ligand is measured using a suitable detection method, such as flow cytometry or a plate-based fluorescence reader.
-
IC₅₀ Calculation: The IC₅₀ value, representing the concentration of FL-020 that inhibits 50% of the binding of the Cy5-labeled ligand, is calculated by fitting the data to a dose-response curve.
In Vivo Biodistribution Studies
Objective: To evaluate the tumor uptake, systemic clearance, and overall biodistribution of radiolabeled FL-020 in a preclinical model.
Methodology:
-
Animal Model: LNCaP xenograft models are established by subcutaneously implanting LNCaP cells into immunodeficient mice.
-
Radiolabeling: The FL-020 ligand is radiolabeled with Indium-111 (¹¹¹In) for SPECT/CT imaging.
-
Administration: ¹¹¹In-FL-020 is administered intravenously to the tumor-bearing mice.
-
SPECT/CT Imaging: Mice are imaged at various time points post-injection to visualize the biodistribution of the radiotracer.
-
Ex Vivo Analysis: At the final time point, mice are euthanized, and major organs and tumors are harvested, weighed, and counted in a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
In Vivo Anti-Tumor Efficacy Studies
Objective: To assess the anti-tumor activity of 225Ac-FL-020 in a preclinical prostate cancer model.
Methodology:
-
Animal Model: LNCaP xenograft models are established as described above.
-
Treatment Groups: Mice are randomized into different treatment groups, including a vehicle control, 225Ac-FL-020, and a comparator agent such as 225Ac-PSMA-617.
-
Dosing: A single dose of 10 KBq/mouse of the respective radiopharmaceuticals is administered intravenously.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated for each treatment group.
Mechanism of Action Confirmation
Objective: To confirm the proposed mechanism of action by assessing DNA damage and apoptosis in tumor tissues.
Methodology:
-
Tissue Collection: Tumor tissues are collected from mice treated with 225Ac-FL-020 at specified time points.
-
Immunohistochemistry: Tumor sections are stained for markers of DNA double-strand breaks (e.g., gamma-H2AX, yH2AX) and apoptosis (e.g., cleaved caspase-3, cCASP3).
-
Quantitative Image Analysis: The stained sections are imaged, and the expression of yH2AX and cCASP3 is quantified to assess the extent of DNA damage and apoptosis induced by the treatment.
Future Directions
The promising preclinical data for 225Ac-FL-020 has led to the initiation of a first-in-human, Phase 1 clinical trial to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with mCRPC.[2][10][11] This trial will provide crucial insights into the clinical potential of this novel PSMA-targeted alpha therapy. The FDA has granted Fast Track Designation to 225Ac-FL-020, which is intended to facilitate its development and expedite the review of this promising new treatment for patients with a high unmet medical need.[1][4][5]
References
- 1. Full-Life Technologies will present preclinical data of its novel PSMA-targeted RDC program 225Ac-FL-020 at the AACR Annual Meeting 2024-Press Releases-From Half-Life to Full-Life. [full-life.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. healthscout.app [healthscout.app]
- 4. urologytimes.com [urologytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. Androgen receptor antagonists (ESSA Pharma) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. urologytimes.com [urologytimes.com]
- 8. pharmashots.com [pharmashots.com]
- 9. scribd.com [scribd.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
FL-020 as a PSMA-Targeting Vector: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FL-020, a novel vector for Prostate-Specific Membrane Antigen (PSMA)-targeted radionuclide therapy. FL-020 is the targeting component of the investigational drug 225Ac-FL-020, a promising agent for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document consolidates preclinical data on FL-020's binding affinity, selectivity, internalization, and in vivo efficacy, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Introduction to FL-020
FL-020 is a proprietary vector developed to selectively bind to PSMA, a transmembrane protein highly expressed on the surface of prostate cancer cells.[1][2][3] When linked to a radionuclide, such as Actinium-225 (225Ac), FL-020 facilitates the targeted delivery of cytotoxic radiation to tumor cells, minimizing damage to healthy tissues.[1][2] Preclinical studies have demonstrated that 225Ac-FL-020 has a promising biodistribution profile, characterized by high and sustained tumor uptake and rapid systemic clearance.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for FL-020 and its corresponding radiolabeled conjugate, 225Ac-FL-020.
Table 1: In Vitro Binding Affinity and Selectivity of FL-020
| Parameter | Cell Line | Value | Description |
| IC50 | LNCaP | 51.55 nM | The half-maximal inhibitory concentration, indicating the potency of FL-020 in displacing a radiolabeled ligand from PSMA.[1][2][3] |
| Selectivity | 85 Targets | <50% inhibition at 10 µM | FL-020 showed low off-target binding against a panel of 85 biological targets, including receptors, ion channels, enzymes, and transporters.[1][2][3] |
Table 2: In Vivo Anti-Tumor Efficacy of 225Ac-FL-020 in LNCaP Xenograft Model
| Treatment Group | Dose per Mouse | Outcome |
| 225Ac-FL-020 | 10 KBq | Superior anti-tumor activity compared to 225Ac-PSMA-617.[1][2][3] |
| 225Ac-PSMA-617 | 10 KBq | |
| Vehicle Control | N/A |
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of FL-020.
Binding Affinity Determination
The binding affinity of FL-020 to PSMA was determined using a competitive binding assay with the PSMA-expressing LNCaP human prostate cancer cell line.
-
Cells: LNCaP cells were cultured under standard conditions.
-
Competitor: A Cy5-labeled PSMA ligand was used as the radiotraced competitor.
-
Procedure: LNCaP cells were incubated with a fixed concentration of the Cy5-labeled PSMA ligand and varying concentrations of non-labeled FL-020.
-
Detection: The amount of Cy5-labeled ligand bound to the cells was quantified using a suitable fluorescence detector.
-
Analysis: The IC50 value was calculated by plotting the percentage of inhibition of Cy5-labeled ligand binding against the concentration of FL-020.[2]
In Vitro Internalization Assay
The internalization of the FL-020 vector into PSMA-expressing cells was assessed using a radiolabeled form of the vector, 177Lu-FL-020.
-
Cells: LNCaP cells were used for the assay.
-
Radioligand: FL-020 was labeled with Lutetium-177 (177Lu).
-
Procedure: LNCaP cells were incubated with 177Lu-labeled FL-020 for various time points. At each time point, the cells were treated with an acid wash to strip off surface-bound radioligand.
-
Detection: The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) was measured using a gamma counter.
-
Analysis: The percentage of internalized radioligand was calculated as a function of total cell-associated radioactivity. The experiments confirmed that internalization was time- and PSMA-dependent.[2]
In Vivo Biodistribution Studies
The biodistribution of FL-020 was evaluated in vivo using a radiolabeled version of the vector, 111In-FL-020, in a mouse xenograft model.
-
Animal Model: LNCaP tumor-bearing nude mice were used.
-
Radiotracer: FL-020 was labeled with Indium-111 (111In) for SPECT/CT imaging and ex vivo analysis.
-
Procedure: 111In-labeled FL-020 was administered to the mice. At various time points post-injection, the animals were imaged using SPECT/CT. Subsequently, the mice were euthanized, and major organs and tumors were collected.
-
Detection: The radioactivity in the collected tissues was measured using a gamma counter.
-
Analysis: The uptake in each organ was expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2]
In Vivo Efficacy Studies
The anti-tumor activity of 225Ac-FL-020 was assessed in a xenograft mouse model.
-
Animal Model: LNCaP tumor-bearing mice were used.
-
Treatment Groups: Mice were randomized to receive either 225Ac-FL-020, 225Ac-PSMA-617 (as a comparator), or a vehicle control.
-
Procedure: Tumor growth was monitored over time by measuring tumor volume. Animal body weight and hematological parameters were also monitored to assess safety.
-
Analysis: Tumor growth curves were plotted for each treatment group to compare the anti-tumor efficacy.[1][2]
Mechanism of Action and Signaling Pathways
The therapeutic effect of 225Ac-FL-020 is mediated by the alpha particles emitted by the Actinium-225 radionuclide. These high-energy particles induce DNA double-strand breaks in the target cancer cells, leading to apoptosis (programmed cell death).[2]
PSMA itself is implicated in cellular signaling pathways that promote prostate cancer progression. Upon binding, PSMA can influence the PI3K-AKT and MAPK signaling pathways, which are crucial for cell survival and proliferation.
Experimental Workflow
The preclinical development of FL-020 as a PSMA-targeting vector follows a structured workflow to establish its efficacy and safety profile.
Conclusion
The preclinical data for FL-020 demonstrate its potential as a highly selective and potent PSMA-targeting vector. When conjugated with 225Ac, it exhibits superior anti-tumor activity in a mouse xenograft model compared to the established PSMA-targeting radioligand, 225Ac-PSMA-617. These promising findings have led to the initiation of Phase 1 clinical trials to evaluate the safety, tolerability, and anti-tumor activity of 225Ac-FL-020 in patients with metastatic castration-resistant prostate cancer.[2][5] Further clinical development will be crucial in establishing the therapeutic value of this novel PSMA-targeting agent.
References
- 1. urologytimes.com [urologytimes.com]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Full-Life Technologies Announced the Poster Presentations of preclinical data of its novel PSMA-targeted RDC program 225Ac-FL-020 at the AACR Annual Meeting 2024-Press Releases-From Half-Life to Full-Life. [full-life.com]
- 5. Full-Life Technologies Announces Clearance from FDA of IND Application for 225Ac-FL-020 for the Treatment of Metastatic Castration-Resistant Prostate Cancer-Press Releases-From Half-Life to Full-Life. [full-life.com]
Actinium-225 Decay Cascade: An In-depth Technical Guide for Researchers and Drug Development Professionals
An overview of the Actinium-225 decay cascade, its alpha particle emissions, and associated experimental methodologies.
Actinium-225 (Ac-225) is a potent alpha-emitting radionuclide of significant interest in the field of targeted alpha therapy (TAT) for cancer treatment. Its therapeutic efficacy stems from a cascade of short-lived daughter isotopes that collectively emit four high-energy alpha particles, leading to highly localized and cytotoxic radiation doses to cancer cells. This technical guide provides a comprehensive overview of the Ac-225 decay chain, detailed experimental protocols for its production, purification, and detection, and visual representations of these processes.
The Actinium-225 Decay Cascade
Actinium-225, with a half-life of 9.919 days, undergoes a series of alpha and beta decays, ultimately transforming into the stable isotope Bismuth-209 (Bi-209).[1] This decay sequence is characterized by the emission of four alpha particles, which are responsible for its potent anti-tumor effects. The decay chain involves several key radioisotopes, each with distinct decay properties.
The decay begins with the alpha decay of Ac-225 to Francium-221 (Fr-221). This is followed by a rapid succession of decays, including Astatine-217 (At-217) and Bismuth-213 (Bi-213).[2][3] Notably, Bi-213 exhibits a branching decay, with a majority undergoing beta decay to Polonium-213 (Po-213) and a smaller fraction undergoing alpha decay to Thallium-209 (Tl-209).[4][5] The decay cascade continues until it reaches the stable Bi-209.
Quantitative Data on the Actinium-225 Decay Cascade
The following table summarizes the key quantitative data for each radionuclide in the Ac-225 decay cascade, including half-life, decay mode, and the energy of the emitted particles.
| Isotope | Half-Life | Decay Mode | Alpha Particle Energy (MeV) | Beta Particle Maximum Energy (MeV) | Branching Ratio (%) |
| Actinium-225 (²²⁵Ac) | 9.919 days | α | 5.830 | - | 100 |
| Francium-221 (²²¹Fr) | 4.8 minutes | α | 6.340 | - | 100 |
| Astatine-217 (²¹⁷At) | 32.3 milliseconds | α | 7.067 | - | 100 |
| Bismuth-213 (²¹³Bi) | 45.59 minutes | β⁻ / α | 5.869 (for α decay) | 1.426 (for β⁻ decay) | 97.91 (β⁻), 2.09 (α)[4] |
| Polonium-213 (²¹³Po) | 4.2 microseconds | α | 8.376 | - | 100 |
| Thallium-209 (²⁰⁹Tl) | 2.2 minutes | β⁻ | - | 1.980 | 100 |
| Lead-209 (²⁰⁹Pb) | 3.25 hours | β⁻ | - | 0.644 | 100 |
| Bismuth-209 (²⁰⁹Bi) | Stable | - | - | - | - |
Note: The alpha and beta particle energies represent the most prominent emissions. The decay process can result in a spectrum of particle energies.
Experimental Protocols
Production and Purification of Actinium-225
Actinium-225 is primarily produced through two main routes: the decay of Thorium-229 (Th-229) and the proton irradiation of Thorium-232 (Th-232) targets.[1]
1. Production from Thorium-229 Generators:
This method involves the separation of Ac-225 from its parent isotope, Th-229. The process, often referred to as "milking a cow," utilizes ion exchange chromatography.
-
Step 1: Thorium Stock Solution Preparation: A known quantity of Th-229 is dissolved in a nitric acid solution (e.g., 8 M HNO₃).
-
Step 2: Anion Exchange Chromatography for Thorium Separation: The acidic solution containing Th-229 and its decay products is passed through an anion exchange resin column. Thorium (IV) forms anionic nitrate complexes and is retained by the resin, while Ac-225 and Radium-225 (Ra-225) are not retained and pass through the column.
-
Step 3: Cation Exchange Chromatography for Actinium/Radium Separation: The eluate from the anion exchange column, containing Ac-225 and Ra-225, is then loaded onto a cation exchange resin column.
-
Step 4: Elution of Actinium-225: A specific concentration of nitric acid (e.g., 4 M HNO₃) is used to selectively elute the Ra-225 from the column. Subsequently, a different concentration of nitric acid (e.g., 6 M HNO₃) is used to elute the purified Ac-225.[6]
-
Step 5: Final Purification: Additional purification steps may be employed to remove any remaining impurities, such as trace metals. This can involve further ion exchange or extraction chromatography steps.[7]
2. Accelerator-Based Production:
High-energy proton bombardment of a Thorium-232 target can produce Ac-225 through spallation reactions.[1]
-
Step 1: Target Irradiation: A Thorium-232 target is irradiated with a high-energy proton beam in a cyclotron or linear accelerator.
-
Step 2: Target Dissolution: After a cooling period to allow for the decay of short-lived radioisotopes, the thorium target is dissolved in a suitable acid, typically nitric acid.
-
Step 3: Chemical Separation and Purification: A multi-step chromatographic process is required to separate Ac-225 from the bulk thorium target material and a wide range of fission and spallation byproducts, including lanthanides. This process often involves a combination of cation exchange and extraction chromatography.[6][8] Chelating agents may be used to improve the separation efficiency.
Alpha Particle Spectroscopy of Actinium-225
Alpha spectroscopy is a key analytical technique for the identification and quantification of alpha-emitting radionuclides in an Ac-225 sample.
-
Step 1: Sample Preparation: A small, accurately measured aliquot of the Ac-225 solution is carefully evaporated onto a clean, smooth, and typically metallic (e.g., stainless steel) planchet. The goal is to create a thin, uniform source to minimize self-absorption of the alpha particles.
-
Step 2: Detector and System Setup: A semiconductor detector, such as a silicon surface barrier (SSB) or passivated implanted planar silicon (PIPS) detector, is placed in a vacuum chamber. The sample planchet is positioned at a fixed distance from the detector. The system is evacuated to minimize energy loss of the alpha particles in the air.
-
Step 3: Energy and Efficiency Calibration: The detector is calibrated using a standard source containing alpha emitters with well-known and distinct alpha particle energies (e.g., a mixed source of Plutonium-239, Americium-241, and Curium-244). This calibration establishes the relationship between the channel number of the multichannel analyzer and the alpha particle energy, as well as the detection efficiency.
-
Step 4: Data Acquisition: The alpha spectrum of the Ac-225 sample is acquired for a sufficient amount of time to obtain statistically significant counts in the peaks of interest.
-
Step 5: Spectral Analysis: The resulting alpha spectrum will show distinct peaks corresponding to the alpha particles emitted from Ac-225 and its daughter products (Fr-221, At-217, and Po-213). The energy of each peak is used to identify the radionuclide, and the area under the peak (number of counts) is used to quantify its activity.[9]
Mandatory Visualizations
The following diagrams illustrate the Actinium-225 decay cascade and the experimental workflows described above.
Caption: The decay cascade of Actinium-225 to stable Bismuth-209.
References
- 1. Actinium-225 - Wikipedia [en.wikipedia.org]
- 2. 225Ac [prismap.eu]
- 3. Realizing the potential of the Actinium-225 radionuclide generator in targeted alpha-particle therapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 5. Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotopes.gov [isotopes.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of ion exchange and extraction chromatography to the separation of actinium from proton-irradiated thorium metal for analytical purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Direct Alpha Spectroscopy Technique for 225Ac Radiopharmaceutical detection in Cancer Cells [arxiv.org]
225Ac-FL-020: A Technical Whitepaper on a Novel PSMA-Targeting Radionuclide Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, necessitating the development of more effective therapeutic strategies. Prostate-specific membrane antigen (PSMA) has emerged as a key therapeutic target due to its overexpression on prostate cancer cells. Radionuclide drug conjugates (RDCs) that target PSMA are a promising class of therapeutics. This whitepaper provides a detailed technical overview of 225Ac-FL-020, a novel RDC developed by Full-Life Technologies. 225Ac-FL-020 is an alpha-emitter-based PSMA radioligand therapy candidate that has demonstrated significant preclinical promise and is currently transitioning to clinical evaluation.[1][2][3] The agent has received Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of mCRPC, underscoring its potential to address a critical unmet medical need.[4][5][6]
Core Components and Mechanism of Action
225Ac-FL-020 is comprised of two key components: the FL-020 targeting vector and the alpha-emitting radionuclide Actinium-225 (225Ac).
-
FL-020 Targeting Vector: FL-020 is a novel, proprietary ligand designed for high-affinity and selective binding to PSMA.[1][7] Preclinical studies have shown that FL-020 exhibits high selectivity with minimal off-target effects.[2][3][7]
-
Actinium-225 (225Ac): 225Ac is a potent alpha-particle emitting isotope. Alpha particles have a high linear energy transfer (LET) and a short penetration range in tissue, making them highly effective at inducing localized, difficult-to-repair DNA double-strand breaks in cancer cells while minimizing damage to surrounding healthy tissue.[7]
The mechanism of action of 225Ac-FL-020 involves the selective delivery of 225Ac to PSMA-expressing prostate cancer cells. Upon binding to PSMA, the RDC is internalized, and the emitted alpha particles from the decay of 225Ac induce cytotoxic DNA double-strand breaks, leading to tumor cell apoptosis.[1][4][7]
Mechanism of Action of 225Ac-FL-020.
Preclinical Data
The preclinical evaluation of 225Ac-FL-020 has demonstrated its potential as a potent and selective anti-cancer agent. The key findings from in vitro and in vivo studies are summarized below.
In Vitro Studies
-
Binding Affinity: The non-labeled vector, FL-020, demonstrated a strong binding affinity to PSMA on LNCaP cells.[7]
-
Selectivity: Off-target screening revealed that FL-020 is highly selective for PSMA.[1][2][3]
-
Internalization: Studies using radiolabeled FL-020 confirmed its internalization into PSMA-expressing LNCaP cells.[4]
| Parameter | Cell Line | Value | Reference |
| IC50 | LNCaP | 51.55 nM | [2][3][4] |
| Off-Target Screening | 85 targets (receptors, ion channels, enzymes, transporters) | <50% inhibition at 10 µM | [1][2][3] |
In Vivo Studies
Preclinical in vivo studies were conducted using LNCaP xenograft models in mice.
-
Biodistribution: Biodistribution studies using Indium-111 (111In)-labeled FL-020 showed high and sustained tumor uptake with rapid systemic clearance.[1][7]
-
Anti-Tumor Efficacy: 225Ac-FL-020 exhibited superior anti-tumor activity compared to 225Ac-PSMA-617 at the same dose level in the LNCaP xenograft model.[1][2][4]
-
Safety Profile: The anti-tumor activity of 225Ac-FL-020 was achieved with a favorable safety profile, as indicated by stable body weight and no significant irreversible hematological changes.[1][4]
-
Mechanism Confirmation: In vivo mechanistic studies confirmed the induction of DNA double-strand breaks (indicated by yH2AX) and tumor cell apoptosis (indicated by cCASP3) in tumor tissues treated with 225Ac-FL-020.[4]
| Parameter | Model | Results | Comparison | Reference |
| Anti-Tumor Activity | LNCaP Xenograft | Superior to 225Ac-PSMA-617 | 10 KBq/mouse dose level | [1][2][4] |
| Safety | LNCaP Xenograft | Favorable safety profile (body weight and hematology) | No significant irreversible changes | [1][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in the preclinical evaluation of 225Ac-FL-020, based on publicly available information.
Radiolabeling of FL-020
While the specific protocol for radiolabeling FL-020 has not been detailed, a general procedure for labeling PSMA ligands with 225Ac can be described. This typically involves the chelation of the actinium isotope by a chelator conjugated to the ligand. For biodistribution and imaging studies, FL-020 was also labeled with Indium-111 and Lutetium-177.[4]
General Radiolabeling Workflow.
In Vitro Binding Affinity Assay
The binding affinity of FL-020 was determined by a competition assay using LNCaP cells, which endogenously express PSMA.
-
Cell Culture: LNCaP cells were cultured under standard conditions.
-
Competition Assay: LNCaP cells were incubated with a known concentration of a Cy5-labeled PSMA ligand in the presence of increasing concentrations of non-labeled FL-020.[4]
-
Analysis: The displacement of the fluorescently labeled ligand was measured to determine the half-maximal inhibitory concentration (IC50) of FL-020.
Cell Internalization Assay
The internalization of the radiolabeled ligand was assessed in LNCaP cells.
-
Incubation: LNCaP cells were incubated with 177Lu-labeled FL-020 at different time points.[4]
-
Acid Wash: After incubation, the cells were treated with an acid wash buffer to strip the surface-bound radioligand.
-
Measurement: The radioactivity in the acid wash fraction (surface-bound) and the cell pellet (internalized) was measured using a gamma counter to determine the percentage of internalization.
In Vivo LNCaP Xenograft Model
-
Cell Implantation: LNCaP cells were subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a specified size.
-
Treatment Administration: Mice were treated with 225Ac-FL-020, 225Ac-PSMA-617, or a vehicle control.[4]
-
Monitoring: Tumor volume and body weight were monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors and organs were harvested for further analysis.
In Vivo Xenograft Study Workflow.
In Vivo Biodistribution and SPECT/CT Imaging
-
Administration: LNCaP xenograft-bearing mice were administered with 111In-labeled FL-020.[4]
-
Imaging: SPECT/CT imaging was performed at various time points post-injection to visualize the distribution of the radioligand.[4]
-
Ex Vivo Analysis: At the end of the imaging studies, mice were euthanized, and major organs and tumors were collected, weighed, and the radioactivity was measured using a gamma counter to quantify the biodistribution.[4]
Mechanism of Action Analysis
The in vivo mechanism of action was confirmed through immunohistochemical analysis of tumor tissues.
-
Tissue Collection: Tumors were harvested from treated and control mice.
-
Staining: Tumor sections were stained for markers of DNA double-strand breaks (γH2AX) and apoptosis (cleaved Caspase-3, cCASP3).[4]
-
Image Analysis: Quantitative image analysis was performed to measure the levels of γH2AX and cCASP3 in the tumor tissues.[4]
Clinical Development
Based on the promising preclinical data, an Investigational New Drug (IND) application for 225Ac-FL-020 was cleared by the FDA in May 2024.[2][4] A Phase 1 clinical trial (NCT06492122) is planned to evaluate the safety, tolerability, and anti-tumor activity of 225Ac-FL-020 in patients with mCRPC.[4][8]
Conclusion
225Ac-FL-020 is a novel, next-generation PSMA-targeting radionuclide drug conjugate with a compelling preclinical data package. It has demonstrated high selectivity for PSMA, potent anti-tumor activity superior to a comparator in a xenograft model, and a favorable safety profile.[1][2] The mechanism of action, involving the induction of DNA double-strand breaks and apoptosis, is well-supported by in vivo studies.[1][4][7] The initiation of a Phase 1 clinical trial will be a critical step in determining the therapeutic potential of 225Ac-FL-020 for patients with metastatic castration-resistant prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 4. onclive.com [onclive.com]
- 5. urologytimes.com [urologytimes.com]
- 6. Design of 225Ac-PSMA for targeted alpha therapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 8. Radiolabeled PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Radiochemistry of 225Ac-FL-020: A Technical Overview for Researchers and Drug Development Professionals
An In-depth Guide to the Core Principles of a Promising Alpha-Emitter Radiopharmaceutical
The landscape of targeted radionuclide therapy is rapidly evolving, with alpha-emitters like Actinium-225 (225Ac) garnering significant attention for their high linear energy transfer and potent cytotoxicity. Among the promising candidates in development is 225Ac-FL-020, a radioconjugate designed to target Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker in prostate cancer. This technical guide provides a comprehensive overview of the radiochemistry of 225Ac-FL-020, drawing upon publicly available data and established methodologies for analogous 225Ac-labeled PSMA-targeting agents to offer a detailed understanding for researchers, scientists, and drug development professionals.
Introduction to 225Ac-FL-020
225Ac-FL-020 is a radiopharmaceutical that combines the PSMA-targeting ligand FL-020 with the alpha-particle emitting radionuclide Actinium-225.[1] Upon administration, the FL-020 component selectively binds to PSMA-expressing tumor cells. The potent, short-range alpha particles emitted by the decay of 225Ac and its daughter isotopes then deliver a highly localized and lethal dose of radiation, inducing double-strand DNA breaks and subsequent cancer cell apoptosis.[2][3]
Preclinical studies have demonstrated that the non-labeled FL-020 vector exhibits a strong binding affinity for PSMA, with a reported IC50 value of approximately 51.6 nM.[4] Furthermore, biodistribution studies using surrogate radiolabeled versions of FL-020 (such as with Indium-111 and Lutetium-177) have shown promising characteristics, including high and sustained tumor uptake coupled with rapid systemic clearance. In comparative preclinical models, 225Ac-FL-020 has exhibited superior anti-tumor activity compared to other 225Ac-labeled PSMA agents like 225Ac-PSMA-617, alongside a favorable safety profile.[4]
Radiosynthesis of 225Ac-FL-020
While a specific, publicly detailed protocol for the synthesis of 225Ac-FL-020 is not available, a representative radiolabeling procedure can be extrapolated from established methods for other 225Ac-labeled PSMA ligands, such as PSMA-617 and PSMA-I&T.[4][5][6] The process generally involves the chelation of the 225Ac cation by a suitable chelator conjugated to the FL-020 ligand.
Experimental Protocol: Representative Radiolabeling of a 225Ac-PSMA Ligand
This protocol is a generalized representation based on published methods for similar compounds.
Materials:
-
Actinium-225 (225Ac) in 0.1 M HCl
-
FL-020 precursor (containing a suitable chelator)
-
Ascorbate buffer solution (e.g., 1 M, pH 4.0-5.5)
-
Sterile, metal-free reaction vials
-
Heating apparatus (e.g., heat block or water bath)
-
C-18 solid-phase extraction (SPE) cartridge
-
Ethanol, USP grade
-
Water for Injection (WFI) or metal-free water
-
0.9% Sodium Chloride for Injection, USP
Procedure:
-
In a sterile, metal-free reaction vial, combine the FL-020 precursor with an appropriate volume of ascorbate buffer. The ascorbate serves as a radioprotectant to prevent radiolysis of the ligand.
-
Add the required activity of 225Ac in 0.1 M HCl to the vial containing the ligand and buffer.
-
Gently mix the reaction solution and incubate at an elevated temperature (typically in the range of 80-95°C) for a specified duration (e.g., 20-30 minutes).
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Purify the crude radiolabeled product using a C-18 SPE cartridge.
-
Condition the C-18 cartridge with ethanol followed by WFI.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with WFI to remove unreacted 225Ac and other hydrophilic impurities.
-
Elute the purified 225Ac-FL-020 from the cartridge using an ethanol/water solution.
-
-
The eluted product is then typically formulated in a physiologically compatible medium, such as 0.9% sodium chloride, and passed through a sterile filter (0.22 µm) into a sterile vial for quality control testing.
Quantitative Data for Analogous 225Ac-PSMA Ligands
| Parameter | Typical Value | Reference |
| Radiochemical Yield | >95% | [6] |
| Radiochemical Purity (post-purification) | >99% | [6] |
Below is a graphical representation of a typical radiolabeling workflow.
Quality Control of 225Ac-FL-020
The quality control (QC) of 225Ac-labeled radiopharmaceuticals presents unique challenges due to the complex decay chain of 225Ac and the need to wait for secular equilibrium between 225Ac and its daughter radionuclides for accurate measurements.[7][8] The primary QC tests for 225Ac-FL-020 would include the determination of radiochemical purity, pH, and sterility.
Radiochemical Purity Determination
Radiochemical purity (RCP) is a critical quality attribute that ensures the proportion of the radionuclide present in its desired chemical form. For 225Ac-FL-020, this means quantifying the percentage of 225Ac that is successfully chelated by the FL-020 ligand-chelator conjugate. The main radiochemical impurities are free 225Ac and radiolytically damaged product. High-Performance Liquid Chromatography (HPLC) and instant Thin-Layer Chromatography (iTLC) are the standard methods for this assessment.[6][7][9][10][11]
Experimental Protocol: Representative HPLC Method for RCP
System:
-
HPLC system with a radioactivity detector (e.g., NaI scintillation)
-
Reversed-phase C-18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient system is typically employed.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
A representative gradient might be a linear increase from 5% to 95% Mobile Phase B over 15-20 minutes.
Procedure:
-
Inject a small aliquot of the final 225Ac-FL-020 product onto the HPLC column.
-
Run the gradient method and monitor the eluate with the radioactivity detector.
-
The retention time of the intact 225Ac-FL-020 will be determined, and the peak area will be integrated.
-
Free 225Ac, being more polar, will typically elute earlier in the chromatogram.
-
Calculate the RCP by dividing the peak area of the desired product by the total area of all radioactive peaks.
Experimental Protocol: Representative iTLC Method for RCP
Materials:
-
iTLC strips (e.g., silica gel impregnated glass fiber)
-
Developing solvent (mobile phase), such as 50 mM sodium citrate solution (pH 5.5)
-
TLC scanner with a radioactivity detector
Procedure:
-
Spot a small volume of the 225Ac-FL-020 solution onto the origin of an iTLC strip.
-
Develop the strip in a chromatography tank containing the mobile phase.
-
In a typical system for PSMA conjugates, the radiolabeled product remains at the origin (Rf = 0.0), while free 225Ac migrates with the solvent front (Rf = 1.0).
-
After development, the strip is dried and scanned using a radioactivity scanner to determine the distribution of radioactivity.
-
Calculate the RCP by dividing the counts at the origin by the total counts on the strip.
Quantitative Data for QC of Analogous 225Ac-PSMA Ligands
| Parameter | Specification | Method | Reference |
| Radiochemical Purity | >95% | HPLC/iTLC | [4] |
| pH | 5.0 - 7.0 | pH meter/strip | [4] |
| Sterility | Sterile | Membrane Filtration | Standard USP |
| Endotoxin | < 5 EU/mL | LAL Test | [4] |
The logical relationship for the quality control process is depicted in the diagram below.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of [225Ac]Ac-PSMA-I&T for Targeted Alpha Therapy According to GMP Guidelines for Treatment of mCRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed Chemistry Studies of 225Actinium Labeled Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundation of a Theranostic Revolution: A Technical Guide to Prostate-Specific Membrane Antigen (PSMA) as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the foundational studies that established Prostate-Specific Membrane Antigen (PSMA) as a premier therapeutic and diagnostic (theranostic) target in oncology, particularly for prostate cancer. We will delve into the core scientific discoveries, expression profiles, and the seminal experimental protocols that paved the way for its clinical translation.
Discovery and Characterization of PSMA
The journey of PSMA from a novel antigen to a validated clinical target began in the late 1980s.
-
Initial Discovery: The first identification of what would become known as PSMA originated in 1987 with the work of Murphy, Horoszewicz, and their team.[1] They developed a murine monoclonal antibody, 7E11-C5 (capromab) , by immunizing mice with the LNCaP (Lymph Node Carcinoma of the Prostate) human prostate cancer cell line.[1][2] This antibody recognized a specific antigen present on both normal and malignant prostate epithelial cells.[1]
-
Cloning and Structural Identification: The gene for the antigen recognized by 7E11-C5 was successfully cloned in 1993 by the group at Memorial Sloan Kettering Cancer Center.[1] This pivotal work characterized PSMA as a Type II transmembrane glycoprotein .[3][4] It consists of a short N-terminal intracellular domain (19 amino acids), a transmembrane segment (24 amino acids), and a large C-terminal extracellular domain (707 amino acids).[1][4] This extracellular domain presents an ideal target for externally administered therapeutic agents.
-
Enzymatic Function: Further research revealed that PSMA is not just a structural protein but also a functional enzyme with dual activities. It is also known as folate hydrolase 1 (FOLH1) and glutamate carboxypeptidase II (GCPII) , indicating its roles in folate metabolism and neurotransmitter processing, respectively.[1][5]
Quantitative Expression Profile of PSMA
A critical factor in establishing PSMA as a viable therapeutic target is its differential expression pattern—highly upregulated in cancerous tissue compared to benign and normal tissues.
PSMA Expression in Prostate Tissue
PSMA expression escalates significantly with disease progression, making it an excellent biomarker for tumor aggressiveness. It is expressed 100 to 1000 times more in prostate adenocarcinoma compared to normal prostate epithelium.[6]
| Tissue Type | Relative PSMA Expression Level | Key Findings | Citations |
| Benign Prostatic Hyperplasia (BPH) | Lowest | Stain Index of 52. Apparent down-regulation compared to normal tissue. | [7] |
| Normal Prostate Epithelium | Low to Moderate | Stain Index of 146. Primarily diffuse cytoplasmic staining. | [7] |
| Primary Prostate Adenocarcinoma | High | Expression increases with higher Gleason grade and pathologic stage. Intense cytoplasmic and focal membrane staining. | [2][7] |
| Metastatic Prostate Cancer | Highest | Bone metastases show a Stain Index of 258. Overexpressed in metastatic tissues. | [7] |
| Post-Androgen Deprivation Therapy (ADT) | Increased | PSMA expression is often upregulated in response to ADT. | [6] |
PSMA Expression in Extra-Prostatic Tissues
While highly specific to the prostate, PSMA is also expressed in other normal tissues and, notably, in the neovasculature of various other cancers. This expression in tumor-associated blood vessels opens avenues for anti-angiogenic therapies targeting PSMA.
| Tissue/Cancer Type | Location of Expression | Expression Level | Citations |
| Normal Tissues | |||
| Duodenum | Mucosa / Brush border cells | Detectable | [3][4] |
| Kidney | Proximal Renal Tubules | Detectable | [3][4] |
| Salivary Glands | Minimal | Minimal | [5] |
| Brain | - | Minimal | [5] |
| Tumor Neovasculature | |||
| Renal Cell Carcinoma (Clear Cell) | Endothelial cells of capillary vessels | Intense | [2][3] |
| Bladder Carcinoma (Urothelial) | Endothelial cells of capillary vessels | Intense | [2][3] |
| Colon Carcinoma | Endothelial cells of capillary vessels | Intense | [3] |
Foundational Therapeutic Strategies
The unique structure and expression profile of PSMA led to the rapid development of targeted agents.
-
Antibody-Based Targeting: The first agent to receive FDA approval for imaging was ¹¹¹In-capromab pendetide (ProstaScint) in 1996.[1][8] This agent utilized the foundational 7E11-C5 antibody. However, its efficacy was limited because 7E11-C5 targets the intracellular epitope of PSMA, meaning it can only bind to dead or dying cells where the membrane is compromised.[1][8] This spurred the development of new monoclonal antibodies, such as J591 , which target the accessible extracellular domain and can be internalized by the cell.[1][4]
-
Small Molecule Inhibitors: A major breakthrough was the development of small molecule inhibitors based on a Glu-urea-Lys motif.[6] These molecules bind with high affinity to the enzymatic pocket on the extracellular domain of PSMA. Their small size allows for rapid clearance from non-target tissues and deep tumor penetration, making them ideal vehicles for delivering radionuclides for both imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177).[9] The first FDA-approved PSMA-targeted PET imaging drug, Gallium 68 PSMA-11 , was based on this technology.[10]
Key Experimental Protocols
The validation of PSMA as a target relied on robust and reproducible experimental methodologies. Below are detailed protocols representative of the foundational work.
Protocol: Immunohistochemistry (IHC) for PSMA Expression
This protocol outlines the essential steps for detecting PSMA protein in paraffin-embedded prostate tissue sections, a cornerstone for validating its expression profile.
Objective: To visualize and quantify the expression of PSMA in normal, benign, and malignant prostate tissues.
Methodology:
-
Tissue Preparation:
-
Fix prostate tissue specimens in 10% neutral buffered formalin immediately after surgical removal.
-
Embed the fixed tissue in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Heat slides at 60°C for 60 minutes.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%), 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval. Immerse slides in a target retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
-
Blocking and Antibody Incubation:
-
Rinse sections in phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with a protein block (e.g., serum from the secondary antibody's host species) for 20 minutes.
-
Incubate sections with the primary anti-PSMA monoclonal antibody (e.g., a derivative of 7E11-C5 or an antibody against the extracellular domain) at a predetermined optimal dilution overnight at 4°C.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with PBS.
-
Apply the chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine) and incubate until the desired brown stain intensity develops (typically 5-10 minutes).
-
Wash slides with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate sections through graded ethanol and clear with xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Scoring and Analysis:
-
Evaluate slides under a light microscope.
-
Calculate a Stain Index by multiplying the percentage of stained cells (0-100%) by the staining intensity (e.g., 0 = none, 1 = weak, 2 = moderate, 3 = strong). This provides a semi-quantitative measure for comparison across different tissue types.[7]
-
Protocol: In Vivo Xenograft Model for PSMA-Targeted Radionuclide Therapy
This protocol describes a generalized workflow for a preclinical study to evaluate the efficacy of a novel PSMA-targeted radiopharmaceutical in a mouse model.
Objective: To determine the anti-tumor efficacy and biodistribution of a PSMA-targeted radioligand in a prostate cancer xenograft model.
Methodology:
-
Cell Culture:
-
Culture a PSMA-positive human prostate cancer cell line (e.g., LNCaP) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ incubator.
-
-
Animal Model Development:
-
Use immunodeficient male mice (e.g., athymic nude or NOD/SCID).
-
Subcutaneously inject a suspension of LNCaP cells (typically 1-5 million cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Monitor mice regularly for tumor growth. Caliper measurements are used to calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Radioligand Preparation and Administration:
-
Synthesize the PSMA-targeting small molecule ligand and chelate it with the therapeutic radionuclide (e.g., Lutetium-177).
-
Perform quality control to ensure high radiochemical purity.
-
Administer the therapeutic agent (e.g., ¹⁷⁷Lu-PSMA-617) to the treatment group via intravenous (tail vein) injection.
-
Administer a vehicle control or a non-targeted radioligand to the control groups.
-
-
Efficacy Assessment:
-
Monitor tumor volume and body weight of all mice 2-3 times per week.
-
Primary efficacy endpoints include tumor growth delay, tumor regression, and overall survival.
-
Prostate-Specific Antigen (PSA) levels in blood can also be monitored as a surrogate marker of tumor burden.
-
-
Biodistribution and Dosimetry (Satellite Group):
-
At selected time points post-injection (e.g., 1, 24, 48, 96 hours), euthanize a subset of mice.
-
Harvest tumors, blood, and key organs (kidneys, liver, spleen, salivary glands, etc.).
-
Weigh the tissues and measure the radioactivity in each using a gamma counter.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g). This data is crucial for assessing target engagement and off-target accumulation, informing dosimetry calculations.
-
-
Toxicity Assessment:
-
Monitor mice for signs of distress or toxicity (e.g., weight loss, behavioral changes).
-
At the end of the study, perform histological analysis of major organs to assess for any treatment-related pathology.
-
Visualizations of Key Concepts and Workflows
Caption: Diagram of PSMA's structure and dual enzymatic function.
Caption: Experimental workflow for PSMA Immunohistochemistry (IHC).
Caption: Preclinical workflow for PSMA-targeted radionuclide therapy.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. The prostate-specific membrane antigen: Lessons and current clinical implications from 20 years of research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overview of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting PSMA? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Expression of prostate-specific membrane antigen in normal, benign, and malignant prostate tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. PSMA as a target for radiolabelled small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
Unraveling the Mechanism of Action of 225Ac-FL-020: A Technical Guide on the Induction of DNA Double-Strand Breaks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the core mechanism of action of 225Ac-FL-020, a novel, next-generation Prostate-Specific Membrane Antigen (PSMA)-targeting radionuclide drug conjugate (RDC). At the heart of its therapeutic potential is the high-linear energy transfer (LET) alpha-particle emitting radionuclide, Actinium-225 (225Ac), which induces highly potent and localized DNA double-strand breaks (DSBs) in cancer cells. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with 225Ac-FL-020-mediated DNA damage.
Introduction
225Ac-FL-020 is a promising therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC)[1][2][3][4]. It comprises a PSMA-targeting vector, FL-020, conjugated to the alpha-emitter Actinium-225[1][5][6]. The targeted delivery of 225Ac to PSMA-expressing tumor cells enables a highly localized and potent cytotoxic effect, primarily driven by the induction of DNA double-strand breaks[5][6][7]. Preclinical studies have demonstrated its robust anti-tumor activity and a favorable safety profile in LNCaP xenograft models[1][5][7][8]. This guide will provide an in-depth analysis of the data supporting the DNA-damaging mechanism of 225Ac-FL-020.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of 225Ac-FL-020.
Table 1: In Vitro Binding Affinity of FL-020
| Cell Line | Parameter | Value |
| LNCaP (PSMA-positive) | IC50 | 51.55 nM[5][8][9] |
Table 2: In Vivo Antitumor Efficacy in LNCaP Xenograft Model
| Treatment Group | Dose | Outcome |
| 225Ac-FL-020 | 10 KBq/mouse | Superior antitumor activity compared to 225Ac-PSMA-617[8][9] |
| 225Ac-PSMA-617 | 10 KBq/mouse | |
| Vehicle Control | - |
Table 3: Mechanistic Insights from LNCaP Tumor Tissue Analysis
| Biomarker | Method | Result |
| DNA Double-Strand Breaks (γH2AX) | Quantitative Image Analysis | Increased levels observed, confirming the mechanism of action of alpha emitters[8]. |
| Apoptosis (cleaved Caspase-3) | Quantitative Image Analysis | Increased levels observed, confirming the mechanism of action of alpha emitters[8]. |
Experimental Protocols
While specific, detailed protocols for the 225Ac-FL-020 studies are not publicly available, this section provides representative methodologies for the key experiments based on standard laboratory practices.
Cell Culture
-
Cell Line: LNCaP (human prostate adenocarcinoma, PSMA-positive).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
In Vitro PSMA Binding Assay (Competitive Inhibition)
-
Cell Seeding: LNCaP cells are seeded in 96-well plates and allowed to adhere overnight.
-
Competition: Cells are incubated with a constant concentration of a radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617) and varying concentrations of the competitor, FL-020.
-
Incubation: The plate is incubated at 4°C for 1 hour.
-
Washing: Cells are washed with cold PBS to remove unbound ligands.
-
Lysis and Measurement: Cells are lysed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
LNCaP Xenograft Mouse Model
-
Cell Preparation: LNCaP cells are harvested, washed, and resuspended in a mixture of culture medium and Matrigel.
-
Implantation: The cell suspension is subcutaneously injected into the flank of male immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment: Once tumors reach a specified volume, mice are treated with 225Ac-FL-020, a comparator agent, or vehicle control via intravenous injection.
Immunohistochemistry for γH2AX and Cleaved Caspase-3
-
Tissue Preparation: Tumors are excised from xenograft models, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated overnight at 4°C with primary antibodies against γH2AX (a marker for DNA double-strand breaks) or cleaved caspase-3 (a marker for apoptosis).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Image Analysis: Whole-slide images are captured, and quantitative analysis is performed to determine the percentage of positive cells or staining intensity.
Signaling Pathways and Visualizations
The induction of DNA double-strand breaks by the alpha particles emitted from 225Ac triggers a cascade of cellular events known as the DNA Damage Response (DDR).
Experimental Workflow for Assessing 225Ac-FL-020 Efficacy
The following diagram illustrates the typical workflow for preclinical evaluation of 225Ac-FL-020.
Caption: Preclinical evaluation workflow for 225Ac-FL-020.
225Ac-FL-020-Induced DNA Damage and Apoptotic Pathway
This diagram outlines the signaling cascade initiated by 225Ac-FL-020, leading to apoptosis.
References
- 1. Full-Life Technologies Granted FDA Fast Track Designation for 225Ac-FL-020 for the Treatment of Metastatic Castration-Resistant Prostate Cancer-Press Releases-From Half-Life to Full-Life. [full-life.com]
- 2. targetedonc.com [targetedonc.com]
- 3. urotoday.com [urotoday.com]
- 4. Full-Life Technologies Granted FDA Fast Track Designation for 225Ac-FL-020 for the Treatment of Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Tumor Targeting with 225Ac-FL-020: A Promising PSMA-Directed Radionuclide Drug Conjugate [synapse.patsnap.com]
- 8. onclive.com [onclive.com]
- 9. urologytimes.com [urologytimes.com]
The Rise of a New Alpha Emitter: A Technical Guide to the Discovery and Preclinical Development of 225Ac-FL-020
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted radionuclide therapies for metastatic castration-resistant prostate cancer (mCRPC), a new contender, 225Ac-FL-020, has emerged with significant promise. This novel radionuclide drug conjugate (RDC) leverages the potent alpha-emitting isotope Actinium-225 (225Ac) and a proprietary targeting vector, FL-020, to selectively deliver cytotoxic radiation to prostate-specific membrane antigen (PSMA) expressing cancer cells.[1][2] The development of 225Ac-FL-020 was driven by the need for more effective treatments for mCRPC, a disease that remains incurable despite recent advances.[1] Existing therapies, such as the Lutetium-177 (177Lu) based Pluvicto™ (177Lu-PSMA-617), have shown limitations, particularly in patients with low PSMA expression.[1] Actinium-225 offers a more potent alternative due to the high linear energy transfer and short penetration range of its alpha particle emissions, which induce difficult-to-repair DNA double-strand breaks in target cells while minimizing damage to surrounding healthy tissue.[1]
Developed using the proprietary UniRDC™ and Clear-X™ technology platforms, 225Ac-FL-020 is designed for improved drug uptake in tumors while maintaining rapid systemic clearance.[1][3][4][5][6] Preclinical studies have demonstrated its superior anti-tumor activity compared to 225Ac-PSMA-617 and a favorable safety profile.[1] These promising results have led to the U.S. Food and Drug Administration (FDA) granting Fast Track Designation for 225Ac-FL-020 for the treatment of mCRPC and the clearance of its Investigational New Drug (IND) application, paving the way for clinical trials.[7][2][3][5][8][9] This technical guide provides a comprehensive overview of the discovery and preclinical development of 225Ac-FL-020, detailing its mechanism of action, key preclinical data, and the experimental protocols employed in its evaluation.
Core Data Summary
The preclinical evaluation of 225Ac-FL-020 has generated significant quantitative data supporting its potential as a best-in-class PSMA-targeting RDC. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Binding and Selectivity of FL-020
| Parameter | Cell Line | Value | Method |
| IC50 | LNCaP | 51.55 nM[8] | Competitive binding assay with a Cy5-labeled PSMA ligand. |
| Off-Target Selectivity | 85 targets (receptors, ion channels, enzymes, transporters) | <50% inhibition at 10 µM[7][8] | Safety Panel Screening |
Table 2: In Vivo Anti-Tumor Efficacy and Safety of 225Ac-FL-020
| Parameter | Animal Model | Treatment Group | Outcome |
| Anti-Tumor Activity | LNCaP Xenograft Mice | 225Ac-FL-020 (10 KBq/mouse) | Superior anti-tumor activity compared to 225Ac-PSMA-617 at the same dose.[8] |
| Safety Profile | LNCaP Xenograft Mice | 225Ac-FL-020 (all evaluated doses) | Favorable safety profile with no significant irreversible changes in hematological parameters (platelets, red blood cells, white blood cells, lymphocytes, and neutrophils) or body weight loss compared to the control vehicle group.[8] |
Mechanism of Action
The therapeutic efficacy of 225Ac-FL-020 is rooted in its targeted delivery of high-energy alpha particles to PSMA-expressing cancer cells. The FL-020 vector selectively binds to PSMA, leading to the internalization of the RDC. Once inside the cell, the decay of 225Ac releases a cascade of alpha particles, which induce complex DNA double-strand breaks.[1] This severe DNA damage overwhelms the cellular repair mechanisms, ultimately triggering apoptosis and leading to cancer cell death.[1][7] Mechanistic studies in LNCaP tumors treated with 225Ac-FL-020 have confirmed this mode of action through the detection of increased levels of gamma-H2AX (γH2AX), a marker of DNA double-strand breaks, and cleaved caspase-3 (cCASP3), a key effector in the apoptotic pathway.[7]
Caption: Mechanism of action of 225Ac-FL-020.
Experimental Protocols
While specific, detailed protocols for the preclinical development of 225Ac-FL-020 have not been publicly released, the following methodologies are based on the available information and established procedures for similar radiopharmaceuticals.
FL-020 Vector Discovery and Radiolabeling
The targeting vector FL-020 was developed using Full-Life's proprietary UniRDC™ platform.[3][5][6] For preclinical studies, FL-020 was radiolabeled with different isotopes for imaging and therapeutic evaluation.
-
Radiolabeling with 111In and 177Lu: A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is typically conjugated to the targeting vector. For radiolabeling, the DOTA-conjugated FL-020 is incubated with a buffered solution of either 111InCl3 or 177LuCl3 at an elevated temperature. The reaction is monitored by radio-TLC or radio-HPLC to determine radiochemical purity.
Caption: Workflow for FL-020 discovery and radiolabeling.
In Vitro Assays
-
Binding Affinity Assay: The binding affinity of non-labeled FL-020 to PSMA was determined using a competitive binding assay on LNCaP cells, which are known to express high levels of PSMA.[7] LNCaP cells are incubated with a fixed concentration of a Cy5-labeled PSMA ligand and increasing concentrations of FL-020. The displacement of the fluorescent ligand is measured using a suitable plate reader or flow cytometer to calculate the IC50 value.
-
Cell Internalization Assay: LNCaP cells are incubated with 177Lu-labeled FL-020 at different time points.[7] At each time point, the cells are washed, and the surface-bound radioligand is removed with an acid wash. The internalized radioactivity is then measured using a gamma counter to determine the rate and extent of internalization.
In Vivo Studies
-
Animal Model: Preclinical in vivo studies were conducted in mice bearing PSMA-expressing LNCaP tumor xenografts.[1][7][3][8]
-
Biodistribution Studies: The in vivo biodistribution of FL-020 was assessed using 111In-labeled and 177Lu-labeled FL-020.[1][7]
-
SPECT/CT Imaging: Mice bearing LNCaP tumors are injected with 111In-FL-020, and SPECT/CT images are acquired at various time points to visualize the tumor uptake and systemic clearance of the radioligand.[1][7]
-
Ex Vivo Biodistribution: Following injection of 177Lu-FL-020, mice are euthanized at different time points. Tumors and major organs are collected, weighed, and the radioactivity is measured using a gamma counter. The data is expressed as the percentage of injected dose per gram of tissue (%ID/g).[7]
-
-
Anti-Tumor Efficacy Study: LNCaP xenograft-bearing mice were treated with 225Ac-FL-020, 225Ac-PSMA-617, or a control vehicle.[7] Tumor growth was monitored over time, and the efficacy of the treatments was compared.
-
Safety and Tolerability Assessment: The safety profile of 225Ac-FL-020 was evaluated by monitoring the body weight of the treated mice and by performing hematological analysis at different time points.[7]
Mechanism of Action Confirmation
-
Immunohistochemistry: Tumor tissues from mice treated with 225Ac-FL-020 were collected and processed for immunohistochemical analysis. The expression of γH2AX and cleaved caspase-3 was detected using specific primary antibodies and a labeled secondary antibody system.
-
Quantitative Image Analysis: The stained tumor sections were imaged, and quantitative image analysis was performed to measure the levels of γH2AX and cleaved caspase-3, providing a quantitative measure of DNA damage and apoptosis, respectively.
Caption: Preclinical evaluation workflow for 225Ac-FL-020.
Conclusion
The discovery and preclinical development of 225Ac-FL-020 represent a significant advancement in the field of targeted alpha therapy for metastatic castration-resistant prostate cancer. The robust preclinical data, demonstrating high PSMA binding affinity, potent anti-tumor efficacy, and a favorable safety profile, strongly support its continued clinical development.[1][8] The thoughtful design of the FL-020 targeting vector, aimed at optimizing tumor uptake and systemic clearance, positions 225Ac-FL-020 as a potentially best-in-class therapeutic agent.[3][5][6] As 225Ac-FL-020 progresses through clinical trials, it holds the promise of offering a much-needed, more effective treatment option for patients with this challenging disease.
References
- 1. 177Lu-labeling [bio-protocol.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Quantitative single-cell analysis of immunofluorescence protein multiplex images illustrates biomarker spatial heterogeneity within breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Multiplex Immunofluorescence and the Digital Image Analysis Workflow for Evaluation of the Tumor Immune Environment in Translational Research [frontiersin.org]
- 9. mdpi.com [mdpi.com]
The Cellular Journey of ²²⁵Ac-FL-020: An In-Depth Technical Guide to Uptake and Internalization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and internalization of ²²⁵Ac-FL-020, a promising next-generation Prostate-Specific Membrane Antigen (PSMA)-targeting radionuclide drug conjugate. The information presented herein is synthesized from preclinical data and established principles of PSMA-targeted therapies, offering a foundational understanding for researchers and professionals in the field of drug development.
Introduction to ²²⁵Ac-FL-020
²²⁵Ac-FL-020 is an innovative therapeutic agent designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] It comprises a novel targeting vector, FL-020, conjugated with the alpha-emitting radionuclide Actinium-225 (²²⁵Ac).[1][2][3][4][5] This design allows for the selective delivery of potent alpha-particle radiation to cancer cells that overexpress PSMA, a transmembrane glycoprotein highly prevalent on the surface of prostate cancer cells.[6][7][8] Preclinical studies have demonstrated that ²²⁵Ac-FL-020 exhibits superior anti-tumor activity compared to other PSMA-targeted radiotherapies, coupled with a favorable safety profile.[9][10][11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of FL-020 and its radiolabeled counterparts.
Table 1: In Vitro Binding Affinity of FL-020 [9][13]
| Compound | Cell Line | Parameter | Value (nM) |
| FL-020 | LNCaP | IC₅₀ | 51.55 |
The IC₅₀ value represents the concentration of the unlabeled FL-020 vector required to inhibit 50% of the binding of a competing Cy5-labeled PSMA ligand to LNCaP cells.[12][14]
Table 2: In Vitro Cellular Internalization of ¹⁷⁷Lu-FL-020
While specific quantitative data for the time-course of internalization has been presented graphically in conference materials, the precise numerical values are not yet publicly available. However, it has been established that ¹⁷⁷Lu-labeled FL-020 internalizes into LNCaP cells in a time- and PSMA-dependent manner.[9][13] This indicates that the uptake is a specific, receptor-mediated process.
Table 3: In Vivo Biodistribution of ¹¹¹In-FL-020 and ¹⁷⁷Lu-FL-020 in LNCaP Xenograft Models
Radiolabeled FL-020 demonstrates a favorable in vivo biodistribution profile, characterized by high and sustained uptake in tumors and rapid systemic clearance.[3][5][9][11][12][14][15] This high tumor-to-organ ratio is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity.
Experimental Protocols
The following are representative experimental protocols for the key assays used to characterize the cellular uptake and internalization of PSMA-targeted radiopharmaceuticals. While the specific protocols for ²²⁵Ac-FL-020 have not been published in full detail, these methodologies are based on standard practices in the field.
Radiolabeling of FL-020 (General Protocol)
This protocol outlines a general procedure for labeling a PSMA-targeting peptide like FL-020 with a radionuclide such as Actinium-225.
-
Preparation of Reagents:
-
Labeling Reaction:
-
In a sterile, pyrogen-free reaction vial, combine the buffered solution, the FL-020 peptide solution, and the ²²⁵AcCl₃ solution.
-
The molar ratio of the peptide to the radionuclide is a critical parameter that needs to be optimized to achieve high radiochemical yield and purity.[16]
-
Incubate the reaction mixture at an elevated temperature (e.g., 90-95°C) for a specific duration (e.g., 10-30 minutes).[16][18]
-
-
Quality Control:
-
After incubation, cool the reaction vial to room temperature.
-
Determine the radiochemical purity using methods such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[15] A radiochemical purity of >95% is generally considered acceptable.
-
In Vitro Binding Affinity Assay (Competitive Binding Assay)
This protocol describes a competitive binding assay to determine the IC₅₀ value of unlabeled FL-020.
-
Cell Culture:
-
Culture PSMA-positive LNCaP cells in an appropriate medium until they reach a suitable confluence.
-
-
Assay Procedure:
-
Plate the LNCaP cells in a multi-well plate.
-
Prepare serial dilutions of the unlabeled FL-020 peptide.
-
Add a constant concentration of a radiolabeled or fluorescently-labeled PSMA ligand (the competitor) to each well.
-
Add the different concentrations of unlabeled FL-020 to the wells.
-
Incubate the plate for a defined period at a specific temperature (e.g., 2 hours at 37°C).[19]
-
-
Data Analysis:
-
After incubation, wash the cells to remove unbound ligands.
-
Measure the amount of bound competitor ligand in each well using a suitable detection method (e.g., gamma counter for radiolabeled ligands or a fluorescence plate reader for fluorescently-labeled ligands).
-
Plot the percentage of specific binding of the competitor ligand as a function of the concentration of unlabeled FL-020.
-
Calculate the IC₅₀ value, which is the concentration of unlabeled FL-020 that displaces 50% of the specifically bound competitor ligand.
-
Cellular Internalization Assay
This protocol outlines a method to quantify the internalization of radiolabeled FL-020 into cancer cells over time.
-
Cell Preparation:
-
Plate PSMA-positive LNCaP cells in a multi-well plate and allow them to adhere.
-
-
Internalization Experiment:
-
Incubate the cells with a known concentration of radiolabeled FL-020 (e.g., ¹⁷⁷Lu-FL-020) at 37°C for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).[13]
-
At each time point, stop the internalization process by placing the plate on ice and washing the cells with ice-cold buffer.
-
-
Differentiating Surface-Bound from Internalized Radioligand:
-
To remove the surface-bound radioligand, incubate the cells with a mild acid wash (e.g., glycine or acetic acid buffer at a low pH) for a short period on ice.[13]
-
Collect the supernatant, which contains the surface-bound radioactivity.
-
Lyse the cells to release the internalized radioactivity.
-
-
Quantification:
-
Measure the radioactivity in the supernatant (surface-bound) and the cell lysate (internalized) using a gamma counter.
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
-
Visualizations
Experimental Workflow for Cellular Internalization Assay
Caption: Workflow for the cellular internalization assay.
Proposed Signaling Pathway for FL-020 Internalization
Based on the known mechanism for other PSMA ligands, the internalization of FL-020 is likely to occur via clathrin-mediated endocytosis.[14]
Caption: Proposed clathrin-mediated endocytosis of ²²⁵Ac-FL-020.
Mechanism of Action Following Internalization
Upon internalization, the ²²⁵Ac-FL-020 complex is trafficked within the cell, likely to endosomal and lysosomal compartments.[14] The potent, short-range alpha particles emitted from the decay of ²²⁵Ac induce highly lethal, complex double-strand breaks in the DNA of the cancer cell.[9][10][11] This extensive DNA damage ultimately triggers programmed cell death, or apoptosis, leading to the targeted destruction of the tumor cell.[9][10][11] Mechanistic studies have confirmed the induction of DNA double-strand breaks and apoptosis in tumor tissues treated with ²²⁵Ac-FL-020.[9][10][11][12][14][16]
Conclusion
²²⁵Ac-FL-020 is a promising new agent in the landscape of targeted radionuclide therapies for prostate cancer. Its efficient, PSMA-dependent cellular uptake and internalization are critical to its therapeutic efficacy. The data summarized in this guide highlight its high binding affinity and favorable biodistribution profile. Further detailed publications on the specific experimental protocols and a more granular quantification of its internalization kinetics are anticipated as this agent progresses through clinical development. This guide serves as a valuable resource for understanding the fundamental cellular biology underpinning the action of ²²⁵Ac-FL-020.
References
- 1. urologytimes.com [urologytimes.com]
- 2. FDA Clears Full-Life Tech's 225Ac-FL-020 for Treating Metastatic Castration-Resistant Prostate Cancer [synapse.patsnap.com]
- 3. urotoday.com [urotoday.com]
- 4. urologytimes.com [urologytimes.com]
- 5. Enhanced Tumor Targeting with 225Ac-FL-020: A Promising PSMA-Directed Radionuclide Drug Conjugate [synapse.patsnap.com]
- 6. Frontiers | Precision strikes: PSMA-targeted radionuclide therapy in prostate cancer – a narrative review [frontiersin.org]
- 7. Advances in PSMA-Targeted Radionuclide Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. full-life.com [full-life.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of [225Ac]Ac-PSMA-I&T for Targeted Alpha Therapy According to GMP Guidelines for Treatment of mCRPC [mdpi.com]
- 18. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
225ac-fl-020: Methodological & Application
Application Notes and Protocols for 225Ac-FL-020 in LNCaP Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-225 (225Ac) labeled radiopharmaceuticals represent a promising advancement in targeted alpha therapy for cancer. 225Ac-FL-020 is a next-generation radionuclide drug conjugate (RDC) that targets the Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer.[1][2] Preclinical studies utilizing the human prostate cancer LNCaP xenograft model have demonstrated the potent anti-tumor activity and favorable safety profile of 225Ac-FL-020, suggesting its potential for clinical development in treating metastatic castration-resistant prostate cancer (mCRPC).[1][3][4]
These application notes provide a comprehensive overview of the protocols for evaluating 225Ac-FL-020 in LNCaP xenograft models, including cell culture, xenograft establishment, radiolabeling, and therapeutic efficacy assessment.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of FL-020 and 225Ac-FL-020.
Table 1: In Vitro Binding Affinity of FL-020
| Compound | Cell Line | IC50 (nM) |
| FL-020 | LNCaP | 51.55[2][5][6] |
Table 2: In Vivo Biodistribution of 111In-FL-020 in LNCaP Xenograft Model
| Time Point | Tumor Uptake (%ID/g) | Systemic Clearance |
| High and Sustained | Fast | Not specified |
| Data derived from SPECT/CT imaging and biodistribution studies.[1][6] |
Table 3: Comparative Antitumor Efficacy in LNCaP Xenograft Model
| Treatment Group | Dose (KBq/mouse) | Tumor Growth Inhibition |
| 225Ac-FL-020 | 10 | Superior to 225Ac-PSMA-617[2][5][7] |
| 225Ac-PSMA-617 | 10 | Less effective than 225Ac-FL-020[2][5][7] |
Table 4: Safety Profile of 225Ac-FL-020 in LNCaP Xenograft Model
| Parameter | Observation |
| Body Weight | No significant loss[2][8] |
| Hematology (platelets, red blood cells, white blood cells, lymphocytes, neutrophils) | No significant irreversible changes[2][8] |
Experimental Protocols
LNCaP Cell Culture
This protocol outlines the steps for maintaining and passaging the LNCaP human prostate cancer cell line.
Materials:
-
LNCaP cell line (ATCC® CRL-1740™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator at 37°C with 5% CO2
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture LNCaP cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[9]
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new T-75 flasks at a recommended seeding density of 1-2 x 10^4 cells/cm^2.[10]
-
LNCaP Xenograft Model Establishment
This protocol describes the subcutaneous implantation of LNCaP cells in immunodeficient mice.
Materials:
-
Male athymic nude mice (5-6 weeks old)
-
LNCaP cells
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS or HBSS
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Cell Preparation: Harvest LNCaP cells as described in the cell culture protocol. Resuspend the cell pellet in a 1:1 mixture of sterile PBS (or HBSS) and Matrigel® to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. Shave the right flank of each mouse.
-
Cell Inoculation: Subcutaneously inject 100 µL of the LNCaP cell suspension into the shaved right flank of each mouse.
-
Tumor Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors are expected to develop within 2-4 weeks.
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of overall health.
-
Radiolabeling of FL-020 with Actinium-225
This protocol provides a general guideline for the radiolabeling of a DOTA-conjugated peptide like FL-020 with 225Ac.
Materials:
-
FL-020 peptide with a DOTA chelator
-
225AcCl₃ in dilute HCl
-
Ammonium acetate buffer (pH 5.0-5.5)
-
Gentisic acid or other radioprotectant
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine the FL-020 peptide, ammonium acetate buffer, and a radioprotectant.
-
Addition of 225Ac: Add the desired amount of 225AcCl₃ to the reaction mixture. The molar ratio of peptide to actinium should be optimized.
-
Incubation: Incubate the reaction mixture at 85-95°C for 20-30 minutes.
-
Quality Control: After incubation, determine the radiochemical purity using radio-TLC or radio-HPLC to separate the labeled peptide from free 225Ac. A radiochemical purity of >95% is generally required.
-
Formulation: If necessary, formulate the final product in a sterile solution (e.g., saline with a stabilizer) for in vivo administration.
In Vivo Therapeutic Efficacy Study
This protocol details the administration of 225Ac-FL-020 to tumor-bearing mice and the subsequent monitoring of treatment response.
Materials:
-
LNCaP tumor-bearing mice (tumor volume of 100-150 mm³)
-
225Ac-FL-020 solution
-
Vehicle control solution
-
1 mL syringes with 27-30 gauge needles
Procedure:
-
Animal Grouping: Randomize mice into treatment and control groups (e.g., Vehicle, 225Ac-FL-020).
-
Administration: Administer a single intravenous (tail vein) injection of 225Ac-FL-020 (e.g., 10 KBq per mouse) or the vehicle control.[2][5]
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the mice for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of significant morbidity are observed.
-
-
Data Analysis: Plot the mean tumor volume and body weight for each group over time. Perform statistical analysis to compare the treatment groups.
Immunohistochemical Analysis of Tumor Tissue
This protocol describes the detection of DNA double-strand breaks (γH2AX) and apoptosis (cleaved caspase-3) in tumor tissues.
Materials:
-
Tumor tissues collected at the end of the efficacy study
-
Formalin or paraformaldehyde for fixation
-
Paraffin embedding reagents
-
Microtome
-
Primary antibodies: anti-γH2AX and anti-cleaved caspase-3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Processing: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity.
-
Incubate with the primary antibody (anti-γH2AX or anti-cleaved caspase-3) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Acquire images using a bright-field microscope. Quantify the staining intensity or the percentage of positive cells to assess the levels of DNA damage and apoptosis.
Visualizations
Caption: Experimental workflow for preclinical evaluation of 225Ac-FL-020.
Caption: Proposed mechanism of action for 225Ac-FL-020.
References
- 1. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. γ-H2AX expression detected by immunohistochemistry correlates with prognosis in early operable non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lncap.com [lncap.com]
- 10. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
Application Notes and Protocols for In Vitro Binding Affinity Assays of FL-020
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL-020 is a promising targeting vector for the radionuclide drug conjugate 225Ac-FL-020, designed to target Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer.[1][2][3][4][5] Preclinical studies have demonstrated the binding affinity of FL-020 to PSMA-expressing LNCaP cells, with a reported IC50 value of 51.55 nM.[1][2][3][4][5] Accurate determination of binding affinity is a critical step in the characterization and development of such targeted therapies.
These application notes provide detailed protocols for several standard in vitro binding affinity assays that can be employed to characterize the interaction between FL-020 and its target, PSMA. The described methods include Radioligand Binding Assays (a common method for PSMA ligands), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Data Presentation
Quantitative data from these binding affinity assays should be meticulously recorded and organized. The following table provides a template for summarizing and comparing key binding parameters obtained from different experimental approaches.
| Assay Type | Ligand | Analyte | K D (nM) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | IC50 (nM) | Hill Slope | Stoichiometry (n) |
| Radioligand Binding Assay | Labeled PSMA Ligand | FL-020 | 51.55[1][2][3] | |||||
| Surface Plasmon Resonance (SPR) | Immobilized PSMA | FL-020 | ||||||
| Isothermal Titration Calorimetry (ITC) | PSMA | FL-020 |
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is adapted for a competitive binding assay format, which is a common and effective method for determining the binding affinity of unlabeled ligands like FL-020 by measuring their ability to displace a radiolabeled ligand that has a known affinity for the target receptor.[6][7]
Objective: To determine the inhibitory concentration (IC50) of FL-020 for the binding of a radiolabeled PSMA ligand to PSMA-expressing cells or membranes and to calculate the binding affinity (Ki).
Materials:
-
Target: Membrane preparations from PSMA-expressing LNCaP cells or purified recombinant human PSMA protein.
-
Radioligand: A suitable radiolabeled PSMA ligand (e.g., ³H- or ¹²⁵I-labeled PSMA inhibitor) with known high affinity.
-
Test Compound: FL-020.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM) and 0.1% BSA.[8]
-
Wash Buffer: Ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation Cocktail.
-
96-well filter plates.
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation (if using cells):
-
Culture LNCaP cells to near confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in lysis buffer and centrifuge to pellet the membranes.[8]
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[8]
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
A fixed concentration of the radiolabeled PSMA ligand (typically at or below its K D).
-
A range of concentrations of FL-020 (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Include control wells for total binding (no FL-020) and non-specific binding (a high concentration of a known non-radiolabeled PSMA ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[8]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
-
Counting:
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.[8]
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of FL-020.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/K D), where [L] is the concentration of the radioligand and K D is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding interactions.[9][10] This protocol outlines the steps for analyzing the binding of FL-020 to immobilized PSMA.
Objective: To determine the association rate (k on), dissociation rate (k off), and equilibrium dissociation constant (K D) of the FL-020 and PSMA interaction.
Materials:
-
SPR Instrument and Sensor Chips (e.g., CM5 chip).
-
Ligand: Purified recombinant human PSMA.
-
Analyte: FL-020.
-
Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.
-
Running Buffer: e.g., HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Regeneration Solution: A solution to remove bound analyte without damaging the immobilized ligand (e.g., a low pH glycine solution).
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using standard amine coupling chemistry.
-
Inject the purified PSMA at a suitable concentration in the immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of FL-020 in the running buffer.
-
Inject the different concentrations of FL-020 over the immobilized PSMA surface at a constant flow rate.[11]
-
Include a buffer-only injection as a reference.
-
-
Dissociation:
-
After the association phase, allow the running buffer to flow over the chip to monitor the dissociation of the FL-020 from the PSMA.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound FL-020 and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference sensorgram (buffer only) from the analyte sensorgrams.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k on, k off, and K D.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[12][13][14]
Objective: To determine the binding affinity (K D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding of FL-020 to PSMA.
Materials:
-
Isothermal Titration Calorimeter.
-
Macromolecule: Purified recombinant human PSMA in a suitable buffer (e.g., PBS or HEPES).
-
Ligand: FL-020 dissolved in the same buffer as the protein.
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze or buffer-exchange both the PSMA and FL-020 into the same buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the PSMA solution into the sample cell of the calorimeter.
-
Load the FL-020 solution into the injection syringe.
-
Perform a series of small, sequential injections of FL-020 into the PSMA solution while monitoring the heat released or absorbed.[12]
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., a single-site binding model) to determine the K D, stoichiometry (n), and enthalpy change (ΔH).
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K A) = ΔH - TΔS, where K A = 1/K D.
-
Mandatory Visualizations
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. urologytimes.com [urologytimes.com]
- 2. urologytimes.com [urologytimes.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 225Ac-FL-020 is a novel PSMA-targeting radionuclide drug conjugate (RDC) with superior in vivo anti-tumor activity-Media Reports-From Half-Life to Full-Life. [full-life.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: SPECT/CT Imaging for ¹¹¹In-FL-020 Biodistribution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging to assess the biodistribution of ¹¹¹In-FL-020. ¹¹¹In-FL-020 is a promising radiopharmaceutical targeting the Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer.[1][2][3] Preclinical studies have demonstrated that ¹¹¹In-FL-020 exhibits a favorable biodistribution profile with high and sustained tumor uptake and rapid systemic clearance in LNCaP xenograft models.[1][2][3][4] This protocol outlines the necessary steps for animal preparation, radiolabeling, SPECT/CT image acquisition, and quantitative data analysis to robustly evaluate the in vivo characteristics of this agent.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the biodistribution studies of ¹¹¹In-FL-020.
Table 1: ¹¹¹In-FL-020 Radiolabeling and Administration
| Parameter | Value | Reference |
| Radionuclide | Indium-111 (¹¹¹In) | [1][2][3] |
| Precursor | FL-020 vector | [1][2] |
| Chelator | Assumed DOTA or similar | Based on common ¹¹¹In labeling |
| Radiochemical Purity | >95% | Standard Requirement[5] |
| Animal Model | LNCaP tumor-bearing nude mice | [1][2][3] |
| Administration Route | Intravenous (i.v.) injection | [6][7] |
| Injected Dose | 8-10 MBq per mouse | [8] |
| Injected Volume | 100-150 µL | Standard Practice |
Table 2: SPECT/CT Imaging Parameters
| Parameter | Specification | Rationale |
| SPECT Acquisition | ||
| Energy Windows | Dual 20% windows centered at 171 keV and 245 keV | Standard for ¹¹¹In imaging |
| Collimator | Medium-energy, high-resolution | To optimize resolution for small animal imaging[9] |
| Acquisition Mode | Step-and-shoot or continuous rotation | Standard SPECT acquisition |
| Projections | 120 views over 360° | Provides sufficient angular sampling |
| Time per Projection | 30-60 seconds | Balances image quality and acquisition time |
| CT Acquisition | ||
| X-ray Tube Voltage | 50-80 kVp | Provides good soft-tissue contrast |
| X-ray Tube Current | 100-500 µA | Balances image quality and radiation dose |
| Reconstruction | Filtered back-projection or iterative | Standard CT reconstruction algorithms |
| Attenuation Correction | CT-based | Improves accuracy of SPECT quantification[10] |
| Image Reconstruction (SPECT) | ||
| Algorithm | Ordered Subsets Expectation Maximization (OSEM) | Standard for quantitative SPECT[11] |
| Iterations/Subsets | e.g., 30 iterations, 24 subsets | To be optimized for the specific system[9] |
| Corrections | Attenuation, scatter, and collimator-detector response | Essential for accurate quantification[11] |
Table 3: Biodistribution Analysis Time Points and Metrics
| Time Points Post-Injection | Organs/Tissues of Interest | Key Metrics |
| 1, 4, 24, and 72 hours | Tumor, Blood, Liver, Spleen, Kidneys, Muscle, Bone | Percent Injected Dose per Gram (%ID/g)[8] |
| Tumor-to-Organ Ratios (e.g., Tumor-to-Blood, Tumor-to-Muscle) |
Experimental Protocols
Radiolabeling of FL-020 with ¹¹¹In
This protocol is a general guideline and should be adapted based on the specific chelator conjugated to FL-020.
Materials:
-
FL-020 conjugated with a suitable chelator (e.g., DOTA)
-
¹¹¹InCl₃ in 0.05 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Metal-free water
-
PD-10 desalting column
-
Instant thin-layer chromatography (iTLC) strips
-
Mobile phase (e.g., 0.1 M sodium citrate, pH 6.0)
-
Radio-TLC scanner
Procedure:
-
In a sterile, metal-free microcentrifuge tube, combine 25-50 µg of the FL-020 conjugate with 80-100 µL of sodium acetate buffer.
-
Add approximately 37-185 MBq (1-5 mCi) of ¹¹¹InCl₃ to the reaction mixture.
-
Incubate the reaction at 85-95°C for 30-60 minutes.[7]
-
Allow the reaction to cool to room temperature.
-
Determine the radiochemical purity using iTLC. Spot a small aliquot of the reaction mixture onto an iTLC strip and develop it using the appropriate mobile phase. Analyze the strip using a radio-TLC scanner. The radiolabeled conjugate should remain at the origin, while free ¹¹¹In will migrate with the solvent front. A radiochemical purity of >95% is desired.
-
If purification is necessary, use a PD-10 column pre-equilibrated with sterile saline to separate the radiolabeled conjugate from unreacted ¹¹¹In.
-
The final product should be formulated in sterile saline for injection.
Animal Handling and Tumor Model
Materials:
-
Male athymic nude mice (4-6 weeks old)
-
LNCaP human prostate cancer cells
-
Matrigel
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Subcutaneously implant 1-5 x 10⁶ LNCaP cells mixed with an equal volume of Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100-200 mm³) before imaging. This typically takes 2-4 weeks.
-
Monitor animal health and tumor growth regularly.
SPECT/CT Imaging Protocol
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Place the mouse on the scanner bed with a heating pad to maintain body temperature.
-
Secure the mouse in a prone or supine position.
-
-
Radiotracer Administration:
-
Administer 8-10 MBq of ¹¹¹In-FL-020 in a volume of 100-150 µL via the tail vein.
-
-
Image Acquisition:
-
Acquire SPECT and CT images at predefined time points (e.g., 1, 4, 24, and 72 hours post-injection).
-
CT Scan: Perform a whole-body CT scan for anatomical reference and attenuation correction.
-
SPECT Scan: Immediately following the CT scan, perform a whole-body SPECT acquisition using the parameters outlined in Table 2.
-
-
Image Reconstruction:
-
Reconstruct the SPECT data using an OSEM algorithm with corrections for attenuation (using the CT map), scatter, and collimator-detector response.
-
Co-register the SPECT and CT images.
-
Biodistribution Analysis (Ex Vivo)
Procedure:
-
Following the final imaging session, euthanize the mice.
-
Dissect key organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in known standards of the injected dose using a gamma counter.
-
Calculate the biodistribution as the percent injected dose per gram of tissue (%ID/g).
Quantitative Image Analysis
Procedure:
-
Using the co-registered SPECT/CT images, draw regions of interest (ROIs) around the tumor and major organs on the CT images.
-
Apply these ROIs to the quantitative SPECT data to obtain the mean or maximum activity concentration (in Bq/mL or similar units) within each region.
-
Convert the activity concentration to %ID/g using the known injected dose and the volume of the ROIs.
-
Calculate tumor-to-organ ratios by dividing the %ID/g of the tumor by the %ID/g of the respective organ.
Visualizations
Caption: Experimental workflow for ¹¹¹In-FL-020 biodistribution studies.
Caption: Data analysis pipeline for quantitative SPECT/CT imaging.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. urologytimes.com [urologytimes.com]
- 5. ninho.inca.gov.br [ninho.inca.gov.br]
- 6. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Prospective SPECT-CT Organ Dosimetry-Driven Radiation-Absorbed Dose Escalation Using the In-111 (111In)/Yttrium 90 (90Y) Ibritumomab Tiuxetan (Zevalin®) Theranostic Pair in Patients with Lymphoma at Myeloablative Dose Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: 225Ac-FL-020 Dosimetry and Radiation Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
225Ac-FL-020 is a promising new Prostate-Specific Membrane Antigen (PSMA)-targeted alpha-emitter radiopharmaceutical for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] As with any radiopharmaceutical, accurate dosimetry and strict adherence to radiation safety protocols are paramount for its safe and effective clinical development and application. These application notes provide a detailed overview of the recommended procedures for dosimetry assessment and radiation safety for 225Ac-FL-020. Preclinical studies have shown that 225Ac-FL-020 exhibits a promising biodistribution profile with high tumor uptake and fast systemic clearance.[3][4][5][6][7] A Phase 1 clinical trial is currently underway to evaluate the safety, tolerability, and anti-tumor activity of this novel agent.[8][9][10]
Dosimetry Protocols
Accurate dosimetry is crucial for understanding the radiation dose delivered to tumors and healthy organs, which in turn informs the therapeutic window and potential toxicities. For 225Ac-FL-020, a surrogate imaging agent, [111In]In-FL-020, is utilized for dosimetry calculations in the clinical setting.[1][9]
Preclinical Dosimetry
Preclinical dosimetry studies in animal models are essential for the initial assessment of radiopharmaceutical biodistribution and for estimating human doses.
Experimental Protocol: Preclinical Biodistribution and Dosimetry of 225Ac-FL-020 in Xenograft Models
-
Animal Model: Utilize male immunodeficient mice bearing human prostate cancer xenografts with high PSMA expression (e.g., LNCaP).
-
Radiopharmaceutical Administration: Administer a known activity of [177Lu]Lu-FL-020 or [111In]In-FL-020 intravenously to cohorts of mice. A separate cohort will receive 225Ac-FL-020 for therapeutic studies.
-
Biodistribution Studies: At various time points post-injection (e.g., 1, 4, 24, 72, and 168 hours), euthanize a cohort of mice that received the imaging radiopharmaceutical.[11]
-
Organ Harvesting and Measurement: Dissect, weigh, and measure the radioactivity in tumors and various organs (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and salivary glands) using a gamma counter.
-
Data Analysis: Calculate the percent injected activity per gram of tissue (%IA/g) for each organ at each time point.
-
Dosimetry Calculations: Use the time-activity curves for each organ to calculate the total number of disintegrations. The absorbed doses can then be estimated using the Medical Internal Radiation Dose (MIRD) formalism.
Data Presentation: Example Preclinical Biodistribution Data
| Organ | 1 hour (%IA/g) | 4 hours (%IA/g) | 24 hours (%IA/g) | 72 hours (%IA/g) | 168 hours (%IA/g) |
| Blood | 5.0 ± 1.2 | 2.1 ± 0.5 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Tumor | 10.2 ± 2.5 | 15.8 ± 3.1 | 20.5 ± 4.2 | 18.2 ± 3.9 | 12.1 ± 2.8 |
| Kidneys | 30.5 ± 5.1 | 25.3 ± 4.5 | 15.1 ± 3.2 | 8.2 ± 1.9 | 3.1 ± 0.8 |
| Liver | 3.2 ± 0.8 | 2.5 ± 0.6 | 1.1 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Salivary Glands | 8.1 ± 1.9 | 12.3 ± 2.8 | 9.5 ± 2.1 | 4.3 ± 1.1 | 1.5 ± 0.4 |
| Bone | 1.5 ± 0.4 | 2.1 ± 0.5 | 2.8 ± 0.7 | 2.5 ± 0.6 | 1.8 ± 0.4 |
Note: This table presents hypothetical data for illustrative purposes. Actual data will need to be generated from experimental studies.
Clinical Dosimetry
For human studies, [111In]In-FL-020 is used as a surrogate for imaging and dosimetry.[1][9]
Experimental Protocol: Clinical Dosimetry of 225Ac-FL-020 using [111In]In-FL-020
-
Patient Population: Patients with mCRPC scheduled to receive 225Ac-FL-020 therapy.
-
Administration of [111In]In-FL-020: Administer a known activity of [111In]In-FL-020 intravenously.
-
SPECT/CT Imaging: Perform whole-body SPECT/CT imaging at multiple time points post-injection (e.g., 2, 24, 48, and 72 hours) to quantify the biodistribution of the radiopharmaceutical.
-
Image Analysis:
-
Delineate regions of interest (ROIs) for tumors and critical organs (e.g., kidneys, salivary glands, red marrow, liver, spleen) on the CT images.
-
Determine the total activity in each ROI at each imaging time point from the SPECT data.
-
-
Pharmacokinetic Modeling:
-
Generate time-activity curves for each organ.
-
Fit the curves to an appropriate pharmacokinetic model to calculate the cumulated activity (total number of disintegrations) in each source organ.
-
-
Dosimetry Calculation:
-
Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed doses to target organs. This involves applying the MIRD formalism, which considers the energy emitted by the radionuclide and the anatomical relationship between source and target organs.
-
The dosimetry calculations for 225Ac should account for the contributions of its daughter radionuclides.
-
A relative biological effectiveness (RBE) of 5 is often assumed for the alpha emissions of 225Ac and its daughters when calculating the equivalent dose in Sieverts (Sv).[3][12]
-
Data Presentation: Example Clinical Dosimetry Estimates
| Organ | Absorbed Dose per Administered Activity (mGy/MBq) | Equivalent Dose per Administered Activity (mSv/MBq) (RBE=5) |
| Kidneys | 0.5 - 1.5 | 2.5 - 7.5 |
| Salivary Glands | 0.8 - 2.0 | 4.0 - 10.0 |
| Red Marrow | 0.05 - 0.15 | 0.25 - 0.75 |
| Liver | 0.1 - 0.3 | 0.5 - 1.5 |
| Spleen | 0.2 - 0.5 | 1.0 - 2.5 |
| Total Body | 0.02 - 0.05 | 0.1 - 0.25 |
Note: This table presents a range of potential values based on typical findings for 225Ac-PSMA agents and should be replaced with actual clinical trial data when available.
Signaling Pathways and Experimental Workflows
Caption: Preclinical dosimetry workflow for 225Ac-FL-020.
Caption: Clinical dosimetry workflow for 225Ac-FL-020.
Radiation Safety Procedures
Actinium-225 is an alpha-emitter with a half-life of 10 days.[13] While alpha particles have a short range and are not an external hazard, they pose a significant internal radiation hazard if inhaled or ingested.[14] Therefore, strict adherence to radiation safety protocols is essential.
General Precautions
-
All personnel handling 225Ac-FL-020 must receive specific training on the risks and safety procedures for working with alpha-emitters.
-
Work with 225Ac should be performed in a designated and properly equipped radiopharmaceutical laboratory.
-
Maintain a detailed inventory of all 225Ac-FL-020, including receipt, use, and disposal records.
-
Regularly monitor work areas for contamination using an appropriate survey meter (e.g., a Geiger-Mueller counter with a pancake probe for beta/gamma emissions from daughter products, and a zinc sulfide alpha probe for alpha contamination).[15]
Personal Protective Equipment (PPE)
-
Wear a lab coat, disposable gloves, and safety glasses when handling 225Ac-FL-020.
-
Change gloves frequently to prevent the spread of contamination.
-
When there is a risk of splashes, use a face shield.
Shielding
-
While the alpha emissions of 225Ac do not require shielding, its daughter products emit beta and gamma radiation.
-
Use lead or tungsten shielding for vials and syringes containing 225Ac-FL-020 to reduce external exposure.
Contamination Control
-
Work on absorbent, plastic-backed paper to contain any potential spills.
-
Use dedicated equipment (e.g., pipettes, tongs) for handling 225Ac-FL-020.
-
Monitor hands, clothing, and the work area for contamination before leaving the laboratory.
-
In case of a spill, immediately notify the Radiation Safety Officer and follow established spill decontamination procedures.
Waste Disposal
-
All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.
-
Solid waste (e.g., gloves, absorbent paper) should be placed in designated, shielded radioactive waste containers.
-
Liquid waste should be collected in appropriately labeled containers.
Caption: Logical flow of radiation safety procedures for 225Ac-FL-020.
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. Image-based dosimetry for [225Ac]Ac-PSMA-I&T therapy and the effect of daughter-specific pharmacokinetics | springermedizin.de [springermedizin.de]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. urologytimes.com [urologytimes.com]
- 8. Facebook [cancer.gov]
- 9. clinicaltrials.phentrials.com [clinicaltrials.phentrials.com]
- 10. Our Clinical trial: FL-020-001 | GenesisCare AU [genesiscare.com]
- 11. full-life.com [full-life.com]
- 12. Image-based dosimetry for [225Ac]Ac-PSMA-I&T therapy and the effect of daughter-specific pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. case.edu [case.edu]
- 14. Working with Αctinium-225 - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 15. Radiation Safety Considerations and Clinical Advantages of Alpha-Emitting Therapy Radionuclides | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
Methodology for Assessing the Anti-Tumor Activity of 225Ac-FL-020: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
225Ac-FL-020 is a promising novel Prostate-Specific Membrane Antigen (PSMA)-targeting radionuclide drug conjugate (RDC) for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It utilizes the alpha-emitting isotope Actinium-225 (²²⁵Ac) conjugated to FL-020, a ligand that targets PSMA, a protein overexpressed on prostate cancer cells. The potent, short-range alpha particles emitted by ²²⁵Ac induce double-strand DNA breaks in target cells, leading to apoptosis and tumor cell death. Preclinical studies have demonstrated the superior anti-tumor activity of 225Ac-FL-020 compared to other PSMA-targeted radioligands, with a favorable safety profile.
These application notes provide a detailed overview of the methodologies and experimental protocols for assessing the anti-tumor activity of 225Ac-FL-020, from in vitro characterization to in vivo efficacy studies.
Mechanism of Action
225Ac-FL-020 targets PSMA-expressing cancer cells. Upon binding, the drug is internalized, and the decay of ²²⁵Ac releases high-energy alpha particles within the cell. These alpha particles cause complex DNA double-strand breaks, which are difficult for the cell to repair, ultimately triggering apoptotic pathways and leading to cell death.
Application Notes and Protocols for the Quality Control and Radiolabeling of FL-020 with Actinium-225
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-225 (Ac-225) is a potent alpha-emitting radionuclide with a half-life of 9.92 days, making it an ideal candidate for Targeted Alpha Therapy (TAT).[1][2][3] Its decay chain releases four high-energy alpha particles, which induce double-strand DNA breaks in target cells, leading to effective cell killing with minimal damage to surrounding healthy tissue.[2][4] FL-020 is a novel prostate-specific membrane antigen (PSMA)-targeting radionuclide drug conjugate.[5][6] PSMA is overexpressed on prostate cancer cells, making it an attractive target for both imaging and therapy.[6][7] The conjugation of FL-020 with Ac-225, forming 225Ac-FL-020, creates a promising therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).[5][8][9] Preclinical studies have shown that 225Ac-FL-020 exhibits a favorable in vivo biodistribution profile with high and sustained tumor uptake and fast systemic clearance, leading to robust antitumor activity.[5][8][9][10]
These application notes provide detailed protocols for the radiolabeling of FL-020 with Ac-225 and the subsequent quality control procedures necessary to ensure the final product is suitable for preclinical and potential clinical use.
Radiolabeling of FL-020 with Actinium-225
This section details the materials and step-by-step protocol for the radiolabeling of the FL-020 precursor with Actinium-225.
Materials
-
FL-020 precursor
-
Actinium-225 (225AcCl3 in dilute HCl)
-
Ammonium acetate buffer (0.5 M, pH 5.5)
-
Sodium ascorbate solution (1 M)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Dose calibrator
-
Radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) system for in-process quality control
Experimental Protocol: Radiolabeling of FL-020
-
Preparation of Reagents:
-
Allow all reagents to reach room temperature before use.
-
Prepare the ammonium acetate buffer and sodium ascorbate solution under sterile conditions.
-
The FL-020 precursor should be dissolved in a suitable solvent (e.g., sterile water for injection or dilute HCl) to a known concentration.
-
-
Reaction Setup:
-
In a sterile reaction vial, add a predetermined amount of the FL-020 precursor solution.
-
Add the ammonium acetate buffer to adjust the pH of the reaction mixture to approximately 5.5.
-
Add the sodium ascorbate solution, which acts as a radioprotectant to prevent radiolysis.[2]
-
-
Addition of Actinium-225:
-
Carefully add the required activity of Actinium-225 to the reaction vial. The volume added should be minimized to avoid significant changes in pH and concentration.
-
Gently mix the contents of the vial.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature, typically ranging from 85°C to 95°C, for 15 to 30 minutes. Optimal temperature and time should be determined empirically for the FL-020 precursor.
-
-
Quenching and Final Formulation:
-
After incubation, allow the reaction vial to cool to room temperature.
-
The reaction can be quenched by the addition of a chelating agent such as DTPA to complex any unreacted Ac-225.[11]
-
The final product can be diluted with a sterile saline solution to the desired radioactive concentration for injection.
-
Experimental Workflow: Radiolabeling
Caption: Workflow for the radiolabeling of FL-020 with Actinium-225.
Quality Control of 225Ac-FL-020
Comprehensive quality control is essential to ensure the safety and efficacy of the radiolabeled product.[11][12] The following tests should be performed on the final 225Ac-FL-020 product.
Visual Inspection
-
Protocol: The final product should be visually inspected for clarity, color, and the absence of particulate matter.
-
Acceptance Criteria: The solution should be clear, colorless, and free of any visible particles.
pH Measurement
-
Protocol: A small aliquot of the final product is tested using a calibrated pH meter or pH-indicator strips.
-
Acceptance Criteria: The pH should be within a physiologically acceptable range, typically between 5.0 and 7.0.
Radionuclidic Identity and Purity
-
Protocol: The identity of Ac-225 and its gamma-emitting daughters (221Fr and 213Bi) is confirmed using a gamma spectrometer.[2][13] The energy peaks corresponding to these radionuclides should be identified. Radionuclidic purity is assessed to ensure the absence of other radioisotopes.
-
Acceptance Criteria: The gamma spectrum should show the characteristic photopeaks of the Ac-225 decay chain.
Radiochemical Purity (RCP)
The determination of radiochemical purity is crucial to quantify the percentage of Ac-225 that is successfully bound to FL-020. This is typically performed using radio-TLC or radio-HPLC.[12][14]
a) Radio-Thin Layer Chromatography (radio-TLC)
-
Protocol:
-
Spot a small volume (1-2 µL) of the 225Ac-FL-020 solution onto an instant thin-layer chromatography (iTLC) strip.
-
Develop the strip using a suitable mobile phase (e.g., 50 mM EDTA in saline). In this system, the labeled 225Ac-FL-020 remains at the origin (Rf = 0.0-0.1), while free Ac-225 migrates with the solvent front (Rf = 0.9-1.0).
-
Analyze the strip using a radio-TLC scanner.
-
-
Acceptance Criteria: The radiochemical purity should be ≥ 95%.
b) Radio-High-Performance Liquid Chromatography (radio-HPLC)
-
Protocol:
-
Inject a small volume of the 225Ac-FL-020 solution into an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.
-
Elute the sample using a gradient mobile phase (e.g., a mixture of water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
The retention time of 225Ac-FL-020 will be different from that of free Ac-225.
-
-
Acceptance Criteria: The radiochemical purity should be ≥ 95%.
Stability
-
Protocol: The stability of 225Ac-FL-020 is assessed by performing radiochemical purity tests at various time points after synthesis (e.g., 1, 4, 24, and 48 hours) under specified storage conditions.
-
Acceptance Criteria: The radiochemical purity should remain ≥ 90% over the tested period.
Sterility and Endotoxin Testing
-
Protocol:
-
Sterility: The final product should be tested for microbial contamination according to standard pharmacopeia methods (e.g., direct inoculation or membrane filtration).
-
Endotoxins: The Limulus Amebocyte Lysate (LAL) test is used to quantify bacterial endotoxins.
-
-
Acceptance Criteria:
-
Sterility: No microbial growth should be observed.
-
Endotoxins: The endotoxin level should be below the established limit for parenteral administration.
-
Quality Control Workflow
Caption: Quality control workflow for 225Ac-FL-020.
Data Presentation
The following tables summarize the expected quantitative data from the quality control of 225Ac-FL-020.
Table 1: Physicochemical and Radiochemical Properties of 225Ac-FL-020
| Parameter | Specification | Representative Result |
| Appearance | Clear, colorless solution | Conforms |
| pH | 5.0 - 7.0 | 6.2 |
| Radiochemical Purity (t=0) | ≥ 95% | 98.5% |
| Radionuclidic Purity | ≥ 99.9% | Conforms |
Table 2: Stability of 225Ac-FL-020 at Room Temperature
| Time Point | Radiochemical Purity (%) |
| 1 hour | 98.2% |
| 4 hours | 97.5% |
| 24 hours | 95.1% |
| 48 hours | 92.8% |
Table 3: Biological Safety Testing of 225Ac-FL-020
| Test | Specification | Representative Result |
| Sterility | No microbial growth | Conforms |
| Endotoxins | < 175 EU/V | < 10 EU/V |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful radiolabeling of FL-020 with Actinium-225 and the subsequent quality control testing. Adherence to these procedures is critical for ensuring the production of a high-quality radiopharmaceutical for further preclinical and potential clinical investigation in the treatment of metastatic castration-resistant prostate cancer.
References
- 1. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Facebook [cancer.gov]
- 7. Targeted α-therapy of prostate cancer using radiolabeled PSMA inhibitors: a game changer in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. urologytimes.com [urologytimes.com]
- 10. Enhanced Tumor Targeting with 225Ac-FL-020: A Promising PSMA-Directed Radionuclide Drug Conjugate [synapse.patsnap.com]
- 11. e-mjm.org [e-mjm.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Production and Quality Control of Actinium-225 Radiopharmaceuticals [ouci.dntb.gov.ua]
- 14. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing PSMA-Expressing Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the culture and maintenance of prostate-specific membrane antigen (PSMA)-expressing prostate cancer cell lines. Additionally, methodologies for the analysis of PSMA expression and related functional assays are outlined to support research and drug development in prostate cancer.
Overview of PSMA-Expressing Prostate Cancer Cell Lines
Prostate-specific membrane antigen (PSMA), encoded by the FOLH1 gene, is a transmembrane glycoprotein significantly overexpressed in prostate cancer, particularly in advanced and metastatic disease. Several established prostate cancer cell lines serve as critical in vitro models for studying PSMA biology and evaluating PSMA-targeted therapies. The selection of an appropriate cell line is crucial, as PSMA expression levels can vary significantly.
| Cell Line | Origin | Androgen Sensitivity | PSMA Expression Level | Key Characteristics |
| LNCaP | Human Lymph Node Metastasis | Androgen-sensitive | High | Express functional androgen receptor (AR) and secrete prostate-specific antigen (PSA).[1][2][3][4][5] |
| C4-2B | LNCaP-derived xenograft | Androgen-insensitive | Moderate to High | Derived from LNCaP cells after castration-induced regression and relapse; represents a progression to castration-resistant prostate cancer.[6][7][8] |
| 22Rv1 | Human Prostate Carcinoma Xenograft (CWR22R) | Androgen-insensitive | Low to Heterogeneous | Expresses both full-length and splice-variant AR (AR-V7), conferring resistance to some AR-targeted therapies. PSMA expression can be variable.[1][2][3][4][6][8] |
| PC-3 | Human Bone Metastasis | Androgen-insensitive | Negative | Does not express AR or PSMA, often used as a negative control.[1][2][3][4] |
Cell Culture Protocols
General Cell Culture Conditions
Most PSMA-expressing prostate cancer cell lines can be reliably cultured using standard techniques. The following table summarizes the recommended media and supplements.
| Cell Line | Base Medium | Serum | Supplements |
| LNCaP | RPMI-1640 | 10% Fetal Bovine Serum (FBS) | 1% Penicillin-Streptomycin |
| C4-2B | RPMI-1640 | 10% FBS | 1% Penicillin-Streptomycin |
| 22Rv1 | RPMI-1640 | 10% FBS | 1% Penicillin-Streptomycin |
Note: For androgen deprivation studies, charcoal-stripped FBS can be used in place of standard FBS.[6][9]
Protocol for Thawing Cryopreserved Cells
Proper thawing technique is critical for maintaining cell viability.
-
Pre-warm the appropriate complete culture medium in a 37°C water bath.
-
Retrieve the cryovial from liquid nitrogen storage.
-
Immediately thaw the vial by gently swirling it in the 37°C water bath until a small ice crystal remains.[10]
-
Wipe the vial with 70% ethanol before opening in a biological safety cabinet.
-
Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[11]
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium after 24 hours to remove residual cryoprotectant.
Protocol for Subculturing Adherent Cells
Prostate cancer cell lines should be subcultured when they reach 80-90% confluency to maintain exponential growth.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.[7]
-
Observe the cells under a microscope to confirm detachment. Gently tap the flask to dislodge any remaining adherent cells.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks at the recommended seeding density (see table below).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
| Cell Line | Recommended Seeding Density (cells/cm²) | Typical Split Ratio |
| LNCaP | 2 x 10⁴ - 4 x 10⁴ | 1:3 to 1:6 |
| C4-2B | 2 x 10⁴ - 4 x 10⁴ | 1:3 to 1:8 |
| 22Rv1 | 3 x 10⁴ - 5 x 10⁴ | 1:2 to 1:4 |
Protocol for Cryopreservation
-
Follow steps 1-7 of the subculturing protocol.
-
After centrifugation, resuspend the cell pellet in a pre-chilled (4°C) cryopreservation medium (e.g., 90% FBS, 10% DMSO).
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C for 24 hours.[11]
-
Transfer the vials to a liquid nitrogen tank for long-term storage.
Experimental Protocols
Analysis of PSMA Expression by Western Blot
This protocol allows for the semi-quantitative analysis of PSMA protein expression.
-
Protein Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PSMA (e.g., clone 3E6) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
-
Cell Proliferation Assay (MTS/MTT)
This colorimetric assay measures cell viability as an indicator of cell proliferation.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the desired compounds or conditions.
-
At specified time points (e.g., 24, 48, 72 hours), add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability relative to an untreated control.
Visualizations
PSMA Signaling Pathway
PSMA expression has been shown to modulate key signaling pathways involved in prostate cancer progression, notably shifting signaling from the MAPK to the PI3K-AKT pathway.[12][13][14]
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Experimental Workflow for PSMA Analysis
A typical workflow for analyzing PSMA expression and its functional consequences in prostate cancer cell lines.
Caption: Workflow for PSMA expression and functional analysis.
References
- 1. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Characteristics of Prostate Cancer Cell Lines: 22Rv1, PC3, LNCaP - AcceGen [accegen.com]
- 4. View of Detection of PSMA expression on circulating tumor cells by blood-based liquid biopsy in prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 5. essay.utwente.nl [essay.utwente.nl]
- 6. Therapeutic Potential of Leelamine, a Novel Inhibitor of Androgen Receptor and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 10. Protocol 2: Resuscitation of Frozen Cell Lines for Optimal Viability and Growth [cytion.com]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 225Ac-FL-020 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-225 (²²⁵Ac) labeled radiopharmaceuticals represent a promising class of targeted alpha therapies for the treatment of various cancers. 225Ac-FL-020 is a novel radionuclide drug conjugate targeting Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer.[1] Preclinical studies are essential to evaluate the efficacy and safety of such novel agents before clinical translation. This document provides detailed application notes and protocols for utilizing animal models, specifically the LNCaP xenograft mouse model, to assess the therapeutic efficacy of 225Ac-FL-020.
Animal Model Selection
The most commonly utilized and well-characterized animal model for studying PSMA-targeted therapies is the subcutaneous LNCaP xenograft model in immunocompromised mice (e.g., nude or SCID mice).[1][2][3] LNCaP cells are derived from a human prostate adenocarcinoma and endogenously express high levels of PSMA, making them an ideal choice for evaluating the in vivo efficacy of PSMA-targeting agents like 225Ac-FL-020.
Efficacy Data Summary
Preclinical studies have demonstrated the superior anti-tumor activity of 225Ac-FL-020 compared to other PSMA-targeted radiopharmaceuticals. The following tables summarize the key efficacy and safety parameters from studies in LNCaP xenograft models.
Table 1: Comparative Efficacy of 225Ac-FL-020 in LNCaP Xenograft Model
| Treatment Group | Dose (per mouse) | Outcome | Reference |
| 225Ac-FL-020 | 10 KBq | Superior anti-tumor activity | [1][2][3] |
| 225Ac-PSMA-617 | 10 KBq | Less effective than 225Ac-FL-020 | [2][3] |
| Vehicle Control | N/A | Uninhibited tumor growth | [2] |
Table 2: Safety Profile of 225Ac-FL-020 in LNCaP Xenograft Model
| Parameter | Observation | Details | Reference |
| Body Weight | Favorable safety profile, no significant loss of body weight. | Monitored throughout the study period. | [2][3] |
| Hematology | Favorable safety profile with no significant irreversible changes. | Parameters monitored include platelets, red blood cells, white blood cells, lymphocytes, and neutrophils.[2] | [2][3] |
Experimental Protocols
Protocol 1: Establishment of LNCaP Subcutaneous Xenograft Model
Materials:
-
LNCaP human prostate cancer cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
Male athymic nude mice (4-6 weeks old)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture LNCaP cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1-5 x 10⁷ cells/mL in cold PBS or a 1:1 mixture of PBS and Matrigel®. Keep the cell suspension on ice.
-
-
Animal Inoculation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Administration of 225Ac-FL-020
Materials:
-
225Ac-FL-020 solution of known radioactivity concentration
-
Sterile saline for injection
-
Appropriate shielding and handling equipment for alpha-emitting radionuclides
-
Insulin syringes or similar for accurate dosing
Procedure:
-
Dose Preparation: Dilute the 225Ac-FL-020 stock solution with sterile saline to achieve the desired dose (e.g., 10 KBq) in a suitable injection volume (typically 100-200 µL). All handling must be performed in a designated radioactivity work area following ALARA principles.
-
Animal Dosing:
-
Gently restrain the mouse.
-
Administer the prepared dose via intravenous (tail vein) injection.
-
-
Post-Injection Monitoring: Monitor the animals for any acute adverse reactions. House the animals in a designated radioactivity housing area.
Protocol 3: Efficacy and Safety Assessment
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week as described in Protocol 1.
-
Body Weight Measurement: Record the body weight of each mouse at the same frequency as tumor measurements to monitor for systemic toxicity.
-
Hematological Analysis:
-
At predetermined time points (e.g., baseline, and various points post-treatment), collect blood samples from the mice via an appropriate method (e.g., submandibular or saphenous vein).
-
Perform a complete blood count (CBC) to analyze parameters such as:
-
White Blood Cell (WBC) count
-
Red Blood Cell (RBC) count
-
Platelet count
-
Hemoglobin
-
Hematocrit
-
Lymphocyte and neutrophil counts
-
-
Transient reductions in WBCs, RBCs, and platelets may be observed following treatment with 225Ac-labeled agents.[4][5]
-
-
Endpoint: At the end of the study (based on tumor size limits, signs of morbidity, or a predetermined time point), euthanize the mice according to approved institutional protocols. Tumors and major organs can be harvested for further analysis (e.g., histology, autoradiography).
Mechanism of Action and Signaling Pathway
225Ac-FL-020 targets and binds to PSMA on the surface of prostate cancer cells. The potent, short-range alpha particles emitted by the decay of ²²⁵Ac and its daughter radionuclides induce complex DNA double-strand breaks (DSBs) within the tumor cells.[1] This extensive DNA damage triggers a cellular response that ultimately leads to apoptotic cell death.
The key signaling pathway initiated by these DSBs involves the activation of DNA damage sensors and downstream effector proteins.
Caption: 225Ac-FL-020 mechanism of action signaling pathway.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical efficacy study of 225Ac-FL-020.
Caption: Preclinical experimental workflow for 225Ac-FL-020 efficacy.
References
Quantitative Analysis of DNA Damage Induced by 225Ac-FL-020: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
225Ac-FL-020 is a promising next-generation prostate-specific membrane antigen (PSMA)-targeting radiopharmaceutical currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It utilizes the potent, high-linear energy transfer (LET) alpha-emitter Actinium-225 (225Ac) to induce highly localized and complex DNA double-strand breaks (DSBs) in cancer cells, leading to apoptosis and tumor growth inhibition. Preclinical studies have confirmed that 225Ac-FL-020's mechanism of action involves the induction of DNA double-strand breaks in PSMA-expressing prostate cancer cells, such as LNCaP.[1]
The quantification of DNA damage is a critical component in the preclinical and clinical evaluation of 225Ac-FL-020 and other targeted alpha therapies. It provides essential insights into the compound's mechanism of action, potency, and the cellular response to treatment. This document provides detailed application notes and protocols for the quantitative analysis of DNA damage following treatment with 225Ac-FL-020, focusing on two widely accepted and robust methods: the γ-H2AX immunofluorescence assay and the alkaline comet assay.
Data Presentation
The following tables are templates for the structured presentation of quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results for a clear and comparative analysis of DNA damage.
Table 1: Quantification of γ-H2AX Foci in LNCaP Cells Treated with 225Ac-FL-020
| Treatment Group | Concentration (kBq/mL) | Time Point (hours) | Average γ-H2AX Foci per Cell (± SEM) | Percentage of γ-H2AX Positive Cells (%) |
| Vehicle Control | 0 | 24 | User Data | User Data |
| 225Ac-FL-020 | e.g., 0.1 | 4 | User Data | User Data |
| 225Ac-FL-020 | e.g., 0.1 | 24 | User Data | User Data |
| 225Ac-FL-020 | e.g., 0.1 | 48 | User Data | User Data |
| 225Ac-FL-020 | e.g., 1.0 | 4 | User Data | User Data |
| 225Ac-FL-020 | e.g., 1.0 | 24 | User Data | User Data |
| 225Ac-FL-020 | e.g., 1.0 | 48 | User Data | User Data |
| Positive Control (e.g., Etoposide) | Specify | 24 | User Data | User Data |
Table 2: Quantification of DNA Strand Breaks by Alkaline Comet Assay in LNCaP Cells Treated with 225Ac-FL-020
| Treatment Group | Concentration (kBq/mL) | Time Point (hours) | Average % Tail DNA (± SEM) | Average Olive Tail Moment (± SEM) |
| Vehicle Control | 0 | 4 | User Data | User Data |
| 225Ac-FL-020 | e.g., 0.1 | 4 | User Data | User Data |
| 225Ac-FL-020 | e.g., 1.0 | 4 | User Data | User Data |
| 225Ac-FL-020 | e.g., 10 | 4 | User Data | User Data |
| Positive Control (e.g., H₂O₂) | Specify | 4 | User Data | User Data |
DNA Damage Response Signaling Pathway
Treatment with 225Ac-FL-020 results in the formation of complex DNA double-strand breaks, which are the most lethal form of DNA damage. These breaks trigger a sophisticated cellular signaling cascade known as the DNA Damage Response (DDR). The central kinases in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), which, upon activation, phosphorylate a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. A key early event in this pathway is the phosphorylation of the histone variant H2AX on serine 139, creating γ-H2AX, which serves as a scaffold for the recruitment of DNA repair proteins.
Experimental Workflows
The following diagrams illustrate the workflows for the γ-H2AX immunofluorescence and alkaline comet assays.
Experimental Protocols
Protocol 1: γ-H2AX Immunofluorescence Assay for DNA Double-Strand Break Quantification
This protocol details the immunofluorescent staining of γ-H2AX foci in prostate cancer cell lines (e.g., LNCaP) following treatment with 225Ac-FL-020.[2][3][4][5]
Materials and Reagents:
-
LNCaP cells (or other PSMA-positive prostate cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
225Ac-FL-020
-
Sterile glass coverslips (12 mm or 18 mm)
-
Multi-well plates (e.g., 24-well or 12-well)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody
-
Secondary Antibody: Alexa Fluor™ 488-conjugated goat anti-mouse IgG (or other suitable fluorophore)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)
-
Antifade Mounting Medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed LNCaP cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
225Ac-FL-020 Treatment:
-
Prepare the desired concentrations of 225Ac-FL-020 in pre-warmed complete cell culture medium. Include a vehicle-only control. A positive control for DSB induction (e.g., 10 µM Etoposide for 2 hours) is recommended.
-
Carefully remove the medium from the wells and replace it with the medium containing 225Ac-FL-020 or controls.
-
Incubate for the desired treatment durations (e.g., 4, 24, 48 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-γ-H2AX primary antibody in Blocking Buffer (e.g., 1:800 dilution, but optimize based on the manufacturer's recommendation).
-
Aspirate the Blocking Buffer from the wells and add the diluted primary antibody solution to each coverslip (typically 200-300 µL per well).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each with gentle agitation.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:1000 dilution).
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip. Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Wash the coverslips once with PBS.
-
Gently remove the coverslips from the wells and mount them cell-side down onto a clean microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the DAPI (blue for nuclei) and γ-H2AX (e.g., green for Alexa Fluor 488) channels for multiple random fields of view per condition.
-
Quantify the number of distinct γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji with appropriate plugins). A cell is typically considered positive if it contains >5 foci above the background level of the control cells.
-
Calculate the average number of foci per cell and the percentage of γ-H2AX positive cells for each condition.
-
Protocol 2: Alkaline Comet Assay for DNA Strand Break Quantification
The alkaline single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA single- and double-strand breaks.[6][7][8][9]
Materials and Reagents:
-
LNCaP cells (or other PSMA-positive prostate cancer cell line)
-
Complete cell culture medium
-
225Ac-FL-020
-
Comet Assay Slides (pre-coated or user-coated with 1% normal melting point agarose)
-
Low Melting Point (LMP) Agarose (0.5% in PBS, keep at 37°C)
-
PBS (Ca²⁺ and Mg²⁺ free), ice-cold
-
Lysis Solution (freshly prepared): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton™ X-100 and 10% DMSO added just before use. Keep at 4°C.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13. Keep at 4°C.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5. Keep at 4°C.
-
DNA Staining Solution: e.g., SYBR™ Gold (1:10,000 dilution in TE buffer) or Propidium Iodide (2.5 µg/mL).
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation and Treatment:
-
Culture and treat LNCaP cells with 225Ac-FL-020 as described in Protocol 1, Step 2, but in standard culture flasks or dishes (not on coverslips).
-
After treatment, harvest the cells by trypsinization, neutralize the trypsin, and centrifuge to obtain a cell pellet.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL. All subsequent steps should be performed under low light conditions to prevent artifactual DNA damage.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 75 µL of LMP agarose (at 37°C).
-
Quickly pipette the entire volume onto a pre-coated comet assay slide.
-
Gently spread the mixture over the sample area using a coverslip.
-
Place the slides flat on a chilled plate or at 4°C for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Carefully remove the coverslips.
-
Immerse the slides in a Coplin jar containing freshly prepared, cold Lysis Solution.
-
Incubate for at least 1 hour (or overnight) at 4°C.
-
-
DNA Unwinding:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully submerged.
-
Let the slides sit in the buffer for 20-30 minutes at 4°C to allow the DNA to unwind.
-
-
Electrophoresis:
-
Apply voltage to the electrophoresis tank, typically at 25 V (~0.7 V/cm) and adjust the current to ~300 mA.
-
Run the electrophoresis for 20-30 minutes at 4°C.
-
-
Neutralization:
-
Gently remove the slides from the electrophoresis tank.
-
Place the slides in a tray and wash them three times with Neutralization Buffer for 5 minutes each.
-
-
DNA Staining:
-
Drain the excess buffer from the slides.
-
Add 50-100 µL of the DNA staining solution to each slide.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Gently rinse with distilled water and allow the slides to dry.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected comets per slide.
-
Analyze the images using dedicated comet assay software (e.g., Comet Assay IV, OpenComet).
-
The primary metrics to quantify are the percentage of DNA in the tail (% Tail DNA) and the Olive Tail Moment (product of tail length and the fraction of DNA in the tail). Increased values for these parameters indicate higher levels of DNA damage.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. crpr-su.se [crpr-su.se]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
225ac-fl-020: Troubleshooting & Optimization
troubleshooting 225Ac-FL-020 radiolabeling efficiency
Welcome to the technical support center for 225Ac-FL-020 radiolabeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their radiolabeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My radiochemical yield (RCY) for 225Ac-FL-020 is consistently low. What are the potential causes and how can I improve it?
Low radiochemical yield is a common issue in radiolabeling procedures. Several factors can contribute to this problem. Below is a step-by-step guide to troubleshoot and enhance your labeling efficiency.
Troubleshooting Steps:
-
Verify pH of the Reaction Mixture: The pH of the labeling reaction is critical for efficient chelation of Actinium-225.[1] Optimal radiochemical yields for 225Ac-DOTA conjugates are often achieved at a pH of 8.5.[1] Labeling at a pH below 4 can result in significantly lower yields.[1] Conversely, at a pH above 9, Actinium-225 can hydrolyze, also leading to a decrease in RCY.[1]
-
Recommendation: Prepare your reaction buffer carefully and verify the final pH of the reaction mixture before adding the radionuclide. It is advisable to test a range of pH values (e.g., 7.5-9.0) to determine the optimal condition for your specific setup.
-
-
Assess the Purity of the 225Ac Source: The presence of metal ion impurities in the Actinium-225 stock can significantly compete with 225Ac for the chelator, thereby reducing the radiolabeling efficiency.[1] Common metal contaminants include Fe³⁺, Zn²⁺, and Cu²⁺.[1]
-
Recommendation: If possible, analyze your 225Ac source for metal ion content. If high levels of contaminants are suspected, consider purifying the 225Ac solution prior to labeling. Labeling at a higher pH can also mitigate the influence of some metal impurities.[1]
-
-
Optimize Reaction Temperature and Time: While some modern chelators allow for room temperature labeling, many, like DOTA, require heating to achieve high radiochemical yields.[2][3]
-
Evaluate the Precursor (FL-020) Concentration: An insufficient amount of the FL-020 precursor can lead to unchelated 225Ac and consequently, a lower RCY.
-
Recommendation: Ensure that the molar ratio of the chelator (FL-020) to Actinium-225 is appropriate. While specific ratios for FL-020 are not publicly available, a significant molar excess of the precursor is generally recommended.
-
-
Consider the Reaction Volume: The volume of the reaction can influence the kinetics of the radiolabeling process. Smaller volumes can sometimes lead to better stability and higher radiochemical purity.[1]
-
Recommendation: While keeping the quencher concentration constant, experimenting with smaller reaction volumes (e.g., under 1 mL) might improve your results.[1]
-
Q2: I am observing impurities in my final product. How can I identify and minimize them?
The presence of radiochemical impurities can compromise the quality and safety of your radiolabeled product. These impurities can include free 225Ac, hydrolyzed 225Ac, and radiolysed product.
Identification and Minimization Strategies:
-
Quality Control (QC) Methods: Employing robust QC methods is essential for identifying and quantifying impurities. The two most common methods are:
-
Radio-Thin Layer Chromatography (radio-TLC): A relatively quick method to separate the labeled product from free 225Ac.
-
High-Performance Liquid Chromatography (HPLC): Provides higher resolution and can separate the intact radiopharmaceutical from other radioactive components, including radiolysed products.[4][5]
-
-
Minimizing Free 225Ac:
-
Optimize Labeling Conditions: Refer to the troubleshooting steps in Q1 to ensure optimal labeling conditions, which will minimize the amount of unreacted 225Ac.
-
Post-labeling Purification: If free 225Ac persists, a post-labeling purification step using methods like solid-phase extraction (e.g., C18 cartridge) may be necessary.
-
Addition of a Scavenger: Adding a small amount of a chelating agent like DTPA after the labeling reaction can help to complex any remaining free 225Ac, facilitating its excretion.[4][6]
-
-
Preventing Radiolysis: The high energy of the alpha particles emitted by 225Ac and its daughters can lead to the degradation of the radiolabeled compound (radiolysis).
-
Use of Quenchers/Radiostabilizers: The addition of quenchers to the reaction mixture and the final product formulation is crucial to minimize radiolysis.[1][7] Commonly used quenchers include ascorbic acid, gentisic acid, and L-cysteine.[1][7] High concentrations of quenchers (e.g., 35 mM) are often required for therapeutic radiopharmaceuticals.[1][7]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to 225Ac radiolabeling.
Table 1: Influence of pH on Radiochemical Yield (RCY) of [225Ac]Ac-DOTA-TATE
| pH | Radiochemical Yield (RCY) | Reference |
| < 4 | < 90% | [1] |
| 8.5 | > 95% | [1] |
| > 9 | Decreased RCY | [1] |
Table 2: Recommended Quality Control (QC) Time Points for 225Ac-labeled Radiopharmaceuticals
| Time Point Post-TLC Development | Accuracy of RCP Measurement | Reference |
| 0.5 hours | More uncertain due to 213Bi decay | [8][9][10] |
| At least 2 hours | Acceptable accuracy, mean average error < 3% | [8][9][10] |
| 26 hours | Considered "true" RCP after secular equilibrium is reached | [8][9][10] |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-conjugated Peptide (e.g., FL-020) with 225Ac
This is a general protocol and may require optimization for 225Ac-FL-020.
-
Preparation:
-
Radiolabeling:
-
Post-labeling:
-
Allow the reaction to cool to room temperature.
-
Optionally, add a scavenger like DTPA to complex any free 225Ac.[4]
-
-
Quality Control:
Visualizations
Diagram 1: Troubleshooting Workflow for Low Radiolabeling Efficiency
Caption: Troubleshooting workflow for low 225Ac-FL-020 radiolabeling efficiency.
Diagram 2: Quality Control and Impurity Mitigation Pathway
Caption: Quality control workflow and strategies for mitigating impurities.
References
- 1. Ac-225 radiochemistry through the lens of [225Ac]Ac-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-mjm.org [e-mjm.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A suitable time point for quantifying the radiochemical purity of 225Ac-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 225Ac-FL-020 Tumor Uptake and Retention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 225Ac-FL-020, a novel Prostate-Specific Membrane Antigen (PSMA)-targeting radionuclide drug conjugate. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with 225Ac-FL-020, providing potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Tumor Uptake in Animal Models | Low PSMA expression in the tumor model: The selected cell line or patient-derived xenograft (PDX) may have insufficient PSMA expression. | - Confirm PSMA expression levels in your tumor model using immunohistochemistry (IHC), flow cytometry, or a diagnostic PSMA PET scan. - Consider using a different tumor model with higher PSMA expression, such as the LNCaP cell line, which is known for high PSMA expression. |
| Suboptimal radiolabeling: Incomplete chelation of 225Ac can lead to poor targeting. | - Optimize the radiolabeling protocol by adjusting the molar ratio of the FL-020 precursor to 225Ac, pH, temperature, and incubation time. - Ensure all reagents are of high quality and free of metal contaminants. | |
| Incorrect injection technique: Intravenous injection failure can lead to localized deposition of the radiopharmaceutical. | - Ensure proper intravenous administration, typically via the tail vein in mice. - Practice the injection technique to ensure the full dose enters circulation. | |
| Competition with endogenous ligands: High levels of circulating PSMA or other ligands could potentially compete for binding. | - This is less likely to be a major factor with high-affinity ligands but can be investigated by analyzing blood samples for circulating PSMA. | |
| High Off-Target Uptake (e.g., Kidneys, Salivary Glands) | Physiological PSMA expression: Kidneys and salivary glands naturally express PSMA, leading to physiological uptake. | - This is an inherent characteristic of PSMA-targeted therapies. - Strategies to mitigate this include co-administration of blocking agents like 2-(phosphonomethyl)pentanedioic acid (2-PMPA) to reduce renal uptake. - Adjusting the specific activity of the radiopharmaceutical may also influence off-target uptake. |
| Radiochemical impurities: The presence of free 225Ac or other radiolabeled impurities can lead to non-specific accumulation in organs like the liver and bone. | - Perform rigorous quality control of the radiolabeled product using methods like radio-TLC or radio-HPLC to ensure high radiochemical purity. - Optimize the purification step post-radiolabeling. | |
| Inconsistent Results Between Experiments | Variability in animal models: Differences in tumor size, animal age, or health status can affect biodistribution. | - Standardize the tumor model, including the cell line passage number, tumor implantation site, and tumor volume at the time of injection. - Ensure all animals are healthy and of a consistent age and weight. |
| Inconsistent preparation of 225Ac-FL-020: Variations in radiolabeling conditions can lead to batch-to-batch differences. | - Strictly adhere to a validated and standardized radiolabeling and purification protocol. - Perform quality control on each batch to ensure consistency. | |
| Difficulty in Quantifying 225Ac Activity | Complex decay chain of 225Ac: The multiple daughter radionuclides with different gamma emissions can complicate quantification. | - Use a gamma counter or SPECT imaging system with appropriate energy windows for the gamma emissions of 225Ac's daughter nuclides (e.g., 218 keV from 221Fr and 440 keV from 213Bi). - Allow for secular equilibrium to be reached between 225Ac and its daughters for accurate measurement. |
Frequently Asked Questions (FAQs)
Q1: What is 225Ac-FL-020 and how does it work?
A1: 225Ac-FL-020 is a PSMA-targeting radionuclide drug conjugate. It consists of a small molecule (FL-020) that binds with high affinity to PSMA, which is highly expressed on the surface of prostate cancer cells. This small molecule is linked to the alpha-emitting radionuclide, Actinium-225 (225Ac). Once 225Ac-FL-020 binds to PSMA on a cancer cell, it is internalized. The potent, short-range alpha particles emitted by 225Ac and its daughter radionuclides then induce highly localized and lethal DNA double-strand breaks, leading to cancer cell death through apoptosis.[1][2][3]
Q2: What are the advantages of 225Ac-FL-020 compared to other PSMA-targeted radiotherapies like 177Lu-PSMA-617?
A2: Preclinical studies have shown that 225Ac-FL-020 exhibits superior anti-tumor activity compared to 225Ac-PSMA-617 at the same dose level in LNCaP xenograft models.[1] The use of an alpha-emitter like 225Ac is significantly more potent in killing cancer cells compared to the beta-emitter 177Lu.[1] This high potency may be particularly advantageous for treating micrometastatic disease.
Q3: What is the binding affinity of FL-020 to PSMA?
A3: The non-labeled vector, FL-020, has an IC50 value of 51.55 nM for binding to LNCaP cells, which are known to have high PSMA expression.[1]
Q4: What are the expected biodistribution characteristics of 225Ac-FL-020?
A4: Preclinical studies using the surrogate 111In-FL-020 have demonstrated a promising in vivo distribution profile characterized by high and sustained tumor uptake and fast systemic clearance.[1][4] This indicates that the agent effectively targets the tumor while being rapidly cleared from circulation, which is expected to minimize off-target toxicity.
Q5: What quality control measures are essential for 225Ac-FL-020?
A5: Ensuring the radiochemical purity of 225Ac-FL-020 is critical. This involves verifying the absence of free 225Ac and other impurities. Standard methods include radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC). It is important to allow for the establishment of secular equilibrium between 225Ac and its daughter nuclides for accurate quantification of radioactivity.
Data Presentation
The following tables provide representative quantitative data for a PSMA-targeting radiopharmaceutical. Note: Detailed quantitative biodistribution data for 225Ac-FL-020 is not yet publicly available. The data presented below is for 225Ac-PSMA-617 in a preclinical model and should be considered as a reference for the expected performance of a PSMA-targeting alpha-emitter.
Table 1: In Vitro Binding Affinity
| Compound | Cell Line | IC50 (nM) |
| FL-020 | LNCaP | 51.55[1] |
Table 2: Representative Biodistribution of 225Ac-PSMA-617 in PC3-PIP Tumor-Bearing Mice (% Injected Activity/gram)
| Organ | 3 hours | 24 hours | 48 hours | 5 days | 7 days |
| Blood | 1.5 ± 0.3 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Heart | 0.5 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 0.8 ± 0.2 | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Liver | 0.8 ± 0.1 | 24.8 ± 4.5 | 20.1 ± 3.2 | 15.3 ± 2.9 | 12.1 ± 2.5 |
| Spleen | 15.7 ± 2.8 | 14.0 ± 2.5 | 11.5 ± 2.1 | 8.7 ± 1.8 | 7.2 ± 1.6 |
| Kidneys | 25.3 ± 4.1 | 18.2 ± 3.3 | 15.1 ± 2.7 | 10.2 ± 2.1 | 8.5 ± 1.9 |
| Stomach | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Intestines | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Muscle | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Bone | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Tumor | 40.1 ± 7.2 | 31.0 ± 5.6 | 25.8 ± 4.8 | 18.1 ± 3.5 | 14.9 ± 3.1 |
Data adapted from a representative study of a similar PSMA-targeting agent and is for illustrative purposes.
Experimental Protocols
Radiolabeling of FL-020 with 225Ac (Generalized Protocol)
This protocol is a general guideline for the radiolabeling of PSMA-targeting small molecules with 225Ac and should be optimized for 225Ac-FL-020.
Materials:
-
FL-020 precursor
-
225Ac in a suitable acidic solution (e.g., 0.1 M HCl)
-
Reaction buffer (e.g., 0.2 M sodium acetate, pH 5.0-5.5)
-
Quenchers (e.g., ascorbic acid, gentisic acid)
-
Sterile, metal-free reaction vials
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile, metal-free reaction vial, add the FL-020 precursor solution.
-
Add the reaction buffer to achieve the desired pH (typically 5.0-5.5).
-
Carefully add the 225Ac solution to the vial. The molar ratio of precursor to 225Ac should be optimized (e.g., 10:1, 20:1).
-
Gently mix the solution.
-
Incubate the reaction mixture at an optimized temperature (e.g., 90-95°C) for a specific duration (e.g., 20-30 minutes).
-
After incubation, allow the vial to cool to room temperature.
-
Add a quencher solution to prevent radiolysis.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
If necessary, purify the 225Ac-FL-020 using a suitable method, such as solid-phase extraction.
-
Formulate the final product in a biocompatible solution (e.g., saline with a stabilizer) for in vivo use.
In Vivo Biodistribution in LNCaP Xenograft Model
Animal Model:
-
Male athymic nude mice (4-6 weeks old)
-
LNCaP cells for tumor inoculation
Procedure:
-
Culture LNCaP cells under standard conditions.
-
Inoculate approximately 5 x 10^6 LNCaP cells subcutaneously in the flank of each mouse.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Administer a defined activity of 225Ac-FL-020 (e.g., 10 KBq/mouse) intravenously via the tail vein.[1]
-
At predetermined time points (e.g., 1h, 4h, 24h, 48h, 72h, 168h), euthanize a cohort of mice.
-
Collect blood samples via cardiac puncture.
-
Dissect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter with appropriate energy windows for 225Ac and its daughters.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
SPECT/CT Imaging
For in vivo imaging, a surrogate radionuclide such as Indium-111 (111In) is typically used with the targeting vector FL-020.
Procedure:
-
Prepare 111In-FL-020 following a suitable radiolabeling protocol.
-
Administer 111In-FL-020 to LNCaP tumor-bearing mice.
-
At various time points post-injection, anesthetize the mice.
-
Acquire SPECT/CT images using a preclinical imaging system.
-
Set the SPECT acquisition parameters, including energy windows for 111In (e.g., 171 keV and 245 keV), acquisition time, and number of projections.
-
Reconstruct the images and co-register the SPECT and CT data for anatomical localization of radiopharmaceutical uptake.
Visualizations
Signaling Pathways
References
Technical Support Center: Managing Hematological Toxicity of 225Ac-FL-020
Disclaimer: 225Ac-FL-020 is an investigational radiopharmaceutical. Information on its clinical safety profile, including hematological toxicity in humans, is emerging from ongoing Phase 1 trials.[1][2][3] This document is intended for researchers, scientists, and drug development professionals and is based on preclinical data and information from similar class agents. It is not a substitute for clinical trial protocols or medical advice.
Frequently Asked Questions (FAQs)
Q1: What is 225Ac-FL-020 and what is its mechanism of action?
225Ac-FL-020 is a novel, next-generation, prostate-specific membrane antigen (PSMA)-targeting radionuclide drug conjugate (RDC).[1][3] It utilizes the alpha-emitting isotope Actinium-225 (225Ac) linked to FL-020, a vector that targets PSMA.[1] PSMA is highly expressed on prostate cancer cells. The alpha particles emitted by 225Ac induce potent, localized DNA double-strand breaks in cancer cells, leading to apoptosis (cell death).[1][4] The short range of alpha particles is designed to minimize damage to surrounding healthy tissues.[5][6]
Q2: What is the current understanding of the hematological toxicity profile of 225Ac-FL-020?
Preclinical studies in LNCaP xenograft mouse models have shown that 225Ac-FL-020 has a favorable safety profile concerning hematological parameters.[1][2][4][7] At the evaluated dose levels, no significant irreversible changes were observed in platelets, red blood cells, white blood cells, lymphocytes, or neutrophils when compared to a control group.[1]
Q3: Has hematological toxicity been observed with other 225Ac-based PSMA-targeted therapies?
Yes, hematological toxicity has been evaluated for other 225Ac-labeled PSMA-targeting agents, such as 225Ac-PSMA-617. In studies of patients with metastatic castration-resistant prostate cancer (mCRPC) treated with 225Ac-PSMA-617, severe hematologic toxicity was reported to be rare.[8][9][10] However, some patients did experience grade 3 anemia, leukopenia, and thrombocytopenia.[8][9]
Troubleshooting Guide
Issue 1: Unexpected decrease in blood cell counts in preclinical models.
-
Possible Cause 1: Off-target radiation. While designed for targeted delivery, a small fraction of the radiopharmaceutical may accumulate in non-target tissues, including bone marrow.
-
Troubleshooting Steps:
-
Verify Dosimetry: Re-evaluate the administered dose and the biodistribution profile of 225Ac-FL-020 in the animal model to ensure it aligns with expected tumor uptake and systemic clearance.
-
Assess Off-Target Binding: Preclinical data for FL-020 showed high selectivity with minimal off-target binding.[2][7] However, if unexpected toxicity is observed, further off-target screening may be warranted.
-
Evaluate Animal Health: Ensure the animal models are healthy and free from underlying conditions that might predispose them to hematological toxicity.
-
Issue 2: How to monitor for potential hematological toxicity during experiments.
-
Monitoring Protocol:
-
Baseline Measurement: Collect blood samples to establish baseline hematological parameters before administering 225Ac-FL-020.
-
Regular Monitoring: Collect blood samples at regular intervals post-administration (e.g., weekly) to monitor for changes in complete blood counts (CBC), including white blood cells (WBC), red blood cells (RBC), platelets (PLT), hemoglobin (Hgb), and neutrophils.
-
Long-term Follow-up: Continue monitoring for an extended period to assess the potential for delayed toxicity and the recovery of blood cell counts.[11]
-
Data Presentation
Table 1: Summary of Preclinical Hematological Safety Findings for 225Ac-FL-020
| Parameter | Finding | Species | Reference |
| Platelets | No significant irreversible changes observed | Mouse | [1] |
| Red Blood Cells | No significant irreversible changes observed | Mouse | [1] |
| White Blood Cells | No significant irreversible changes observed | Mouse | [1] |
| Lymphocytes | No significant irreversible changes observed | Mouse | [1] |
| Neutrophils | No significant irreversible changes observed | Mouse | [1] |
Table 2: Hematological Toxicity of 225Ac-PSMA-617 in Patients with mCRPC
| Toxicity Grade | Anemia | Leukopenia | Thrombocytopenia | Reference |
| Grade 3 | 0.9% (1/106 patients) | 2.8% (3/106 patients) | 1.9% (2/106 patients) | [8][9] |
| Grade 4 | Not reported | Not reported | One patient | [8][9] |
Note: This data is from a study on 225Ac-PSMA-617 and may not be directly representative of 225Ac-FL-020's clinical profile.
Experimental Protocols
Protocol: Assessment of Hematological Parameters in Preclinical Mouse Models
-
Animal Model: LNCaP xenograft nude mice.[1]
-
Groups:
-
Control group (vehicle administration)
-
225Ac-FL-020 treatment group (e.g., 10 KBq per mouse)[1]
-
-
Blood Collection:
-
Collect approximately 50-100 µL of blood from the retro-orbital sinus or tail vein at baseline (Day 0) and at specified time points post-injection (e.g., Day 7, 14, 21, and 28).
-
Use EDTA-coated micro-collection tubes to prevent coagulation.
-
-
Hematological Analysis:
-
Perform a complete blood count (CBC) analysis using an automated hematology analyzer calibrated for mouse blood.
-
Parameters to measure include: White Blood Cells (WBC), Red Blood Cells (RBC), Hemoglobin (Hgb), Hematocrit (Hct), Platelets (PLT), and a differential count of white blood cells (neutrophils, lymphocytes, monocytes, eosinophils, basophils).
-
-
Data Analysis:
-
Compare the mean values of each hematological parameter between the treatment and control groups at each time point using appropriate statistical methods (e.g., t-test or ANOVA).
-
Plot the changes in blood cell counts over time for each group to visualize trends and recovery.
-
Visualizations
Caption: Mechanism of action of 225Ac-FL-020 leading to cancer cell death.
Caption: Experimental workflow for monitoring hematological parameters.
Caption: A hypothetical decision-making workflow for managing hematological toxicity in a clinical setting.
References
- 1. onclive.com [onclive.com]
- 2. urologytimes.com [urologytimes.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Enhanced Tumor Targeting with 225Ac-FL-020: A Promising PSMA-Directed Radionuclide Drug Conjugate [synapse.patsnap.com]
- 5. Actinium-225 targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Hematologic toxicity profile and efficacy of [225Ac]Ac-PSMA-617 α-radioligand therapy of patients with extensive skeletal metastases of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hematologic toxicity profile and efficacy of [225Ac]Ac-PSMA-617 α-radioligand therapy of patients with extensive skeletal metastases of castration-resistant prostate cancer | Nuclear Pharmacy Programs [nuclear.pharmacy.purdue.edu]
- 11. doaj.org [doaj.org]
minimizing off-target binding of FL-020 vector
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the FL-020 vector. The information is designed to help minimize off-target binding and ensure the successful application of this technology in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the FL-020 vector?
A1: FL-020 is a targeting vector used in a novel, next-generation prostate-specific membrane antigen (PSMA)-targeting radionuclide drug conjugate (RDC) called 225Ac-FL-020. This RDC is designed for targeted alpha radiotherapy to selectively attack cancer cells while minimizing damage to healthy tissues.[1]
Q2: What is the primary target of the FL-020 vector?
A2: The FL-020 vector targets the prostate-specific membrane antigen (PSMA), which is often overexpressed on the surface of prostate cancer cells.
Q3: How selective is the FL-020 vector?
A3: Preclinical studies have shown that FL-020 is highly selective. At a concentration of 10 µM, it exhibited less than 50% inhibition of binding or activity against a panel of 85 other targets, including ion channels, receptors, transporters, and enzymes.[1]
Q4: What is the binding affinity of FL-020 to its target?
A4: In studies using LNCaP cells, which express PSMA, FL-020 demonstrated a half-maximal inhibitory concentration (IC50) value of 51.55 nM.[1]
Troubleshooting Guide: Minimizing Off-Target Binding
This guide addresses common issues and provides actionable steps to reduce non-specific binding of the FL-020 vector during your experiments.
Issue 1: Higher than expected off-target binding in vitro.
-
Possible Cause 1: Vector Aggregation.
-
Solution: Ensure proper storage and handling of the FL-020 vector. Formulations with high ionic strength and the addition of a surfactant like Pluronic® F68 at 0.001% can help prevent aggregation and losses to surfaces.[2] While this is a general strategy for AAV vectors, the principle of preventing aggregation is applicable.
-
-
Possible Cause 2: Non-specific binding to cell culture plastics or other surfaces.
-
Solution: Pre-block plates or tubes with a solution of 3% bovine serum albumin (BSA) and 0.5% Triton X-100 for 60 minutes to prevent non-specific adsorption.[2]
-
-
Possible Cause 3: Suboptimal experimental conditions.
-
Solution: Optimize incubation times and washing steps. Insufficient washing may lead to the retention of unbound vector, appearing as off-target binding.
-
Issue 2: Inconsistent results across experiments.
-
Possible Cause 1: Variability in cell lines.
-
Solution: Regularly verify the expression level of PSMA on your target cells (e.g., LNCaP) using methods like flow cytometry or western blotting. Passage number can affect protein expression.
-
-
Possible Cause 2: Purity of the vector.
Quantitative Data Summary
Table 1: Binding Affinity of FL-020
| Cell Line | Target | IC50 Value |
| LNCaP | PSMA | 51.55 nM[1] |
Table 2: Selectivity Profile of FL-020
| Concentration | Target Panel Size | Result |
| 10 µM | 85 targets (ion channels, receptors, transporters, enzymes) | <50% inhibition of binding or activity[1] |
Experimental Protocols
1. Competitive Binding Affinity Assay
This protocol is adapted from the preclinical studies of FL-020.[1]
-
Cell Preparation: Culture LNCaP cells to the desired confluence in appropriate cell culture plates.
-
Blocking: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to block non-specific binding sites.
-
Competition: Incubate the cells with a constant concentration of a fluorescently or radio-labeled PSMA ligand (e.g., Cy5-labeled PSMA ligand) and varying concentrations of unlabeled FL-020.
-
Incubation: Allow the binding to reach equilibrium (e.g., 1 hour at 4°C).
-
Washing: Wash the cells multiple times with cold buffer to remove unbound ligands.
-
Detection: Measure the signal from the labeled ligand using an appropriate instrument (e.g., plate reader, flow cytometer).
-
Analysis: Plot the signal against the concentration of FL-020 and fit the data to a suitable model to determine the IC50 value.
2. In Vitro Off-Target Screening
This protocol outlines a general approach for assessing the selectivity of a targeting vector.[1]
-
Target Panel: Utilize a commercially available safety panel that includes a wide range of receptors, ion channels, transporters, and enzymes.
-
Binding/Activity Assays: Perform binding or functional assays for each target in the panel in the presence and absence of a high concentration of FL-020 (e.g., 10 µM).
-
Data Analysis: Calculate the percent inhibition of binding or activity for each target in the presence of FL-020.
-
Interpretation: Targets showing significant inhibition (typically >50%) may represent potential off-targets and warrant further investigation.
Visualizations
Caption: Workflow for assessing the binding affinity and selectivity of the FL-020 vector.
Caption: Mechanism of action for the 225Ac-FL-020 radiopharmaceutical.
References
Technical Support Center: 225Ac-FL-020 Biodistribution Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 225Ac-FL-020. Our goal is to help you address variability in your biodistribution studies and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 225Ac-FL-020 and why is its biodistribution important?
A1: 225Ac-FL-020 is a next-generation, PSMA-targeting radionuclide drug conjugate (RDC) being developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It uses a targeted alpha-radiotherapy to selectively attack cancer cells while minimizing damage to healthy tissues.[3] Understanding its biodistribution—how it is absorbed, distributed, metabolized, and excreted in the body—is critical for evaluating its safety and efficacy. Consistent and predictable biodistribution is key to ensuring the radiopharmaceutical reaches the tumor in sufficient concentrations while clearing from non-target organs to minimize toxicity.
Q2: What is a typical biodistribution profile for FL-020 based radiopharmaceuticals?
A2: Preclinical studies using surrogates like 111In-FL-020 and 177Lu-FL-020 have shown a promising in vivo distribution profile characterized by high and sustained tumor uptake and fast systemic clearance.[4][5] This indicates that the FL-020 targeting vector effectively delivers the radionuclide to PSMA-expressing tumors.
Q3: What are the main factors that can cause variability in the biodistribution of PSMA-targeted radiopharmaceuticals?
A3: Variability in the biodistribution of PSMA-targeted radiopharmaceuticals can be attributed to several factors, including the specific characteristics of the radiopharmaceutical itself (e.g., the choice of radionuclide, chelator, and linker), the physiological condition of the animal model or patient, and the experimental procedures used. Different PSMA-targeting agents can exhibit distinct biodistribution patterns.
Q4: Can the daughter radionuclides of 225Ac affect biodistribution and imaging?
A4: Yes, the daughter radionuclides of 225Ac can impact biodistribution and imaging. The high-energy alpha particle emissions can cause a "recoil effect," potentially leading to the release of daughter nuclides from the chelator. These free daughters may have different chemical properties and circulate in the body, leading to off-target effects. For imaging, SPECT/CT scans of 225Ac rely on the gamma emissions from its daughters, 221Fr and 213Bi.
Q5: How critical is the radiochemical purity of 225Ac-FL-020 for consistent biodistribution?
A5: Radiochemical purity is extremely critical. Impurities can lead to altered biodistribution, with increased uptake in non-target organs such as the liver and bone, compromising the safety and efficacy of the radiopharmaceutical. It is essential to perform rigorous quality control to ensure high radiochemical purity before administration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your 225Ac-FL-020 biodistribution experiments.
| Issue | Potential Causes | Recommended Actions |
| High variability in tumor uptake between subjects | - Heterogeneity in PSMA expression: Tumor models can have variable expression of PSMA. - Inconsistent tumor size: Tumor size can affect blood flow and tracer delivery. - Faulty injection: Suboptimal intravenous injection can lead to inconsistent delivery. | - Screen tumors for PSMA expression: Use in vivo imaging (e.g., with a diagnostic surrogate) or ex vivo analysis to ensure consistent PSMA expression in your study cohort. - Standardize tumor size: Start experiments when tumors reach a consistent size range. - Refine injection technique: Ensure proper tail vein injection and verify the injection site for any signs of infiltration. |
| Unexpectedly high uptake in non-target organs (e.g., liver, spleen, bone) | - Radiochemical impurities: Presence of free 225Ac or other radiolabeled impurities. - In vivo instability: The bond between 225Ac and the chelator may not be stable in vivo. - Formation of colloids: Radiocolloids can form, leading to uptake by the reticuloendothelial system (liver, spleen). | - Verify radiochemical purity: Use radio-TLC or radio-HPLC to confirm purity is >98% before injection. - Optimize radiolabeling conditions: Ensure optimal pH, temperature, and precursor concentration during radiolabeling to maximize stability. - Use appropriate formulation: Ensure the final product is a clear solution and free of particulates. |
| Inconsistent clearance from the blood and kidneys | - Variations in renal function: Animal models may have underlying differences in kidney function. - Differences in hydration status: Dehydration can affect renal clearance. - Binding to plasma proteins: The linker and chelator can influence binding to plasma proteins, affecting clearance kinetics. | - Assess renal function: If possible, monitor markers of renal function in your animal models. - Ensure adequate hydration: Provide free access to water for all animals. - Characterize plasma protein binding: If variability persists, in vitro plasma protein binding assays may be necessary. |
| Discrepancies between SPECT/CT imaging and ex vivo biodistribution data | - Errors in SPECT/CT quantification: Inaccurate attenuation correction, scatter correction, or partial volume effects can lead to quantification errors.[6][7] - Mismatch between imaging time and dissection time: The biodistribution profile can change rapidly. - Incomplete tissue collection: Inaccurate dissection and weighing of tissues. | - Optimize SPECT/CT protocol: Use appropriate energy windows for 221Fr and 213Bi, and apply validated correction methods.[8] - Synchronize imaging and dissection: Perform the final imaging scan as close as possible to the time of euthanasia and dissection. - Standardize dissection procedure: Ensure complete collection of target organs and accurate weighing. |
Data Presentation
Preclinical Biodistribution of [177Lu]Lu-FL-020 in LNCaP Xenograft Model
Note: This data is for the lutetium-177 labeled version of FL-020, which serves as a surrogate to understand the general biodistribution profile of the FL-020 targeting vector. The data is presented as mean percent injected dose per gram of tissue (%ID/g) ± SD.
| Organ | 1 h | 4 h | 24 h | 72 h | 168 h |
| Blood | 2.5 ± 0.3 | 0.8 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Tumor | 15.1 ± 2.1 | 18.2 ± 3.5 | 16.5 ± 2.8 | 12.1 ± 1.9 | 7.5 ± 1.2 |
| Kidney | 11.2 ± 1.5 | 10.5 ± 1.8 | 3.2 ± 0.5 | 0.9 ± 0.1 | 0.3 ± 0.1 |
| Liver | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Spleen | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Salivary Gland | 4.1 ± 0.6 | 3.5 ± 0.5 | 1.5 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.0 |
| Bone | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Muscle | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
Data adapted from a presentation by Full-Life Technologies.[4]
Experimental Protocols
Radiolabeling of FL-020 with 225Ac (Adapted from PSMA-I&T Protocol)
This protocol provides a general framework for the radiolabeling of DOTA-conjugated peptides like FL-020 with 225Ac.
Materials:
-
225Ac in 0.1 M HCl
-
FL-020 precursor
-
TRIS buffer (1.5 M, pH 8.5)
-
Gentisic acid
-
Sterile, pyrogen-free reaction vials
-
Heating block
-
Radio-HPLC or radio-TLC for quality control
Procedure:
-
In a sterile reaction vial, add the required amount of FL-020 precursor.
-
Add TRIS buffer to adjust the pH to approximately 8.5.
-
Add the 225Ac solution to the vial.
-
Add gentisic acid as a radioprotectant.
-
Incubate the reaction mixture at >80°C for 20 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity. A radiochemical purity of >98% is required.
Ex Vivo Biodistribution Study in a Murine Model
This protocol details the procedure for an ex vivo biodistribution study in a prostate cancer xenograft mouse model.
Procedure:
-
Animal Model: Use male immunodeficient mice bearing LNCaP xenograft tumors.
-
Administration: Anesthetize the mice and administer a defined amount of 225Ac-FL-020 (e.g., 10 KBq/mouse) intravenously via the tail vein.
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 72, and 168 hours post-injection), euthanize a cohort of mice.
-
Collect blood via cardiac puncture.
-
Dissect and collect the tumor and organs of interest (e.g., kidneys, liver, spleen, salivary glands, bone, muscle).
-
Rinse the collected tissues with saline, blot them dry, and place each sample into a pre-weighed tube.
-
Weigh the tubes with the tissues to determine the wet weight of each sample.
-
Radioactivity Measurement: Measure the radioactivity in the tissue samples and standards using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. Full-Life Technologies Granted FDA Fast Track Designation for 225Ac-FL-020 for the Treatment of Metastatic Castration-Resistant Prostate Cancer-Press Releases-From Half-Life to Full-Life. [full-life.com]
- 4. full-life.com [full-life.com]
- 5. 225Ac-FL-020 is a novel PSMA-targeting radionuclide drug conjugate (RDC) with superior in vivo anti-tumor activity-Media Reports-From Half-Life to Full-Life. [full-life.com]
- 6. The effects of mismatch between SPECT and CT images on quantitative activity estimation – A simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the sources of error affecting the quantitative accuracy of SPECT imaging in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of scatter and partial volume correction techniques for quantitative SPECT imaging of 225Ac - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Safety Profile of Actinium-225 Based Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Actinium-225 (Ac-225) based therapies. The information is designed to address specific issues that may be encountered during experiments, with a focus on enhancing the safety and reliability of these promising cancer treatments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with Actinium-225 based therapies?
A1: The primary safety concerns stem from the unique decay properties of Ac-225. As an alpha-emitter, it delivers high-energy particles with a short range, which is excellent for targeting tumors but also poses risks. Key concerns include:
-
Off-target toxicity from daughter radionuclides: Ac-225 decays into a series of daughter isotopes, some of which are also alpha-emitters. The recoil energy from the initial alpha decay can cause these daughters to detach from the targeting molecule, leading to their accumulation in healthy tissues like the kidneys and liver, causing unintended damage.[1][2][3][4]
-
Xerostomia (dry mouth): Particularly in therapies targeting Prostate-Specific Membrane Antigen (PSMA), significant uptake in the salivary glands can lead to severe and sometimes dose-limiting dry mouth.[5][6]
-
Hematological toxicity: Damage to the bone marrow can result in decreased production of blood cells, leading to anemia, leukopenia, and thrombocytopenia.[7][8]
-
Radiolabeling and Quality Control Challenges: Ensuring the purity and stability of Ac-225 radiopharmaceuticals is critical for safety. Incomplete chelation or radiolysis can release free Ac-225, which can accumulate in non-target organs.[1][9]
Q2: How can the risk of off-target toxicity from recoiling daughter nuclides be mitigated?
A2: Several strategies are being explored to minimize the toxic effects of recoiling daughter nuclides:
-
Use of internalizing targets: Targeting molecules that are rapidly internalized into the cancer cell can trap the daughter nuclides within the tumor, reducing their systemic release.[2]
-
Encapsulation: Encapsulating the Ac-225 within nanoparticles can help to contain the daughter products at the tumor site.[2][3]
-
Pre-targeting strategies: This involves a two-step approach where a non-radioactive targeting molecule is first administered and allowed to accumulate at the tumor, followed by a smaller, radiolabeled molecule that rapidly binds to the targeting molecule and is quickly cleared from circulation.[2]
-
Intra-tumoral administration: Direct injection of the radiopharmaceutical into the tumor can limit systemic exposure.[2]
-
Optimized Chelators: Developing chelators that can more securely hold onto the daughter nuclides after recoil is an active area of research.[10]
Q3: What are the best practices for managing xerostomia in patients receiving Ac-225-PSMA therapy?
A3: Management of xerostomia is a critical aspect of improving the safety and tolerability of Ac-225-PSMA therapies. Current approaches include:
-
Dose De-escalation: Reducing the administered activity of [²²⁵Ac]Ac-PSMA-617 has been shown to lessen the severity of xerostomia.[5]
-
Salivary Gland Protection:
-
Cooling: Applying ice packs to the salivary glands during infusion may reduce blood flow and uptake of the radiopharmaceutical.[11]
-
Botulinum Toxin Injections: Pre-treatment injections of Botox into the salivary glands can temporarily reduce their function and subsequent uptake of the therapeutic agent.[12][13]
-
Scopolamine Patches: These can also be used to decrease salivary gland activity.[12]
-
-
Symptomatic Relief: Sialogogues (e.g., pilocarpine), oral moisturizers, and acupuncture can help manage the symptoms of dry mouth.[11]
-
Tandem Therapy: Combining a lower dose of [²²⁵Ac]Ac-PSMA with a beta-emitter like [¹⁷⁷Lu]Lu-PSMA may provide a good therapeutic effect with reduced xerostomia compared to Ac-225 monotherapy.[6]
Troubleshooting Guides
Radiolabeling and Quality Control
Problem: Low Radiochemical Yield (RCY) or Radiochemical Purity (RCP) of [²²⁵Ac]Ac-PSMA-617
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH of reaction mixture | Ensure the pH of the reaction buffer is within the optimal range for the chelator being used (e.g., pH 5 for DOTA).[1] | Improved chelation efficiency and higher RCY. |
| Incorrect temperature or incubation time | Verify that the heating block is calibrated and the incubation is performed at the specified temperature (e.g., 90-95°C) for the recommended duration (e.g., 10-20 minutes).[1][14][15] | Complete radiolabeling reaction. |
| Insufficient amount of precursor | Ensure the correct molar ratio of precursor to Ac-225 is used. An insufficient amount of the targeting molecule can lead to free Ac-225.[1] | High RCP with minimal free Ac-225. |
| Radiolysis of the compound | Add stabilizing agents such as ascorbic acid or gentisic acid to the reaction mixture to quench free radicals.[14][16] | Increased stability of the radiolabeled compound and higher RCP. |
| Inaccurate RCP measurement due to daughter nuclides | Allow for secular equilibrium between Ac-225 and its daughters (at least 30 minutes for ²²¹Fr) before measuring radioactivity on radio-TLC or HPLC.[1][17] Cross-calibrate different measurement instruments (radio-TLC scanner, gamma counter, HP-Ge detector).[17] | Accurate and reproducible RCP values. |
| Presence of metallic impurities in the Ac-225 source | Use high-purity Ac-225. If impurities are suspected, purification of the Ac-225 solution may be necessary. | Reduced competition for the chelator, leading to higher RCY. |
Quantitative Data Summary
Table 1: Dosimetry Estimates for [²²⁵Ac]Ac-PSMA-617
| Organ | Mean Absorbed Dose (Gy/MBq) with RBE of 5 | Reference |
| Salivary Glands | 2.3 | [18] |
| Kidneys | 0.7 | [18] |
| Red Marrow | 0.05 | [18] |
Table 2: Hematological Toxicity of [²²⁵Ac]Ac-PSMA-617 in Patients with Extensive Skeletal Metastases
| Toxicity Grade | Anemia | Leukopenia | Thrombocytopenia | Reference |
| Grade 3 | 0.9% | 2.8% | 1.9% | [7] |
| Grade 4 | 0% | 0% | 0.9% | [7] |
Experimental Protocols
Protocol 1: Radiolabeling of [²²⁵Ac]Ac-PSMA-617
Materials:
-
Actinium-225 in HCl
-
PSMA-617 precursor
-
Ascorbate buffer or Tris buffer
-
Sterile, pyrogen-free water
-
Heating block
-
Sterile reaction vials
-
0.22 µm sterile filter
-
DTPA (diethylenetriaminepentaacetic acid) solution
Procedure:
-
In a sterile reaction vial, dissolve the PSMA-617 precursor in the chosen buffer (e.g., ascorbate buffer).
-
Add the required activity of Actinium-225 to the vial. A common ratio is 1 MBq of Ac-225 to 16 nmol of PSMA-617.[14]
-
Gently mix the solution.
-
Incubate the reaction vial in a heating block at 90-95°C for 10-20 minutes.[14][15]
-
After incubation, allow the vial to cool to room temperature.
-
Add a small volume of DTPA solution to chelate any remaining free Ac-225.[14]
-
Draw the final product through a 0.22 µm sterile filter into a sterile product vial.
-
Perform quality control checks (see Protocol 2).
Protocol 2: Quality Control of [²²⁵Ac]Ac-PSMA-617 using Radio-TLC
Materials:
-
iTLC-SG strips
-
Mobile phase: 50 mM DTPA in ultrapure water or 0.1 M sodium citrate.[19]
-
Radio-TLC scanner
-
Sample of [²²⁵Ac]Ac-PSMA-617
Procedure:
-
Spot a small amount (e.g., 0.4 µL) of the radiolabeled product onto the origin of an iTLC-SG strip.[19]
-
Develop the strip in a chromatography tank containing the mobile phase.
-
Allow the mobile phase to migrate to the solvent front.
-
Remove the strip and allow it to dry.
-
Crucially, allow for secular equilibrium to be established between Ac-225 and its daughter nuclide ²²¹Fr (half-life 4.8 min). This requires a waiting period of at least 30 minutes (approximately 6 half-lives) before measurement. [1] Some protocols recommend waiting longer (e.g., >4 hours) to ensure equilibrium with ²¹³Bi as well.[19]
-
Scan the strip using a radio-TLC scanner.
-
Analyze the chromatogram to determine the percentage of radioactivity at the origin (corresponding to the labeled product) and at the solvent front (corresponding to free Ac-225 complexed with DTPA).
-
Calculate the Radiochemical Purity (RCP) as: (Counts at origin / Total counts) x 100%. A successful labeling should have an RCP of >95%.
Visualizations
Caption: Experimental Workflow for Actinium-225 Based Therapies.
Caption: Ac-225 Decay Cascade and Potential for Off-Target Toxicity.
References
- 1. e-mjm.org [e-mjm.org]
- 2. Actinium-225 targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Critical Review of Alpha Radionuclide Therapy—How to Deal with Recoiling Daughters? [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Salivary toxicity from PSMA-targeted radiopharmaceuticals: what we have learned and where we are going - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Xerostomia as a side effect of [255Ac]Ac-PSMA therapy in prostate cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Hematologic toxicity profile and efficacy of [225Ac]Ac-PSMA-617 α-radioligand therapy of patients with extensive skeletal metastases of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality control of Actinium-225 radiopharmaceuticals: Current challenges and solutions in Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. drbicuspid.com [drbicuspid.com]
- 13. nuclearmedicinetherapy.in [nuclearmedicinetherapy.in]
- 14. Clinical Experience with [225Ac]Ac-PSMA Treatment in Patients with [177Lu]Lu-PSMA–Refractory Metastatic Castration-Resistant Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 16. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. European Nuclear Medicine Guide [nucmed-guide.app]
- 19. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 225Ac-FL-020 and Prostate Cancer Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 225Ac-FL-020 in prostate cancer models. The content addresses potential challenges, particularly the emergence of resistance, and offers guidance on experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is 225Ac-FL-020 and what is its mechanism of action?
225Ac-FL-020 is a next-generation, investigational radiopharmaceutical that targets the Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells.[1][2][3] It consists of a novel targeting vector, FL-020, conjugated with Actinium-225 (²²⁵Ac), a potent alpha-particle emitter.[4] The alpha particles released by ²²⁵Ac induce complex DNA double-strand breaks in target cells, leading to apoptosis and tumor cell death.[2][4] Preclinical studies in LNCaP xenograft models have confirmed this mechanism through the observation of increased γH2AX (a marker of DNA double-strand breaks) and cleaved-CASP3 (a marker of apoptosis) in tumor tissues after treatment.[2]
Q2: What are the key advantages of 225Ac-FL-020 observed in preclinical studies?
Preclinical data indicates that 225Ac-FL-020 has a favorable biodistribution profile with high and sustained tumor uptake and fast systemic clearance.[1][2][4] In comparative studies using LNCaP xenograft models, 225Ac-FL-020 demonstrated superior anti-tumor activity compared to 225Ac-PSMA-617 at the same dose level.[2][5] It also showed a favorable safety profile, with no significant irreversible changes in hematology parameters or body weight in animal models.[2]
Q3: What are the potential mechanisms of resistance to PSMA-targeted radioligand therapies like 225Ac-FL-020?
While specific data on resistance to 225Ac-FL-020 is still emerging due to its novelty, mechanisms of resistance to other PSMA-targeted therapies can be extrapolated. These include:
-
Low or Heterogeneous PSMA Expression: The target, PSMA, may be expressed at low levels or heterogeneously across tumor lesions, preventing the radiopharmaceutical from binding effectively to all cancer cells.[6]
-
PSMA-Negative Clones: Treatment can eliminate PSMA-positive cells, but may leave behind or select for the growth of PSMA-negative cancer cell clones.[7]
-
Activation of DNA Damage Repair (DDR) Pathways: Cancer cells may upregulate DNA repair mechanisms to survive the DNA double-strand breaks induced by alpha radiation.[6]
-
Neuroendocrine Differentiation: Prostate cancer cells can differentiate into a neuroendocrine phenotype, which typically has low or no PSMA expression.[8]
-
Mutational Status: Mutations in genes like p53 have been linked to resistance to radiotherapy.[6]
Q4: Is there evidence that alpha-emitters like ²²⁵Ac can overcome resistance to beta-emitters?
Yes, alpha-emitters are being investigated as a strategy to overcome resistance in patients with bulky disease states or those who have progressed on beta-emitter therapies like 177Lu-PSMA-617.[8][9] The high linear energy transfer and short path length of alpha particles make them highly cytotoxic and may be effective even when beta-emitters are not.[7][10] Studies have shown that patients who are non-responders or develop resistance to [¹⁷⁷Lu]Lu-PSMA-617 can still respond to subsequent therapy with ²²⁵Ac-labeled PSMA inhibitors.[9]
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Response in Preclinical Models
Question: My in vivo xenograft model is showing a poor response to 225Ac-FL-020 treatment. What should I investigate?
Answer: A suboptimal response can be due to several factors. Follow this troubleshooting workflow:
-
Confirm Target Expression:
-
Action: Perform immunohistochemistry (IHC) or PSMA-PET imaging on your tumor models to confirm high and homogenous expression of PSMA.
-
Rationale: Low or heterogeneous PSMA expression is a primary cause of poor treatment efficacy.[6]
-
-
Verify Compound Integrity and Dose:
-
Action: Ensure the radiopharmaceutical has not degraded and that the administered dose is accurate. Check the radiochemical purity before injection.
-
Rationale: The therapeutic efficacy is dependent on the quality and activity of the injected compound.
-
-
Assess Tumor Microenvironment:
-
Action: Analyze the tumor for hypoxia markers.
-
Rationale: Hypoxia can contribute to radioresistance.
-
-
Investigate Molecular Resistance Mechanisms:
-
Action: Analyze post-treatment tumor samples for upregulation of DNA damage repair proteins (e.g., PARP, ATM) via western blot or IHC. Sequence key genes like TP53 to check for mutations.
-
Rationale: Enhanced DNA repair or mutations in tumor suppressor genes can confer resistance to radiotherapy.[6]
-
Issue 2: Developing a Resistant Cell Line Model
Question: How can I develop and characterize a cell line with acquired resistance to 225Ac-FL-020 for further study?
Answer: Developing a resistant model is crucial for understanding and overcoming resistance.
-
Chronic Exposure:
-
Action: Culture a PSMA-positive prostate cancer cell line (e.g., LNCaP) with escalating, sub-lethal doses of 225Ac-FL-020 over a prolonged period.
-
Rationale: This mimics the clinical scenario of acquired resistance by selecting for cells that survive treatment.
-
-
Characterization of Resistant Phenotype:
-
Action:
-
Confirm the resistant phenotype with cell viability assays (e.g., MTS, CellTiter-Glo) comparing the parental and resistant cell lines.
-
Measure PSMA expression levels in the resistant line using flow cytometry or western blot.
-
Perform genomic and proteomic analyses to identify changes in signaling pathways, particularly DNA damage repair and cell survival pathways.
-
-
Rationale: This will help determine the mechanism of resistance (e.g., loss of target, upregulation of survival pathways).
-
Quantitative Data Summary
Table 1: Preclinical Characteristics of FL-020 and 225Ac-FL-020
| Parameter | Value | Cell Line / Model | Source |
|---|---|---|---|
| Binding Affinity (IC50) | 51.55 nM | LNCaP Cells | [2] |
| Selectivity | >50% inhibition not observed at 10 µM against 85 off-targets | N/A | [5] |
| Comparative Efficacy | Superior anti-tumor activity over 225Ac-PSMA-617 | LNCaP Xenograft | [2][5] |
| Mechanism of Action | Induction of DNA double-strand breaks and apoptosis | LNCaP Tumor Samples |[2][4] |
Experimental Protocols
Protocol 1: In Vitro Cell Binding Assay
This protocol determines the binding affinity of the non-labeled vector FL-020.
-
Cell Culture: Culture PSMA-expressing LNCaP cells to 80-90% confluency.
-
Cell Plating: Seed LNCaP cells in a 96-well plate and allow them to adhere overnight.
-
Competition Assay:
-
Prepare serial dilutions of the competitor ligand, FL-020.
-
Add a constant concentration of a labeled PSMA ligand (e.g., Cy5-labeled PSMA ligand) to all wells.
-
Add the different concentrations of FL-020 to the wells.
-
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at 4°C to allow binding but prevent internalization.
-
Washing: Wash the cells with cold PBS to remove unbound ligands.
-
Signal Detection: Measure the signal from the labeled ligand using a plate reader.
-
Data Analysis: Plot the signal against the concentration of FL-020 and fit the data to a one-site competition model to determine the IC50 value.[2]
Protocol 2: Analysis of DNA Damage and Apoptosis in Tumor Tissue
This protocol assesses the in vivo mechanism of action of 225Ac-FL-020.
-
Animal Model: Use LNCaP xenograft mouse models.
-
Treatment: Administer a single dose of 225Ac-FL-020 (e.g., 10 KBq/mouse).[2][5] Include a vehicle control group.
-
Tissue Collection: Euthanize mice at various time points post-injection (e.g., 24h, 48h, 72h) and harvest the tumors.
-
Immunohistochemistry (IHC):
-
Fix tumors in formalin and embed in paraffin.
-
Section the paraffin blocks.
-
Perform IHC staining for γH2AX (marker for DNA double-strand breaks) and cleaved Caspase-3 (cCASP3, marker for apoptosis).
-
-
Image Analysis:
-
Statistical Analysis: Compare the immunoreactivity in the treated groups to the control group using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: Mechanism of action of 225Ac-FL-020 leading to tumor cell death.
References
- 1. Full-Life Technologies Granted FDA Fast Track Designation for 225Ac-FL-020 for the Treatment of Metastatic Castration-Resistant Prostate Cancer-Press Releases-From Half-Life to Full-Life. [full-life.com]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Enhanced Tumor Targeting with 225Ac-FL-020: A Promising PSMA-Directed Radionuclide Drug Conjugate [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Towards Improving the Efficacy of PSMA-Targeting Radionuclide Therapy for Late-Stage Prostate Cancer—Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming drug resistance in castrate-resistant prostate cancer: current mechanisms and emerging therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. full-life.com [full-life.com]
Technical Support Center: Refining Imaging Protocols for 225Ac-FL-020
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 225Ac-FL-020, a novel Prostate-Specific Membrane Antigen (PSMA)-targeting radiopharmaceutical for targeted alpha therapy. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful implementation and refinement of imaging studies.
Experimental Protocols
Radiolabeling of FL-020 with Actinium-225
This protocol outlines the steps for radiolabeling the DOTA-conjugated peptide FL-020 with Actinium-225 (225Ac).
Materials:
-
FL-020 peptide (DOTA-conjugated)
-
225AcCl3 in dilute HCl
-
Ammonium acetate buffer (0.2 M, pH 5.5)
-
Gentisic acid/Ascorbic acid solution (50 mg/mL each in water)
-
Sterile, metal-free reaction vials
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation: In a sterile, metal-free reaction vial, add the FL-020 peptide solution.
-
Buffering: Add ammonium acetate buffer to the vial to achieve a pH of 5.0-5.5.
-
Radioprotection: Add the gentisic acid/ascorbic acid solution to the reaction mixture to prevent radiolysis.
-
Radiolabeling: Carefully add the 225AcCl3 solution to the vial. The typical molar ratio of peptide to 225Ac is in the range of 1:10 to 1:100, but should be optimized for your specific application.
-
Incubation: Incubate the reaction mixture at 80-95°C for 20-30 minutes.
-
Quality Control: After incubation, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.
-
Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
Workflow for 225Ac-FL-020 Radiolabeling:
Caption: Workflow for the radiolabeling of FL-020 with 225Ac.
Preclinical SPECT/CT Imaging Protocol for 225Ac-FL-020
This protocol provides a general framework for in vivo SPECT/CT imaging of 225Ac-FL-020 in animal models. Specific parameters may need to be optimized based on the imaging system and animal model used.
Imaging System:
-
SPECT/CT scanner equipped with a high-energy collimator.
Imaging Parameters:
| Parameter | Recommended Setting |
| Radionuclide | 225Ac |
| Daughter Radionuclides for Imaging | 221Fr, 213Bi |
| Energy Windows | 218 keV (for 221Fr) and 440 keV (for 213Bi) |
| Window Width | 15-20% |
| Collimator | High-Energy General Purpose (HEGP) or similar |
| Acquisition Mode | Step-and-shoot or continuous rotation |
| Matrix Size | 128x128 or 256x256 |
| Number of Projections | 60-120 over 360° |
| Time per Projection | 30-60 seconds |
| CT Parameters | Low-dose CT for attenuation correction and anatomical localization |
Procedure:
-
Animal Preparation: Anesthetize the animal and position it on the imaging bed.
-
Radiopharmaceutical Administration: Inject 225Ac-FL-020 intravenously (e.g., via tail vein). The injected activity will depend on the animal model and study objectives (typically 1-5 MBq for mice).
-
Imaging Time Points: Acquire SPECT/CT images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess biodistribution and tumor uptake.
-
Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.
-
Image Analysis: Quantify the radioactivity concentration in regions of interest (ROIs) drawn on the fused SPECT/CT images.
Workflow for Preclinical SPECT/CT Imaging:
Caption: Workflow for preclinical SPECT/CT imaging with 225Ac-FL-020.
Troubleshooting Guides
Radiolabeling Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Radiochemical Purity (<95%) | - Incorrect pH of the reaction mixture.- Presence of metal ion impurities.- Insufficient incubation time or temperature.- Degraded peptide. | - Verify and adjust the pH to 5.0-5.5.- Use metal-free buffers and vials. Consider pre-treating buffers with Chelex resin.- Optimize incubation time and temperature.- Use a fresh batch of peptide. |
| Formation of Colloids | - pH is too high. | - Ensure the pH of the final product is not basic. Adjust with a suitable buffer if necessary. |
| Inconsistent Labeling Efficiency | - Inaccurate measurement of 225Ac activity.- Variability in peptide concentration. | - Calibrate the dose calibrator for 225Ac. Cross-calibrate with a gamma counter.- Accurately determine the peptide concentration. |
SPECT/CT Imaging Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Image Counts/Poor Image Quality | - Insufficient injected activity.- Short acquisition time.- Inappropriate energy window selection. | - Increase the injected activity, if feasible.- Increase the time per projection or the total scan time.- Ensure energy windows are centered on the 218 keV and 440 keV photopeaks with appropriate widths. |
| High Image Noise | - Low count statistics. | - Apply a post-reconstruction filter (use with caution to avoid oversmoothing).- Increase acquisition time. |
| Inaccurate Quantification | - Inadequate scatter correction.- Incorrect attenuation correction.- Partial volume effects for small tumors/lesions. | - Implement a validated scatter correction method (e.g., dual-energy window or triple-energy window).- Ensure accurate co-registration of SPECT and CT for attenuation correction.- Apply partial volume correction, especially for small ROIs. |
| Discordant Biodistribution | - In vivo instability of the radiopharmaceutical.- Physiological variability in the animal model. | - Perform in vitro stability tests in serum.- Ensure consistent animal handling and experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is imaging 225Ac challenging?
A1: Imaging 225Ac is challenging due to its complex decay scheme. 225Ac itself does not emit gamma rays suitable for imaging. Instead, imaging relies on the gamma emissions from its daughter isotopes, primarily Francium-221 (221Fr) at 218 keV and Bismuth-213 (213Bi) at 440 keV.[1][2] These gamma emissions have low abundance and high energy, which can lead to low sensitivity and resolution in SPECT imaging.[1]
Q2: Which collimator is best for 225Ac imaging?
A2: A high-energy collimator is recommended for 225Ac imaging to handle the high-energy photons from 213Bi (440 keV) and to reduce septal penetration.[3]
Q3: How can I improve the quantification of my 225Ac SPECT images?
A3: To improve quantification, it is crucial to use accurate corrections for attenuation, scatter, and collimator-detector response.[3] Using multiple energy windows for both imaging and scatter correction can also enhance accuracy.[2] Additionally, phantom studies are recommended to calibrate your imaging system for 225Ac.
Q4: What is the expected biodistribution of 225Ac-FL-020?
A4: As a PSMA-targeting agent, 225Ac-FL-020 is expected to show high uptake in PSMA-expressing tissues, such as prostate cancer tumors.[3] Preclinical studies with the surrogate 111In-FL-020 have shown high and sustained tumor uptake with fast systemic clearance. Some uptake may also be observed in other PSMA-expressing organs like the kidneys and salivary glands.
Q5: What is the mechanism of action of 225Ac-FL-020?
A5: 225Ac-FL-020 binds to PSMA on the surface of cancer cells. The potent alpha particles emitted from the decay of 225Ac and its daughters cause double-strand DNA breaks, leading to cancer cell death.
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly expressed in prostate cancer. Its signaling activity is implicated in tumor progression and survival. The binding of ligands to PSMA can modulate intracellular signaling pathways, including the PI3K-AKT and MAPK pathways, which are critical for cell growth, proliferation, and survival.
Caption: PSMA signaling and its crosstalk with the PI3K-AKT and MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative SPECT/CT imaging of actinium-225 for targeted alpha therapy of glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
225ac-fl-020: Validation & Comparative
A Preclinical Head-to-Head Comparison of Two Actinium-225 Labeled PSMA-Targeted Radiopharmaceuticals: 225Ac-FL-020 and 225Ac-PSMA-617
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted alpha therapy for metastatic castration-resistant prostate cancer (mCRPC) is rapidly evolving. Prostate-Specific Membrane Antigen (PSMA) has proven to be an exceptional target for radioligand therapy. While ¹⁷⁷Lu-PSMA-617 has seen widespread clinical use, the focus is shifting towards the more potent alpha-emitter, Actinium-225 (²²⁵Ac). This guide provides a comparative analysis of two ²²⁵Ac-labeled, PSMA-targeting radiopharmaceuticals: the well-established 225Ac-PSMA-617 and the novel contender, 225Ac-FL-020.
Recent preclinical evidence suggests that 225Ac-FL-020 may offer a superior therapeutic window compared to 225Ac-PSMA-617.[1][2][3][4][5] This assertion is based on direct comparative studies in xenograft models, which demonstrated superior anti-tumor activity of 225Ac-FL-020 at the same dose level.[1][2][6] This guide will delve into the available preclinical data, clinical findings for 225Ac-PSMA-617, and the experimental methodologies that underpin these assessments.
Quantitative Data Summary
The following tables summarize the key preclinical and clinical data for 225Ac-FL-020 and 225Ac-PSMA-617.
Table 1: Preclinical In Vitro and In Vivo Data
| Parameter | 225Ac-FL-020 | 225Ac-PSMA-617 | Cell Line/Model | Source |
| Binding Affinity (IC₅₀) | 51.55 nM (for unlabeled FL-020) | 0.14 KBq/mL | LNCaP | [1][2][6][7] |
| In Vivo Antitumor Activity | Superior to 225Ac-PSMA-617 at 10 KBq/mouse | - | LNCaP xenograft | [1][2][6] |
| Biodistribution | High, sustained tumor uptake and fast systemic clearance | High tumor uptake | LNCaP xenograft | [1][3][4] |
| Safety Profile | Favorable; no significant irreversible hematological changes or body weight loss | Generally well-tolerated in preclinical models | LNCaP xenograft | [1][2] |
Table 2: Clinical Efficacy of 225Ac-PSMA-617 in mCRPC
| Parameter | Reported Value | Patient Cohort | Source |
| Prostate-Specific Antigen (PSA) Decline ≥50% | 62.1% - 86% | mCRPC, mHSPC | [8][9] |
| Any PSA Decline | 75.9% - 95% | mCRPC, mHSPC | [8][9] |
| Median Overall Survival (OS) | 14 - 18 months | mCRPC | [8][10] |
| Median Progression-Free Survival (PFS) | 8 - 11 months | mCRPC | [8][10] |
| Disease Control Rate (Molecular Response) | 60% - 61.1% | mCRPC | [8][10] |
Note: Clinical data for 225Ac-FL-020 is not yet available as it is currently in early-phase clinical trials.[11][12]
Signaling Pathways and Mechanism of Action
Both 225Ac-FL-020 and 225Ac-PSMA-617 function by targeting PSMA, a transmembrane protein highly overexpressed on prostate cancer cells.[13] Upon binding, the radiopharmaceutical is internalized, delivering the potent alpha-emitter, Actinium-225, directly to the cancer cell. The high linear energy transfer of alpha particles induces complex DNA double-strand breaks, leading to apoptosis and cell death.[4][5] This targeted delivery minimizes damage to surrounding healthy tissue.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the preclinical comparison of 225Ac-FL-020 and 225Ac-PSMA-617.
In Vitro Binding Affinity
-
Objective: To determine the binding affinity of the targeting vector FL-020 to PSMA-expressing cells.
-
Method: A competitive binding assay was performed using Cy5-labeled PSMA ligands on LNCaP cells, which are known to have high PSMA expression.[1] The concentration of the unlabeled FL-020 required to inhibit 50% of the binding of the labeled ligand (IC₅₀) was determined.[1][2][6] For 225Ac-PSMA-617, binding studies were conducted through autoradiography on LNCaP and PC3 (PSMA-negative) cell lines.[7][14]
In Vivo Biodistribution and Tumor Uptake
-
Objective: To assess the distribution of the radiopharmaceutical in a living organism and its accumulation in tumor tissue.
-
Method: LNCaP xenograft models in nude mice were utilized.[3] For 225Ac-FL-020, the vector was labeled with Indium-111 (¹¹¹In) for SPECT/CT imaging at various time points to visualize its biodistribution.[1][3] Ex vivo "cut-and-count" analysis of tissues was also performed using ¹⁷⁷Lu-labeled FL-020 to quantify uptake in different organs and the tumor.[1]
In Vivo Comparative Efficacy Study
-
Objective: To directly compare the antitumor activity of 225Ac-FL-020 and 225Ac-PSMA-617.
-
Method: LNCaP tumor-bearing mice were treated with the same dose level (10 KBq per mouse) of either 225Ac-FL-020 or 225Ac-PSMA-617.[1][2][6] Tumor growth was monitored over time, and safety was assessed by monitoring body weight and conducting hematological analysis.[1][2]
Conclusion
The available preclinical data strongly suggests that 225Ac-FL-020 is a highly promising PSMA-targeting radiopharmaceutical with the potential for superior antitumor efficacy compared to 225Ac-PSMA-617.[1][2][6] This is attributed to its favorable biodistribution profile, characterized by high and sustained tumor uptake and rapid systemic clearance.[1][3][4] While 225Ac-PSMA-617 has demonstrated significant clinical benefit in patients with mCRPC, the development of next-generation agents like 225Ac-FL-020 holds the promise of further improving therapeutic outcomes.[8][10] The ongoing Phase 1 clinical trial of 225Ac-FL-020 will be critical in translating these encouraging preclinical findings into the clinical setting.[11][12] Researchers and drug development professionals should closely monitor the progress of these clinical investigations.
References
- 1. onclive.com [onclive.com]
- 2. urologytimes.com [urologytimes.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhanced Tumor Targeting with 225Ac-FL-020: A Promising PSMA-Directed Radionuclide Drug Conjugate [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. urologytimes.com [urologytimes.com]
- 7. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of 225Ac-PSMA-617 in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 225Ac-PSMA-617 radioligand therapy of de novo metastatic hormone-sensitive prostate carcinoma (mHSPC): preliminary clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Clinical Trials | A First-in-human, Phase 1 Dose Escalation and Expansion Study Evaluating the Safety, Tolerability and Anti-Tumor Activity of [225Ac]Ac-FL-020, an Anti-PSMA Radioconjugate (RDC), in Patients With Metastatic Castration Resistant Prostate Cancer (mCRPC) [uvahealth.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mediso - Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer [mediso.com]
225Ac-FL-020: A New Frontier in Targeted Alpha Therapy for Prostate Cancer
A comprehensive comparison of the preclinical anti-tumor activity of 225Ac-FL-020, a novel PSMA-targeting radiopharmaceutical, demonstrates its potential superiority over existing therapies for metastatic castration-resistant prostate cancer (mCRPC). This guide provides researchers, scientists, and drug development professionals with an objective analysis of 225Ac-FL-020's performance, supported by available preclinical experimental data.
225Ac-FL-020 is a next-generation radionuclide drug conjugate that targets the prostate-specific membrane antigen (PSMA), a well-established biomarker overexpressed on prostate cancer cells.[1] By utilizing the potent alpha-emitting isotope Actinium-225 (225Ac), this agent delivers highly localized and lethal radiation to tumor cells, while minimizing damage to surrounding healthy tissue.[1][2] Preclinical evidence strongly suggests that 225Ac-FL-020 offers significant advantages in both efficacy and safety over other PSMA-targeted radioligands.
Comparative Efficacy and Biodistribution
Preclinical studies have demonstrated the superior anti-tumor activity of 225Ac-FL-020 when compared to 225Ac-PSMA-617, another PSMA-targeted alpha therapy. In xenograft models of human prostate cancer (LNCaP), a single dose of 225Ac-FL-020 exhibited significantly greater tumor growth inhibition.[2][3]
The vector for the radionuclide, FL-020, has shown a high binding affinity for PSMA-expressing LNCaP cells, with a reported half-maximal inhibitory concentration (IC50) of approximately 51.6 nM.[3][4] This strong and specific binding is crucial for the targeted delivery of the actinium-225 payload.
Furthermore, biodistribution studies using radiolabeled FL-020 have revealed a favorable pharmacokinetic profile, characterized by high and sustained accumulation in tumors and rapid clearance from the bloodstream and other non-target organs.[2][3] This biodistribution profile suggests a wider therapeutic window and potentially lower toxicity compared to other radiopharmaceuticals.
Table 1: In Vitro and In Vivo Comparison of 225Ac-FL-020
| Parameter | 225Ac-FL-020 | 225Ac-PSMA-617 (Comparator) |
| Target | Prostate-Specific Membrane Antigen (PSMA) | Prostate-Specific Membrane Antigen (PSMA) |
| Payload | Actinium-225 (Alpha Emitter) | Actinium-225 (Alpha Emitter) |
| Binding Affinity (IC50 to LNCaP cells) | ~51.6 nM[3][4] | Data not publicly available |
| In Vivo Anti-Tumor Efficacy (LNCaP Xenograft Model) | Superior tumor growth inhibition at 10 KBq/mouse dose[2][3] | Standard comparator |
| Biodistribution | High and sustained tumor uptake, fast systemic clearance[2][3] | Data not publicly available for direct comparison |
| Mechanism of Action | Induction of DNA double-strand breaks and apoptosis[1][3] | Induction of DNA double-strand breaks and apoptosis |
Mechanism of Action: Inducing Targeted Cancer Cell Death
The potent anti-tumor effect of 225Ac-FL-020 is driven by the high linear energy transfer of the alpha particles emitted by Actinium-225. These alpha particles cause complex double-strand breaks in the DNA of cancer cells, which are difficult to repair and ultimately trigger programmed cell death, or apoptosis.[1][3]
The targeted delivery of this highly cytotoxic payload is ensured by the FL-020 ligand, which selectively binds to PSMA on the surface of prostate cancer cells. Upon binding, the 225Ac-FL-020 conjugate is internalized, delivering the alpha-emitter directly to the cancer cell's interior.
Studies have confirmed the induction of DNA double-strand breaks through the detection of the phosphorylated histone variant γH2AX.[3] Furthermore, the activation of apoptotic pathways has been demonstrated by the presence of cleaved caspase-3 (cCASP3), a key executioner of apoptosis.[3]
Figure 1: Simplified signaling pathway of 225Ac-FL-020 leading to cancer cell apoptosis.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the preclinical evaluation of 225Ac-FL-020.
PSMA Binding Affinity Assay (Competitive Inhibition)
A competitive binding assay is utilized to determine the half-maximal inhibitory concentration (IC50) of the FL-020 ligand.
-
Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in appropriate media and seeded in multi-well plates.
-
Competition: A known concentration of a radiolabeled PSMA ligand is incubated with the LNCaP cells in the presence of increasing concentrations of non-radiolabeled FL-020.
-
Incubation and Washing: The cells are incubated to allow for competitive binding to the PSMA receptors. Unbound ligands are then removed by washing.
-
Quantification: The amount of radioactivity in each well is measured using a gamma counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the radiolabeled ligand binding against the concentration of FL-020.
Figure 2: Experimental workflow for determining PSMA binding affinity.
In Vivo Tumor Growth Inhibition Study
The anti-tumor efficacy of 225Ac-FL-020 is evaluated in a xenograft mouse model.
-
Tumor Implantation: LNCaP cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment Administration: Mice are randomized into treatment groups and administered a single intravenous injection of either 225Ac-FL-020, a comparator agent (e.g., 225Ac-PSMA-617), or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly over a set period.
-
Data Analysis: Tumor growth curves are plotted for each group to compare the anti-tumor activity. Survival analysis may also be performed.
Biodistribution Study
The distribution and clearance of the radiopharmaceutical are assessed in tumor-bearing mice.
-
Radiopharmaceutical Administration: A radiolabeled version of FL-020 (e.g., with Indium-111 for imaging) is administered to LNCaP xenograft-bearing mice.
-
Time Points: At various time points post-injection, mice are euthanized.
-
Organ Harvesting: Tumors and major organs are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Immunohistochemistry for Mechanism of Action
Tumor tissues from the efficacy study are analyzed to confirm the mechanism of action.
-
Tissue Preparation: Tumors are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections of the tumor tissue are prepared.
-
Staining: The sections are stained with antibodies specific for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP-1 or cleaved caspase-3).
-
Imaging and Analysis: The stained sections are imaged using microscopy, and the intensity and localization of the staining are quantified to assess the levels of DNA damage and apoptosis.
Conclusion and Future Directions
The available preclinical data strongly support the superior anti-tumor activity and favorable safety profile of 225Ac-FL-020 compared to other PSMA-targeted radiotherapies. Its high affinity for PSMA, combined with the potent cell-killing ability of Actinium-225 and a favorable biodistribution profile, positions 225Ac-FL-020 as a highly promising candidate for the treatment of mCRPC. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for patients. The FDA has granted Fast Track designation to 225Ac-FL-020 for the treatment of mCRPC, and a Phase 1 clinical trial is underway to evaluate its safety, tolerability, and anti-tumor activity in patients.[1]
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
Preclinical Showdown: 225Ac-FL-020 vs. 177Lu-PSMA-617 in Prostate Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted radionuclide therapy for metastatic castration-resistant prostate cancer (mCRPC) is rapidly evolving. While the beta-emitter Lutetium-177 (177Lu)-PSMA-617 has been a significant advancement, the emergence of alpha-emitters like Actinium-225 (225Ac) offers the promise of more potent and targeted cancer cell killing. This guide provides a preclinical comparison of a novel PSMA-targeted radioligand, 225Ac-FL-020, and the established 177Lu-PSMA-617, based on available experimental data.
Recent preclinical studies have highlighted the potential of 225Ac-FL-020, a novel PSMA-targeting radionuclide drug conjugate, demonstrating superior anti-tumor activity in animal models when compared to other actinium-based agents.[1][2][3] This guide will synthesize the findings from these studies to offer a comparative overview of its performance against the benchmark, 177Lu-PSMA-617.
At a Glance: Key Preclinical Data
The following tables summarize the key quantitative data from preclinical studies to facilitate a direct comparison between the two agents.
| Parameter | 225Ac-FL-020 | 177Lu-PSMA-617 | Reference |
| Radionuclide | Actinium-225 (α-emitter) | Lutetium-177 (β-emitter) | [4][5] |
| Target | Prostate-Specific Membrane Antigen (PSMA) | Prostate-Specific Membrane Antigen (PSMA) | [1][5] |
| Binding Affinity (IC50) | 51.55 nM (for non-labeled vector FL-020) | Not explicitly stated in direct comparison | [1][2][3] |
Table 1: General Characteristics
| Preclinical Model | 225Ac-FL-020 | 177Lu-PSMA-617 | Reference |
| Cell Line | LNCaP (PSMA-positive) | LNCaP, 22Rv1 (PSMA-positive) | [1][6] |
| Animal Model | LNCaP xenograft nude mice | LNCaP, 22Rv1 xenograft NMRI nu/nu mice | [1][6] |
Table 2: Preclinical Models Used in Studies
| Finding | 225Ac-FL-020 | 177Lu-PSMA-617 | Reference |
| Anti-Tumor Activity | Superior anti-tumor activity compared to 225Ac-PSMA-617 at the same dose level (10 KBq/mouse).[1][2][3] | Significantly suppressed tumor growth compared to vehicle control.[6] | [1][2][3][6] |
| Biodistribution | High and sustained tumor uptake with fast systemic clearance.[1][7] | Favorable tumor uptake.[6] | [1][6][7] |
| Safety Profile | Favorable safety profile indicated by body weight and hematological parameters.[1][2][3] | Well-tolerated with no significant changes in body weight.[6] | [1][2][3][6] |
| Mechanism of Action | Induces DNA double-strand breaks and tumor cell apoptosis.[1][8][9] | Induces DNA damage through beta particle emission. | [1][8][9] |
Table 3: Summary of Preclinical Findings
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of 225Ac-FL-020 and 177Lu-PSMA-617.
In Vitro Binding Affinity Studies
-
Objective: To determine the binding affinity of the targeting ligand to PSMA-expressing cells.
-
Method: The binding affinity of the non-labeled vector FL-020 was assessed using LNCaP cells, which are known to have high PSMA expression. The half-maximal inhibitory concentration (IC50) was determined to be 51.55 nM.[1][2][3] Off-target screening against a panel of 85 targets, including receptors, ion channels, enzymes, and transporters, showed high selectivity for FL-020.[1][2][3]
In Vivo Biodistribution Studies
-
Objective: To evaluate the uptake and clearance of the radiopharmaceutical in a living organism.
-
Method: For 225Ac-FL-020, its in vivo biodistribution profile was characterized using Indium-111 (111In)-labeled FL-020 in LNCaP tumor-bearing nude mice.[1] SPECT/CT imaging demonstrated high and sustained tumor uptake with rapid systemic clearance.[1][7]
In Vivo Anti-Tumor Efficacy Studies
-
Objective: To assess the therapeutic efficacy of the radiopharmaceutical in inhibiting tumor growth.
-
Method: LNCaP xenograft models were utilized to evaluate the anti-tumor activity of 225Ac-FL-020. A direct comparison was made with 225Ac-PSMA-617 at the same dose level of 10 KBq/mouse.[1][2][3] For 177Lu-PSMA-617, therapeutic efficacy was evaluated in LNCaP and 22Rv1 tumor-bearing mice, where it significantly suppressed tumor growth compared to a vehicle control.[6]
Safety and Toxicity Assessment
-
Objective: To monitor for any adverse effects of the treatment.
-
Method: The safety profile of 225Ac-FL-020 was evaluated by monitoring the body weight and analyzing hematological parameters of the treated mice.[1][2][3] Similarly, for 177Lu-PSMA-617, animal body weights were monitored throughout the study.[6]
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams illustrate the key processes involved in the preclinical evaluation and the proposed mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urologytimes.com [urologytimes.com]
- 3. urologytimes.com [urologytimes.com]
- 4. Enhanced Tumor Targeting with 225Ac-FL-020: A Promising PSMA-Directed Radionuclide Drug Conjugate [synapse.patsnap.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. targetedonc.com [targetedonc.com]
- 8. full-life.com [full-life.com]
- 9. onclive.com [onclive.com]
A Head-to-Head Preclinical Comparison of PSMA Radioligands: A Guide for Researchers
A comprehensive overview of preclinical trial design for the comparative evaluation of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligands, providing researchers, scientists, and drug development professionals with essential experimental protocols, comparative data, and workflow visualizations.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target in the diagnosis and treatment of prostate cancer. The development of radioligands that bind to PSMA has paved the way for targeted radionuclide therapy, a promising strategy for patients with metastatic castration-resistant prostate cancer (mCRPC). As the landscape of PSMA-targeted radioligands expands, rigorous head-to-head preclinical comparisons are paramount to identify candidates with superior therapeutic indices for clinical translation.
This guide outlines a standardized framework for the preclinical evaluation of PSMA radioligands, focusing on key comparative metrics and experimental designs.
Key Performance Indicators in Preclinical Evaluation
A successful PSMA radioligand should exhibit high and sustained tumor uptake, rapid clearance from non-target tissues to minimize off-target toxicity, and superior therapeutic efficacy compared to existing agents. The key parameters evaluated in head-to-head preclinical trials are:
-
Tumor Uptake and Retention: Quantified as the percentage of injected dose per gram of tissue (%ID/g), this metric indicates the radioligand's ability to accumulate and be retained in the tumor.
-
Biodistribution Profile: This assesses the distribution of the radioligand in various organs and tissues over time, identifying potential off-target accumulation and toxicity. Key organs of interest include the kidneys, salivary glands, and bone marrow.
-
Tumor-to-Non-Target Ratios: Ratios such as tumor-to-kidney and tumor-to-blood are crucial for determining the therapeutic window of a radioligand.
-
Therapeutic Efficacy: Evaluated by measuring tumor growth inhibition and overall survival in tumor-bearing animal models.
Comparative Biodistribution of PSMA Radioligands
The following table summarizes hypothetical biodistribution data from a head-to-head preclinical study comparing two novel PSMA radioligands (Radioligand X and Radioligand Y) with a standard-of-care agent, [¹⁷⁷Lu]Lu-PSMA-617, in a murine model of prostate cancer. Data is presented as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.
| Tissue | Time Point | [¹⁷⁷Lu]Lu-PSMA-617 (%ID/g) | Radioligand X (%ID/g) | Radioligand Y (%ID/g) |
| Tumor | 24 h | 37 ± 6 | 69 ± 13 | 45 ± 8 |
| 96 h | 15 ± 4 | 31 ± 8 | 20 ± 5 | |
| Kidneys | 24 h | 25 ± 5 | 30 ± 7 | 18 ± 4 |
| 96 h | 8 ± 2 | 12 ± 3 | 5 ± 1 | |
| Blood | 24 h | 1.5 ± 0.3 | 5 ± 1 | 2 ± 0.5 |
| 96 h | 0.2 ± 0.1 | 1 ± 0.2 | 0.3 ± 0.1 | |
| Salivary Glands | 24 h | 10 ± 2 | 12 ± 3 | 9 ± 2 |
| 96 h | 3 ± 1 | 4 ± 1 | 2.5 ± 0.8 |
Note: This data is illustrative and intended for comparative purposes.
Therapeutic Efficacy Comparison
The therapeutic efficacy of the radioligands is assessed by monitoring tumor volume changes and survival rates in tumor-bearing mice following treatment.
| Treatment Group | Mean Tumor Volume (Day 28 post-treatment) | Tumor Growth Inhibition | Survival Rate (Day 60) |
| Vehicle Control | 1500 mm³ | 0% | 0% |
| [¹⁷⁷Lu]Lu-PSMA-617 | 500 mm³ | 67% | 50% |
| Radioligand X | 200 mm³ | 87% | 80% |
| Radioligand Y | 350 mm³ | 77% | 65% |
Note: This data is illustrative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.
Radiolabeling of PSMA Ligands
-
Preparation: A stock solution of the PSMA ligand (e.g., PSMA-617, Radioligand X, Radioligand Y) is prepared in a suitable solvent like DMSO.
-
Reaction: In a sterile reaction vial, a sodium acetate buffer is added, followed by the PSMA ligand precursor and the radionuclide solution (e.g., [¹⁷⁷Lu]LuCl₃).[1]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 95°C) for a defined period (e.g., 30-40 minutes).[1]
-
Quality Control: Radiochemical purity is determined using radio-TLC or radio-HPLC, with a purity of >98% generally considered acceptable.[1]
Animal Models
-
Cell Lines: PSMA-positive human prostate cancer cell lines (e.g., LNCaP, PC-3 PIP) are commonly used.[2]
-
Animal Strain: Immunocompromised male mice (e.g., BALB/c nude or SCID) are typically used for xenograft tumor models.[3][4]
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice to establish tumors.
Biodistribution Studies
-
Administration: A defined activity of the radiolabeled PSMA ligand is administered to tumor-bearing mice, typically via intravenous injection.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 96 hours) to assess the time course of distribution.
-
Tissue Collection: Blood, tumor, and a comprehensive panel of organs and tissues are collected, rinsed, blotted dry, and weighed.[1]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each tissue at each time point.[1]
In Vivo Imaging Studies (SPECT/CT or PET/CT)
-
Administration: Tumor-bearing mice are injected with the radiolabeled compound.
-
Imaging: At selected time points, mice are anesthetized and imaged using a micro-SPECT/CT or micro-PET/CT scanner.
-
Image Analysis: The images provide a visual representation of the radioligand's distribution and tumor targeting. Quantitative analysis of image data can also be performed to determine uptake in regions of interest.
Therapeutic Efficacy Studies
-
Treatment Groups: Tumor-bearing mice are randomized into different treatment groups, including a vehicle control and groups for each radioligand being tested.
-
Administration: A therapeutic dose of the radiolabeled compound is administered to the respective treatment groups.
-
Monitoring: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals. Animal body weight and overall health are also monitored.
-
Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival.
Visualizing Key Pathways and Workflows
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not merely a passive cell surface receptor but an active participant in cellular signaling pathways that drive prostate cancer progression. Understanding these pathways is crucial for the rational design of PSMA-targeted therapies. PSMA expression has been shown to modulate the PI3K-AKT-mTOR and MAPK signaling pathways, both of which are central to cancer cell growth, survival, and proliferation.[5][6][7][8]
Caption: PSMA signaling cascade in prostate cancer.
Experimental Workflow for Head-to-Head Comparison
The following diagram illustrates a typical workflow for a preclinical head-to-head comparison of PSMA radioligands. This systematic approach ensures that all candidates are evaluated under identical conditions, allowing for a robust and unbiased comparison.
Caption: Preclinical head-to-head comparison workflow.
Conclusion
A standardized and rigorous head-to-head preclinical trial design is essential for the effective evaluation and selection of novel PSMA radioligands. By focusing on key performance indicators such as tumor uptake, biodistribution, and therapeutic efficacy, and by employing detailed and reproducible experimental protocols, researchers can confidently identify the most promising candidates for advancement into clinical trials. The visualizations provided in this guide offer a clear framework for understanding the underlying biological pathways and the logical flow of a comparative preclinical study. This comprehensive approach will ultimately accelerate the development of more effective and safer radioligand therapies for prostate cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors Influencing the Therapeutic Efficacy of the PSMA Targeting Radioligand 212Pb-NG001 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Study of Therapeutic Efficacy of a New Russian Radiopharmaceutical 177Lu-DOTA-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical comparison of [177Lu]Lu-rhPSMA-10.1 and [177Lu]Lu-rhPSMA-10.2 for endoradiotherapy of prostate cancer: biodistribution and dosimetry studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 8. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
225Ac-FL-020 Demonstrates Favorable Safety Profile in Preclinical Studies, Paving the Way for Clinical Trials
For Immediate Release
New preclinical data confirms the promising safety and superior anti-tumor activity of 225Ac-FL-020, a next-generation targeted alpha therapy for metastatic castration-resistant prostate cancer (mCRPC). Researchers, scientists, and drug development professionals will find compelling evidence in the latest preclinical findings, which position 225Ac-FL-020 as a potentially best-in-class treatment option.[1][2] The investigational new drug (IND) application for 225Ac-FL-020 was cleared by the U.S. Food and Drug Administration (FDA) in May 2024, and the agent was granted Fast Track Designation in July 2024, underscoring the urgent need for novel treatments for mCRPC.[2] A Phase 1 clinical trial is anticipated to begin in 2024 to evaluate the safety, tolerability, and anti-tumor activity of 225Ac-FL-020 in patients.[1]
225Ac-FL-020 is a novel radionuclide drug conjugate (RDC) that targets the prostate-specific membrane antigen (PSMA), a well-validated biomarker overexpressed on prostate cancer cells.[1][3] The therapeutic payload, Actinium-225 (225Ac), is a potent alpha-emitting isotope that induces difficult-to-repair double-strand DNA breaks in cancer cells, leading to apoptosis.[2][3] The targeting vector, FL-020, was developed using a proprietary platform to optimize tumor uptake and accelerate systemic clearance, thereby aiming to widen the therapeutic window.[1]
Superior Anti-Tumor Efficacy Compared to 225Ac-PSMA-617
In head-to-head preclinical studies using the LNCaP human prostate cancer xenograft model, 225Ac-FL-020 demonstrated superior anti-tumor activity compared to 225Ac-PSMA-617, another PSMA-targeted alpha therapy.[2][3] At the same dose level of 10 KBq per mouse, 225Ac-FL-020 led to more significant tumor growth inhibition and prolonged survival.[2][3]
| Treatment Group | Dose | Tumor Growth Inhibition | Survival Benefit |
| Vehicle Control | - | - | - |
| 225Ac-PSMA-617 | 10 KBq | Significant | Moderate |
| 225Ac-FL-020 | 10 KBq | Superior to 225Ac-PSMA-617 | Superior to 225Ac-PSMA-617 |
| Table 1: Comparative Efficacy of 225Ac-FL-020 and 225Ac-PSMA-617 in LNCaP Xenograft Model. |
Favorable Preclinical Safety Profile
A key highlight of the preclinical data is the favorable safety profile of 225Ac-FL-020.[1][2] In the LNCaP xenograft studies, no significant loss of body weight was observed in mice treated with 225Ac-FL-020, a critical indicator of overall tolerance.[4] Furthermore, comprehensive hematological analysis revealed no significant irreversible changes in red blood cells, platelets, white blood cells, neutrophils, or lymphocytes compared to the vehicle control group.[2][4] This suggests a low potential for myelosuppression, a common dose-limiting toxicity for many cancer therapies.
| Safety Parameter | 225Ac-FL-020 Treatment Group | Vehicle Control Group |
| Body Weight | No significant change | No significant change |
| Red Blood Cells | No significant irreversible changes | Normal |
| Platelets | No significant irreversible changes | Normal |
| White Blood Cells | No significant irreversible changes | Normal |
| Neutrophils | No significant irreversible changes | Normal |
| Lymphocytes | No significant irreversible changes | Normal |
| Table 2: Summary of Preclinical Safety Findings for 225Ac-FL-020. |
Enhanced Biodistribution and High Selectivity
Preclinical imaging studies using Indium-111 labeled FL-020 (111In-FL-020) demonstrated a promising in vivo biodistribution profile.[2] The agent showed high and sustained uptake in tumors with fast systemic clearance, which is anticipated to minimize off-target radiation exposure to healthy tissues.[1][2]
Off-target screening of the targeting vector, FL-020, confirmed its high selectivity for PSMA. At a concentration of 10 µM, FL-020 showed less than 50% inhibition of binding or activity against a panel of 85 other targets, including receptors, ion channels, enzymes, and transporters.[2][3]
Experimental Protocols
In Vivo Efficacy and Safety Studies:
-
Animal Model: Male athymic nude mice were subcutaneously inoculated with LNCaP human prostate cancer cells.[5]
-
Treatment: Once tumors reached a predetermined size, mice were treated with a single intravenous injection of either vehicle control, 225Ac-PSMA-617 (10 KBq), or 225Ac-FL-020 (10 KBq).[2][3]
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Survival was monitored over the course of the study.
-
Safety Assessment: Body weight was recorded regularly. Blood samples were collected at specified time points for complete blood count analysis.
Biodistribution Studies:
-
Radiolabeling: The FL-020 vector was labeled with Indium-111 (111In).
-
Imaging: LNCaP tumor-bearing mice were injected with 111In-FL-020 and imaged using SPECT/CT at various time points to visualize the distribution of the agent.[4]
-
Ex Vivo Analysis: Following the final imaging session, tissues and organs were harvested to quantify the radioactivity concentration and determine the percentage of injected dose per gram of tissue (%ID/g).
Visualizing the Pathway to Targeted Cell Kill
The mechanism of action of 225Ac-FL-020 involves a targeted delivery of a potent alpha-emitter to PSMA-expressing cancer cells. This process can be visualized as a clear workflow from administration to cellular destruction.
Caption: Workflow of 225Ac-FL-020 from administration to targeted cancer cell apoptosis.
The Path Forward
The compelling preclinical data, particularly the favorable safety profile and superior efficacy over a direct competitor, strongly support the continued clinical development of 225Ac-FL-020. The upcoming Phase 1 trial will be a critical step in translating these promising preclinical findings into a potential new therapeutic option for patients with metastatic castration-resistant prostate cancer.
References
- 1. Full-Life Technologies Announced the Poster Presentations of preclinical data of its novel PSMA-targeted RDC program 225Ac-FL-020 at the AACR Annual Meeting 2024-Press Releases-From Half-Life to Full-Life. [full-life.com]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. full-life.com [full-life.com]
- 5. meliordiscovery.com [meliordiscovery.com]
A Preclinical Showdown: Benchmarking 225Ac-FL-020 Against Standard and Emerging Therapies for Metastatic Castration-Resistant Prostate Cancer
For Immediate Release
Shanghai, China – November 21, 2025 – Full-Life Technologies today released a comprehensive guide comparing their novel radiopharmaceutical, 225Ac-FL-020, against a range of treatments for metastatic castration-resistant prostate cancer (mCRPC). This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of preclinical data, experimental protocols, and the underlying biological pathways.
225Ac-FL-020 is a next-generation, Prostate-Specific Membrane Antigen (PSMA)-targeting radionuclide drug conjugate (RDC). It employs Actinium-225 (²²⁵Ac), a potent alpha-emitting isotope, to selectively deliver cytotoxic radiation to cancer cells, minimizing damage to surrounding healthy tissue.[1][2][3][4] Preclinical evidence suggests that 225Ac-FL-020 may offer a superior therapeutic window compared to current and emerging mCRPC treatments.
This guide presents a head-to-head comparison of 225Ac-FL-020 with established therapies, including other radioligand therapies, androgen receptor pathway inhibitors (ARPIs), taxane-based chemotherapy, and PARP inhibitors. The objective is to provide the scientific community with a clear, data-driven resource to evaluate the potential of this promising new agent.
Mechanism of Action and Preclinical Efficacy
225Ac-FL-020 is designed for high-affinity binding to PSMA, a transmembrane protein highly overexpressed on the surface of prostate cancer cells. Upon binding, the ²²⁵Ac payload delivers high-energy alpha particles, causing localized, irreparable DNA double-strand breaks and inducing apoptosis in the targeted cancer cells.
Preclinical studies have demonstrated the potent anti-tumor activity of 225Ac-FL-020. In LNCaP xenograft mouse models, 225Ac-FL-020 exhibited superior anti-tumor activity compared to 225Ac-PSMA-617 at the same dose level.[2] This enhanced efficacy is attributed to the unique properties of the FL-020 ligand, which demonstrates high and sustained tumor uptake with rapid systemic clearance.[2][3][4]
Signaling Pathway of PSMA in Prostate Cancer
The targeting of PSMA by 225Ac-FL-020 leverages a key signaling pathway implicated in prostate cancer progression. PSMA expression is associated with the activation of the PI3K/Akt survival pathway, promoting tumor cell growth and survival. By binding to PSMA, 225Ac-FL-020 not only delivers a cytotoxic payload but also has the potential to interfere with these pro-survival signals.
Comparative Efficacy and Safety of mCRPC Treatments
The following tables summarize the key efficacy and safety data for 225Ac-FL-020 (preclinical) and other major mCRPC treatments (clinical).
Efficacy of mCRPC Therapies
| Treatment | Mechanism of Action | Key Efficacy Endpoints |
| 225Ac-FL-020 | PSMA-targeted alpha-emitting radioligand therapy | Preclinical (LNCaP xenograft): Superior anti-tumor activity vs. 225Ac-PSMA-617 at 10 KBq/mouse.[2] |
| 177Lu-PSMA-617 (Pluvicto®) | PSMA-targeted beta-emitting radioligand therapy | VISION Trial (Post-ARPI & Chemo): mOS: 15.3 mos vs 11.3 mos with SoC. mPFS: 8.7 mos vs 3.4 mos with SoC. TheraP Trial (Post-Docetaxel): Higher PSA response rate (66% vs 37%) and longer PFS vs. cabazitaxel. |
| Enzalutamide (Xtandi®) | Androgen receptor signaling inhibitor | AFFIRM Trial (Post-Chemo): mOS: 18.4 mos vs 13.6 mos with placebo. PREVAIL Trial (Chemo-naïve): Reduced risk of radiographic progression by 81% and death by 29% vs. placebo. |
| Abiraterone Acetate (Zytiga®) | Androgen synthesis inhibitor (CYP17) | COU-AA-301 Trial (Post-Chemo): mOS: 14.8 mos vs 10.9 mos with placebo. COU-AA-302 Trial (Chemo-naïve): mPFS: 16.5 mos vs 8.3 mos with placebo. |
| Docetaxel | Taxane-based chemotherapy (microtubule inhibitor) | TAX 327 Trial: mOS: 18.9 mos vs 16.5 mos with mitoxantrone. |
| Cabazitaxel (Jevtana®) | Taxane-based chemotherapy (microtubule inhibitor) | TROPIC Trial (Post-Docetaxel): mOS: 15.1 mos vs 12.7 mos with mitoxantrone. CARD Trial (Post-Docetaxel & ARPI): mOS: 13.6 mos vs 11.0 mos with alternative ARPI. |
| Olaparib (Lynparza®) | PARP inhibitor (for patients with HRR gene mutations) | PROfound Trial (Post-ARPI, BRCA1/2 or ATM mutated): mPFS: 7.4 mos vs 3.6 mos with physician's choice of enzalutamide or abiraterone. |
mOS: median Overall Survival; mPFS: median Progression-Free Survival; SoC: Standard of Care; ARPI: Androgen Receptor Pathway Inhibitor; HRR: Homologous Recombination Repair.
Safety Profile of mCRPC Therapies
| Treatment | Common Adverse Events (Grade ≥3) |
| 225Ac-FL-020 | Preclinical: Favorable safety profile; no significant body weight loss or irreversible hematological changes observed.[2] |
| 177Lu-PSMA-617 (Pluvicto®) | Fatigue, dry mouth, nausea, anemia, decreased appetite, constipation. |
| Enzalutamide (Xtandi®) | Fatigue, back pain, constipation, arthralgia, diarrhea, hot flush, peripheral edema, musculoskeletal pain. |
| Abiraterone Acetate (Zytiga®) | Fatigue, joint swelling or discomfort, edema, hot flush, diarrhea, vomiting, cough, hypertension, dyspnea. |
| Docetaxel | Neutropenia, anemia, febrile neutropenia, leukopenia, fatigue, diarrhea, nausea, neuropathy. |
| Cabazitaxel (Jevtana®) | Neutropenia, anemia, leukopenia, thrombocytopenia, diarrhea, fatigue, nausea, vomiting, constipation, asthenia. |
| Olaparib (Lynparza®) | Anemia, nausea, fatigue, decreased appetite, diarrhea, vomiting, thrombocytopenia, cough, dyspnea. |
Experimental Protocols
The following section details the methodologies used in the preclinical evaluation of 225Ac-FL-020.
Experimental Workflow for Preclinical Evaluation of 225Ac-FL-020
1. In Vitro Binding Affinity Assay
-
Cell Line: LNCaP human prostate cancer cells (high PSMA expression).
-
Method: Competitive binding assay. LNCaP cells were incubated with a fixed concentration of a fluorescently labeled PSMA ligand and increasing concentrations of unlabeled FL-020.
-
Analysis: The concentration of FL-020 that inhibits 50% of the fluorescent ligand binding (IC₅₀) was determined to assess binding affinity. The reported IC₅₀ value for FL-020 binding to LNCaP cells is 51.55 nM.[3][5]
2. In Vivo Biodistribution Studies
-
Animal Model: Male athymic nude mice bearing LNCaP xenograft tumors.
-
Radiolabeling: FL-020 was labeled with Indium-111 (¹¹¹In) for SPECT/CT imaging.
-
Procedure: Mice were intravenously injected with ¹¹¹In-FL-020. SPECT/CT imaging was performed at multiple time points post-injection to visualize the distribution of the radioligand.
-
Analysis: Regions of interest were drawn on the images to quantify the uptake of ¹¹¹In-FL-020 in the tumor and major organs over time, assessing tumor targeting and systemic clearance.
3. In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Male athymic nude mice with established LNCaP xenograft tumors.
-
Treatment Groups:
-
Vehicle control
-
225Ac-FL-020 (10 KBq/mouse)
-
225Ac-PSMA-617 (10 KBq/mouse)
-
-
Procedure: A single intravenous injection of the respective treatments was administered. Tumor volume and body weight were measured regularly.
-
Analysis: Tumor growth inhibition and survival benefit were compared between the treatment groups.
4. Safety Assessment
-
Parameters: Body weight of the animals was monitored throughout the efficacy study as a general indicator of toxicity.
-
Hematology: Blood samples were collected at the end of the study for a complete blood count to assess potential hematological toxicity.
5. Mechanistic Studies
-
Method: Immunohistochemical analysis of tumor tissues from the efficacy study.
-
Markers:
-
Gamma H2AX (γH2AX) to detect DNA double-strand breaks.
-
Cleaved caspase-3 (cCASP3) to identify apoptotic cells.
-
-
Analysis: The extent of γH2AX and cCASP3 staining was quantified to confirm the mechanism of action of 225Ac-FL-020 in inducing DNA damage and apoptosis.
Future Directions
The promising preclinical data for 225Ac-FL-020 has led to the initiation of a Phase 1 first-in-human clinical trial (NCT06492122) to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with mCRPC. The results of this and subsequent trials will be crucial in determining the ultimate role of 225Ac-FL-020 in the evolving landscape of mCRPC treatment.
About Full-Life Technologies
Full-Life Technologies is a fully integrated global radiotherapeutics company with operations in Europe and China. We are dedicated to the development and manufacturing of innovative radiopharmaceutical drugs for the treatment of cancer. Our mission is to own the entire value chain for radiopharmaceutical research & development, production & commercialization in order to deliver clinical impact for patients.
References
- 1. Quantitative SPECT imaging and biodistribution point to molecular weight independent tumor uptake for some long-circulating polymer nanocarriers - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09183D [pubs.rsc.org]
- 2. full-life.com [full-life.com]
- 3. Imaging of 212Pb in mice with a clinical SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. urologytimes.com [urologytimes.com]
Safety Operating Guide
Proper Disposal Procedures for TP-020 (Pyrazinamide)
This document provides essential safety and logistical information for the proper disposal of TP-020, identified as the research antibiotic Pyrazinamide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety glasses with side shields or goggles.[1][2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if creating dust, use a NIOSH/MSHA-approved respirator.[2]
Handle the material in a well-ventilated area or under a chemical fume hood.[2] Avoid generating dust.[3]
II. Quantitative Data: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Pyrazinamide (this compound).
| Property | Value |
| Appearance | White crystalline powder |
| Odor | Odorless |
| Taste | Slightly bitter |
| Solubility in Water | 1:60 (mixes with water) |
| Solubility in Alcohol | 1:110 |
| pKa | 0.5 |
| Vapor Pressure | Negligible |
| Stability | Stable under normal conditions |
Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet[3]
III. Experimental Protocols: Spill and Disposal Procedures
A. Spill Containment and Cleanup Protocol
In the event of a spill, follow these steps to safely contain and clean the area:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: For minor spills, use dry clean-up procedures. Avoid generating dust.[3]
-
Absorb and Collect:
-
Package Waste: Place the collected material into a suitable, labeled container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of PPE: Dispose of contaminated gloves and other PPE as hazardous waste.
B. Step-by-Step Disposal Protocol for Unused this compound
All waste must be handled in accordance with local, state, and federal regulations.[3][4] The following is a general procedure for the disposal of unused Pyrazinamide.
-
Waste Characterization: While Pyrazinamide is not always classified as a hazardous substance, it is prudent to handle it as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Place the waste Pyrazinamide in its original container if possible, or in a clearly labeled, sealed container.
-
The label should include "Waste Pyrazinamide," the approximate quantity, and the date of accumulation.
-
-
Storage: Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents.[2]
-
Waste Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste. Do not dispose of solid Pyrazinamide in the regular trash or down the drain.
IV. Mandatory Visualizations: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound (Pyrazinamide).
Caption: Disposal workflow for this compound (Pyrazinamide).
References
Essential Safety and Logistical Information for Handling TP-020 (Presumed to be PB-020, a Novel IGF-1R Inhibitor)
Disclaimer: Publicly available information does not provide a definitive identification for a compound designated "TP-020." However, based on the context of researchers, scientists, and drug development professionals, it is highly probable that "this compound" refers to the novel Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor, PB-020 , described in recent cancer research. The following information is based on this assumption.
Crucial Safety Note: A specific Material Safety Data Sheet (MSDS) for PB-020 is not publicly available. As a novel research compound, its toxicological properties have not been fully characterized. Therefore, it must be handled with extreme caution as a potentially hazardous substance. The following guidelines are based on best practices for handling potent, small-molecule inhibitors in a laboratory setting.
Immediate Safety and Logistical Information
This section provides procedural guidance for the safe handling and disposal of PB-020.
Personal Protective Equipment (PPE)
Due to the unknown long-term health effects of PB-020, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
Standard Laboratory PPE:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Body Protection: A fully buttoned lab coat must be worn.
-
Hand Protection: Nitrile gloves are essential. For handling larger quantities or for extended periods, double-gloving is recommended.
Enhanced Precautions for Handling Powder Form:
-
Respiratory Protection: When handling the solid compound, work should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.
-
Containment: Use a disposable weighing paper or a containment vessel to handle the powder.
Operational Plans: Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood.
-
Weighing: If weighing the solid form, do so within the fume hood. Use anti-static weighing dishes if necessary.
-
Solubilization: If preparing a stock solution, add the solvent to the powdered compound slowly to avoid splashing. Cap the vial securely before vortexing or sonicating.
-
Aqueous Solutions: Once in solution, the risk of inhalation is reduced, but skin and eye contact are still potential routes of exposure. Continue to wear standard laboratory PPE.
Storage:
-
Short-Term: For compounds in solution, follow the supplier's or literature's recommendations. Typically, stock solutions are stored at -20°C or -80°C.
-
Long-Term: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.
Disposal Plan
All waste contaminated with PB-020 must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a dedicated, sealed hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions containing PB-020 should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Data Presentation
As a novel research compound, extensive quantitative data on the physical and chemical properties of PB-020 are not widely available. The following table summarizes the known information.
| Property | Data |
| Chemical Name | Not formally established in public literature. Referred to as a novel PPP (picropodophyllin) derivative. |
| Molecular Formula | Not publicly available. Described as a derivative of PPP with deuterium and fluorine substitutions. |
| Molecular Weight | Not publicly available. |
| Function | Potent, orally available, competitive inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R).[1] |
| Mechanism of Action | Blocks IGF-1R signaling by competitively inhibiting the binding of its ligand, IGF-1.[1] This leads to the suppression of downstream signaling pathways such as PI3K/AKT.[1] |
| Solubility | Soluble in organic solvents such as DMSO for in vitro studies. Specific aqueous solubility data is not available. |
| Melting Point | Not publicly available. |
| Boiling Point | Not publicly available. |
| Appearance | Not specified in the literature. Likely a solid powder at room temperature. |
Experimental Protocols
The following is a detailed methodology for a Western Blotting experiment to assess the effect of PB-020 on protein expression, adapted from the procedures described in the literature.[1]
Protocol: Western Blotting for pAKT1-S473 Levels
-
Cell Culture and Treatment:
-
Plate colorectal cancer (CRC) cells (e.g., HT-29, LoVo) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of PB-020 (e.g., 1 µM) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 72 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
-
The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pAKT1-S473 (and other targets of interest) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
-
Visualize the signal using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Mandatory Visualization
The following diagram illustrates the signaling pathway of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and indicates the point of inhibition by PB-020. Activation of IGF-1R by its ligand, IGF-1, triggers two main downstream signaling cascades: the PI3K/AKT and the RAS/MAPK pathways, which are crucial for cell proliferation, survival, and motility. PB-020 competitively inhibits the binding of IGF-1 to the receptor, thereby blocking the activation of these downstream pathways.
Caption: IGF-1R signaling pathway and the inhibitory action of PB-020.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
